4-(4-Bromo-2-fluorophenyl)morpholine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-bromo-2-fluorophenyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO/c11-8-1-2-10(9(12)7-8)13-3-5-14-6-4-13/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQJHWZLMLYPJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50464118 | |
| Record name | 4-(4-Bromo-2-fluorophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50464118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
513068-89-8 | |
| Record name | 4-(4-Bromo-2-fluorophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50464118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Bromo-2-fluorophenyl)morpholine
Abstract
This technical guide provides a comprehensive examination of the core physicochemical properties of 4-(4-Bromo-2-fluorophenyl)morpholine, a key intermediate in contemporary pharmaceutical synthesis.[1] Intended for an audience of researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the causality behind the experimental determination of these properties, offering a framework for understanding their impact on drug design and development. While experimentally derived data for this specific molecule is not extensively available in public literature, this guide consolidates known information and provides detailed, field-proven protocols for the determination of critical parameters such as solubility, lipophilicity (LogP), and ionization constant (pKa). By grounding these methodologies in established scientific principles, this document serves as both a reference and a practical handbook for the characterization of novel chemical entities.
Introduction: The Strategic Importance of this compound in Medicinal Chemistry
This compound has emerged as a valuable building block in the synthesis of bioactive molecules.[1] Its utility is particularly noted in the development of fluorinated aromatic compounds with potential applications as kinase inhibitors and receptor modulators, targeting therapeutic areas such as neurology and inflammation.[1] The strategic incorporation of the morpholine moiety can enhance the pharmacokinetic profile of a drug candidate, while the bromo- and fluoro-substituents on the phenyl ring provide handles for further chemical modification through cross-coupling reactions.[1]
A thorough understanding of the physicochemical properties of this intermediate is paramount. These properties govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Consequently, the early and accurate characterization of these parameters is a cornerstone of a successful drug discovery and development program.
Chemical Identity and Core Properties
The foundational step in characterizing any chemical entity is to establish its identity and fundamental properties.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 513068-89-8 | [1] |
| Molecular Formula | C₁₀H₁₁BrFNO | [1] |
| Molecular Weight | 260.10 g/mol | [1] |
| Chemical Structure | (See Figure 1) | - |
| Purity | ≥97% | [1] |
| Storage Conditions | Room temperature, dry | [1] |
digraph "this compound" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0,0!"]; C2 [label="C", pos="-1.2,-0.5!"]; C3 [label="C", pos="-1.2,-2.0!"]; O4 [label="O", pos="0,-2.5!"]; C5 [label="C", pos="1.2,-2.0!"]; C6 [label="C", pos="1.2,-0.5!"]; C7 [label="C", pos="0,1.5!"]; C8 [label="C", pos="-1.2,2.3!"]; C9 [label="C", pos="-1.2,3.8!"]; C10 [label="C", pos="0,4.6!"]; C11 [label="C", pos="1.2,3.8!"]; C12 [label="C", pos="1.2,2.3!"]; Br13 [label="Br", pos="0,6.1!"]; F14 [label="F", pos="2.4,1.8!"];
// Bonds N1 -- C2; C2 -- C3; C3 -- O4; O4 -- C5; C5 -- C6; C6 -- N1; N1 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7; C10 -- Br13; C12 -- F14; }
Caption: Chemical structure of this compound.
Solubility: A Critical Determinant of Bioavailability
Aqueous solubility is a critical physicochemical property that significantly influences the absorption and bioavailability of a drug candidate. Poor solubility can lead to erratic absorption and may necessitate complex and costly formulation strategies. It is essential to distinguish between kinetic and thermodynamic solubility, as they provide different insights into a compound's behavior.
Kinetic vs. Thermodynamic Solubility
-
Kinetic solubility is a measure of how quickly a compound dissolves, often from a high-concentration stock solution (typically in DMSO) into an aqueous buffer. It is a high-throughput screening method used in early drug discovery to identify compounds with potential solubility liabilities.[2][3][4]
-
Thermodynamic solubility , on the other hand, is the true equilibrium solubility of a compound in a given solvent system.[5][6] It is a more time- and resource-intensive measurement but provides a more accurate representation of a compound's intrinsic solubility.[5]
Experimental Protocol: Kinetic Solubility Assay (Nephelometric Method)
This protocol outlines a high-throughput method for determining the kinetic solubility of a compound.
Principle: This method relies on the principle that when a compound precipitates out of solution, it forms particles that scatter light. The amount of scattered light is proportional to the amount of precipitate, allowing for the determination of the concentration at which the compound is no longer soluble.[3]
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), for example, at 10 mM.
-
Serial Dilution: In a clear-bottom 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.
-
Addition of Aqueous Buffer: To each well containing the DMSO solution, add a phosphate-buffered saline (PBS) solution (pH 7.4) and mix thoroughly. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period, typically 1-2 hours, to allow for precipitation to occur.[7]
-
Nephelometric Measurement: Measure the turbidity of each well using a nephelometer, which quantifies the scattered light.
-
Data Analysis: Plot the nephelometric signal against the compound concentration. The concentration at which a significant increase in signal is observed is reported as the kinetic solubility.
Caption: Workflow for Kinetic Solubility Determination.
Experimental Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)
This protocol describes the "gold standard" method for determining the equilibrium solubility of a compound.[5]
Principle: An excess of the solid compound is agitated in a specific buffer until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing buffers at different pH values (e.g., pH 2.0, 5.0, 7.4).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[5][8]
-
Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Supernatant Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a low-binding filter may also be employed.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The measured concentration is the thermodynamic solubility at that specific pH.
Lipophilicity (LogP): A Key Predictor of Membrane Permeability
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter in drug design as it influences membrane permeability, protein binding, and metabolic stability. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.
Experimental Protocol: LogP Determination (Shake-Flask Method)
This traditional method directly measures the partitioning of a compound between two immiscible phases.[9][10]
Principle: The compound is dissolved in a mixture of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the partition coefficient is calculated.[11]
Step-by-Step Methodology:
-
Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.
-
Partitioning: Add a known amount of this compound to a mixture of the pre-saturated n-octanol and water in a separatory funnel.
-
Equilibration: Shake the funnel for a set period to allow the compound to partition between the two phases.
-
Phase Separation: Allow the two phases to separate completely.
-
Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique (e.g., HPLC-UV).
-
Calculation: Calculate the LogP using the following formula: LogP = log₁₀ ([Concentration in n-octanol] / [Concentration in aqueous phase])
Experimental Protocol: LogP Determination (RP-HPLC Method)
This is a high-throughput alternative to the shake-flask method.[12][13]
Principle: The retention time of a compound on a reverse-phase (RP) HPLC column is correlated with its lipophilicity. By calibrating the system with compounds of known LogP values, the LogP of an unknown compound can be estimated.[14]
Step-by-Step Methodology:
-
System Calibration: Inject a series of standard compounds with known LogP values onto an RP-HPLC column (e.g., C18) and record their retention times.
-
Calibration Curve: Plot the logarithm of the retention factor (log k') of the standards against their known LogP values to generate a calibration curve.
-
Sample Analysis: Inject a solution of this compound onto the same HPLC system under identical conditions and determine its retention time.
-
LogP Estimation: Using the calibration curve, determine the LogP of the test compound based on its retention time.
Caption: Workflow for LogP Determination by RP-HPLC.
Ionization Constant (pKa): Understanding the Charge State
The pKa is the pH at which a molecule is 50% ionized and 50% unionized. It is a critical parameter as the charge state of a molecule affects its solubility, permeability, and target binding.
Experimental Protocol: pKa Determination (Potentiometric Titration)
This is a highly accurate method for determining the pKa of a compound.[15][16]
Principle: A solution of the compound is titrated with a strong acid or base, and the pH is monitored throughout the titration. The pKa is determined from the inflection point of the titration curve.[17]
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a precise amount of this compound in a suitable solvent system (e.g., water or a co-solvent system for poorly soluble compounds).
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while continuously monitoring the pH with a calibrated pH electrode.[15][17]
-
Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. Alternatively, the first or second derivative of the titration curve can be plotted to more accurately determine the equivalence point.[18]
Chemical Stability: Ensuring Integrity
The chemical stability of a pharmaceutical intermediate is crucial to ensure its quality and purity over time. Stability studies are conducted to evaluate the influence of environmental factors such as temperature, humidity, and light on the compound.[19][20]
Stability Testing Protocol
Principle: The compound is stored under controlled conditions for a defined period, and its purity and the formation of any degradation products are monitored at specific time points.[21][22]
Step-by-Step Methodology:
-
Sample Storage: Store aliquots of this compound under various conditions as per ICH guidelines, such as:
-
Time Points: Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies).
-
Analysis: At each time point, analyze the samples for purity using a stability-indicating HPLC method. Quantify the parent compound and any observed degradation products.
-
Data Evaluation: Evaluate the data to determine if any significant changes in purity or degradation profile have occurred over time. This information is used to establish appropriate storage conditions and re-test dates.
Conclusion
The physicochemical properties of this compound are integral to its successful application as a pharmaceutical intermediate. This guide has provided a comprehensive overview of the key parameters to consider and has detailed the standard experimental protocols for their determination. While a complete experimental dataset for this specific molecule is not yet publicly available, the methodologies outlined herein provide a robust framework for its characterization. By applying these principles and protocols, researchers and drug development professionals can gain the necessary insights to effectively utilize this valuable building block in the creation of novel therapeutics.
References
- Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.
- Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413.
- Soares, S. O., Sarmento, B., & Ferreira, D. C. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.
- Cambridge MedChem Consulting. LogP/D.
- Wilson, Z. E., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325.
- ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
- ACD/Labs. LogP—Making Sense of the Value.
- protocols.io. LogP / LogD shake-flask method. (2024).
- Elmas, S., & Yilmaz, E. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark, 4(2), 46-50.
- Google Patents. US6524863B1 - High throughput HPLC method for determining Log P values.
- Wentzel, M. W., & Nyasulu, F. W. (2013). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots.
- AxisPharm. Kinetic Solubility Assays Protocol.
- ResearchGate. (PDF) LogP / LogD shake-flask method v1.
- Google Patents. US6548307B2 - Determination of logP coefficients via a RP-HPLC column.
- Wentzel, M. W., & Nyasulu, F. W. (2013). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots.
- protocols.io. In-vitro Thermodynamic Solubility. (2025).
- Domainex. Thermodynamic Solubility Assay.
- Donovan, S. F., & Pescatore, M. C. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry.
- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
- Arborpharmchem.
- Kerns, E. H. (2001). In vitro solubility assays in drug discovery. Drug Discovery Today, 6(7), 347-353.
- ResearchGate. Automated assays for thermodynamic (equilibrium)
- International Journal of Pharmaceutical and Biological Archives. STABILITY STUDIES IN DRUG DEVELOPMENT PROCESS.
- IVAMI. Stability testing of Pharmaceutical products based on ICH Guide.
- Charnwood Discovery. Kinetic Solubility - In Vitro Assay.
- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- Neopharm Labs. An Overview of Stability Studies in the Pharmaceutical Industry. (2023).
- MySkinRecipes. This compound.
- GMP SOP. Stability testing overview for Pharmaceutical products.
Sources
- 1. This compound [myskinrecipes.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. charnwooddiscovery.com [charnwooddiscovery.com]
- 5. In-vitro Thermodynamic Solubility [protocols.io]
- 6. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 12. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. acdlabs.com [acdlabs.com]
- 14. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. scispace.com [scispace.com]
- 19. arborpharmchem.com [arborpharmchem.com]
- 20. An Overview of Stability Studies in the Pharmaceutical Industry [neopharmlabs.com]
- 21. pharmastate.academy [pharmastate.academy]
- 22. gmpsop.com [gmpsop.com]
- 23. Stability testing of Pharmaceutical products based on ICH Guide (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) - IVAMI [ivami.com]
An In-depth Technical Guide to 4-(4-Bromo-2-fluorophenyl)morpholine: A Key Building Block in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 4-(4-bromo-2-fluorophenyl)morpholine, a pivotal heterocyclic intermediate in the field of medicinal chemistry. We will delve into its fundamental physicochemical properties, outline a robust and reproducible synthetic protocol, and explore its significant applications in the development of targeted therapeutics, particularly kinase inhibitors. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the utilization of this versatile chemical entity.
Introduction: The Significance of the Morpholine Scaffold
The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical properties, metabolic stability, and biological activity.[1] Its presence can improve aqueous solubility, modulate lipophilicity, and introduce a key hydrogen bond acceptor, all of which are critical parameters in optimizing a molecule's pharmacokinetic and pharmacodynamic profile. The subject of this guide, this compound, combines this advantageous morpholine ring with a functionalized phenyl group, making it a highly valuable building block for creating diverse libraries of compounds for biological screening. The bromo and fluoro substituents on the phenyl ring offer distinct opportunities for further chemical modification, such as cross-coupling reactions, thereby expanding its utility in the synthesis of complex molecular architectures.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical characteristics of a compound is paramount for its effective use in a laboratory setting. The key properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₁BrFNO |
| Molecular Weight | 260.10 g/mol |
| CAS Number | 513068-89-8 |
| Appearance | Typically a solid |
| Storage | Room temperature, in a dry, well-ventilated area |
Synthesis of this compound
The synthesis of N-aryl morpholines is most commonly and efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Buchwald-Hartwig amination being a prominent and versatile method. This reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine under relatively mild conditions.
Causality Behind Experimental Choices
The selection of the Buchwald-Hartwig amination is based on its broad substrate scope and functional group tolerance, which are essential for complex molecule synthesis. The choice of a palladium catalyst, a phosphine ligand, and a base is critical for the reaction's success. The ligand stabilizes the palladium center and facilitates the catalytic cycle, while the base is required for the deprotonation of the amine, making it a more potent nucleophile. Toluene is a common solvent for this reaction due to its high boiling point, which allows for the reaction to be conducted at elevated temperatures to ensure a reasonable reaction rate.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a representative procedure for the synthesis of this compound.
Reagents:
-
1-Bromo-4-fluoro-2-iodobenzene (or 1,4-dibromo-2-fluorobenzene)
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar phosphine ligand
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried Schlenk flask, add palladium(II) acetate (0.02 eq), the phosphine ligand (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous toluene, followed by morpholine (1.2 eq) and 1-bromo-4-fluoro-2-iodobenzene (1.0 eq).
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Caption: Synthetic workflow for this compound.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons (typically in the range of 6.8-7.5 ppm) and the morpholine protons (typically two triplets around 3.0-4.0 ppm). |
| ¹³C NMR | Resonances for the aromatic carbons and the two distinct carbons of the morpholine ring. |
| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight (m/z ≈ 260.10), with a characteristic isotopic pattern for a bromine-containing compound. |
Applications in Drug Discovery
This compound is a valuable intermediate in the synthesis of bioactive molecules, particularly as a building block for kinase inhibitors.[1] The morpholine group can form crucial hydrogen bonds with the hinge region of the kinase active site, while the substituted phenyl ring can be further functionalized to target other regions of the enzyme, thereby enhancing potency and selectivity.
Role as a Precursor for Kinase Inhibitors
Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of these conditions. The this compound scaffold can be elaborated through various chemical transformations, such as Suzuki or Sonogashira cross-coupling reactions at the bromine position, to introduce additional pharmacophoric elements.
A prominent example of a class of drugs where this scaffold is relevant is in the development of Phosphoinositide 3-kinase (PI3K) inhibitors. The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its aberrant activation is common in many cancers.[5]
Caption: Simplified PI3K/AKT signaling pathway.
Conclusion
This compound is a strategically important chemical intermediate with significant applications in modern drug discovery. Its well-defined physicochemical properties, coupled with a reliable synthetic route, make it an accessible and versatile building block for medicinal chemists. The ability to leverage both the favorable properties of the morpholine scaffold and the reactive handles on the phenyl ring provides a powerful platform for the design and synthesis of novel therapeutic agents, particularly in the realm of kinase inhibition. This guide has provided a foundational understanding of this compound, from its synthesis to its potential applications, to aid researchers in its effective utilization in their drug development endeavors.
References
- MySkinRecipes. (n.d.). This compound.
- ACD/Labs. (2008, May 6). Recognizing the NMR pattern for morpholine.
- ResearchGate. (n.d.). Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra.
- Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-58.
- Guk, S., et al. (2022).
Sources
- 1. This compound [myskinrecipes.com]
- 2. acdlabs.com [acdlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Morpholine(110-91-8) 1H NMR spectrum [chemicalbook.com]
- 5. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 4-(4-Bromo-2-fluorophenyl)morpholine: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Solubility in Advancing Pharmaceutical Candidates
In the realm of drug discovery and development, the journey of a promising molecule from the laboratory to a life-changing therapeutic is fraught with challenges. Among the most fundamental of these is solubility. The ability of a compound to dissolve in a solvent is a critical determinant of its bioavailability, efficacy, and overall developability.[1][2] Poor solubility can lead to inadequate drug absorption, compromising the therapeutic effect and potentially leading to the failure of an otherwise potent drug candidate.[1][2] This guide provides an in-depth technical exploration of the solubility of 4-(4-Bromo-2-fluorophenyl)morpholine, a heterocyclic compound of interest in pharmaceutical synthesis.[3] While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, this guide will equip researchers with the foundational knowledge and practical methodologies to predict, determine, and modulate its solubility. By understanding the physicochemical principles that govern its dissolution, scientists can make informed decisions in formulation development, process chemistry, and preclinical studies.
Physicochemical Profile of this compound and its Implications for Solubility
To understand the solubility of this compound, we must first examine its molecular structure and inherent physicochemical properties.
| Property | Value/Information | Source |
| Molecular Formula | C₁₀H₁₁BrFNO | [3] |
| Molecular Weight | 260.10 g/mol | [3] |
| Structure | A morpholine ring attached to a 4-bromo-2-fluorophenyl group. | |
| Key Structural Features | - Aromatic Ring: The bromofluorophenyl group is largely nonpolar. - Halogen Substituents: The bromine and fluorine atoms increase the molecular weight and can participate in halogen bonding, potentially influencing crystal packing and solubility. - Morpholine Ring: Contains an ether linkage (-O-) and a tertiary amine (-N-), which are polar and can act as hydrogen bond acceptors. |
The principle of "like dissolves like" is a cornerstone of solubility prediction.[4] This means that polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. This compound possesses both polar and nonpolar characteristics, suggesting it will exhibit a nuanced solubility profile across a spectrum of organic solvents. The large, substituted aromatic ring contributes to its lipophilic (nonpolar) nature, while the morpholine moiety, with its heteroatoms, introduces polarity and the potential for hydrogen bonding.
The presence of the fluorine atom can have a complex effect on solubility. While fluorine is highly electronegative, the C-F bond is not a strong hydrogen bond donor or acceptor. However, its presence can alter the electronic distribution of the aromatic ring and influence crystal lattice energy, which in turn affects the energy required to dissolve the solid.
Theoretical Framework for Solvent Selection
The choice of solvent is a critical first step in any solubility study. A judicious selection can save considerable time and resources. Key solvent properties to consider include:
-
Polarity: Solvents can be broadly classified as polar protic (e.g., alcohols, water), polar aprotic (e.g., DMSO, acetone), and nonpolar (e.g., hexane, toluene). The dielectric constant is a quantitative measure of a solvent's polarity.
-
Hydrogen Bonding Capability: The ability of a solvent to act as a hydrogen bond donor or acceptor will significantly influence its interaction with the morpholine ring of the target compound.
-
Boiling Point: For applications such as recrystallization, the boiling point of the solvent is a crucial parameter.
A systematic approach to solvent screening would involve selecting a diverse set of solvents representing different classes.
Experimental Determination of Solubility: A Practical Guide
In the absence of established solubility data, experimental determination is essential. The shake-flask method is a widely recognized and reliable technique for measuring thermodynamic solubility.[5][6]
Step-by-Step Protocol for the Shake-Flask Method
1. Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (high purity)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
Add a known volume of the chosen organic solvent to the vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker. The temperature should be controlled and recorded (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to test at multiple time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached, indicated by a plateau in the measured concentration.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.
-
-
Analysis:
-
Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC method).
-
Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of the compound of known concentrations.
-
-
Calculation:
-
Calculate the concentration of the saturated solution based on the HPLC analysis and the dilution factor. This concentration represents the solubility of the compound in the specific solvent at the given temperature.
-
Kinetic vs. Thermodynamic Solubility
It is important to distinguish between kinetic and thermodynamic solubility.[7][8]
-
Thermodynamic solubility , as determined by the shake-flask method, represents the true equilibrium solubility of the most stable crystalline form of the compound.[2]
-
Kinetic solubility is often measured in high-throughput screening settings where a compound is first dissolved in a solvent like DMSO and then diluted into an aqueous buffer.[8] This method is faster but may result in a supersaturated solution, leading to higher apparent solubility values.[9] For formulation and development purposes, thermodynamic solubility is the more relevant parameter.
Caption: Workflow for determining thermodynamic solubility using the shake-flask method.
Factors Influencing Solubility: Beyond the Solvent
Several other factors can significantly impact the measured solubility of this compound:
-
Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature. It is crucial to control and report the temperature at which solubility is measured.
-
pH (for aqueous solutions): As a morpholine derivative, the nitrogen atom can be protonated at acidic pH. The resulting salt form would likely have a much higher aqueous solubility than the free base. While this guide focuses on organic solvents, this property is critical for any future work involving aqueous media.
-
Polymorphism: The crystalline form of the solid can have a profound effect on its solubility.[10][11] Different polymorphs can exhibit different crystal lattice energies, leading to variations in their solubility.[12][13] Metastable polymorphs are generally more soluble than the most stable form.[11] It is therefore important to characterize the solid form of the material being tested.
Applications of Solubility Data in Drug Development
Understanding the solubility of this compound in various organic solvents has direct and practical implications for its development as a pharmaceutical intermediate or potential drug candidate:
-
Process Chemistry: Solubility data is essential for developing efficient crystallization and purification processes. Selecting an appropriate solvent system can maximize yield and purity.
-
Formulation Development: For preclinical in vivo studies, the compound often needs to be formulated in a vehicle that can deliver the required dose in a small volume. Knowledge of its solubility in various pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400) is critical.
-
Analytical Method Development: Solubility information aids in the selection of appropriate diluents for analytical techniques such as HPLC and NMR.
Caption: Relationship between solubility data and key drug development activities.
Conclusion
References
- Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 545-549.
- Di, L., & Kerns, E. H. (2008).
- Kerns, E. H., & Di, L. (2008). Solubility. In Drug-Like Properties: Concepts, Structure Design and Methods (pp. 55-75). Academic Press.
- How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 12). YouTube.
- Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.
- Varadi, L., et al. (2020). Kinetic solubility: Experimental and machine-learning modeling perspectives.
- Creative Biolabs. (n.d.). Solubility Assessment Service.
- Datta, S., & Grant, D. J. W. (2004). Crystal structures of drugs: advances in determination, prediction and engineering. Nature reviews Drug discovery, 3(1), 42-57.
- Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced drug delivery reviews, 54(3), 355-366.
- Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced drug delivery reviews, 59(7), 617-630.
- Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in solubility of drugs. Journal of pharmaceutical sciences, 94(5), 929-939.
- Zhang, R., et al. (2019). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity.
- Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
- JOCPR. (2024). Impact of Polymorphism on Drug Formulation and Bioavailability. Journal of Chemical and Pharmaceutical Research, 16(5), 9-10.
- Hilaris Publisher. (n.d.). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients.
- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- Gonzalez, M. A., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 22(2), 46-51.
- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
- ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
- SEQENS. (2026, January 2).
- SEQENS. (2025, December 4). Key factors in solvent selection.
- MySkinRecipes. (n.d.). This compound.
- Benchchem. (n.d.). An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Bromobenzyl)morpholine.
- European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities: residual solvents.
- Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17(12), 1517-1525.
- PubChem. (n.d.). 4-(4-Bromophenyl)morpholine.
- CymitQuimica. (n.d.). 4-(4-Bromophenyl)morpholine.
- Chem-Impex. (n.d.). 4-(4-Bromophenyl)morpholine.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. This compound [myskinrecipes.com]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. ovid.com [ovid.com]
- 8. Aqueous Solubility Assay - Enamine [enamine.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
- 13. hilarispublisher.com [hilarispublisher.com]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-(4-Bromo-2-fluorophenyl)morpholine
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-(4-Bromo-2-fluorophenyl)morpholine, a compound of interest in pharmaceutical and materials science research.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of spectral data, predicted chemical shifts, and coupling constants. Furthermore, a rigorous, field-proven experimental protocol for acquiring high-quality NMR data for this and similar N-aryl morpholine derivatives is presented. The causality behind experimental choices is explained to ensure both technical accuracy and practical applicability.
Introduction: The Structural Significance of this compound
This compound belongs to the class of N-aryl morpholines, a scaffold frequently encountered in medicinal chemistry due to its favorable pharmacokinetic properties and versatile biological activities. The morpholine ring, a saturated heterocycle, often imparts increased water solubility and metabolic stability to drug candidates. The substituted phenyl ring, featuring a bromine and a fluorine atom, provides specific steric and electronic properties that can be crucial for molecular recognition and binding affinity to biological targets.
NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of such molecules. By analyzing the chemical shifts (δ), signal multiplicities (splitting patterns), and coupling constants (J), we can precisely map the connectivity and chemical environment of each proton and carbon atom within the molecule. This guide will delve into the expected ¹H and ¹³C NMR spectra of the title compound, providing a foundational understanding for its characterization.
Predicted ¹H and ¹³C NMR Spectral Analysis
Due to the limited availability of experimentally derived and published spectral data for this compound, this section presents a detailed prediction and interpretation based on established NMR principles, data from analogous structures, and the influence of its constituent functional groups.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the morpholine ring and the substituted phenyl ring.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.35 | dd | 1H | H-3' | Ortho to Fluorine, Meta to Bromine and Morpholine. Split by H-5' and H-6'. |
| ~ 7.20 | dd | 1H | H-5' | Meta to Fluorine and Morpholine, Ortho to Bromine. Split by H-3' and H-6'. |
| ~ 7.00 | t | 1H | H-6' | Ortho to Morpholine, Meta to Bromine and Fluorine. Split by H-3' and H-5'. |
| ~ 3.85 | t | 4H | -O-CH₂- (Morpholine) | Protons adjacent to the electronegative oxygen atom are deshielded. Appears as a triplet due to coupling with adjacent -N-CH₂- protons.[2][3] |
| ~ 3.05 | t | 4H | -N-CH₂- (Morpholine) | Protons adjacent to the nitrogen atom are less deshielded than those next to oxygen. Appears as a triplet due to coupling with adjacent -O-CH₂- protons.[2][3] |
Disclaimer: The ¹H NMR data presented is based on predictive algorithms and established principles of substituent effects. Actual experimental values may vary.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 158 (d, ¹JCF ≈ 245 Hz) | C-2' (C-F) | Carbon directly attached to fluorine exhibits a large one-bond C-F coupling constant and is significantly deshielded. |
| ~ 140 (d, ²JCF ≈ 15 Hz) | C-1' (C-N) | Quaternary carbon attached to nitrogen. Shows a smaller two-bond coupling to fluorine. |
| ~ 128 (d, ³JCF ≈ 8 Hz) | C-6' | Aromatic CH carbon with three-bond coupling to fluorine. |
| ~ 125 (d, ⁴JCF ≈ 3 Hz) | C-4' (C-Br) | Quaternary carbon attached to bromine. Shows a small four-bond coupling to fluorine. |
| ~ 120 (d, ³JCF ≈ 3 Hz) | C-5' | Aromatic CH carbon with three-bond coupling to fluorine. |
| ~ 118 (d, ²JCF ≈ 22 Hz) | C-3' | Aromatic CH carbon with a significant two-bond coupling to fluorine. |
| ~ 67 | -O-CH₂- (Morpholine) | Carbons adjacent to the electronegative oxygen are deshielded.[3] |
| ~ 50 | -N-CH₂- (Morpholine) | Carbons adjacent to nitrogen are less deshielded.[3] |
Disclaimer: The ¹³C NMR data is predictive and serves as a guideline. Experimental verification is recommended.
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, the following detailed protocol is recommended. This protocol is designed as a self-validating system, incorporating best practices for sample preparation and instrument operation.
Sample Preparation
-
Weighing the Sample: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Selection and Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. The choice of solvent is critical as it can influence chemical shifts.[4]
-
Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample. A clear, homogeneous solution is essential for high-resolution spectra.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a high-quality, 5 mm NMR tube. Ensure there are no solid particles in the solution.
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added. TMS is chemically inert and its signal is defined as 0.00 ppm.
NMR Instrument Setup and Data Acquisition
The following steps outline the general procedure for acquiring ¹H and ¹³C NMR spectra on a modern NMR spectrometer.
Caption: Workflow for NMR sample preparation and data acquisition.
-
Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually lower it into the magnet.
-
Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent to compensate for any magnetic field drift during the experiment.
-
Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This process is crucial for obtaining sharp, well-resolved NMR signals.
-
Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) and the impedance is matched to the spectrometer's electronics to ensure maximum signal transfer.
-
Acquisition of ¹H Spectrum: A standard single-pulse experiment is typically sufficient. Key parameters include a 90° pulse angle, a sufficient number of scans for good signal-to-noise (typically 8-16), and a relaxation delay of 1-5 seconds.
-
Acquisition of ¹³C Spectrum: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon. A larger number of scans is required due to the low natural abundance of ¹³C.
-
Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier Transform (FT) to generate the frequency-domain spectrum. This is followed by phase correction and baseline correction to produce the final, interpretable NMR spectrum.
In-Depth Interpretation of Spectral Features
A thorough analysis of the NMR spectra involves examining the chemical shifts, coupling patterns, and integration values.
The Morpholine Moiety
The morpholine ring in N-aryl morpholines typically adopts a chair conformation, leading to two distinct sets of methylene protons.[5] The protons on the carbons adjacent to the oxygen atom (-O-CH₂-) are in a more electron-withdrawing environment and thus resonate at a lower field (higher ppm) compared to the protons on the carbons adjacent to the nitrogen atom (-N-CH₂-).[2][3] In many cases, these appear as apparent triplets due to coupling with the adjacent methylene group.
The 4-Bromo-2-fluorophenyl Moiety
The substitution pattern on the aromatic ring gives rise to a complex splitting pattern for the three aromatic protons. The fluorine and bromine atoms exert significant electronic effects that influence the chemical shifts of the aromatic protons and carbons.
-
Fluorine's Influence: Fluorine is a highly electronegative atom, causing a deshielding effect on nearby nuclei. Furthermore, the magnetic nucleus of fluorine (¹⁹F) couples with both ¹H and ¹³C nuclei, leading to characteristic splitting patterns. The magnitude of the J-coupling constant is dependent on the number of bonds separating the coupled nuclei (e.g., ¹JCF, ²JCF, ³JHF).[6][7]
-
Bromine's Influence: Bromine also has an electron-withdrawing inductive effect, but it is less pronounced than that of fluorine. Its primary influence on the spectrum is through its contribution to the overall electronic environment of the aromatic ring.
The interplay of these substituent effects, along with the electron-donating nature of the morpholine nitrogen, determines the final chemical shifts of the aromatic protons and carbons.
Caption: Logical flow of NMR spectral interpretation.
Conclusion
This technical guide has provided a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound, grounded in established spectroscopic principles. The provided experimental protocol offers a robust framework for acquiring high-quality data for this and related compounds. A thorough understanding of the spectral features, including the characteristic signals of the morpholine and substituted phenyl moieties, is essential for the unambiguous structural confirmation of this important chemical entity. While predicted data is a valuable starting point, experimental verification remains the gold standard in chemical analysis.
References
- MySkinRecipes. (n.d.). This compound.
- Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics, 11(4), 329-336.
- Félix, C. P., & de la Vega, J. R. (2005). Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation.
- Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675.
- ACD/Labs. (2008, May 6). Recognizing the NMR pattern for morpholine.
- Kasler, F. (1973). Quantitative Analysis by NMR Spectroscopy. Academic Press.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
- Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.
- University of Notre Dame. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS.
- alwsci. (2025, July 24). How To Prepare And Run An NMR Sample.
- R-NMR. (n.d.). SOP data acquisition.
- ACD/Labs. (2008, May 6). Recognizing the NMR pattern for morpholine.
- MySkinRecipes. (n.d.). This compound.
- MySkinRecipes. (n.d.). This compound.
Sources
- 1. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 2. acdlabs.com [acdlabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. sfu.ca [sfu.ca]
An In-Depth Technical Guide to the FT-IR Spectrum of 4-(4-Bromo-2-fluorophenyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-(4-Bromo-2-fluorophenyl)morpholine, a compound of interest in medicinal chemistry and materials science. This document moves beyond a simple spectral interpretation, offering a detailed rationale for peak assignments grounded in the principles of vibrational spectroscopy and supported by established literature. The methodologies presented herein are designed to ensure reproducibility and accuracy, reflecting best practices in spectroscopic analysis.
The Molecular Architecture and Its Spectroscopic Implications
This compound possesses a unique combination of functional groups that give rise to a characteristic FT-IR spectrum. The molecule is comprised of a morpholine ring, a versatile saturated heterocycle, attached to a di-substituted benzene ring. The benzene ring is further functionalized with a bromine and a fluorine atom, both of which significantly influence the electronic environment and vibrational modes of the aromatic system. Understanding the interplay of these structural features is paramount to a precise interpretation of its infrared spectrum.
The morpholine moiety is expected to exhibit characteristic absorptions from its C-H, C-N, and C-O-C bonds. The aromatic portion of the molecule will display distinct peaks corresponding to aromatic C-H stretching and bending, as well as C=C ring stretching vibrations. The presence of the electronegative fluorine and bromine atoms will induce specific vibrational frequencies for the C-F and C-Br bonds, respectively, and will also perturb the frequencies of the adjacent aromatic ring vibrations.
Figure 1: Molecular structure and key vibrational modes of this compound.
Predicted FT-IR Absorption Bands: A Region-by-Region Analysis
An FT-IR spectrum is typically analyzed in two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).[1] The latter contains complex vibrational patterns that are unique to each molecule.[1][2]
The Functional Group Region (4000-1500 cm⁻¹)
-
Aromatic C-H Stretching (3100-3000 cm⁻¹): The presence of the substituted benzene ring will result in weak to medium absorption bands in this region.[3][4][5][6] These bands are characteristic of C-H stretching vibrations where the carbon atom is sp² hybridized.
-
Aliphatic C-H Stretching (3000-2850 cm⁻¹): The methylene (-CH₂-) groups of the morpholine ring will give rise to multiple sharp absorption bands in this range.[7] These correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds.
-
Overtone and Combination Bands (2000-1665 cm⁻¹): A series of weak absorption bands, characteristic of aromatic compounds, may be observed in this region.[4][5][6] The pattern of these overtones can sometimes provide information about the substitution pattern of the aromatic ring.
-
Aromatic C=C Ring Stretching (1600-1400 cm⁻¹): The carbon-carbon stretching vibrations within the aromatic ring typically produce a set of two to four sharp bands of variable intensity.[3][4][5][6] For this compound, bands are expected around 1600 cm⁻¹ and 1500 cm⁻¹.[3][6]
The Fingerprint Region (1500-400 cm⁻¹)
This region is rich with information and crucial for the definitive identification of the compound.
-
Aliphatic C-H Bending (1470-1375 cm⁻¹): The scissoring and bending vibrations of the methylene groups in the morpholine ring will appear in this part of the spectrum.
-
C-F Stretching (around 1270-1210 cm⁻¹): The strong electronegativity of the fluorine atom results in a strong, characteristic absorption band for the C-F stretch.[8] Its exact position is sensitive to the electronic environment of the aromatic ring.[8]
-
C-N Stretching (around 1250-1020 cm⁻¹): The stretching vibration of the C-N bond in the morpholine ring will produce a medium to strong absorption band in this range.
-
C-O-C Asymmetric Stretching (around 1140-1070 cm⁻¹): The asymmetric stretching of the C-O-C ether linkage in the morpholine ring is expected to be a strong and prominent band.
-
Aromatic C-H Out-of-Plane Bending (900-675 cm⁻¹): The out-of-plane (oop) bending vibrations of the remaining aromatic C-H bonds are highly diagnostic of the substitution pattern.[4][5][6] For a 1,2,4-trisubstituted benzene ring, strong absorptions are expected in this region.
-
C-Br Stretching (around 690-515 cm⁻¹): The C-Br stretching vibration will appear as a medium to strong absorption band in the lower frequency region of the spectrum.[9]
Experimental Protocol for FT-IR Analysis
To obtain a high-quality FT-IR spectrum of this compound, the following Attenuated Total Reflectance (ATR) method is recommended due to its minimal sample preparation and high reproducibility.
Figure 2: Standard workflow for obtaining an FT-IR spectrum using the ATR method.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the FT-IR spectrometer and the ATR accessory are clean and properly aligned.
-
Background Scan: Record a background spectrum with a clean, empty ATR crystal. This will account for any atmospheric interferences (e.g., CO₂, H₂O).
-
Sample Application: Place a small, representative amount of the solid this compound sample onto the center of the ATR crystal.
-
Pressure Application: Use the ATR press to apply firm, consistent pressure to ensure good contact between the sample and the crystal.
-
Sample Spectrum Acquisition: Collect the FT-IR spectrum of the sample. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The acquired spectrum should be ATR-corrected to account for the wavelength-dependent depth of penetration of the infrared beam. A baseline correction may also be necessary to obtain a flat baseline.
-
Peak Analysis: Identify and label the wavenumbers of the significant absorption bands. Compare these with the predicted values and reference spectra if available.[1]
Tabulated Summary of Expected Vibrational Modes
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3100-3000 | Aromatic C-H Stretch | Weak to Medium |
| 3000-2850 | Aliphatic C-H Stretch (Morpholine) | Medium to Strong |
| 2000-1665 | Aromatic Overtone/Combination Bands | Weak |
| 1600-1400 | Aromatic C=C Ring Stretch | Medium to Strong |
| 1470-1375 | Aliphatic C-H Bend (Morpholine) | Medium |
| 1270-1210 | Aromatic C-F Stretch | Strong |
| 1250-1020 | C-N Stretch (Morpholine) | Medium to Strong |
| 1140-1070 | Asymmetric C-O-C Stretch (Morpholine) | Strong |
| 900-675 | Aromatic C-H Out-of-Plane Bend | Strong |
| 690-515 | Aromatic C-Br Stretch | Medium to Strong |
Conclusion
The FT-IR spectrum of this compound is a powerful tool for its structural confirmation and quality control. A thorough understanding of the contributions of each functional group to the overall spectrum allows for a confident and accurate interpretation. The combination of characteristic absorptions from the morpholine ring, the di-substituted aromatic ring, and the carbon-halogen bonds provides a unique spectral fingerprint. By following the detailed experimental protocol, researchers can reliably obtain high-quality spectra for this compound, aiding in its identification and further application in drug development and materials science.
References
- Vertex AI Search. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide.
- OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition.
- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics.
- Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results.
- ResearchGate. (n.d.). The experimental FT-IR spectrum of 4-ethylmorpholine.
- ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate.
- Chemistry LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds.
- OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds.
- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
- Wikipedia. (n.d.). Carbon–fluorine bond.
Sources
- 1. azooptics.com [azooptics.com]
- 2. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 3. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 7. researchgate.net [researchgate.net]
- 8. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
The Strategic deployment of 4-(4-Bromo-2-fluorophenyl)morpholine in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The morpholine heterocycle is a cornerstone of contemporary medicinal chemistry, recognized for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules. Within the vast landscape of morpholine-containing building blocks, 4-(4-Bromo-2-fluorophenyl)morpholine emerges as a particularly strategic scaffold. Its unique trifecta of a proven bioisostere (morpholine), a handle for versatile cross-coupling reactions (bromine), and a metabolic stabilizer and modulator of pKa (ortho-fluorine) makes it an invaluable asset in the design and synthesis of novel therapeutics. This technical guide provides an in-depth analysis of the synthesis, chemical reactivity, and potential applications of this compound, with a particular focus on its utility in the development of kinase inhibitors and agents targeting the central nervous system (CNS). Detailed experimental protocols for its synthesis and the biological evaluation of its derivatives are also presented to empower researchers in their drug discovery endeavors.
Introduction: The Morpholine Moiety as a Privileged Scaffold
The morpholine ring is a recurring motif in a multitude of approved drugs and clinical candidates, a testament to its "privileged" status in medicinal chemistry.[1][2] Its inherent properties, including high aqueous solubility, metabolic stability, and a pKa in the physiological range, make it an attractive bioisostere for less stable or more toxic functional groups.[3] The incorporation of a morpholine moiety can significantly enhance a compound's pharmacokinetic profile, improving absorption, distribution, metabolism, and excretion (ADME) properties.[1] Furthermore, the oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets.[1]
The subject of this guide, this compound, is a specialized derivative that leverages the foundational benefits of the morpholine scaffold while introducing functionalities ripe for chemical exploration.
Physicochemical Properties and Synthesis of the Core Scaffold
Key Structural Features
The medicinal chemistry potential of this compound is rooted in its distinct structural components:
-
The Morpholine Ring: As discussed, this saturated heterocycle is a key contributor to favorable drug-like properties.
-
The Phenyl Ring: This aromatic core provides a rigid scaffold for the presentation of other functional groups.
-
The Bromine Atom: Situated at the para-position of the phenyl ring, this halogen serves as a versatile synthetic handle for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions.[4][5] This allows for the systematic exploration of the chemical space at this position to optimize target engagement and selectivity.
-
The Ortho-Fluorine Atom: The placement of a fluorine atom adjacent to the morpholine linkage is a deliberate design element. It can serve multiple purposes, including:
-
Metabolic Blocking: Preventing oxidative metabolism at the ortho-position, thereby increasing the compound's half-life.
-
Modulation of Basicity: The electron-withdrawing nature of fluorine can lower the pKa of the morpholine nitrogen, which can be advantageous for optimizing cell permeability and target binding.
-
Conformational Control: The fluorine atom can influence the preferred conformation of the phenylmorpholine linkage, which can impact receptor-ligand interactions.
-
Synthesis of this compound
The synthesis of N-aryl morpholines is a well-established transformation in organic chemistry. A common and efficient method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine.
Reaction Scheme:
Caption: Palladium-catalyzed synthesis of the core scaffold.
Materials:
-
1-Bromo-4-fluoro-2-iodobenzene
-
Morpholine
-
Palladium(0) catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Cesium carbonate, Cs₂CO₃)
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add the palladium catalyst and the phosphine ligand.
-
Add the aryl halide (1-Bromo-4-fluoro-2-iodobenzene) and the base (Cesium carbonate).
-
Add anhydrous toluene, followed by morpholine.
-
Seal the flask and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Characterization Data:
| Property | Value |
| Molecular Formula | C₁₀H₁₁BrFNO |
| Molecular Weight | 260.10 g/mol |
| Appearance | Off-white to pale yellow solid |
| CAS Number | 513068-89-8 |
Potential Applications in Medicinal Chemistry
The true value of this compound lies in its role as a versatile intermediate for the synthesis of a diverse range of bioactive molecules.[4] Its structure is particularly amenable to the development of kinase inhibitors and compounds targeting the central nervous system.
Kinase Inhibitors: A Case Study on PI3K Inhibitors
The phosphatidylinositol 3-kinases (PI3Ks) are a family of lipid kinases that play a critical role in cellular signaling pathways involved in cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. Dysregulation of the PI3K pathway is a hallmark of many human cancers, making these enzymes attractive targets for cancer therapy.
A review of the patent literature reveals the utility of the 4-(substituted-2-fluorophenyl)morpholine scaffold in the design of potent and selective PI3K inhibitors. For instance, patent WO2007084786A1 describes a series of pyrimidine derivatives as PI3K inhibitors, where a substituted phenylmorpholine moiety is a key structural feature. While the patent does not explicitly name this compound as a starting material, the claimed structures strongly suggest its utility as an intermediate. The bromine atom can be readily transformed into a variety of other functional groups via cross-coupling reactions to explore the structure-activity relationship (SAR) at this position.
The Suzuki coupling reaction is a powerful tool for forming carbon-carbon bonds. In the context of our core scaffold, it allows for the introduction of a wide range of aryl and heteroaryl moieties at the 4-position of the phenyl ring.
Caption: Suzuki coupling for derivatization.
This synthetic strategy enables the rapid generation of a library of compounds for screening against a panel of kinases, facilitating the identification of potent and selective inhibitors.
Central Nervous System (CNS) Agents
The physicochemical properties imparted by the morpholine ring make it a valuable component in the design of CNS-active drugs. The ability to cross the blood-brain barrier (BBB) is a critical requirement for such agents, and the balanced lipophilicity and aqueous solubility provided by the morpholine moiety can be advantageous. The this compound scaffold can be elaborated to target a variety of CNS receptors and enzymes.
Experimental Protocols for Biological Evaluation
The following are generalized protocols for the initial biological evaluation of compounds derived from this compound.
In Vitro Kinase Inhibition Assay (Generic TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common high-throughput screening method for identifying kinase inhibitors.
Principle: The assay measures the phosphorylation of a substrate by a kinase. A europium-labeled anti-phospho-substrate antibody serves as the donor fluorophore, and an Alexa Fluor-labeled substrate is the acceptor. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal.
Procedure:
-
In a microplate, add the test compound at various concentrations.
-
Add the kinase and the Alexa Fluor-labeled substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA and the europium-labeled antibody.
-
Incubate to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the ratio of acceptor to donor fluorescence and determine the IC₅₀ value for each compound.
In Vitro Anti-inflammatory Assay: Inhibition of Protein Denaturation
Principle: Inflammation can involve the denaturation of proteins. This assay uses heat-induced denaturation of bovine serum albumin (BSA) as a model system. Anti-inflammatory compounds can inhibit this denaturation.
Procedure:
-
Prepare a solution of bovine serum albumin (BSA) in phosphate-buffered saline (PBS).
-
In test tubes, add the test compound at various concentrations to the BSA solution.
-
A control group should contain BSA and the vehicle used to dissolve the test compounds.
-
A standard anti-inflammatory drug (e.g., diclofenac sodium) should be used as a positive control.
-
Incubate the samples at 37°C for 20 minutes.
-
Induce denaturation by heating at 72°C for 5 minutes.
-
Cool the samples to room temperature.
-
Measure the turbidity of the solutions using a spectrophotometer at 660 nm.
-
Calculate the percentage inhibition of protein denaturation.
Receptor Binding Assay (Generic Radioligand Competition)
Principle: This assay measures the ability of a test compound to compete with a known radiolabeled ligand for binding to a specific receptor.
Procedure:
-
Prepare cell membranes or purified receptors expressing the target of interest.
-
In a microplate, add the receptor preparation, the radiolabeled ligand at a fixed concentration (typically at its Kd), and the test compound at various concentrations.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Separate the bound and free radioligand using a filtration apparatus.
-
Measure the amount of bound radioactivity using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Calculate the binding affinity (Ki) of the test compound using the Cheng-Prusoff equation.
Conclusion
This compound is a high-value building block for medicinal chemistry, offering a unique combination of a privileged scaffold and versatile synthetic handles. Its strategic application, particularly in the synthesis of kinase inhibitors and CNS-active agents, is well-supported by its inherent chemical properties. The ability to readily diversify the core structure through robust cross-coupling methodologies allows for the efficient exploration of structure-activity relationships, accelerating the drug discovery process. The experimental protocols provided herein offer a starting point for researchers to unlock the full potential of this promising intermediate in their quest for novel therapeutics.
References
- Burger, M. et al. (2007). Pyrimidine derivatives used as pi-3 kinase inhibitors.
- PubChem.
- Wikipedia. Substituted phenylmorpholine. [Link]
- ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
- MySkinRecipes. This compound. [Link]
- PubMed. Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. [Link]
- Journal of Oleo Science.
- Google Patents. Phenylmorpholines and analogues thereof.
- Google Patents.
- Google Patents. Process for the synthesis of organic compounds.
- PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. [Link]
- United States Patent and Trademark Office.
- United States Patent and Trademark Office.
- MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)
- PubChem. Crystal form S4 of the PLK4 inhibitor (1R,2S)-(e)-2-(3-(4-((cis-2,6-dimethylmorpholino)methyl)styryl)-1 h-imidazol-6-yl)
- Google Patents. Preparation process for 4- bromo phenyl hydrazine.
- MySkinRecipes. 4-(4-Bromo-2-chlorophenyl)morpholine. [Link]
- PubMed.
- PubMed. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. jocpr.com [jocpr.com]
- 3. WO2007084786A1 - Pyrimidine derivatives used as pi-3 kinase inhibitors - Google Patents [patents.google.com]
- 4. Pyrimidine derivatives used as pi-3 kinase inhibitors - Patent WO-2007084786-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]
The Morpholine Moiety: A Privileged Scaffold in Modern Drug Discovery
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Morpholine, a saturated six-membered heterocycle containing both ether and secondary amine functionalities, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1] Its frequent appearance in a multitude of FDA-approved drugs and clinical candidates is not coincidental but is rooted in a unique combination of advantageous physicochemical properties, metabolic stability, and synthetic tractability.[2][3] This guide provides a comprehensive analysis of the multifaceted roles of the morpholine moiety in bioactive compounds. We will explore how its structural and electronic features are strategically leveraged by medicinal chemists to enhance aqueous solubility, modulate basicity, improve metabolic stability, and establish critical interactions with biological targets. Through detailed case studies of prominent drugs, this guide will illuminate the rationale behind incorporating this versatile heterocycle to overcome pharmacokinetic challenges and enhance pharmacological activity. Furthermore, we will provide field-proven experimental protocols for assessing the key properties imparted by the morpholine ring and discuss its role in the broader context of bioisosterism and lead optimization.
Part 1: The Ascendancy of Morpholine as a Privileged Scaffold
The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets, often with high affinity, thereby serving as a fertile starting point for the development of novel therapeutics across different disease areas.[4] Morpholine has earned this classification due to its remarkable versatility.[2][5] Its simple, stable, and non-planar chair-like conformation allows it to serve both as a passive scaffold, orienting other pharmacophoric elements in the correct three-dimensional space, and as an active component of a pharmacophore, directly engaging with target proteins.[6][7]
The synthetic accessibility of morpholine is a key driver of its widespread use. It can be readily introduced into molecules as a secondary amine reagent or constructed through various established synthetic methodologies, allowing for the efficient generation of diverse chemical libraries for screening and optimization.[8]
Part 2: Decoding the Physicochemical and Pharmacokinetic Advantages
The decision to incorporate a morpholine ring is often a strategic choice to fine-tune a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Its unique electronic and structural features confer several desirable properties.
A. Optimization of Solubility and Basicity
A critical challenge in drug design is achieving a balance between aqueous solubility for dissolution and bioavailability, and lipophilicity for membrane permeability. The morpholine ring masterfully addresses this challenge. The oxygen atom acts as a hydrogen bond acceptor, improving interactions with water and enhancing aqueous solubility.[9] Simultaneously, the saturated hydrocarbon backbone provides a degree of lipophilicity.
Perhaps its most significant advantage is its modulated basicity. The electron-withdrawing inductive effect of the ether oxygen reduces the electron density on the nitrogen atom, making it less basic (pKa ≈ 8.4–8.7) than analogous saturated heterocycles like piperidine (pKa ≈ 11.2) or piperazine (pKa₁ ≈ 9.7).[1][10] This attenuated basicity is highly advantageous, as it ensures that the amine is sufficiently protonated at physiological pH for solubility while minimizing the excessive basicity that can lead to off-target effects (e.g., hERG inhibition) or lysosomal trapping, a phenomenon that can limit a drug's distribution and efficacy, particularly in the central nervous system (CNS).[6]
| Heterocycle | Typical pKa | cLogP (approx.) | Key Features |
| Morpholine | 8.4 - 8.7 | -0.8 to -0.4 | Moderate basicity, good aqueous solubility, H-bond acceptor (O) |
| Piperidine | ~11.2 | ~0.8 | High basicity, more lipophilic, potential for lysosomal trapping |
| Piperazine | pKa₁ ~9.7, pKa₂ ~5.5 | ~-1.1 | Two basic centers, often used as a linker, high water solubility |
Table 1: Comparative Physicochemical Properties of Common Saturated Heterocycles. This table summarizes the key differences in basicity and lipophilicity that guide a medicinal chemist's choice between these common scaffolds.
B. Enhanced Metabolic Stability
The morpholine ring is generally considered more metabolically stable than its piperidine and piperazine counterparts.[10] The primary sites of metabolism for saturated amines are the carbons alpha to the nitrogen, which are susceptible to oxidation by Cytochrome P450 (CYP) enzymes. The electron-withdrawing nature of the morpholine's oxygen atom deactivates the adjacent C-H bonds, rendering them less prone to oxidative metabolism.[10] While not metabolically inert, this increased stability often translates to a longer half-life and improved oral bioavailability.[11] The most common metabolic pathways for morpholine-containing compounds include N-dealkylation, oxidation of the carbon alpha to the oxygen, or ring-opening.[10]
Caption: Common metabolic fates of the morpholine moiety in drug candidates.
Part 3: Pharmacological Significance and Case Studies
The morpholine moiety is a key structural component in numerous approved drugs across a wide range of therapeutic areas, where it plays diverse roles.[2][7]
A. Case Study: Gefitinib (Iressa®) - Oncology
Gefitinib is an epidermal growth factor receptor (EGFR) kinase inhibitor used to treat non-small cell lung cancer.[12] The morpholine ring in Gefitinib serves a dual purpose. Primarily, it acts as a solubilizing group, significantly improving the aqueous solubility and oral bioavailability of the otherwise lipophilic quinazoline core.[9] Secondly, the morpholine oxygen is positioned to form a crucial hydrogen bond with a conserved water molecule in the ATP-binding pocket of EGFR, contributing to the drug's high potency and selectivity.[9]
B. Case Study: Linezolid (Zyvox®) - Infectious Disease
Linezolid is an oxazolidinone antibiotic used for treating serious infections caused by Gram-positive bacteria.[12] The N-acetylated aminomethylmorpholine substituent is critical for its activity. The morpholine ring itself occupies a specific pocket of the 50S ribosomal subunit, contributing to the binding affinity. More importantly, its favorable physicochemical properties, including metabolic stability and solubility, contribute to the drug's excellent oral bioavailability (nearly 100%).[13]
C. Case Study: Aprepitant (Emend®) - Central Nervous System
Aprepitant is a neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[14] The development of CNS-active drugs requires careful balancing of properties to ensure blood-brain barrier (BBB) penetration.[6] The inclusion of two morpholine rings in aprepitant was a key design element. They enhance solubility and provide the necessary polarity to interact with the receptor, while the overall molecule retains sufficient lipophilicity to cross the BBB.[14] The morpholine ring is therefore used to modulate the pharmacokinetic properties to achieve the desired CNS exposure.[6]
Caption: The dual strategic roles of the morpholine ring in drug design.
| Drug | Therapeutic Class | Key Role of Morpholine Moiety | Oral Bioavailability (%) |
| Gefitinib | Anticancer (EGFR Inhibitor) | Enhances solubility; H-bond interaction with target.[9] | ~60 |
| Linezolid | Antibiotic | Key binding element; ensures high bioavailability.[12] | ~100 |
| Aprepitant | Antiemetic (CNS-active) | Modulates PK/PD for BBB penetration and solubility.[14] | ~60-65 |
| Reboxetine | Antidepressant (NRI) | Improves PK profile; CNS penetration.[15] | ~60 |
Table 2: Pharmacokinetic and Functional Roles of Morpholine in Selected FDA-Approved Drugs. This table highlights the tangible benefits of incorporating the morpholine scaffold.
Part 4: Practical Application & Experimental Evaluation
The strategic incorporation of a morpholine moiety is a common tactic during lead optimization to address poor solubility or high metabolic turnover. Verifying the impact of this structural change requires robust experimental evaluation.
Experimental Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes
This assay is crucial for assessing the susceptibility of a compound to Phase I metabolism by CYP enzymes, providing an early indication of its metabolic clearance.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a morpholine-containing test compound.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL.
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase).
-
0.1 M Phosphate Buffer, pH 7.4.
-
Positive control compound with known metabolic fate (e.g., Verapamil).
-
Acetonitrile with internal standard (for LC-MS/MS analysis).
-
96-well incubation plate and thermal cycler or water bath set to 37°C.
Methodology:
-
Preparation: Thaw HLM on ice. Prepare the incubation mixture by diluting HLM to a final concentration of 0.5 mg/mL in 0.1 M phosphate buffer.
-
Pre-incubation: Add the HLM solution to the wells of the 96-well plate. Add the test compound to achieve a final concentration of 1 µM. Pre-incubate the plate at 37°C for 5 minutes to equilibrate.
-
Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. The time of this addition is T=0.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in designated wells by adding 2 volumes of ice-cold acetonitrile containing an internal standard. The T=0 sample is quenched immediately after adding NADPH.
-
Sample Processing: After the final time point, centrifuge the plate at 4,000 rpm for 20 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line is the elimination rate constant (k). Calculate the half-life (t½) as 0.693/k. Calculate intrinsic clearance (CLint) as (k / microsomal protein concentration).[10]
Experimental Protocol 2: Kinetic Aqueous Solubility Assay
This high-throughput assay provides a rapid assessment of a compound's solubility, which is essential for predicting oral absorption.
Objective: To determine the kinetic solubility of a morpholine-containing test compound in a buffered aqueous solution.
Materials:
-
Test compound stock solution (10 mM in DMSO).
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
96-well filter plate (e.g., 0.45 µm pore size).
-
96-well UV-transparent collection plate.
-
Plate reader capable of reading UV absorbance.
Methodology:
-
Compound Addition: Add 5 µL of the 10 mM DMSO stock solution to 245 µL of PBS (pH 7.4) in the wells of the filter plate. This creates a 200 µM nominal concentration. Prepare a calibration curve by serial dilution of the stock solution in DMSO/PBS.
-
Incubation: Seal the plate and shake at room temperature for 2 hours to allow the compound to dissolve and equilibrate.
-
Filtration: Place the filter plate on top of the UV collection plate and centrifuge to filter out any precipitated compound.
-
Quantification: Measure the UV absorbance of the filtered solution in the collection plate at the compound's λmax.
-
Calculation: Determine the concentration of the dissolved compound in the filtrate by comparing its absorbance to the calibration curve. This value represents the kinetic solubility.
Part 5: Conclusion and Future Outlook
The morpholine moiety is far more than a simple cyclic amine; it is a sophisticated tool in the medicinal chemist's armamentarium.[16] Its ability to confer favorable physicochemical and pharmacokinetic properties while also participating in crucial target-binding interactions solidifies its status as a privileged and indispensable scaffold in drug discovery.[2] The continued exploration of morpholine derivatives and novel bioisosteres that mimic its advantageous properties will undoubtedly lead to the development of the next generation of safer and more effective therapeutics.[11][17] From oncology to neurodegenerative diseases, the influence of this unassuming heterocycle will continue to expand, underscoring the power of strategic molecular design.[7]
References
- Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
- Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403.
- Goel, K. K., & Singhal, P. (2024). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. Journal of Medicinal Chemistry.
- Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272.
- Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar.
- Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate.
- Asirvatham, S., Thakor, E., & Jain, H. (2021). Review Article: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews.
- Fallacara, A. L., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(10), 1648-1673.
- Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051.
- Sasidharan, R., et al. (2021). Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1845-1857.
- ResearchGate. (2021). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate.
- Kumar, D., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics.
- Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed.
- Sharma, P. K., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
- Fallacara, A. L., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC.
- Wikipedia. (n.d.). Morpholine. Wikipedia.
- ResearchGate. (n.d.). Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. ResearchGate.
- Fish, P. V., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters, 18(8), 2562-2566.
- Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137.
- Pharmaceutical Business Review. (n.d.). Morpholine Bioisosteres for Drug Design. Pharmaceutical Business Review.
- Khamitova, A. S., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration.
- Borsari, C., et al. (2023). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry, 248, 115038.
- Liljefors, T., et al. (2002). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry, 45(9), 1785-1798.
- ResearchGate. (2022). A review on pharmacological profile of Morpholine derivatives. ResearchGate.
- ResearchGate. (2014). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate.
- IARC. (1989). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. Lyon: International Agency for Research on Cancer.
- Meanwell, N. A. (2012). Application of Bioisosteres in Drug Design. SlideShare.
- D'yakonov, V. A., & Dzhemilev, U. M. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Morpholine - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]
The Strategic Placement of Bromo and Fluoro Substituents on the Phenyl Ring: An In-depth Technical Guide
Abstract
The substitution of hydrogen with halogen atoms on a phenyl ring is a cornerstone of modern medicinal chemistry and materials science. Among the halogens, fluorine and bromine offer a unique and often complementary set of properties that allow for the fine-tuning of molecular characteristics. This guide provides a comprehensive technical overview of the significance of bromo and fluoro substituents on the phenyl ring. We will delve into the fundamental electronic and steric effects of these substituents, their profound impact on molecular interactions, metabolic stability, and pharmacokinetic profiles, and their strategic application in drug design. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct attributes of bromine and fluorine to optimize molecular design and function.
Introduction: The Halogen Effect in Molecular Design
The introduction of halogens into organic molecules is a powerful strategy for modulating their physicochemical and biological properties.[1] While often grouped, each halogen possesses a unique combination of size, electronegativity, and polarizability that imparts distinct characteristics to the parent molecule. Fluorine, the most electronegative element, and bromine, a larger and more polarizable halogen, are particularly instrumental in the design of pharmaceuticals and functional materials.[2][3] Their placement on a phenyl ring can dramatically alter electron distribution, molecular conformation, and intermolecular interactions, thereby influencing everything from reaction kinetics to biological activity.[4] This guide will dissect the individual and comparative significance of these two key substituents.
Fundamental Properties of Bromo and Fluoro Substituents
The divergent influences of bromine and fluorine stem from their intrinsic atomic properties. Understanding these differences is critical to their rational application in molecular design.
Electronic Effects: A Tale of Two Influences
Both fluorine and bromine are more electronegative than carbon, leading to a significant inductive electron-withdrawing effect (-I) . This effect decreases the electron density of the aromatic ring, making it less nucleophilic.[5] However, they also possess lone pairs of electrons that can be donated to the aromatic π-system through resonance (+M) .[6] The interplay of these two opposing effects is a defining feature of halogen substituents.
-
Fluorine: Due to its high electronegativity, fluorine exerts a strong -I effect. Its small size allows for effective overlap between its 2p orbitals and the carbon 2p orbitals of the benzene ring, resulting in a modest +M effect. The inductive effect, however, generally dominates, making the fluorinated ring less reactive towards electrophilic substitution than benzene itself.[7]
-
Bromine: Bromine is less electronegative than fluorine, resulting in a weaker -I effect. The larger size of bromine's 4p orbitals leads to less efficient overlap with the carbon 2p orbitals, diminishing the +M effect compared to fluorine.[8] Despite the weaker inductive pull, the overall effect is still deactivating towards electrophilic aromatic substitution.[9]
Steric and Conformational Influence
The difference in atomic size between fluorine and bromine has significant steric implications.
-
Fluorine: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å).[3] This allows it to act as a "hydrogen isostere," meaning it can replace hydrogen without significantly altering the molecule's size or shape.[10] This subtle change can, however, have profound effects on molecular conformation due to stereoelectronic effects. For instance, the introduction of fluorine can restrict bond rotation and favor specific conformers, which can be crucial for binding to a biological target.[11][12]
-
Bromine: Bromine is considerably larger, with a van der Waals radius of 1.85 Å. This increased bulk can introduce significant steric hindrance, influencing molecular shape and restricting access to certain binding pockets. This steric effect can be strategically employed to enhance selectivity for a particular target.[13]
| Property | Fluorine (F) | Bromine (Br) | Hydrogen (H) |
| van der Waals Radius (Å) | 1.47[3] | 1.85 | 1.20[3] |
| Electronegativity (Pauling) | 3.98[14] | 2.96 | 2.20 |
| C-X Bond Energy (kJ/mol) | ~472[11] | ~285 | ~413 |
| Primary Electronic Effect | Strong Inductive Withdrawal (-I)[5] | Moderate Inductive Withdrawal (-I)[5] | - |
Impact on Drug Design and Development
The unique properties of bromo and fluoro substituents are extensively leveraged in medicinal chemistry to optimize drug candidates.[15]
Modulating Lipophilicity and Bioavailability
Lipophilicity, often expressed as the octanol-water partition coefficient (logP), is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[16][17]
-
Fluorine: The effect of fluorine on lipophilicity is context-dependent. Fluorination of an aromatic ring generally increases lipophilicity.[18] This can enhance membrane permeability and improve bioavailability.[3] However, the introduction of fluorine to aliphatic chains can sometimes decrease lipophilicity.[18] This ability to fine-tune lipophilicity makes fluorine a valuable tool for achieving the optimal balance for drug efficacy.[19][20]
-
Bromine: The introduction of a bromine atom almost invariably increases the lipophilicity of a molecule due to its large size and polarizability.[13] This can be advantageous for crossing the blood-brain barrier and can enhance membrane permeability.[21]
Enhancing Metabolic Stability
Metabolic degradation, often mediated by cytochrome P450 enzymes, is a major hurdle in drug development. Halogenation can be a key strategy to improve metabolic stability.
-
Fluorine: The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic cleavage.[3] Placing a fluorine atom at a metabolically vulnerable position on the phenyl ring can block oxidation, thereby increasing the drug's half-life and duration of action.[10]
-
Bromine: While the carbon-bromine bond is weaker than the C-F bond, it is still more stable than a C-H bond. Bromine's steric bulk can also shield adjacent sites from metabolic attack.[1]
The Role of Halogen Bonding
Halogen bonding is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile.[2][21] This interaction is becoming increasingly recognized as a significant contributor to drug-receptor binding.
-
Bromine: Due to its larger size and more polarizable electron cloud, bromine is a potent halogen bond donor.[22] This allows for specific and directional interactions with electron-rich atoms like oxygen and nitrogen in the active site of a protein, which can significantly enhance binding affinity and selectivity.[13]
-
Fluorine: Generally, fluorine is not considered a strong halogen bond donor due to its high electronegativity and tightly held electrons.[23] However, it can act as a hydrogen bond acceptor.[23]
Synthetic Methodologies
The strategic introduction of bromine and fluorine onto a phenyl ring requires a robust synthetic toolbox.
Introduction of Bromine
Electrophilic aromatic bromination is the most common method for introducing bromine onto a phenyl ring.[24]
Protocol: Electrophilic Bromination of an Activated Aromatic Ring
-
Reactant Preparation: Dissolve the aromatic substrate in a suitable solvent (e.g., acetonitrile).
-
Reagent Addition: At a controlled temperature (e.g., 0 °C), add an electrophilic bromine source, such as N-bromosuccinimide (NBS), in a single portion.[24]
-
Reaction Monitoring: Stir the mixture and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).
-
Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[24]
Other common brominating agents include bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) and stabilized bromine chloride solutions.[25][26]
Introduction of Fluorine
Introducing fluorine onto an aromatic ring is more challenging due to the high reactivity of elemental fluorine.
Protocol: Electrophilic Fluorination using Selectfluor®
-
Reactant Preparation: Dissolve the aromatic substrate in a suitable solvent (e.g., acetonitrile).
-
Reagent Addition: Add an electrophilic fluorinating agent, such as Selectfluor® (F-TEDA-BF₄), to the solution.[23]
-
Reaction Conditions: The reaction may require heating or the use of a catalyst depending on the reactivity of the substrate.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC.
-
Workup and Purification: Upon completion, the reaction is worked up similarly to the bromination protocol, involving quenching, extraction, and purification.
Other methods for introducing fluorine include the Balz-Schiemann reaction and the use of reagents like NF₄BF₄ in anhydrous HF.[27]
Case Studies in Drug Development
Numerous approved drugs highlight the successful application of bromo and fluoro substituents.
-
Fluorine: The antidepressant Fluoxetine (Prozac) and the antibiotic Ciprofloxacin are prominent examples where fluorine incorporation enhances efficacy and pharmacokinetic properties.[10]
-
Bromine: The anticancer drug Vandetanib features a bromofluorophenyl group, where the bromine contributes to binding affinity and the fluorine enhances potency by positioning the molecule deep within the protein's hydrophobic pocket.[18]
Conclusion
Bromo and fluoro substituents are not merely passive additions to a phenyl ring; they are strategic tools that offer medicinal chemists and materials scientists a remarkable degree of control over molecular properties. Fluorine's ability to enhance metabolic stability and subtly modulate conformation, often while mimicking hydrogen, stands in contrast to bromine's capacity for strong halogen bonding and significant steric influence. A thorough understanding of their distinct electronic and physical characteristics is paramount for the rational design of next-generation therapeutics and advanced materials. The continued development of novel synthetic methodologies for their precise installation will undoubtedly expand the already significant impact of these versatile halogens.
References
- Fluorine in drug discovery: Role, design and case studies. (n.d.). World Journal of Pharmaceutical Research.
- Introducing bromine to the molecular structure as a strategy for drug design. (2024). Journal of Medical Science.
- The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online.
- The Role of Bromine in Modern Pharmaceuticals. (2024). Tethys Chemical.
- Role of Fluorine in Drug Design and Drug Action. (2025). ResearchGate.
- Fluorine as a key element in modern drug discovery and development. (n.d.). LE STUDIUM.
- How Is Fluorine Used in the Medical Field? (2025). Inhance Technologies.
- Introducing bromine in the molecular structure as a good strategy to the drug design. (n.d.). ScienceOpen.
- Introducing bromine to the molecular structure as a strategy for drug design. (n.d.). Journal of Medical Science.
- Computational Study of the Halogen Atom−Benzene Complexes. (2003). ACS Publications.
- Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. (n.d.). PMC - NIH.
- Substituent Effects in the Reactivity of Aromatic Rings. (2025). Chemistry LibreTexts.
- Introducing bromine in the molecular structure as a good strategy to the drug design. (2025). ResearchGate.
- Explain the electronic influence of a halogen substituent on a benzene ring. (2023). Brainly.
- Substituent Effects in Substituted Aromatic Rings. (2022). Chemistry LibreTexts.
- Substituent Effects. (n.d.). La Salle University.
- Electrophilic aromatic directing groups. (n.d.). Wikipedia.
- New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. (2022). PMC - PubMed Central.
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (n.d.). PMC - PubMed Central.
- Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. (2013). ACS Publications.
- The Role of Fluorinated Aromatics in Modern Drug Discovery. (n.d.). Pharmaffiliates.
- Synthesis of Polysubstituted Benzenes. (2024). Chemistry LibreTexts. Retrieved January 8, 2026, from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEK_PRRUwfTA_1LkhWbKsOcd_ZBGXxEK2f-5psjRMd64arfnjnhlBr7WXVzyhWIwU5gFB1E2kBm9qfw8-vqAt6oCdDXUOYK_jy1H-IKfLkAcB1pMKlJ8HR6neQx8sL5kg7GMWswAjdm53ojZAwcff30BWRTBG7lRPQtFM6A_uv_PU5ZUs2YTVlf0Wp42M9SUvLfMJB0yv2Vtcgiw-_O-_lTDuX9x-tXgqzz_0wQSaHXZG7K8wVKFgeXd4Hx6YE55OSSNg6YO0WCO5VhzyL0oK-jL9_e3aX2YspUzC9UchHySgOd-xuFwNVdKbhFjPqOW_lDvoqbi0-6XqjA9s1AYcZbQSo=]([Link]
Sources
- 1. [PDF] Introducing bromine in the molecular structure as a good strategy to the drug design | Semantic Scholar [semanticscholar.org]
- 2. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 3. tandfonline.com [tandfonline.com]
- 4. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 5. brainly.com [brainly.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 9. www1.lasalle.edu [www1.lasalle.edu]
- 10. inhancetechnologies.com [inhancetechnologies.com]
- 11. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pharmacyjournal.org [pharmacyjournal.org]
- 15. nbinno.com [nbinno.com]
- 16. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. d-nb.info [d-nb.info]
- 20. researchgate.net [researchgate.net]
- 21. jms.ump.edu.pl [jms.ump.edu.pl]
- 22. pubs.acs.org [pubs.acs.org]
- 23. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. CA2289020A1 - Bromination process - Google Patents [patents.google.com]
- 27. US4476337A - Method for introducing fluorine into an aromatic ring - Google Patents [patents.google.com]
The Strategic Utility of 4-(4-Bromo-2-fluorophenyl)morpholine in Modern Drug Discovery: An In-depth Technical Guide
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the myriad of available scaffolds, 4-(4-bromo-2-fluorophenyl)morpholine has emerged as a cornerstone for the synthesis of complex, biologically active molecules. Its unique combination of a morpholine ring, a fluorinated phenyl group, and a reactive bromine atom provides a trifecta of desirable properties for medicinal chemists. The morpholine moiety is a well-established pharmacophore known to enhance aqueous solubility and metabolic stability, crucial for improving the pharmacokinetic profile of drug candidates.[1][2][3] The fluorine atom offers a means to modulate electronic properties and can enhance binding affinity to target proteins, while the bromine atom serves as a versatile handle for a wide array of powerful carbon-carbon and carbon-nitrogen bond-forming reactions. This guide provides an in-depth exploration of the synthesis, key reactions, and strategic applications of this compound, offering researchers and drug development professionals a comprehensive resource to leverage its full potential.
Core Attributes of this compound
A thorough understanding of the physicochemical properties of this building block is essential for its effective application in synthesis.
| Property | Value | Source |
| CAS Number | 513068-89-8 | [4] |
| Molecular Formula | C₁₀H₁₁BrFNO | [4] |
| Molecular Weight | 260.10 g/mol | [4] |
| Appearance | Off-white to light yellow solid | Generic observation |
| Purity | ≥97% | [4] |
Synthesis of the Core Building Block
The most common and efficient method for the synthesis of this compound is via a nucleophilic aromatic substitution reaction. This typically involves the reaction of 1-bromo-2,4-difluorobenzene with morpholine in the presence of a suitable base. The ortho-fluorine atom is selectively displaced by the morpholine nucleophile due to the activating effect of the para-bromo substituent.
Experimental Protocol: Synthesis of this compound
Materials:
-
1-bromo-2,4-difluorobenzene
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1-bromo-2,4-difluorobenzene (1.0 eq) in DMSO, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 120 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as an off-white solid.
Causality of Experimental Choices:
-
Solvent: DMSO is chosen for its high boiling point and its ability to dissolve the reactants and facilitate the nucleophilic aromatic substitution.
-
Base: Potassium carbonate is a cost-effective and moderately strong base, sufficient to deprotonate the morpholine and drive the reaction forward.
-
Temperature: Elevated temperature is necessary to overcome the activation energy of the C-F bond cleavage.
Key Synthetic Transformations: The Versatility of the Bromine Handle
The true power of this compound as a building block lies in the reactivity of its bromine atom, which serves as a linchpin for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis, enabling the construction of complex molecular architectures with high precision and efficiency.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a critical step in the synthesis of many pharmaceuticals.[5][6][7] This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines.
Caption: Workflow for Buchwald-Hartwig Amination.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (e.g., aniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the desired amine (1.2 eq), sodium tert-butoxide (1.4 eq), and XPhos (0.1 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene, followed by Pd₂(dba)₃ (0.05 eq).
-
Heat the reaction mixture to 100 °C and stir for 8-12 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the desired N-arylated product.
Self-Validating System: The choice of a bulky, electron-rich phosphine ligand like XPhos is crucial for promoting the reductive elimination step and preventing β-hydride elimination, ensuring a high yield of the desired product.[8]
Suzuki-Miyaura Coupling: Architecting Biaryl Structures
The Suzuki-Miyaura coupling is an indispensable tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent in many kinase inhibitors.[9][10][11][12][13][14]
Caption: Workflow for Suzuki-Miyaura Coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and water
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 eq) and the arylboronic acid (1.5 eq) in a 4:1 mixture of 1,4-dioxane and water.
-
Add potassium carbonate (2.0 eq) and Pd(PPh₃)₄ (0.05 eq).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction to 90 °C and stir for 6-10 hours.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the direct linkage of a terminal alkyne to the aryl bromide, providing access to a diverse range of alkynyl-substituted aromatic compounds.[15][16][17][18] These motifs are valuable in drug design for their linear geometry and ability to act as rigid linkers.
Caption: Workflow for Sonogashira Coupling.
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a solution of this compound (1.0 eq) and the terminal alkyne (1.2 eq) in anhydrous THF, add Et₃N (3.0 eq).
-
Degas the solution with argon for 15 minutes.
-
Add Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.05 eq).
-
Stir the reaction at room temperature for 4-8 hours.
-
Filter the reaction mixture through Celite and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain the desired product.
Case Study: Application in the Synthesis of PI3K Inhibitors
The phosphoinositide 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention.[19][20][21][22][23] Many potent and selective PI3K inhibitors feature a morpholine-substituted aromatic core. This compound is an ideal starting material for the synthesis of such compounds.
Caption: Synthetic strategy for a PI3K inhibitor.
In a representative synthesis, this compound can undergo a Suzuki coupling with a suitable heteroaryl boronic acid to construct the core biaryl scaffold of the inhibitor. Subsequent functionalization of the heteroaryl ring can then be performed to introduce key pharmacophoric elements that enhance potency and selectivity. The morpholine group in the final product often plays a crucial role in binding to the hinge region of the PI3K enzyme.
Safety and Handling
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
In case of contact:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Skin: Wash with plenty of soap and water.
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse mouth and seek medical advice.
-
Conclusion: A Versatile and Indispensable Tool
This compound has firmly established itself as a versatile and indispensable building block in the medicinal chemist's toolbox. Its unique structural features provide a powerful platform for the efficient synthesis of a wide array of complex molecules with diverse biological activities. The strategic application of palladium-catalyzed cross-coupling reactions at the bromine position, coupled with the favorable pharmacokinetic properties imparted by the morpholine ring, makes this compound a key starting material in the quest for novel therapeutics, particularly in the fields of oncology and neuroscience.[4][9] As drug discovery continues to evolve, the demand for such privileged scaffolds is set to increase, ensuring that this compound will remain a central player in the development of the medicines of tomorrow.
References
- Blanchard, N., et al. (2011).
- MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]
- Google Patents. (2019). WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
- Hayakawa, M., et al. (2014). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. PMC. [Link]
- NROChemistry. (n.d.). Sonogashira Coupling. NROChemistry. [Link]
- National Institutes of Health. (2018).
- ResearchGate. (n.d.).
- Wikipedia. (n.d.). Sonogashira coupling. [Link]
- Frontiers. (2023). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. [Link]
- ResearchGate. (n.d.). Several reported potent morpholine based PI3K inhibitors with examples... [Link]
- MDPI. (n.d.).
- Google Patents. (2013). US20130203752A1 - Phenylmorpholines and analogues thereof.
- Google Patents. (2000).
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]
- ACS Publications. (2000). Pd(η3-1-PhC3H4)(η5-C5H5)
- PubMed. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]
- PubMed. (2020).
- PubMed. (2020).
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
- Google Patents. (1999). US5968934A - Morpholine derivatives and their use as therapeutic agents.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- Google Patents. (2020). WO2020019529A1 - Preparation method for 4-(4-aminophenyl)morpholin-3-one.
- MDPI. (2023). A Minireview on the Morpholine-Ring-Containing U.S.
- Technical Disclosure Commons. (2020). Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. [Link]
- E3S Web of Conferences. (2024).
- PubChem. (n.d.). 4-(4-Bromophenyl)morpholine. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Chemistry LibreTexts. (2023).
- YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- PMC. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]
- Google Patents. (1982). EP0050916A2 - CNS stimulants and antihypertensive agents.
- WIPO Patentscope. (2019). WO/2019/138362 PROCESS FOR THE PREPARATION OF 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE. [Link]
- Google Patents. (2001).
- PMC. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]
- PubMed. (1992). Synthesis and Biological Activity of 5-alkyl-1,7,8-trisubstituted-6-fluoroquinoline-3-carboxylic Acids. [Link]
- Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Chemistry LibreTexts. (2022). Suzuki-Miyaura Coupling. [Link]
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 16. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. 4-(4-Bromophenyl)morpholine | C10H12BrNO | CID 11622851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. echemi.com [echemi.com]
A Technical Guide to the Preliminary Biological Screening of 4-(4-Bromo-2-fluorophenyl)morpholine
Abstract
This guide provides a comprehensive framework for the initial biological evaluation of the novel synthetic compound, 4-(4-Bromo-2-fluorophenyl)morpholine. The morpholine heterocycle is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance pharmacokinetic properties and confer a wide range of biological activities.[1][2] This document outlines a tiered, logical screening cascade designed for researchers, scientists, and drug development professionals. The proposed workflow begins with foundational cytotoxicity and antimicrobial assays, progressing to hypothesis-driven, target-oriented screens such as enzyme inhibition and receptor binding assays. The methodologies are presented with detailed protocols, the scientific rationale behind experimental choices, and templates for data presentation, grounded in authoritative and citable sources.
Introduction: The Scientific Context of this compound
The compound this compound is a synthetic molecule featuring a morpholine ring attached to a brominated and fluorinated phenyl group. The morpholine moiety is valued in drug design for its ability to improve properties like aqueous solubility and metabolic stability.[3] Its presence is noted in compounds targeting the central nervous system (CNS), inflammation, and infectious diseases.[2][4] The halogenated phenyl ring provides a handle for further chemical modification through cross-coupling reactions and can significantly influence binding affinity with biological targets.[5]
This guide proposes a systematic preliminary screening strategy to efficiently probe the biological potential of this compound, enabling an early-stage assessment of its therapeutic promise and potential liabilities.
Physicochemical Properties
A foundational understanding of a compound's physicochemical properties is critical for interpreting biological data and predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
| Property | Value | Source |
| CAS Number | 513068-89-8 | [5] |
| Molecular Formula | C₁₀H₁₁BrFNO | [5] |
| Molecular Weight | 260.10 g/mol | [5] |
| Appearance | Solid (form may vary) | N/A |
| Storage | Room temperature, dry conditions | [5] |
| Predicted XLogP3 | 2.1 | [6] |
A Tiered Approach to Preliminary Biological Screening
A logical, tiered screening cascade is the most efficient method for evaluating a novel compound. This approach prioritizes broad, cost-effective assays to first establish general bioactivity and toxicity before committing resources to more complex, target-specific investigations.
Caption: A tiered workflow for the preliminary biological screening of a novel compound.
Tier 1: Foundational Assays
The primary goal of Tier 1 screening is to answer two fundamental questions: Is the compound toxic to cells? Does it possess broad antimicrobial activity? These initial assessments provide a crucial baseline for all subsequent studies.
In Vitro Cytotoxicity Screening
Causality Behind Experimental Choice: A cytotoxicity assay is the cornerstone of preliminary screening. It measures a compound's ability to induce cell death, providing an essential indicator of its therapeutic index—the concentration range where it might be effective without being overtly toxic.[7][8] This data is critical for designing subsequent cell-based assays and for identifying compounds with potential as cytotoxic agents (e.g., for oncology).
Detailed Experimental Protocol: MTT Assay
This protocol is adapted from standard methodologies for determining the 50% inhibitory concentration (IC₅₀).[7][9]
-
Cell Seeding:
-
Culture a panel of relevant human cell lines (e.g., a non-cancerous line like HEK293 and a cancer line like HeLa or MCF-7) in complete medium.
-
Harvest and count the cells. Seed the cells into a 96-well flat-bottom plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the compound in complete culture medium to achieve a range of final concentrations (e.g., from 0.1 µM to 100 µM).
-
After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same final DMSO concentration) and a blank (medium only).[9]
-
-
Incubation:
-
Incubate the plate for a defined period, typically 48 or 72 hours, at 37°C and 5% CO₂.[7]
-
-
MTT Addition and Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Data Presentation: Summary of Cytotoxic Activity
| Cell Line | Tissue of Origin | Incubation Time (h) | IC₅₀ (µM) ± SD |
| HEK293 | Human Embryonic Kidney | 48 | [Insert Value] |
| HeLa | Human Cervical Cancer | 48 | [Insert Value] |
| MCF-7 | Human Breast Cancer | 48 | [Insert Value] |
Antimicrobial Screening
Causality Behind Experimental Choice: The morpholine scaffold is present in some antibacterial and antifungal agents. A broad antimicrobial screen can quickly reveal if the compound has potential in this therapeutic area.[1] The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[10]
Detailed Experimental Protocol: Broth Microdilution Assay
This protocol follows guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Microorganism Preparation:
-
Select a panel of representative microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a yeast (e.g., Candida albicans).
-
Prepare a standardized inoculum of each microorganism in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast) to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Compound Dilution:
-
In a sterile 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth to create a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized microbial inoculum to each well containing the diluted compound.
-
Include a positive control (microbes in broth, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for yeast.[11]
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). A viability indicator like resazurin can be added to aid visualization.[12]
-
Data Presentation: Minimum Inhibitory Concentration (MIC)
| Microorganism | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | [Insert Value] |
| Escherichia coli | Gram-negative Bacteria | [Insert Value] |
| Pseudomonas aeruginosa | Gram-negative Bacteria | [Insert Value] |
| Candida albicans | Fungal (Yeast) | [Insert Value] |
Tier 2: Target-Oriented Screening
If Tier 1 results are promising (i.e., the compound is non-toxic or shows selective activity), Tier 2 assays are initiated. These are hypothesis-driven, based on the structural motifs of this compound, which suggest potential interactions with enzymes or receptors.[2][5]
Enzyme Inhibition Assays
Causality Behind Experimental Choice: Many drugs exert their effects by inhibiting enzymes.[13][14] The phenyl-morpholine structure is a common feature in kinase inhibitors, a major class of oncology drugs.[5] A screen against a panel of kinases is a logical step to explore this potential.
General Protocol: Kinase Inhibition Assay
This describes a generic, often kit-based, in vitro kinase assay.
-
Assay Principle: These assays typically measure the activity of a kinase by quantifying the phosphorylation of a substrate. Inhibition is observed as a decrease in signal.
-
Reagent Preparation: Prepare assay buffer, kinase, substrate (peptide or protein), and ATP according to the manufacturer's protocol.
-
Compound Addition: Add serial dilutions of this compound to the wells of a microplate.
-
Reaction Initiation: Add the kinase and substrate to the wells, followed by ATP to start the enzymatic reaction. Incubate for a specified time at room temperature or 30°C.
-
Detection: Stop the reaction and add a detection reagent. The signal (e.g., fluorescence, luminescence, or absorbance) is proportional to the amount of phosphorylated product.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting percent inhibition versus the log of inhibitor concentration.
Data Presentation: Kinase Inhibitory Activity
| Kinase Target | Kinase Family | IC₅₀ (µM) |
| EGFR | Tyrosine Kinase | [Insert Value] |
| SRC | Tyrosine Kinase | [Insert Value] |
| PI3K | Lipid Kinase | [Insert Value] |
Receptor Binding Assays
Causality Behind Experimental Choice: The morpholine scaffold is prevalent in CNS-active drugs that modulate neurotransmitter receptors, such as dopamine and serotonin receptors.[2][15] A receptor binding assay can determine if the compound has affinity for these targets.
General Protocol: Competitive Radioligand Binding Assay
This assay measures the ability of a test compound to displace a known radioactively labeled ligand from its receptor.[16]
-
Assay Principle: A fixed concentration of a high-affinity radioligand is incubated with a source of the target receptor (e.g., cell membranes from transfected cells).[17] The test compound is added at various concentrations to compete for the binding site.
-
Incubation: Combine the receptor preparation, radioligand, and test compound in a suitable buffer and incubate to allow binding to reach equilibrium.
-
Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand, typically by vacuum filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity trapped on the filter using a scintillation counter.
-
Data Analysis: The amount of radioactivity on the filter is inversely proportional to the affinity of the test compound. The IC₅₀ (concentration of test compound that displaces 50% of the radioligand) is calculated and can be converted to an inhibition constant (Ki).
Data Presentation: Receptor Binding Affinity
| Receptor Target | Receptor Family | Radioligand Used | IC₅₀ (nM) / Ki (nM) |
| Dopamine D₄ | GPCR | [³H]-Spiperone | [Insert Value] |
| Serotonin 5-HT₂A | GPCR | [³H]-Ketanserin | [Insert Value] |
Potential Signaling Pathway Involvement
A positive result in a kinase or receptor screen suggests the compound may modulate a specific cellular signaling pathway. For example, if the compound inhibits a tyrosine kinase receptor like EGFR, it could interfere with downstream pathways that control cell proliferation and survival.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling cascade.
Conclusion and Future Directions
This guide presents a structured, multi-tiered strategy for the preliminary biological screening of this compound. By systematically evaluating cytotoxicity, antimicrobial activity, and potential interactions with key drug targets like kinases and GPCRs, researchers can efficiently build a foundational biological profile of the compound.
Positive "hits" from this screening cascade would warrant further investigation, including:
-
Mechanism of Action Studies: To confirm the mode of inhibition or receptor interaction (e.g., competitive, non-competitive).[14]
-
Selectivity Profiling: Screening against a broader panel of related targets to determine specificity.
-
In Vitro ADME Assays: To assess metabolic stability, permeability, and potential for drug-drug interactions.[18]
-
Lead Optimization: Synthesizing analogs to improve potency, selectivity, and pharmacokinetic properties.
This rigorous, step-wise approach ensures that resources are directed toward the most promising avenues, accelerating the journey from a novel compound to a potential therapeutic candidate.
References
- National Center for Biotechnology Information. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
- Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol.
- BenchChem. (n.d.). Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds.
- Biobide. (n.d.). What is an Inhibition Assay?.
- National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
- BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery.
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
- BenchChem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays Using Cytarabine.
- MDPI. (n.d.). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery.
- ResearchGate. (2015). Rapid Screening of Antimicrobial Synthetic Peptides.
- National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual.
- MySkinRecipes. (n.d.). This compound.
- Google Patents. (n.d.). US20030040032A1 - Methods of screening for antimicrobial compounds.
- BioIVT. (n.d.). Enzyme Inhibition & DDI Studies.
- wisdomlib. (2025). Preliminary screening tests: Significance and symbolism.
- PubMed. (n.d.). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model.
- PubChem. (n.d.). 4-(4-Bromophenyl)morpholine.
- BenchChem. (n.d.). An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Bromobenzyl)morpholine.
- ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved.
- PubMed Central. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery.
- MySkinRecipes. (n.d.). 4-(4-Bromo-2-chlorophenyl)morpholine.
- Labome. (n.d.). Receptor-Ligand Binding Assays.
- Mtoz Biolabs. (n.d.). Receptor-Ligand Binding Assay.
- Revvity. (n.d.). Receptor-Ligand Binding Assays.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-(4-Bromo-2-chlorophenyl)morpholine [myskinrecipes.com]
- 5. This compound [myskinrecipes.com]
- 6. 4-(4-Bromophenyl)morpholine | C10H12BrNO | CID 11622851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US20030040032A1 - Methods of screening for antimicrobial compounds - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Receptor-Ligand Binding Assay | MtoZ Biolabs [mtoz-biolabs.com]
- 17. revvity.com [revvity.com]
- 18. bioivt.com [bioivt.com]
safety and handling precautions for 4-(4-Bromo-2-fluorophenyl)morpholine
An In-depth Technical Guide to the Safe Handling of 4-(4-Bromo-2-fluorophenyl)morpholine
Introduction
This compound (CAS No: 513068-89-8; Molecular Formula: C₁₀H₁₁BrFNO) is a heterocyclic building block increasingly utilized in pharmaceutical synthesis and drug discovery.[1] Its structure, featuring a substituted aromatic ring, makes it a valuable intermediate for developing bioactive molecules, including kinase inhibitors and receptor modulators. As with many halogenated aromatic compounds and morpholine derivatives, a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols are paramount for protecting laboratory personnel.
This guide provides a detailed examination of the . In the absence of a specific, published Safety Data Sheet (SDS) for this exact compound, this document synthesizes data from structurally similar molecules, such as other substituted phenylmorpholines and halogenated aromatics, to establish a robust and cautious operational framework. The recommendations herein are grounded in the established principles of chemical safety and are intended for researchers, chemists, and professionals in drug development.
Hazard Identification and Risk Assessment
A thorough risk assessment is the cornerstone of safe laboratory practice. While specific toxicological data for this compound is not extensively documented, an analysis of its structural analogs allows for a predicted hazard profile.
Predicted GHS Classification
Based on data from compounds like 4-(4-Bromophenyl)morpholine and 4-(4-Bromo-2-pyridinyl)morpholine, the following GHS classification is anticipated.[2][3] It is critical to handle the compound as if it possesses these hazards until empirical data becomes available.
| Hazard Class | Category | Hazard Statement | Pictogram |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Predicted Signal Word: Warning [3]
Physicochemical Risks
-
Thermal Decomposition: While the compound is a solid at room temperature, heating or involvement in a fire may lead to the release of hazardous decomposition products, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen fluoride (HF).[4]
-
Dust Explosion: As with many fine organic solids, if handled in a way that generates significant dust in the air, there is a potential for a dust explosion. This risk is mitigated by preventing dust accumulation and eliminating ignition sources.
Hierarchy of Controls: A Systematic Approach to Exposure Prevention
To ensure personnel safety, a multi-layered approach to hazard control must be implemented. The hierarchy of controls prioritizes engineering and administrative measures over sole reliance on personal protective equipment (PPE).
Caption: Hierarchy of controls for mitigating exposure risks.
Engineering Controls
The primary defense against inhalation of dust or vapors is the use of robust engineering controls.
-
Chemical Fume Hood: All weighing and handling of this compound must be conducted inside a properly functioning chemical fume hood.[5][6]
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any fugitive emissions.[7]
-
Safety Stations: An operational safety shower and eyewash station must be readily accessible in the immediate vicinity of the work area.[8]
Administrative Controls
-
Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for the use of this compound, covering every step from receipt to disposal.
-
Designated Areas: Clearly demarcate the area where this compound is stored and handled.
-
Training: Ensure all personnel are trained on the specific hazards and handling procedures outlined in the SOP and this guide before they are permitted to work with the compound.
Personal Protective Equipment (PPE)
PPE is the final line of defense and should never be used as a substitute for robust engineering and administrative controls.
| Protection Type | Specification | Rationale and Best Practices |
| Eye/Face | ANSI Z87.1-compliant safety goggles. A face shield should be worn over goggles when handling larger quantities or if there is a significant splash risk.[8][9] | Protects against irritation from dust particles and splashes.[2] |
| Hand | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Provides a barrier against skin contact, which is predicted to cause irritation.[3] Always inspect gloves before use and change them immediately if contamination is suspected. |
| Body | Chemical-resistant lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Not required under normal conditions with proper engineering controls. | For spill cleanup or in situations where ventilation is compromised, a NIOSH-approved respirator (e.g., an N95 for dusts or an air-purifying respirator with organic vapor/acid gas cartridges) should be used.[7] |
Protocols for Handling, Storage, and Disposal
Step-by-Step Handling Protocol
-
Preparation: Cordon off the designated work area. Verify the fume hood is operational. Assemble all necessary equipment and reagents. Don the required PPE.
-
Aliquotting: Conduct all weighing and transfers of the solid compound within the chemical fume hood. Use tools (spatulas, weigh boats) that minimize the generation of airborne dust.
-
Post-Handling: After use, tightly seal the container. Decontaminate the work surface and any equipment used.
-
Hygiene: Remove PPE and wash hands and any exposed skin thoroughly with soap and water before leaving the laboratory.[7][8] Do not eat, drink, or smoke in the work area.[10]
Storage Requirements
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][9] A designated cabinet for chemical reagents is appropriate.
-
Incompatibilities: Keep away from strong oxidizing agents.[11] While specific reactivity data is unavailable, this is a standard precaution for many organic compounds.
Disposal Protocol
-
Waste Characterization: The compound and any contaminated materials (e.g., gloves, weigh boats) must be disposed of as hazardous chemical waste.
-
Procedure: Collect waste in a clearly labeled, sealed container. Follow all institutional, local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.[8][9]
Emergency Procedures
Prompt and correct action is crucial in the event of an emergency.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Immediately move the affected person to fresh air. If they feel unwell or breathing is difficult, seek medical attention.[3][9] |
| Skin Contact | Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[8][9] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8][9] |
| Ingestion | Rinse the mouth thoroughly with water. Do NOT induce vomiting. If the person is conscious, have them drink plenty of water. Call a poison control center or seek immediate medical attention.[7][8] |
Accidental Release (Spill) Protocol
The following workflow should be initiated immediately following a spill.
Caption: Workflow for responding to an accidental spill.
References
- Penta Chemicals. (2025, April 16).
- Fisher Scientific. SAFETY DATA SHEET: 4-Bromo-2-fluorobenzylzinc bromide, 0.5M in THF.
- Carl ROTH.
- Thermo Fisher Scientific. (2025, December 22).
- MySkinRecipes. This compound.
- ECHEMI. (2019, July 15). 4-(2-BroMoethyl)
- Sigma-Aldrich. (2024, September 8).
- Veeprho. This compound-D8.
- Fisher Scientific. (2024, March 11). SAFETY DATA SHEET: 4-(4-Bromo-3-fluorobenzyl)morpholine.
- PubChem. 4-(4-Bromophenyl)morpholine.
- ECHEMI. 4-(4-Bromo-2-pyridinyl)
- Carl ROTH. Safety Data Sheet: Morpholine ≥99 %, for synthesis.
- New Jersey Department of Health. (2010, January). Hazardous Substance Fact Sheet: Morpholine.
- New Jersey Department of Health. (2009, November). Hazardous Substance Fact Sheet: Fluorotoluene.
- Government of Ontario. (2022, March 30). Current occupational exposure limits for Ontario workplaces under Regulation 833.
- Occupational Safety and Health Administration. Permissible Exposure Limits – OSHA Annotated Table Z-1.
- Wikipedia. Substituted phenylmorpholine.
- Centers for Disease Control and Prevention. Fluorine - NIOSH Pocket Guide to Chemical Hazards.
- National Center for Biotechnology Information. FLUORINE - Emergency and Continuous Exposure Limits for Selected Airborne Contaminants.
- CDH Fine Chemical. MATERIAL SAFETY DATA SHEET SDS/MSDS Morpholine CAS No 110-91-8.
- Fisher Scientific. (2025, December 18).
- Redox. (2022, October 1).
- The University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
- McLaughlin, G., et al. (2017). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis.
Sources
- 1. This compound [myskinrecipes.com]
- 2. 4-(4-Bromophenyl)morpholine | C10H12BrNO | CID 11622851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pentachemicals.eu [pentachemicals.eu]
- 11. nj.gov [nj.gov]
The Strategic Utility of 4-(4-Bromo-2-fluorophenyl)morpholine in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Medicinal Chemists
Introduction: The Morpholine Moiety as a Privileged Scaffold
In the landscape of medicinal chemistry, certain structural motifs consistently appear in successful drug candidates, earning them the designation of "privileged structures." The morpholine ring is a paramount example of such a scaffold, frequently employed to enhance the physicochemical and pharmacokinetic properties of bioactive molecules.[1][2] Its advantageous characteristics, including improved aqueous solubility, metabolic stability, and a favorable lipophilic/hydrophilic balance, make it a valuable building block in drug design.[3][4] The morpholine nitrogen, with its reduced basicity compared to other cyclic amines, often leads to improved oral bioavailability and reduced off-target effects. This guide focuses on a specific and highly functionalized morpholine derivative, 4-(4-Bromo-2-fluorophenyl)morpholine, exploring its commercial availability, synthesis, and critical role as an intermediate in the development of next-generation therapeutics, particularly in the realm of kinase inhibitors.
Physicochemical Properties and Identification
A clear understanding of the fundamental properties of a chemical building block is essential for its effective use in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 513068-89-8 | [Myskinrecipes] |
| Molecular Formula | C₁₀H₁₁BrFNO | [Myskinrecipes] |
| Molecular Weight | 260.10 g/mol | [Myskinrecipes] |
| Appearance | Varies by supplier (typically off-white to light yellow solid) | Supplier Catalogs |
| Storage | Room temperature, dry conditions | [Myskinrecipes] |
Commercial Availability and Key Suppliers
This compound is readily available from a variety of commercial suppliers, catering to both research and bulk-scale requirements. The typical purity offered is ≥97%. Below is a comparative table of prominent suppliers.
| Supplier | Product Number/Code | Purity | Notes |
| MySkinRecipes | #173692 | ≥97% | Offers various pack sizes (250mg, 1g, 5g). |
| Veeprho | Not specified | Not specified | Offers the deuterated analog (this compound-D8) for use as an internal standard in analytical and pharmacokinetic studies.[5] |
| ChemUniverse | Not specified | Not specified | Available for order. |
| Parchem | Not specified | Not specified | Lists the related compound 4-(4-Bromo-2-fluorobenzyl)morpholine. |
This list is not exhaustive, and availability and product specifications should be confirmed directly with the suppliers.
Synthesis of this compound: A Methodological Overview
The primary and most efficient method for the synthesis of N-aryl morpholines, such as this compound, is the Palladium-catalyzed Buchwald-Hartwig amination.[6][7] This powerful cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide and an amine.
The Buchwald-Hartwig Amination: Mechanism and Rationale
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process that involves the following key steps:
-
Oxidative Addition: A Palladium(0) catalyst reacts with the aryl halide (1,3-dibromo-5-fluorobenzene) to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine (morpholine) coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed as the product, this compound, is eliminated from the palladium complex, regenerating the Pd(0) catalyst.
Representative Experimental Protocol
Reaction Scheme:
Step-by-Step Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add the Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%). The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add the base (e.g., Sodium tert-butoxide or Cesium Carbonate, 1.4-2.0 equivalents), 1,3-dibromo-5-fluorobenzene (1.0 equivalent), and anhydrous solvent (e.g., Toluene or Dioxane).
-
Nucleophile Addition: Add morpholine (1.1-1.2 equivalents) to the reaction mixture via syringe.
-
Reaction: The flask is sealed and the mixture is heated to 80-110 °C with vigorous stirring. The reaction progress is monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction is cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and filtered through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Purification: The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield this compound.
Applications in Drug Discovery: A Key Intermediate for Kinase Inhibitors
The true value of this compound lies in its application as a versatile intermediate for the synthesis of complex bioactive molecules. Its structure is particularly well-suited for the development of kinase inhibitors.[3][8] Protein kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[9]
The this compound scaffold offers several strategic advantages:
-
The Morpholine Group: As previously discussed, this imparts favorable pharmacokinetic properties.
-
The Aryl Bromide: This is a key functional handle for further elaboration. The bromine atom can be readily displaced or used in a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, or another C-N coupling) to introduce additional pharmacophoric elements. This allows for the systematic exploration of the chemical space around the core scaffold to optimize binding affinity and selectivity for the target kinase.
-
The Fluorine Atom: The presence of a fluorine atom ortho to the morpholine group can have several beneficial effects. It can modulate the pKa of the morpholine nitrogen, influence the conformation of the molecule through steric and electronic effects, and block a potential site of metabolic oxidation, thereby improving the metabolic stability of the final compound.
While specific, publicly disclosed drug candidates that directly use this compound as a starting material are not prevalent in the reviewed literature, its structural motifs are found in numerous patented kinase inhibitors.[10] For instance, it is a key building block for inhibitors of the PI3K/mTOR pathway, which is frequently overactive in cancer.[9] The deuterated version of this compound is also used in the synthesis of labeled oxazolidinone antibacterials for pharmacokinetic studies.[5][11]
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound was not available in the public domain at the time of this review. However, based on the safety data for the closely related compound, 4-(4-Bromophenyl)morpholine, and general principles of handling halogenated aromatic compounds, the following precautions should be observed:
-
Hazard Classifications (Anticipated):
-
Skin Irritant
-
Serious Eye Irritant
-
May cause respiratory irritation (STOT SE 3)
-
-
Precautionary Statements (Recommended):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Personal Protective Equipment (PPE):
-
Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handle in a well-ventilated area or a chemical fume hood.
-
Disclaimer: This safety information is based on related compounds and should be used as a guide only. It is imperative to consult the specific Safety Data Sheet provided by the supplier before handling this chemical.
Conclusion and Future Outlook
This compound represents more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. By combining the privileged morpholine scaffold with two distinct and synthetically versatile functional handles—an aryl bromide and an ortho-fluorine—it provides an efficient entry point to a rich chemical space. Its primary application in the synthesis of kinase inhibitors underscores its importance in the development of targeted therapies for cancer and other diseases. As our understanding of kinase biology continues to expand, the demand for well-designed, functionalized building blocks like this compound is set to grow, solidifying its place in the arsenal of drug discovery professionals.
References
- Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
- Semantic Scholar. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]
- Costantino, L., & Barlocco, D. (2019). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 10(1), 134-146. [Link]
- Khamitova, K. A., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
- ResearchGate. (n.d.).
- Costantino, L., & Barlocco, D. (2019). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]
- RSC Publishing. (2019). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. [Link]
- MySkinRecipes. (n.d.). This compound. [Link]
- Wikipedia. (n.d.).
- National Center for Biotechnology Information. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. PubMed Central. [Link]
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
- Veeprho. (n.d.). This compound-D8. [Link]
- MySkinRecipes. (n.d.). 4-(4-Bromo-2-chlorophenyl)morpholine. [Link]
- ResearchGate. (2012). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [Link]
- Google Patents. (n.d.). US9314464B2 - Compounds and compositions as protein kinase inhibitors.
- New Drug Approvals. (2018). RG 7604,Taselisib. [Link]
- Google Patents. (2018). WO 2018/183936 Al - Broad Institute.
- Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137. [Link]
- Google Patents. (1997). US 6,344,459 B1 - Irreversible inhibitors of tyrosine kinases. [Link]
- World Journal of Pharmaceutical Research. (2024).
- Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
- PubChem. (n.d.). 4-(4-Bromophenyl)morpholine. [Link]
- MDPI. (2021). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. [Link]
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. One moment, please... [tours.eca.ed.ac.uk]
- 3. EP1087966B1 - Chemical synthesis of morpholine derivatives - Google Patents [patents.google.com]
- 4. royaldesign.cdn.storm.io [royaldesign.cdn.storm.io]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. solutions.covestro.com [solutions.covestro.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 9. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US6051717A - Convergent process for the preparation of a morpholine compound - Google Patents [patents.google.com]
Methodological & Application
synthesis of 4-(4-Bromo-2-fluorophenyl)morpholine from 1-bromo-4-fluoro-2-iodobenzene
An Application Guide for the Selective Synthesis of 4-(4-Bromo-2-fluorophenyl)morpholine via Palladium-Catalyzed C-N Cross-Coupling
Abstract
This application note provides a comprehensive guide for the synthesis of this compound, a valuable intermediate in pharmaceutical development, from 1-bromo-4-fluoro-2-iodobenzene and morpholine.[1] The protocol leverages the precision of the Buchwald-Hartwig amination, a cornerstone of modern synthetic chemistry for forming carbon-nitrogen (C-N) bonds.[2][3] This document outlines a detailed experimental procedure, the underlying mechanistic principles, critical safety protocols, and methods for product characterization. The focus is on achieving high selectivity by exploiting the differential reactivity of aryl iodide versus aryl bromide bonds in the palladium-catalyzed cross-coupling cycle.
Introduction: The Strategic Importance of Buchwald-Hartwig Amination
The formation of C(aryl)-N bonds is a fundamental transformation in organic synthesis, as the resulting arylamine structures are ubiquitous in pharmaceuticals, agrochemicals, and materials science.[4][5] The Palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method, largely supplanting harsher, traditional methods which often suffer from limited substrate scope and poor functional group tolerance.[2] Its development has provided a robust pathway for coupling a wide array of amines with aryl halides and pseudohalides under relatively mild conditions.[3][5]
This protocol focuses on the selective amination of 1-bromo-4-fluoro-2-iodobenzene. The presence of two different halogen substituents on the aromatic ring—iodine and bromine—presents a strategic opportunity. In palladium-catalyzed cross-coupling reactions, the oxidative addition step, which is often rate-determining, typically follows the reactivity trend: C-I > C-Br > C-Cl.[6][7][8] By carefully controlling the reaction conditions, it is possible to selectively form the C-N bond at the more reactive C-I position, leaving the C-Br bond intact for subsequent downstream functionalization.
Reaction Scheme and Catalytic Cycle
The synthesis proceeds via a palladium-catalyzed cross-coupling of the aryl dihalide with morpholine, a secondary cyclic amine.
Overall Transformation:
The Buchwald-Hartwig Catalytic Cycle:
The reaction mechanism is a well-established catalytic cycle involving a palladium(0)/palladium(II) redox couple.[2][6]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl-iodide bond of 1-bromo-4-fluoro-2-iodobenzene. This is the selectivity-determining step, as the C-I bond is significantly more reactive than the C-Br bond.[6][9]
-
Ligand Exchange & Deprotonation: The amine (morpholine) coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.
-
Reductive Elimination: The final step involves the reductive elimination of the desired product, this compound. This step forms the crucial C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][10]
Detailed Experimental Protocol
This protocol is designed for a 5 mmol scale reaction. All operations should be performed in a well-ventilated fume hood.
Reagent and Materials Data
| Compound Name | Role | Formula | MW ( g/mol ) | Molar Quantity (mmol) | Mass/Volume |
| 1-Bromo-4-fluoro-2-iodobenzene | Starting Material | C₆H₃BrFI | 316.90 | 5.0 | 1.58 g |
| Morpholine | Nucleophile | C₄H₉NO | 87.12 | 6.0 (1.2 equiv) | 0.52 g (0.52 mL) |
| Pd₂(dba)₃ | Catalyst Precursor | C₅₁H₄₂O₃Pd₂ | 915.72 | 0.05 (1 mol% Pd) | 46 mg |
| Xantphos | Ligand | C₃₉H₃₂OP₂ | 578.62 | 0.12 (2.4 mol%) | 70 mg |
| Sodium tert-butoxide (NaOtBu) | Base | C₄H₉NaO | 96.10 | 7.0 (1.4 equiv) | 0.67 g |
| Toluene | Solvent | C₇H₈ | 92.14 | - | 25 mL (Anhydrous) |
Equipment Required
-
100 mL Schlenk flask or round-bottom flask with a sidearm
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Reflux condenser
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Standard glassware (syringes, needles, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step-by-Step Synthesis Procedure
-
Reaction Setup (Inert Atmosphere):
-
Place the magnetic stir bar, 1-bromo-4-fluoro-2-iodobenzene (1.58 g), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 46 mg), Xantphos (70 mg), and sodium tert-butoxide (0.67 g) into the 100 mL Schlenk flask.
-
Causality: The use of a Schlenk flask and an inert atmosphere is critical. The Pd(0) catalyst and the phosphine ligand are sensitive to oxidation by air, which would deactivate the catalyst.[11] The base, NaOtBu, is hygroscopic.
-
-
Evacuation and Backfilling:
-
Seal the flask with a septum. Connect it to the inert gas line via a needle.
-
Evacuate the flask under vacuum for 5-10 minutes (until all solids appear dry and free-flowing) and then backfill with nitrogen or argon. Repeat this cycle three times to ensure a completely inert atmosphere.
-
-
Solvent and Reagent Addition:
-
Using a syringe, add anhydrous toluene (25 mL) to the flask.
-
Stir the mixture at room temperature for 15 minutes. The solution should turn from a deep purple to a reddish-brown or orange color as the active catalyst forms.
-
Using a separate syringe, add morpholine (0.52 mL) to the stirring mixture.
-
Causality: Anhydrous solvent is crucial because water can hydrolyze the base and interfere with the catalytic cycle.[12]
-
-
Reaction Execution:
-
Attach the reflux condenser (with inert gas flowing through the top) and place the flask in the heating mantle.
-
Heat the reaction mixture to 100 °C and allow it to stir for 12-18 hours.
-
Causality: The elevated temperature is necessary to overcome the activation energy for the catalytic steps, particularly the oxidative addition and reductive elimination.[11]
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). Spot the starting material and the reaction mixture. The consumption of the starting material and the appearance of a new, less polar spot indicate product formation.
-
-
Work-up Procedure:
-
Once the reaction is complete, cool the flask to room temperature.
-
Quench the reaction by slowly adding 25 mL of deionized water.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (1 x 40 mL).
-
Causality: The water quench neutralizes any remaining base and dissolves inorganic salts. The brine wash helps to remove residual water from the organic phase.
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil or solid should be purified by flash column chromatography on silica gel.
-
A gradient elution system, starting with 100% hexanes and gradually increasing to 10% ethyl acetate in hexanes, is typically effective for separating the product from nonpolar impurities and baseline material.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield this compound as a solid or viscous oil.
-
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ) in ppm: ~7.3-7.2 (m, 2H, Ar-H), ~6.9 (t, 1H, Ar-H), ~3.9 (t, 4H, -O-CH₂-), ~3.1 (t, 4H, -N-CH₂-).
-
¹³C NMR (101 MHz, CDCl₃): Expected chemical shifts (δ) in ppm: ~159 (d, J=245 Hz, C-F), ~150 (d, J=9 Hz), ~128 (d, J=3 Hz), ~124 (d, J=9 Hz), ~119 (d, J=25 Hz), ~115 (d, J=3 Hz), ~67 (-O-CH₂-), ~51 (-N-CH₂-).
-
Mass Spectrometry (ESI+): Calculated for C₁₀H₁₁BrFNO [M+H]⁺: 260.0086; Found: ~260.008x. The spectrum should show a characteristic isotopic pattern for the bromine atom ([M]+ and [M+2]+ in an approximate 1:1 ratio).[1][13]
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the synthesis.
Caption: Workflow for the synthesis of this compound.
Safety and Handling Precautions
All manipulations must be carried out by trained personnel in a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
1-Bromo-4-fluoro-2-iodobenzene: Causes skin and serious eye irritation. May cause respiratory irritation.[14][15] Avoid inhalation of dust and contact with skin and eyes.
-
Morpholine: Flammable liquid and vapor. Corrosive; causes severe skin burns and eye damage. Harmful if swallowed or inhaled.[16][17][18] Handle in a well-ventilated area away from ignition sources.[19][20]
-
Palladium Catalysts (e.g., Pd₂(dba)₃): May cause skin, eye, and respiratory irritation. Handle with care, avoiding dust inhalation.
-
Phosphine Ligands (e.g., Xantphos): Air-sensitive and can be irritating. Handle under an inert atmosphere.
-
Sodium tert-butoxide: Corrosive and reacts violently with water. Handle under an inert atmosphere and avoid contact with skin.
-
Toluene: Flammable liquid. Can cause skin and respiratory irritation and has potential reproductive toxicity. Use with adequate ventilation.
Waste Disposal: All chemical waste, including solvents and residual reaction mixtures, should be collected in appropriately labeled hazardous waste containers for disposal according to institutional and local regulations.
References
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
- Chemistry LibreTexts. (2023).
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
- Singleton, J. T. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- National Center for Biotechnology Information. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PubMed Central.
- Grewal, P., & Kaur, N. (2022). Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Current Organic Chemistry, 26(20), 1813–1826.
- Fisher Scientific. (2010).
- RSC Publishing. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
- DSpace@MIT. (n.d.). Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules.
- SynQuest Labs. (n.d.).
- National Center for Biotechnology Information. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PubMed.
- National Center for Biotechnology Information. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PubMed Central.
- Penta Chemicals. (2025).
- Carl ROTH. (n.d.).
- ACS Publications. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters.
- Redox. (2022).
- Entegris. (n.d.). Buchwald Ligands Review.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- NJ.gov. (n.d.). Hazardous Substance Fact Sheet - Morpholine.
- Semantic Scholar. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts.
- National Center for Biotechnology Information. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
- PubChem. (n.d.). 1-Bromo-4-fluoro-2-iodobenzene.
- Organic Chemistry Portal. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
- Fisher Scientific. (2013).
- CAMEO Chemicals - NOAA. (n.d.). 1-BROMO-4-FLUOROBENZENE.
- MySkinRecipes. (n.d.). This compound.
- Thermo Fisher Scientific. (2025).
- Veeprho. (n.d.). This compound-D8.
- ChemicalBook. (n.d.). 4-(4-broMo-3-fluorobenzyl)Morpholine synthesis.
- PubChem. (n.d.). 4-(4-Bromophenyl)morpholine.
- National Center for Biotechnology Information. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. PubMed Central.
- Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 4-(4-Bromobenzyl)
- ScienceDirect. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
- Sigma-Aldrich. (n.d.). 4-(4-Bromophenyl)morpholine.
- Google Patents. (n.d.). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
- LGC Standards. (n.d.). This compound-d8.
- RSC Publishing. (n.d.). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)
- Beilstein Journal of Organic Chemistry. (n.d.).
- ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and....
- Chem-Impex. (n.d.). 4-(4-Bromophenyl)morpholine.
Sources
- 1. This compound [myskinrecipes.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. jk-sci.com [jk-sci.com]
- 12. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4-(4-Bromophenyl)morpholine | C10H12BrNO | CID 11622851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. synquestlabs.com [synquestlabs.com]
- 15. 1-Bromo-4-fluoro-2-iodobenzene | C6H3BrFI | CID 2773370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. fishersci.com [fishersci.com]
- 17. pentachemicals.eu [pentachemicals.eu]
- 18. carlroth.com:443 [carlroth.com:443]
- 19. redox.com [redox.com]
- 20. nj.gov [nj.gov]
Application Notes and Protocols for the Synthesis of 4-(4-Bromo-2-fluorophenyl)morpholine via Buchwald-Hartwig Amination
Introduction: The Strategic Importance of Buchwald-Hartwig Amination in Modern Synthesis
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[1][3] The reaction's broad substrate scope and functional group tolerance have rendered traditional, harsher methods for C-N bond formation, such as the Goldberg reaction or nucleophilic aromatic substitution, largely obsolete.[1]
This application note provides a detailed guide for the synthesis of 4-(4-bromo-2-fluorophenyl)morpholine, a valuable building block in medicinal chemistry. We will delve into the mechanistic underpinnings of the Buchwald-Hartwig amination, offer a field-proven, step-by-step protocol, and provide expert insights into critical experimental parameters to ensure successful and reproducible outcomes.
Mechanistic Insights: The Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle involving a palladium catalyst.[1] The generally accepted mechanism involves the following key steps:
-
Reductive Elimination: The catalytic cycle begins with the reduction of a Pd(II) precatalyst to the active Pd(0) species.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, 1,4-dibromo-2-fluorobenzene), forming a Pd(II) complex.[1][4][5][6] The reactivity of the aryl halide generally follows the trend: I > Br > OTf > Cl.[4]
-
Amine Coordination and Deprotonation: The amine (morpholine) coordinates to the palladium center. In the presence of a strong base, the amine is deprotonated to form an amido complex.
-
Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, which forms the desired C-N bond of the product, this compound, and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]
Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of this compound
This protocol provides a robust method for the synthesis of the target compound. It is crucial to maintain an inert atmosphere throughout the reaction, as the palladium catalyst is sensitive to oxygen.[2]
Reagents and Materials
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |
| 1,4-Dibromo-2-fluorobenzene | C₆H₃Br₂F | 271.90 | 1.00 g | 3.68 | 1.0 |
| Morpholine | C₄H₉NO | 87.12 | 0.35 mL | 4.05 | 1.1 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | C₅₁H₄₂O₃Pd₂ | 915.72 | 34 mg | 0.037 | 0.01 |
| 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) | C₃₃H₄₉O₂P | 524.71 | 39 mg | 0.074 | 0.02 |
| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | 497 mg | 5.15 | 1.4 |
| Toluene (anhydrous) | C₇H₈ | 92.14 | 10 mL | - | - |
Equipment
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Syringes and needles
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 1,4-dibromo-2-fluorobenzene (1.00 g, 3.68 mmol), sodium tert-butoxide (497 mg, 5.15 mmol), Pd₂(dba)₃ (34 mg, 0.037 mmol), and RuPhos (39 mg, 0.074 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Reagent Addition: Add anhydrous toluene (10 mL) via syringe, followed by the addition of morpholine (0.35 mL, 4.05 mmol).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the dried organic layer and concentrate under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Field-Proven Insights and Troubleshooting
The success of a Buchwald-Hartwig amination is highly dependent on the careful selection of several key parameters.
Choice of Catalyst and Ligand
The combination of a palladium precursor and a phosphine ligand is critical. For the coupling of secondary cyclic amines like morpholine, bulky, electron-rich phosphine ligands are generally preferred.[1] Ligands such as RuPhos, XPhos, or BrettPhos often provide excellent results.[7] The use of pre-formed palladium catalysts can also be advantageous, as they can lead to more reproducible results.
Base Selection
A strong, non-nucleophilic base is essential for the deprotonation of the amine and to facilitate the catalytic cycle.[8] Sodium tert-butoxide (NaOtBu) is a commonly used and effective base for this transformation.[4] Other strong bases like lithium bis(trimethylsilyl)amide (LHMDS) can also be employed.[4] For substrates with base-sensitive functional groups, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, although this may require higher reaction temperatures or longer reaction times.[4]
Solvent Considerations
The choice of solvent is crucial for ensuring the solubility of all reaction components.[4] Anhydrous, non-polar aprotic solvents are typically used. Toluene is a common choice, as are dioxane and tetrahydrofuran (THF).[4][8] It is imperative to use anhydrous solvents, as water can negatively impact the catalytic activity.
Common Pitfalls and Solutions
-
Low or No Conversion: This can be due to an inactive catalyst (prolonged exposure to air), insufficient degassing of the solvent, or the presence of impurities in the starting materials. Ensure all reagents are of high purity and that the reaction is set up under a strictly inert atmosphere.
-
Side Reactions: A potential side reaction is the hydrodehalogenation of the aryl halide. This can sometimes be minimized by adjusting the catalyst-to-ligand ratio or by changing the ligand.
-
Difficulty in Purification: The presence of highly colored palladium byproducts can sometimes complicate purification. Filtering the crude reaction mixture through a pad of Celite or a short plug of silica gel can help to remove these impurities before column chromatography.
Visualizing the Workflow
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. entegris.com [entegris.com]
- 8. jk-sci.com [jk-sci.com]
Application Notes and Protocols for Suzuki Coupling Reactions Involving 4-(4-Bromo-2-fluorophenyl)morpholine
Introduction: Strategic Importance of the Morpholinyl-Fluorophenyl Moiety
In the landscape of modern medicinal chemistry and drug development, the morpholinyl-fluorophenyl scaffold is a privileged structural motif. The morpholine ring, a saturated heterocycle, is frequently incorporated to enhance aqueous solubility, improve pharmacokinetic profiles, and serve as a hydrogen bond acceptor, thereby modulating target engagement. When coupled with a fluorinated phenyl ring, as in the case of 4-(4-Bromo-2-fluorophenyl)morpholine, we introduce a key building block for creating complex molecules with significant therapeutic potential. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom provides a reactive handle for carbon-carbon bond formation, most notably through the robust and versatile Suzuki-Miyaura coupling reaction.[1][2]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on effectively utilizing this compound in Suzuki coupling reactions. We will delve into the mechanistic underpinnings, provide detailed, field-tested protocols, and offer insights into overcoming common challenges.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon single bond by coupling an organoboron compound with an organohalide using a palladium catalyst and a base.[3][4] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][5][6][7]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl bromide to a palladium(0) complex, forming a palladium(II) species. This is often the rate-determining step of the reaction.[3] The reactivity of the organohalide generally follows the trend I > Br > OTf >> Cl.[4] For a substrate like this compound, the electron-donating morpholine group can increase electron density on the aromatic ring, potentially slowing this step. Conversely, the electron-withdrawing fluorine atom can have a counteracting effect.[8][9]
-
Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the organoboron species.[3][10]
-
Reductive Elimination: The final step involves the reductive elimination of the newly formed biaryl product from the palladium(II) complex, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[5][7]
Below is a visual representation of the Suzuki coupling catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocols: Best Practices and Methodologies
The success of a Suzuki coupling reaction is highly dependent on the careful selection of the catalyst, base, solvent, and reaction temperature. For a substrate like this compound, which possesses both an electron-donating group (morpholine) and a moderately deactivating group (fluorine), a well-chosen catalyst system is crucial.
Protocol 1: General Screening with a Conventional Catalyst (Pd(PPh₃)₄)
This protocol is a good starting point for general screening and is often effective for aryl bromides. Tetrakis(triphenylphosphine)palladium(0) is a widely used and relatively inexpensive catalyst.[11][12]
Materials:
-
This compound
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water (4:1:1)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add Pd(PPh₃)₄ (0.03-0.05 equiv).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water 4:1). The reaction concentration is typically 0.1-0.2 M with respect to the aryl bromide.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: High-Activity Protocol for Challenging Substrates (XPhos Pd G2)
For more challenging couplings, or to achieve higher turnover numbers, modern pre-catalysts like XPhos Pd G2 are highly effective.[13][14] These catalysts, featuring bulky, electron-rich phosphine ligands, can facilitate the oxidative addition of less reactive aryl halides and promote rapid reductive elimination.[13][14]
Materials:
-
This compound
-
Arylboronic acid or trifluoroborate salt
-
XPhos Pd G2
-
Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃)
-
1,4-Dioxane or tert-Amyl alcohol
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a robust inert atmosphere, combine this compound (1.0 equiv), the arylboronic acid or trifluoroborate salt (1.2 equiv), the base (K₃PO₄, 2.0 equiv), and XPhos Pd G2 (0.01-0.02 equiv) in a reaction vessel.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane).
-
Reaction Execution: Seal the vessel and heat the mixture to 80-110 °C for 2-12 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate and then re-dissolve in ethyl acetate. Wash with water and brine, dry the organic layer over anhydrous MgSO₄, and concentrate.
-
Purification: Purify the residue by flash column chromatography.
Data Presentation: Optimizing Reaction Conditions
The choice of reaction parameters can significantly impact the yield and purity of the desired product. The following table summarizes typical conditions and considerations for the Suzuki coupling of this compound.
| Parameter | Condition 1 (Conventional) | Condition 2 (High-Activity) | Rationale and Considerations |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) | XPhos Pd G2 (1-2 mol%) | Pd(PPh₃)₄ is a good starting point.[15][16] XPhos Pd G2 is often superior for electron-rich or sterically hindered substrates.[][18][19] |
| Base | K₂CO₃, Cs₂CO₃ (2-3 equiv) | K₃PO₄ (2 equiv) | The choice of base is crucial for activating the boronic acid.[10] K₃PO₄ is often used with modern catalysts. |
| Solvent | Dioxane/H₂O, Toluene/EtOH/H₂O | Dioxane, t-Amyl alcohol | Biphasic systems are common, but anhydrous conditions with modern catalysts can be effective.[20] |
| Temperature | 80-100 °C | 80-110 °C | Higher temperatures can accelerate the reaction but may lead to decomposition. |
| Boron Source | Arylboronic Acid | Arylboronic Acid or Potassium Aryltrifluoroborate | Trifluoroborates can offer enhanced stability and are less prone to protodeboronation.[20] |
Troubleshooting Common Issues
Even with optimized protocols, challenges can arise. Below is a workflow for troubleshooting common problems in Suzuki coupling reactions.
Caption: A logical workflow for troubleshooting Suzuki coupling reactions.
Common Pitfalls and Solutions:
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom can be a significant side reaction. This can be minimized by using a less aqueous solvent system, a different base (e.g., KF), or by using more stable boronic esters or trifluoroborate salts.[10][20]
-
Homocoupling: The coupling of two boronic acid molecules can occur. This is often an issue with highly active catalysts and can sometimes be mitigated by adjusting the reaction temperature or catalyst loading.
-
Catalyst Deactivation: Palladium catalysts are sensitive to oxygen. Ensure all reagents and solvents are properly degassed and that the reaction is maintained under a positive pressure of an inert gas.
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful and reliable method for the synthesis of complex molecules of interest in pharmaceutical and materials science. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can effectively utilize this versatile building block. The protocols and troubleshooting guide provided herein offer a solid foundation for achieving high yields and purity in these critical transformations. The continued development of highly active catalyst systems will undoubtedly further expand the utility of this important reaction.
References
- NROChemistry. Suzuki Coupling: Mechanism & Examples.
- Organic Chemistry Portal. Suzuki Coupling.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms.
- BYJU'S. Merits of the Suzuki Coupling Reaction.
- Amatore, C., Jutand, A., & Le Duc, G. (2011). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. Chemistry – A European Journal, 17(8), 2492-2503.
- Amatore, C., Le Duc, G., & Jutand, A. (2010). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki–Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Chemistry – A European Journal, 16(39), 11774-11783.
- Savitha, B., Reddy, E. K., Parthasarathi, D., Pakkath, R., Karuvalam, R. P., Syed Ali Padusha, M., & Sajith, A. M. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. Molecular Diversity, 23(3), 697-707.
- Savitha, B., Reddy, E. K., Parthasarathi, D., Pakkath, R., Karuvalam, R. P., Syed Ali Padusha, M., & Sajith, A. M. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. PubMed.
- ResearchGate. Pd(PPh3)4 catalyzed Suzuki coupling of 3-chloro-1H-isochromen-1-one, 1a...
- ResearchGate. A Highly Efficient Pd(PPh3)(4)-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids.
- Billingsley, K. L., & Buchwald, S. L. (2008). Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. Journal of the American Chemical Society, 130(49), 16484-16485.
- ResearchGate. Comparison between Pd-XPhos G2 and Pd(Cy*Phine)2Cl2 using different solvents.
- ResearchGate. How can I solve my problem with Suzuki coupling?
- ResearchGate. Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes.
- DiVA portal. Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold.
- Andrew G. Myers Research Group. The Suzuki Reaction.
- Wikipedia. Suzuki reaction.
- ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
- University of Liverpool. Efficient Suzuki cross-coupling reactions using bulky phosphines.
- Royal Society of Chemistry. 'Awaken' aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction.
- Reddit. Diagnosing issues with a failed Suzuki coupling?
- ElectronicsAndBooks. Suzuki–Miyaura cross-coupling reaction of aryl bromides and chlorides with phenylboronic acid under aerobic conditions catalyz.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- KCIL Chemofarbe Group. Challenges In Suzuki Coupling Reaction.
- National Institutes of Health. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides.
- Reddit. Struggling with Suzuki Reaction.
- MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
- YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
- E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update.
- Organic Chemistry Portal. Morpholine synthesis.
- Matrix Fine Chemicals. 4-[(4-BROMO-2-FLUOROPHENYL)METHYL]MORPHOLINE.
- National Institutes of Health. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach.
- MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- MyJurnal. Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and.
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. chemimpex.com [chemimpex.com]
- 3. byjus.com [byjus.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mt.com [mt.com]
- 8. reddit.com [reddit.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. nbinno.com [nbinno.com]
- 12. diva-portal.org [diva-portal.org]
- 13. nasc.ac.in [nasc.ac.in]
- 14. A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 18. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Note: A Detailed Protocol for the Palladium-Catalyzed N-arylation of Morpholine with 4-bromo-2-fluorophenyl Halides
Abstract
The N-aryl morpholine scaffold is a cornerstone in modern medicinal chemistry, valued for its ability to improve the pharmacokinetic properties of drug candidates.[1][2] This application note provides a comprehensive, field-tested protocol for the N-arylation of morpholine with 4-bromo-2-fluorophenyl halides, a common transformation in pharmaceutical research. We will delve into the mechanistic underpinnings of the Buchwald-Hartwig amination reaction, offer a detailed step-by-step experimental guide, and discuss critical parameters for optimization and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-understood method for synthesizing this important class of compounds.
Introduction: The Significance of N-Aryl Morpholines
Morpholine and its derivatives are considered "privileged scaffolds" in drug discovery.[1] Their incorporation into a molecule can enhance aqueous solubility, improve metabolic stability, and provide a key vector for interacting with biological targets. The synthesis of N-aryl morpholines via carbon-nitrogen (C-N) bond formation is therefore a critical reaction.[3][4] Among the available methods, the Buchwald-Hartwig amination stands out as a highly versatile and efficient palladium-catalyzed cross-coupling reaction, accommodating a wide range of substrates and functional groups.[5][6] This protocol focuses on the coupling of morpholine with 4-bromo-2-fluorophenyl halides, substrates relevant to the synthesis of various biologically active compounds.
The Buchwald-Hartwig Amination: Mechanism and Rationale
The Buchwald-Hartwig amination is a Nobel Prize-winning reaction that proceeds through a palladium-catalyzed cycle.[5] Understanding this mechanism is crucial for rational optimization and troubleshooting. The generally accepted catalytic cycle involves three primary steps: oxidative addition, amination/deprotonation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst, stabilized by phosphine ligands, reacts with the aryl halide (Ar-X). This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a Pd(II) complex. The reactivity of aryl halides typically follows the order Ar-I > Ar-Br > Ar-Cl, although with modern catalysts, even chlorides are effective substrates.[7]
-
Amine Coordination and Deprotonation: The amine (morpholine in this case) coordinates to the Pd(II) center. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is then used to deprotonate the coordinated amine, forming a palladium-amido complex.[8] The choice of base is critical to prevent side reactions and ensure efficient deprotonation.
-
Reductive Elimination: This is the final, product-forming step. The aryl group and the amino group on the palladium center couple, forming the desired N-aryl morpholine product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[6]
The choice of ligand is paramount to the success of the reaction. Bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., XPhos, RuPhos), are known to accelerate the reductive elimination step and stabilize the palladium catalyst, leading to higher yields and broader substrate scope.[5][9][10] For secondary amines like morpholine, ligands such as RuPhos have been specifically designed for high efficiency.[9]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Detailed Experimental Protocol
This protocol describes the N-arylation of morpholine with 4-bromo-2-fluorobromobenzene on a 1.0 mmol scale.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 4-Bromo-2-fluorobromobenzene | >98% | Sigma-Aldrich | Can be substituted with other aryl halides. |
| Morpholine | >99%, anhydrous | Acros Organics | Use freshly distilled or from a recently opened bottle. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst grade | Strem Chemicals | A common precatalyst. Pd₂(dba)₃ can also be used.[11] |
| RuPhos | >98% | Sigma-Aldrich | Air-sensitive ligand. Handle under inert atmosphere. |
| Sodium tert-butoxide (NaOtBu) | >98% | Sigma-Aldrich | Highly hygroscopic and reactive. Handle in a glovebox. |
| Toluene | Anhydrous, >99.8% | Fisher Scientific | Solvent must be dry and deoxygenated. |
| Diethyl Ether | ACS Grade | VWR | For extraction. |
| Saturated aq. Ammonium Chloride (NH₄Cl) | N/A | N/A | For quenching the reaction. |
| Saturated aq. Sodium Chloride (Brine) | N/A | N/A | For washing during extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Fisher Scientific | For drying the organic layer. |
| Silica Gel | 230-400 mesh | Sorbent Tech. | For column chromatography. |
3.2. Equipment
-
Schlenk line or inert atmosphere glovebox
-
Oven-dried glassware (round-bottom flask, condenser)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
TLC plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Glassware for column chromatography
3.3. Reaction Setup and Execution
Safety Note: Handle all reagents and solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium compounds are toxic, and NaOtBu is corrosive.
-
Preparation: To an oven-dried 25 mL round-bottom flask containing a magnetic stir bar, add Palladium(II) Acetate (9.0 mg, 0.04 mmol, 2 mol%) and RuPhos (18.6 mg, 0.04 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add 4-bromo-2-fluorobromobenzene (508 mg, 2.0 mmol, 1.0 equiv). Then, add anhydrous toluene (10 mL) via syringe.
-
Amine and Base Addition: Add morpholine (210 µL, 2.4 mmol, 1.2 equiv) via syringe. In a glovebox, weigh sodium tert-butoxide (270 mg, 2.8 mmol, 1.4 equiv) into a vial and add it to the reaction flask under a strong flow of inert gas.
-
Reaction: Fit the flask with a condenser under inert gas. Lower the flask into a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. A typical mobile phase for TLC is 20-30% ethyl acetate in hexanes. The reaction is typically complete within 12-24 hours.
3.4. Work-up and Purification
-
Quenching: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Carefully quench the reaction by slowly adding 10 mL of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Add 20 mL of diethyl ether and shake well. Separate the layers. Extract the aqueous layer twice more with 15 mL portions of diethyl ether.
-
Washing: Combine the organic layers and wash with 20 mL of water, followed by 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 25%).
-
Characterization: Combine the pure fractions and remove the solvent in vacuo to yield the final product, 4-(4-bromo-2-fluorophenyl)morpholine, as a solid or oil. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry. Expected yield: 75-90%.
Caption: A streamlined workflow for the N-arylation protocol.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst.2. Wet reagents/solvent.3. Insufficiently strong base.4. Low reaction temperature. | 1. Use a fresh batch of palladium precatalyst and ligand.2. Ensure all reagents are anhydrous and the solvent is freshly distilled or from a sealed bottle.3. Use a stronger base like LHMDS or K₃PO₄.[6][12]4. Increase the temperature to 110 °C (refluxing toluene). |
| Formation of Side Products | 1. Hydrodehalogenation (aryl halide is reduced).2. Homocoupling of aryl halide. | 1. This can occur if the reaction is run for too long or at too high a temperature. Optimize reaction time.2. Use a slightly lower catalyst loading or screen different ligands. |
| Difficult Purification | Product co-elutes with starting material or impurities. | Adjust the polarity of the eluent for column chromatography. A shallower gradient can improve separation. If the product is basic, adding 1% triethylamine to the eluent can prevent streaking on the silica gel. |
References
- Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
- Chemistry LibreTexts. (2023).
- Vasilev, A. A., & Ananikov, V. P. (2016). The general mechanism of the Pd-catalyzed N-arylation reaction.
- Mubashra, S., Ahmad, M., & Aslam, S. (2025). An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods. Molecular Diversity. [Link]
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
- Hicks, J. D., Hyde, A. M., Cuezva, A. M., & Buchwald, S. L. (2010). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society. [Link]
- Ananikov, V. P., et al. (2014). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study.
- Hartwig, J. F., & Stradiotto, M. (2014). Pd(η3-1-PhC3H4)(η5-C5H5)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods [ouci.dntb.gov.ua]
- 3. PlumX [plu.mx]
- 4. An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. entegris.com [entegris.com]
- 11. benchchem.com [benchchem.com]
- 12. Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of 4-(4-Bromo-2-fluorophenyl)morpholine in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Quest for Specificity in Kinase Inhibition
Protein kinases have emerged as one of the most critical target classes in modern drug discovery, regulating a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer and autoimmune disorders.[1][2] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms in these areas. However, the high degree of homology within the ATP-binding site across the kinome presents a significant challenge: achieving selectivity to minimize off-target effects and associated toxicities.
This challenge has driven medicinal chemists to explore specific, highly functionalized building blocks, or synthons, that can confer both high potency and selectivity. One such synthon of increasing importance is 4-(4-Bromo-2-fluorophenyl)morpholine . This molecule is not merely an inert scaffold component; it is a strategically designed building block that offers a confluence of desirable properties: a versatile reactive handle for carbon-carbon and carbon-nitrogen bond formation, and crucial structural motifs that enhance pharmacological activity and pharmacokinetic profiles.[3]
This guide provides an in-depth analysis of the role of this compound in kinase inhibitor synthesis, focusing on the underlying chemical principles and its successful application in the creation of potent therapeutics like the Bruton's Tyrosine Kinase (BTK) inhibitor, Acalabrutinib.
The Strategic Advantage of the this compound Moiety
The utility of this building block can be understood by dissecting its constituent parts and their synergistic contributions to both synthetic feasibility and biological activity.
Pillar 1: Synthetic Versatility
The bromine atom on the phenyl ring is the cornerstone of the molecule's synthetic utility. It serves as a prime leaving group for palladium-catalyzed cross-coupling reactions, which are fundamental to modern medicinal chemistry.[4][5]
-
Suzuki-Miyaura Coupling: The bromo-group allows for the efficient formation of a carbon-carbon bond with a variety of boronic acids or esters, enabling the connection of the morpholine-phenyl fragment to the core scaffold of the target inhibitor.[5][6] This is a robust and highly reliable transformation, critical for building molecular complexity.
-
Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond, linking the aryl group to a nitrogen atom within a heterocyclic core, a common feature in many kinase inhibitor families like quinazolines and pyrimidines.[7]
Pillar 2: Pharmacological Contribution (Structure-Activity Relationship)
Beyond its synthetic convenience, the structural features of the moiety play a direct role in the inhibitor's interaction with the target kinase and its overall drug-like properties.
-
The Morpholine Group: Morpholine is a privileged pharmacophore in drug design.[3] Its inclusion often confers several benefits:
-
Solubility: The polar nature of the morpholine ring generally improves the aqueous solubility of the final compound, which is critical for oral bioavailability.
-
Hydrogen Bonding: The oxygen atom of the morpholine can act as a hydrogen bond acceptor, forming key interactions with amino acid residues in the kinase ATP-binding pocket, thereby anchoring the inhibitor and increasing potency.[8][9]
-
Metabolic Stability: The morpholine ring is generally stable to metabolic degradation.
-
-
The 2-Fluoro Substituent: The strategic placement of a fluorine atom ortho to the morpholine group is a subtle but powerful modification.
-
Modulation of Basicity: The electron-withdrawing nature of fluorine lowers the pKa of the morpholine nitrogen, which can be crucial for optimizing binding and cellular permeability.
-
Conformational Control: The fluorine atom can influence the preferred conformation of the phenyl ring relative to the rest of the inhibitor, potentially locking it into a more bioactive orientation.
-
Blocking Metabolism: Fluorine can block sites of potential oxidative metabolism on the aromatic ring, enhancing the pharmacokinetic profile of the drug.[10]
-
Application Showcase: Synthesis of Acalabrutinib, a Covalent BTK Inhibitor
Acalabrutinib (Calquence®) is a highly selective, second-generation Bruton's Tyrosine Kinase (BTK) inhibitor approved for the treatment of B-cell malignancies like chronic lymphocytic leukemia (CLL).[2][11] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, essential for B-cell proliferation and survival.[2] Several reported synthetic routes for Acalabrutinib leverage this compound as a key starting material, perfectly illustrating its strategic importance.[11]
The general workflow involves coupling the this compound fragment with a core heterocyclic scaffold, followed by the introduction of the covalent "warhead" that irreversibly binds to a cysteine residue in the BTK active site.
Visualized Synthetic Workflow
The following diagram illustrates a representative synthetic strategy for a key intermediate in Acalabrutinib synthesis, highlighting the central role of the Suzuki-Miyaura coupling reaction.
Caption: Synthetic workflow for Acalabrutinib intermediate.
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of key intermediates, grounded in established chemical principles.
Protocol 1: Synthesis of Starting Material: this compound
Rationale: This protocol describes a nucleophilic aromatic substitution (SNAr) reaction. The two fluorine atoms of the starting material activate the ring towards nucleophilic attack by morpholine. The reaction proceeds preferentially at the 4-position due to the activating effect of the bromo-group.
Reaction Scheme: 1-Bromo-2,4-difluorobenzene + Morpholine → this compound
| Materials & Reagents | M.W. | Amount | Moles |
| 1-Bromo-2,4-difluorobenzene | 192.99 | 10.0 g | 51.8 mmol |
| Morpholine | 87.12 | 13.5 g (13.5 mL) | 155.4 mmol |
| Potassium Carbonate (K₂CO₃) | 138.21 | 21.5 g | 155.4 mmol |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-bromo-2,4-difluorobenzene (10.0 g, 51.8 mmol), DMSO (100 mL), morpholine (13.5 mL, 155.4 mmol), and potassium carbonate (21.5 g, 155.4 mmol).
-
Heat the reaction mixture to 100-110 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.
-
A precipitate will form. Stir the slurry for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water (3 x 100 mL) to remove residual DMSO and salts.
-
Dry the solid under vacuum at 50 °C to afford this compound as a white to off-white solid.
-
Expected Yield: 85-95%. The product can be further purified by recrystallization from ethanol/water if necessary.
-
Characterization: Confirm structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Core Assembly via Suzuki-Miyaura Coupling
Rationale: This protocol demonstrates the key strategic use of the bromo-substituent. A palladium catalyst, in combination with a phosphine ligand and a base, facilitates the coupling of the aryl bromide with a pyridinyl boronic acid derivative, forming the central biaryl bond of the Acalabrutinib backbone. The choice of catalyst (e.g., Pd(dppf)Cl₂) and solvent is crucial for achieving high conversion and yield.[4]
Reaction Scheme: this compound + Pyridinylboronic acid → Biaryl Intermediate
| Materials & Reagents | M.W. | Amount | Moles |
| This compound | 260.12 | 5.00 g | 19.2 mmol |
| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | 220.08 | 4.65 g | 21.1 mmol |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 731.7 | 704 mg | 0.96 mmol |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 6.10 g | 57.6 mmol |
| 1,4-Dioxane | 88.11 | 80 mL | - |
| Water | 18.02 | 20 mL | - |
Procedure:
-
In a 250 mL three-neck flask under an inert atmosphere (Nitrogen or Argon), combine this compound (5.00 g, 19.2 mmol), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (4.65 g, 21.1 mmol), and Pd(dppf)Cl₂ (704 mg, 0.96 mmol).
-
Add 1,4-dioxane (80 mL). Stir the mixture to dissolve the solids.
-
In a separate beaker, dissolve sodium carbonate (6.10 g, 57.6 mmol) in water (20 mL).
-
Degas the reaction mixture by bubbling nitrogen through the solution for 15 minutes.
-
Add the aqueous sodium carbonate solution to the reaction mixture.
-
Heat the mixture to 85-90 °C and stir for 4-6 hours. Monitor the reaction for the disappearance of the starting bromide by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (150 mL) and water (100 mL).
-
Separate the organic layer. Wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure biaryl intermediate.
-
Expected Yield: 70-85%.
-
Characterization: Confirm structure via ¹H NMR and MS analysis.
Data Summary: Synthesis and Biological Relevance
The successful synthesis of kinase inhibitors is measured not only by chemical yield but also by the biological potency of the final product.
Table 1: Reaction Summary
| Step | Reaction Type | Key Reagents | Solvent | Temp (°C) | Typical Yield |
| 1 | SNAr | Morpholine, K₂CO₃ | DMSO | 100-110 | 85-95% |
| 2 | Suzuki Coupling | Pyridinylboronic acid, Pd(dppf)Cl₂, Na₂CO₃ | Dioxane/H₂O | 85-90 | 70-85% |
Table 2: Biological Activity Profile of Acalabrutinib
| Target Kinase | IC₅₀ (nM) | Selectivity Profile | Therapeutic Indication |
| BTK | ~5 | Highly selective vs. other kinases (e.g., ITK, TEC, EGFR) | B-cell Malignancies (CLL, MCL)[2][11] |
Pathway Context: The Role of BTK in B-Cell Signaling
Understanding the biological rationale for targeting a kinase is paramount. The diagram below illustrates the central position of BTK in the B-cell receptor (BCR) signaling cascade.
Caption: Simplified BTK signaling pathway in B-cells.
Conclusion
This compound is a premier example of a modern synthetic building block, where strategic design enables both efficient chemical synthesis and the endowment of critical pharmacological properties. Its successful application in the development of highly selective kinase inhibitors like Acalabrutinib underscores the value of integrating synthetic utility with structure-based drug design principles. The protocols and insights provided herein serve as a guide for researchers and drug development professionals seeking to leverage this and similar synthons in the creation of next-generation targeted therapies.
References
- Vertex AI Search. (n.d.). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades - NIH. Retrieved January 8, 2026.
- PubChem. (n.d.). Kinase inhibitors - Patent US-9751837-B2.
- Google Patents. (n.d.). Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use - US6534524B1.
- MDPI. (2023, December 11). A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications.
- Google Patents. (n.d.). Pyrazolopyrimidine compounds as kinase inhibitors - WO2014039899A1.
- PubChem. (n.d.). Inhibitors of Bruton's tyrosine kinase - Patent US-8497277-B2.
- National Center for Biotechnology Information. (n.d.). Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold.
- Royal Society of Chemistry. (2023, November 28). RESEARCH ARTICLE - RSC Medicinal Chemistry.
- PubMed. (2006, October 15). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors.
- National Center for Biotechnology Information. (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).
- National Center for Biotechnology Information. (2021, July 16). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective.
- MDPI. (n.d.). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation.
- Taylor & Francis Online. (n.d.). Bruton's tyrosine kinase (BTK) inhibitors in treating cancer: a patent review (2010-2018).
- ACS Publications. (n.d.). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2.
- ResearchGate. (2023, April 3). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).
- National Center for Biotechnology Information. (2021, December 6). The Development of BTK Inhibitors: A Five-Year Update.
- MDPI. (n.d.). Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions.
- Recipharm. (2018, September 17). Development of a Synthesis of Kinase Inhibitor AKN028.
- ResearchGate. (2020, February 27). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor.
- PubMed. (1998, February 26). 6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors.
- PubMed. (n.d.). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).
- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- PubMed. (2025, September 15). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor.
Sources
- 1. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. recipharm.com [recipharm.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation | MDPI [mdpi.com]
- 11. medkoo.com [medkoo.com]
The Strategic Application of 4-(4-Bromo-2-fluorophenyl)morpholine in the Synthesis and Evaluation of Kinase Inhibitors
Introduction: A Privileged Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, certain molecular motifs consistently reappear in successful therapeutic agents, earning them the designation of "privileged structures." The morpholine ring is a quintessential example of such a scaffold, prized for its ability to improve the pharmacokinetic properties of drug candidates, including aqueous solubility and metabolic stability.[1][2] When incorporated into a larger molecular framework like 4-(4-bromo-2-fluorophenyl)morpholine, it becomes a versatile and powerful building block for the construction of targeted therapies.[3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound in the drug discovery pipeline, with a particular focus on the synthesis and evaluation of kinase inhibitors targeting the PI3K/mTOR signaling pathway.
The this compound scaffold offers a unique combination of features for the medicinal chemist. The morpholine moiety, as a weak base, often imparts favorable physicochemical properties.[1] The strategically placed bromine atom on the phenyl ring serves as a versatile synthetic handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[3] These reactions are cornerstones of modern drug synthesis, allowing for the facile and efficient introduction of diverse chemical functionalities to explore structure-activity relationships (SAR). Furthermore, the fluorine atom ortho to the morpholine linkage can influence the conformation of the molecule and enhance binding affinity to the target protein.
This guide will detail a representative synthetic workflow to create a potent kinase inhibitor, followed by comprehensive protocols for its biological evaluation, including a direct enzymatic assay, a cell-based viability assay, and a mechanistic cell cycle analysis.
Part 1: Synthesis of a Pyrazolopyrimidine-Based Kinase Inhibitor
The PI3K/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3][4] Consequently, the development of inhibitors targeting kinases within this pathway is a major focus of oncology research.[5][6] We will outline a synthetic strategy to a potent pyrazolopyrimidine-based PI3K/mTOR inhibitor, structurally analogous to known clinical candidates, using this compound as a key starting material. The pyrazolopyrimidine core is a well-established scaffold for ATP-competitive kinase inhibitors.[7]
The overall synthetic workflow involves a Suzuki-Miyaura coupling reaction to introduce the pyrazolopyrimidine core at the bromine position of the starting material.
Caption: Synthetic workflow for the target kinase inhibitor.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a pyrazolopyrimidine boronic ester to form the desired C-C bond, a key step in the synthesis of many kinase inhibitors.
Materials and Reagents:
-
This compound
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq), the pyrazolopyrimidine boronic ester (1.1 eq), potassium carbonate (2.0 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water) to the flask via syringe.
-
Reaction: Stir the reaction mixture at 80-90 °C. Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to yield the pure target compound.
Part 2: Biological Evaluation of the Synthesized Kinase Inhibitor
Once the target compound is synthesized and purified, its biological activity must be thoroughly characterized. This involves a multi-tiered approach, starting with a direct biochemical assay to determine its potency against the target kinase, followed by cell-based assays to assess its effect on cancer cells and to elucidate its mechanism of action.
Caption: Workflow for biological evaluation of the inhibitor.
Protocol 1: In Vitro PI3K Kinase Assay (ADP-Glo™ Format)
This protocol is for determining the IC₅₀ value of a test compound against a PI3K isoform (e.g., PI3Kα) using a commercially available luminescence-based kinase assay kit, such as the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.
Materials and Reagents:
-
Recombinant human PI3Kα enzyme
-
PI:3PS lipid substrate
-
ATP
-
PI3K Kinase Buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl₂; 0.025mg/ml BSA)
-
Synthesized inhibitor (test compound) and a known PI3K inhibitor (positive control, e.g., GSK2126458)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well low-volume plates (white)
-
Luminometer plate reader
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the synthesized inhibitor in DMSO. Then, dilute these solutions in the PI3K Kinase Buffer.
-
Enzyme/Substrate Mixture: Prepare a mixture of the PI3K enzyme and the lipid substrate in the kinase buffer.
-
Assay Plate Preparation: Add 0.5 µL of the diluted inhibitor or vehicle (DMSO control) to the wells of a 384-well plate.
-
Kinase Reaction Initiation: Add 4 µL of the enzyme/substrate mixture to each well. Then, add 0.5 µL of ATP solution to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
| Parameter | Description |
| IC₅₀ | The concentration of an inhibitor where the response (or binding) is reduced by half. |
| Kinase | PI3Kα |
| Substrate | PI:3PS, ATP |
| Detection | Luminescence (ADP-Glo™) |
Protocol 2: Cell Viability MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9] This protocol is used to determine the concentration of the synthesized inhibitor that inhibits cell growth by 50% (GI₅₀).
Materials and Reagents:
-
Cancer cell line of interest (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: The next day, treat the cells with a serial dilution of the synthesized inhibitor. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the treated cells for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, until purple formazan crystals are visible.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration compared to the vehicle-treated cells. Plot the percentage of inhibition versus the logarithm of the compound concentration and determine the GI₅₀ value.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the synthesized inhibitor on the cell cycle distribution of cancer cells.[3] Many kinase inhibitors induce cell cycle arrest at specific phases (e.g., G1 or G2/M).[12]
Materials and Reagents:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Synthesized inhibitor
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ice-cold 70% Ethanol
-
Propidium Iodide (PI) Staining Solution (containing PI and RNase A)
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 60-70% confluency, treat them with the synthesized inhibitor at concentrations around its GI₅₀ value for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest both floating and adherent cells. For adherent cells, use Trypsin-EDTA to detach them. Combine all cells and centrifuge to form a pellet.
-
Fixation: Wash the cell pellet with cold PBS. Resuspend the cells in PBS and, while gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in the PI Staining Solution and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Acquisition: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Data Analysis: Analyze the flow cytometry data using appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of inhibitor-treated cells to that of the control cells to identify any cell cycle arrest.
Caption: Hypothetical PI3K/mTOR signaling pathway targeted by the inhibitor.
Conclusion
This compound is a highly valuable and strategically designed building block for modern drug discovery pipelines. Its inherent "privileged" morpholine scaffold, combined with a synthetically versatile bromophenyl group, provides an excellent starting point for the development of potent and selective kinase inhibitors. The protocols detailed in this application note provide a comprehensive framework for the synthesis of a representative pyrazolopyrimidine-based inhibitor and its subsequent biological characterization. By following this integrated approach of targeted synthesis and multi-tiered biological evaluation, researchers can efficiently advance their drug discovery programs and contribute to the development of novel therapeutics for diseases such as cancer.
References
- MySkinRecipes. This compound.
- Roche. MTT Assay Protocol for Cell Viability and Proliferation.
- National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual.
- Journal of Organic Chemistry and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.
- National Center for Biotechnology Information. Assaying cell cycle status using flow cytometry.
- Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
- Verheijen, J. C., et al. (2009). Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 6-aryl substituent. Journal of Medicinal Chemistry, 52(24), 8010-8024.
- Auctores Online. Evaluation of cell cycle inhibitors by flow cytometry.
- National Center for Biotechnology Information. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies.
- ResearchGate. Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors.
- National Center for Biotechnology Information. Overview of Research into mTOR Inhibitors.
- Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858.
- National Center for Biotechnology Information. Development of ATP-competitive mTOR Inhibitors.
- Nature. Current development of mTOR inhibitors as anticancer agents.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. [11C]GSK2126458 and [18F]GSK2126458 as new PET agents for imaging of PI3K and mTOR in cancer | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of ATP-competitive mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current development of mTOR inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 6-aryl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Macrocyclization as a Source of Desired Polypharmacology. Discovery of Triple PI3K/mTOR/PIM Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazolopyrimidines as highly potent and selective, ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 1-substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. usiena-air.unisi.it [usiena-air.unisi.it]
experimental procedure for gram-scale synthesis of 4-(4-Bromo-2-fluorophenyl)morpholine
An Application Guide for the Gram-Scale Synthesis of 4-(4-Bromo-2-fluorophenyl)morpholine
Authored by: A Senior Application Scientist
Introduction
This compound is a crucial building block in contemporary medicinal chemistry and drug discovery. Its unique structural features—a fluorinated phenyl ring, a bromine handle for further functionalization, and a morpholine moiety—make it a valuable intermediate in the synthesis of a wide array of bioactive molecules.[1][2] The morpholine group, in particular, is a well-regarded pharmacophore known to enhance aqueous solubility and metabolic stability in drug candidates. This application note provides a detailed, reliable, and scalable protocol for the gram-scale synthesis of this compound via the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[3][4][5]
The Buchwald-Hartwig amination is the method of choice due to its high functional group tolerance, broad substrate scope, and generally high yields, making it superior to harsher, more traditional methods for constructing aryl amine bonds.[3][6] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, causal explanations for procedural choices, and robust safety information.
Reaction Scheme and Mechanistic Overview
The synthesis proceeds via a palladium-catalyzed cross-coupling reaction between 1,4-dibromo-2-fluorobenzene and morpholine. The regioselectivity of this reaction is driven by the higher reactivity of the C-Br bond at the 4-position, which is more activated than the C-Br bond ortho to the fluorine atom.
Overall Reaction:
Figure 1: Synthesis of this compound via Buchwald-Hartwig Amination.
The Catalytic Cycle
The reaction mechanism is a well-established catalytic cycle that begins with an active Pd(0) species.[3][4]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl bromide C-Br bond, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[7][8]
-
Amine Coordination & Deprotonation: The amine (morpholine) coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired product, this compound. This step forms the crucial C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3][9]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Materials, Reagents, and Equipment
Reagent and Solvent Data
| Compound Name | Role | Formula | MW ( g/mol ) | CAS No. | Purity |
| 1,4-Dibromo-2-fluorobenzene | Starting Material | C₆H₃Br₂F | 253.90 | 1435-52-5 | ≥98% |
| Morpholine | Nucleophile | C₄H₉NO | 87.12 | 110-91-8 | ≥99% |
| Tris(dibenzylideneacetone)-dipalladium(0) (Pd₂(dba)₃) | Catalyst Precursor | C₅₁H₄₂O₃Pd₂ | 915.72 | 51364-51-3 | - |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | Ligand | C₃₉H₅₃P | 564.81 | 564483-18-7 | ≥98% |
| Sodium tert-butoxide (NaOtBu) | Base | C₄H₉NaO | 96.10 | 865-48-5 | ≥97% |
| Toluene | Solvent | C₇H₈ | 92.14 | 108-88-3 | Anhydrous |
| Ethyl Acetate (EtOAc) | Eluent/Solvent | C₄H₈O₂ | 88.11 | 141-78-6 | ACS Grade |
| Hexanes | Eluent | C₆H₁₄ | 86.18 | 110-54-3 | ACS Grade |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent | Na₂SO₄ | 142.04 | 7757-82-6 | - |
| Silica Gel | Stationary Phase | SiO₂ | 60.08 | 7631-86-9 | 230-400 mesh |
Required Equipment
-
Round-bottom flasks (250 mL and 500 mL)
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bars
-
Schlenk line or glovebox for inert atmosphere
-
Glass syringes and needles
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-Layer Chromatography (TLC) plates (silica gel) and developing chamber
-
UV lamp for TLC visualization
-
Standard laboratory glassware (beakers, graduated cylinders, funnels)
Detailed Experimental Protocol
This protocol is designed for a ~10 gram scale synthesis.
Step 1: Reaction Setup
-
Place a 250 mL two-neck round-bottom flask containing a magnetic stir bar under an inert atmosphere of nitrogen or argon. This is crucial as the Pd(0) catalyst is sensitive to oxygen.
-
To the flask, add 1,4-dibromo-2-fluorobenzene (10.16 g, 40.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (366 mg, 0.40 mmol, 1.0 mol%), XPhos (761 mg, 1.60 mmol, 4.0 mol%), and sodium tert-butoxide (5.77 g, 60.0 mmol, 1.5 equiv.).
-
Rationale: Pd₂(dba)₃ is a stable Pd(0) precursor that, in combination with a bulky, electron-rich phosphine ligand like XPhos, forms a highly active catalyst for C-N coupling.[9] Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the morpholine, facilitating its entry into the catalytic cycle.[9]
-
-
Evacuate and backfill the flask with inert gas three times to ensure all oxygen is removed.
Step 2: Reagent Addition and Reaction
-
Add anhydrous toluene (100 mL) via syringe.
-
Add morpholine (4.2 mL, 48.0 mmol, 1.2 equiv.) via syringe.
-
Fit the flask with a reflux condenser under a nitrogen atmosphere.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Rationale: The elevated temperature is necessary to overcome the activation energy for the oxidative addition and subsequent steps in the catalytic cycle.[10]
-
-
Monitor the reaction progress by TLC (eluent: 20% Ethyl Acetate in Hexanes). The disappearance of the starting aryl bromide spot indicates reaction completion. The reaction is typically complete within 12-24 hours.
Step 3: Work-up and Extraction
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding 100 mL of deionized water.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with ethyl acetate (3 x 30 mL).
-
Transfer the combined filtrate to a 500 mL separatory funnel.
-
Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL) to remove residual inorganic impurities.[11]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Step 4: Purification
-
Purify the crude residue by flash column chromatography on silica gel.[11]
-
Eluent System: A gradient of 5% to 20% ethyl acetate in hexanes is recommended.
-
Collect fractions containing the desired product (monitored by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid. A typical yield is in the range of 80-90%.
Step 5: Product Characterization
-
Appearance: Off-white to light yellow solid.
-
¹H NMR (400 MHz, CDCl₃): The spectrum should show characteristic signals for the aromatic protons and the two distinct methylene groups of the morpholine ring. The protons on the carbons adjacent to the oxygen typically appear downfield (~3.8-3.9 ppm) compared to the protons on the carbons adjacent to the nitrogen (~3.1-3.2 ppm).[12][13]
-
¹³C NMR (100 MHz, CDCl₃): Expected signals for the aromatic carbons (including the C-F and C-Br carbons) and the morpholine carbons (~67 ppm for -OCH₂ and ~51 ppm for -NCH₂).
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]+ and/or [M+H]+ corresponding to the molecular weight of the product (260.10 g/mol ), with a characteristic isotopic pattern for the presence of one bromine atom.
Experimental Workflow Visualization
Caption: Step-by-step workflow for the synthesis of this compound.
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
| Chemical | Hazard Summary |
| 1,4-Dibromo-2-fluorobenzene | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[14] |
| Morpholine | Flammable liquid and vapor. Toxic in contact with skin or if inhaled. Causes severe skin burns and eye damage.[15] |
| Pd₂(dba)₃ / XPhos | May cause skin, eye, and respiratory irritation. Handle with care as palladium compounds can be toxic. |
| Sodium tert-butoxide | Flammable solid. Causes severe skin burns and eye damage. Reacts violently with water. |
| Toluene | Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. Suspected of damaging fertility or the unborn child. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxygen exposure). Insufficient base or base quality. Impure starting materials or solvent. | Ensure rigorous inert atmosphere technique. Use fresh, high-purity base. Use anhydrous solvent and pure starting materials. |
| Formation of Side Products | Reaction temperature too high/low. Incorrect stoichiometry. | Optimize reaction temperature. Re-verify molar equivalents of all reagents. |
| Difficult Purification | Product co-elutes with impurities. | Adjust the polarity of the eluent system for chromatography. Consider a different purification method (e.g., recrystallization). |
Conclusion
This application note details a robust and scalable protocol for the synthesis of this compound using the Buchwald-Hartwig amination. By providing a thorough explanation of the procedural choices, reaction mechanism, and safety considerations, this guide serves as a comprehensive resource for researchers in organic synthesis and drug development. The described method is efficient, high-yielding, and can be readily adapted for the synthesis of analogous aryl amines.
References
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]
- Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
- Supporting Information. The Royal Society of Chemistry. [Link]
- This compound-D8. Veeprho. [Link]
- Pd(η3-1-PhC3H4)(η5-C5H5)
- New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing. [Link]
- 4-(4-Bromophenyl)morpholine | C10H12BrNO | CID 11622851. PubChem. [Link]
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- This compound. MySkinRecipes. [Link]
- Safety D
- Morpholines. Synthesis and Biological Activity.
- N-(4-BROMOPHENYL)MORPHOLINE. Chongqing Chemdad Co. [Link]
- Recognizing the NMR p
- 4-(2-fluoro-4-nitrophenyl)morpholine.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [myskinrecipes.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. acdlabs.com [acdlabs.com]
- 13. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-(2-fluoro-4-nitrophenyl)morpholine [orgspectroscopyint.blogspot.com]
- 14. fishersci.com [fishersci.com]
- 15. carlroth.com:443 [carlroth.com:443]
Application Notes & Protocols: Catalytic Systems for the Synthesis of Substituted Phenylmorpholines
Audience: Researchers, scientists, and drug development professionals.
Abstract: The substituted phenylmorpholine scaffold is a privileged structure in modern medicinal chemistry, integral to a wide array of FDA-approved therapeutics and clinical candidates due to its favorable pharmacokinetic properties.[1][2] The efficient and stereocontrolled synthesis of these heterocycles is a critical objective in drug discovery and development. This document provides a detailed guide to the primary catalytic systems employed for the synthesis of substituted phenylmorpholines, with a focus on the underlying mechanistic principles, practical experimental protocols, and the strategic rationale behind procedural choices. We will explore transition metal-catalyzed cross-coupling reactions for N-arylation, innovative multi-component reactions for ring construction, and advanced enantioselective methodologies.
The Strategic Importance of Catalysis in Phenylmorpholine Synthesis
The morpholine ring is not merely a passive structural element; its nitrogen and oxygen atoms can engage in crucial hydrogen bonding interactions, and the ring's conformational flexibility influences how a molecule binds to its biological target. Furthermore, the substitution pattern on both the phenyl and morpholine rings dictates the compound's pharmacological profile, including its potency, selectivity, and metabolic stability.[3]
Catalytic methods offer unparalleled efficiency, selectivity, and functional group tolerance compared to classical stoichiometric approaches. They enable the construction of complex molecular architectures from simpler, readily available starting materials, often in fewer steps and with higher yields. This guide focuses on the most robust and widely adopted catalytic strategies.
Palladium-Catalyzed Systems: The Workhorse of C-N Bond Formation
Palladium catalysis is arguably the most powerful and versatile tool for forming the crucial C-N bond between the morpholine nitrogen and an aryl group (N-arylation) or for constructing the morpholine ring itself via intramolecular cyclization.[4]
Buchwald-Hartwig Amination for Direct N-Arylation
The Buchwald-Hartwig cross-coupling reaction is the premier method for the direct N-arylation of morpholine with aryl halides or triflates.[5][6] The reaction's success hinges on the precise combination of a palladium precursor, a specialized phosphine ligand, and a suitable base.
Causality and Experimental Rationale:
-
Palladium Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are common choices. They are reduced in situ to the active Pd(0) species that enters the catalytic cycle.
-
Ligand: This is the most critical component. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) are essential. Their steric bulk promotes the final, product-releasing reductive elimination step, while their electron-donating nature accelerates the initial oxidative addition of the aryl halide to the Pd(0) center.[7]
-
Base: A non-nucleophilic base is required to deprotonate the morpholine, making it a more potent nucleophile. Sodium tert-butoxide (NaOtBu) is highly effective due to its strong basicity and steric hindrance, which prevents it from competing as a nucleophile.[8]
Caption: Simplified catalytic cycle for Pd-catalyzed N-arylation.
Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation of Morpholine [8][9]
-
Reaction Setup: To a flame-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), a suitable phosphine ligand (e.g., P(2-furyl)₃, 8 mol%), and NaOtBu (2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the tube with dry nitrogen or argon three times.
-
Reagent Addition: Add the aryl bromide (1.0 equiv.) and a solution of morpholine (1.2 equiv.) in an anhydrous solvent such as toluene.
-
Reaction: Seal the tube and heat the mixture in an oil bath at 80-110 °C. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and palladium residues.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-phenylmorpholine derivative.
Intramolecular Carboamination for Ring Construction
An elegant alternative to N-arylation is the construction of the morpholine ring itself from an acyclic precursor. A powerful strategy involves a palladium-catalyzed intramolecular carboamination of an O-allyl ethanolamine derivative with an aryl bromide.[8] This approach allows for the simultaneous formation of a C-N and a C-C bond, building significant molecular complexity in a single step.
Caption: Workflow for morpholine synthesis via Pd-catalyzed carboamination.
This method is particularly valuable for accessing enantiopure cis-3,5-disubstituted morpholines, which are difficult to synthesize using other methods.[8]
Copper-Catalyzed Systems: A Cost-Effective and Versatile Alternative
Copper catalysis provides a robust and often more economical alternative to palladium for synthesizing substituted morpholines.
Three-Component Synthesis of Highly Substituted Morpholines
A highly efficient one-step approach involves a copper-catalyzed three-component reaction between an amino alcohol, an aldehyde, and a diazomalonate.[10][11] This strategy is notable for its operational simplicity and ability to generate highly functionalized morpholine products.
Mechanistic Rationale: The proposed mechanism begins with the reaction of the copper(I) catalyst with the diazo compound to form a copper carbenoid intermediate.[10] Concurrently, the amino alcohol and aldehyde condense to form an imino alcohol. This intermediate then reacts with the copper carbenoid. The final ring-closing step occurs via nucleophilic attack of the resulting enolate on the iminium group, furnishing the morpholine product and regenerating the copper catalyst.[10]
Table 1: Substrate Scope for Copper-Catalyzed Three-Component Morpholine Synthesis [10]
| Amino Alcohol | Aldehyde | Yield (%) |
| 2-aminoethanol | p-Tolualdehyde | 75 |
| (S)-2-amino-3-methyl-1-butanol | p-Tolualdehyde | 68 (low d.r.) |
| 2-amino-2-methyl-1-propanol | p-Tolualdehyde | 81 |
| 2-aminoethanol | 4-(Trifluoromethyl)benzaldehyde | 46 |
| 2-aminoethanol | 2-Naphthaldehyde | 72 |
Protocol 2: Copper-Catalyzed Three-Component Synthesis of a Phenylmorpholine Derivative [10]
-
Reaction Setup: In a vial, combine Cu(MeCN)₄PF₆ (5 mol%), the amino alcohol (2.0 equiv.), and the substituted benzaldehyde (3.0 equiv.).
-
Reagent Addition: Add the diazomalonate (1.0 equiv.) and a solvent such as 1,2-dichloroethane (DCE).
-
Reaction: Seal the vial and heat the mixture at 80-100 °C for 12-24 hours.
-
Work-up: Upon completion, cool the reaction, concentrate it under vacuum, and directly load the crude material onto a silica gel column.
-
Purification: Purify by flash column chromatography (e.g., using a hexanes/ethyl acetate gradient) to isolate the substituted morpholine product.
Gold-Catalyzed Systems: Unique Reactivity for Cycloisomerization
Gold catalysts, particularly Au(I) complexes, exhibit unique reactivity as soft, carbophilic π-acids.[12] This property is exploited in the synthesis of morpholines through the intramolecular cyclization of precursors containing alkyne functionalities.
A tandem reaction involving the nucleophilic ring-opening of an aziridine with a propargyl alcohol, followed by a 6-exo-dig cyclization and double bond isomerization, can be achieved using a single gold(I) catalyst.[13] The gold catalyst activates both the alkyne for nucleophilic attack and facilitates the initial ring-opening of the aziridine.[13][14] This methodology provides a convenient route to unsaturated morpholine derivatives, which can be subsequently reduced to the saturated phenylmorpholine core.
Enantioselective Strategies for Chiral Phenylmorpholines
As most pharmaceuticals are chiral, the development of enantioselective syntheses is of paramount importance.[15] Catalytic asymmetric methods are the most efficient way to produce single-enantiomer products.
One powerful strategy involves an organocatalytic, enantioselective α-chlorination of an aldehyde.[16] The resulting chiral α-chloro alcohol is a versatile intermediate that can be converted into a bis-electrophile. Subsequent reaction with an appropriate amino alcohol derivative allows for a chemoselective, intramolecular cyclization to furnish C2-functionalized, enantiopure N-protected morpholines in high yield and enantiomeric excess.[16] This modular approach allows for the rapid preparation of diverse and pharmaceutically relevant chiral morpholine scaffolds.[17][18]
Conclusion and Future Outlook
The synthesis of substituted phenylmorpholines is a mature field benefiting from a diverse toolbox of powerful catalytic methods. Palladium-catalyzed reactions, especially the Buchwald-Hartwig amination, remain the gold standard for N-arylation due to their broad scope and reliability. Copper-catalyzed multi-component reactions offer an atom-economical and operationally simple route to highly substituted systems. Emerging areas such as gold-catalysis, photocatalysis[1], and C-H activation[19][20] are poised to deliver even more efficient and sustainable synthetic routes in the future. The choice of a specific catalytic system will ultimately depend on the desired substitution pattern, stereochemical requirements, and considerations of scale and cost.
References
- Mubashra, S., Ahmad, M., & Aslam, S. (2025). An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods. Molecular Diversity.
- Mahgoub, A., et al. (2021). Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. PMC, NIH. [Link]
- Mahgoub, A., et al. (2025). Enantioselective Total Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. ChemRxiv, Cambridge Open Engage. [Link]
- Mubashra, S., Ahmad, M., & Aslam, S. (2025). An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods. PubMed. [Link]
- Mahgoub, A., et al. (2021). Enantioselective Total Synthesis of 5-Phenylmorphans and Cis-Oc- tahydroisoquinolines. ChemRxiv. [Link]
- Chu, D., et al. (2024). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PMC. [Link]
- Wolfe, J. P., et al. (2009). A New Strategy for the Synthesis of Substituted Morpholines. PMC, NIH. [Link]
- Mubashra, S., Ahmad, M., & Aslam, S. (2025). An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods. OUCI. [Link]
- Mubashra, S., Ahmad, M., & Aslam, S. (2025). An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods.
- Obora, Y., et al. (2025). Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation. Organic & Biomolecular Chemistry. [Link]
- Chu, D., et al. (2024). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic Letters. [Link]
- France, S., et al. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. NIH. [Link]
- Chu, D., et al. (2024). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines.
- Obora, Y., et al. (2025). Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation. Organic & Biomolecular Chemistry. [Link]
- Rothman, R. B., et al. (2013). Phenylmorpholines and analogues thereof.
- Obora, Y., et al. (2025). Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation.
- Nicastri, M. C., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. [Link]
- Michael, J. P., & van Otterlo, W. A. L. (2013).
- N-arylation of Morpholine with Pd(OAc)2 in the Presence of Anchored Phosphines.
- Obora, Y., et al. (2025).
- Example of intramolecular cyclization for morpholine ring formation.
- Yang, Z., et al. (2018). Synthesis of fungicidal morpholines and isochromenopyridinones via acid-catalyzed intramolecular reactions of isoindolinones. Organic & Biomolecular Chemistry. [Link]
- Catalytic synthesis of C3-substituted morpholines/morpholin-2-ones.
- Palchykov, V. (2019). Recent progress in the synthesis of morpholines. Semantic Scholar. [Link]
- Palchykov, V. (2019). Recent progress in the synthesis of morpholines.
- Zhang, J., et al. (2016). Breaking Aziridine to Construct Morpholine with Gold(I)-Catalyzed Tandem Ring-Opening and Cycloisomerization Reaction.
- Luescher, M. U., & Bode, J. W. (2015). Catalytic Synthesis of N-Unprotected Piperazines, Morpholines, and Thiomorpholines from Aldehydes and SnAP Reagents. PubMed. [Link]
- Reddy, R. S., et al. (2015). Synthesis of morpholine or piperazine derivatives through gold-catalyzed cyclization reactions of alkynylamines or alkynylalcohols. Organic Chemistry Frontiers. [Link]
- Reddy, R. S., et al. (2015). Synthesis of morpholine or piperazine derivatives through gold-catalyzed cyclization reactions of alkynylamines or alkynylalcohols. Semantic Scholar. [Link]
- Singh, R. K., et al. (2024).
- Beaver, M. G., et al. (2024).
- Selected applications of C-H activ
- Daugulis, O. (2014).
- Reddy, R. S., et al. (2012). Gold(I)-catalyzed synthesis of 1,5-benzodiazepines directly from o-phenylenediamines and alkynes. PubMed. [Link]
- Sharma, A., & Kumar, V. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers. [Link]
- 'Green' Catalysis Technique Aims to Boost Pharmaceutical Manufacturing Efficiency. (2018).
- Yu, J.-Q. (2012).
- Li, Y., et al. (2020). The intramolecular reaction of acetophenone N-tosylhydrazone and vinyl: Brønsted acid-promoted cationic cyclization toward polysubstituted indenes.
- Substituted phenylmorpholine. Wikipedia. [Link]
- Miliauskaite, I., et al. (2023).
- Asres, H., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC. [Link]
- Canudo-Barreras, G. (2025). Attempted Gold-catalyzed thiazepine synthesis. SciFailures. [Link]
- Wang, H., et al. (2020). Divergent C-H activation synthesis of chalcones, quinolones and indoles. PubMed. [Link]
- Catalyzing Commercialization: Novel Palladium-Graphene Catalysts Improve Pharmaceutical Processing. (2020). IUCRC. [Link]
Sources
- 1. Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]
- 4. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. PlumX [plu.mx]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of morpholine or piperazine derivatives through gold-catalyzed cyclization reactions of alkynylamines or alkynylalcohols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Synthesis of morpholine or piperazine derivatives through gold-catalyzed cyclization reactions of alkynylamines or alkynylalcohols | Semantic Scholar [semanticscholar.org]
- 15. US20130203752A1 - Phenylmorpholines and analogues thereof - Google Patents [patents.google.com]
- 16. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemrxiv.org [chemrxiv.org]
- 19. m.youtube.com [m.youtube.com]
- 20. Conformation-Induced Remote meta-C–H Activation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated Stability-Indicating HPLC Method for Purity Assessment of 4-(4-Bromo-2-fluorophenyl)morpholine
Abstract
This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of 4-(4-Bromo-2-fluorophenyl)morpholine, a key intermediate in pharmaceutical synthesis. The described methodology is designed to be stability-indicating, capable of separating the active pharmaceutical ingredient (API) intermediate from potential process-related impurities and degradation products. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering method development rationale, detailed experimental protocols, and validation procedures consistent with International Council for Harmonisation (ICH) guidelines.
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
This compound is a heterocyclic building block utilized in the synthesis of various bioactive molecules, including kinase inhibitors and receptor modulators.[1] The purity of such an intermediate is a critical quality attribute, as impurities can be carried through subsequent synthetic steps, potentially impacting the safety, efficacy, and stability of the final drug product.[2] Therefore, a reliable and validated analytical method is essential for ensuring the quality of this compound.
High-Performance Liquid Chromatography (HPLC) is the premier technique for pharmaceutical impurity profiling due to its high resolution, sensitivity, and quantitative accuracy.[3] This note details a stability-indicating RP-HPLC method specifically tailored for this compound, providing the foundation for its implementation in a regulated quality control environment.
Method Development Rationale: A Science-Driven Approach
The development of this analytical method was guided by the physicochemical properties of this compound and established chromatographic principles.
Analyte Properties & UV-Vis Absorbance
-
Structure: this compound
-
Molecular Formula: C₁₀H₁₁BrFNO[1]
-
Molecular Weight: 260.10 g/mol [1]
-
Polarity: The molecule possesses both hydrophobic (bromofluorophenyl group) and polar (morpholine ring) characteristics, making it well-suited for reversed-phase chromatography.
The UV-Vis spectrum is dominated by the substituted benzene chromophore. Based on structurally related compounds like 4-bromo-2-fluoroaniline and other halogenated aromatics, a significant absorbance is expected in the lower UV range.[4][5] A detection wavelength of 230 nm was selected to provide high sensitivity for the parent compound and a broad range of potential aromatic impurities. This selection should be confirmed by determining the UV spectrum of a pure reference standard during method development.
Chromatographic System and Column Selection
A reversed-phase mode was chosen due to the compound's predominantly non-polar character.
-
Primary Column Recommendation: A standard C18 (L1) column is the foundational choice for this method. Its hydrophobic stationary phase provides excellent retention for the aromatic ring of the analyte.
-
Alternative Selectivity: For complex impurity profiles where co-elution occurs on a C18 phase, alternative stationary phases should be considered. Halogenated compounds can exhibit unique interactions with phases containing phenyl or pentafluorophenyl (PFP) groups due to π-π interactions.[6][7]
-
Phenyl-Hexyl (L11) or PFP (L43) Columns: These phases can offer enhanced resolution for halogenated isomers or related substances by introducing different separation mechanisms beyond simple hydrophobicity.[8]
-
Mobile Phase Optimization
The mobile phase composition is critical for achieving optimal resolution and peak shape. A gradient elution is employed to ensure the elution of both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable timeframe.
-
Aqueous Phase (A): 0.1% Phosphoric Acid in Water. The acidic pH suppresses the ionization of any residual silanols on the silica-based stationary phase, minimizing peak tailing for the basic morpholine nitrogen.
-
Organic Phase (B): Acetonitrile. Acetonitrile is chosen for its low UV cutoff, low viscosity, and compatibility with mass spectrometry if further impurity identification is required. Methanol can be explored as an alternative organic modifier to alter selectivity.[9][10]
Experimental Protocol: Purity Determination
Equipment and Materials
-
HPLC system with gradient pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance.
-
Volumetric flasks, pipettes, and autosampler vials.
-
This compound reference standard and test sample.
-
Acetonitrile (HPLC grade).
-
Phosphoric acid (ACS grade).
-
Deionized water (18.2 MΩ·cm).
Chromatographic Conditions
| Parameter | Recommended Condition |
| Chromatograph | High-Performance Liquid Chromatograph with UV/Vis or PDA Detector |
| Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) |
| Mobile Phase A | 0.1% (v/v) Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Sample Preparation
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
-
Test Solution (0.5 mg/mL): Accurately weigh about 25 mg of the test sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the absence of system peaks.
-
Inject the standard solution five times to establish system suitability.
-
Inject the test solution in duplicate.
-
After the sequence, perform a solvent wash of the column.
Calculation of Purity
Purity is typically assessed by area percent. The percentage of any single impurity is calculated using the following formula:
% Impurity = (Area_impurity / Total_Area_all_peaks) * 100
The purity of the main compound is calculated as:
% Purity = 100 - (% Sum of all impurities)
Method Validation: Ensuring Trustworthiness and Reliability
The analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[3][11] The validation protocol encompasses specificity, linearity, accuracy, precision, and robustness.
Caption: Workflow for HPLC Method Validation according to ICH guidelines.
Specificity (Forced Degradation)
Forced degradation studies are essential to demonstrate that the method is stability-indicating.[4] The sample is subjected to stress conditions to produce degradation products. The method's specificity is confirmed if the main peak is resolved from all degradation peaks with a resolution of >1.5.
Protocol 1: Forced Degradation Study
-
Sample Preparation: Prepare solutions of this compound at approximately 0.5 mg/mL in the sample diluent.
-
Stress Conditions:
-
Acid Hydrolysis: Add 1 M HCl and heat at 60 °C for 4 hours.
-
Base Hydrolysis: Add 1 M NaOH and heat at 60 °C for 4 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid sample at 105 °C for 24 hours, then dissolve in diluent.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for 24 hours.
-
-
Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to the target concentration and analyze by the proposed HPLC method alongside an unstressed control sample. Use a PDA detector to assess peak purity.
Validation Parameters and Acceptance Criteria
| Validation Parameter | Description | Acceptance Criteria |
| System Suitability | Ensures the chromatographic system is performing adequately. | Tailing factor for the main peak ≤ 1.5; Theoretical plates > 2000; %RSD of peak area for 5 replicate injections ≤ 2.0%. |
| Linearity | The method's ability to elicit results that are directly proportional to the analyte concentration. | Correlation coefficient (R²) ≥ 0.999 over a range of LOQ to 150% of the nominal concentration. |
| Accuracy | The closeness of the test results to the true value, assessed by spike-recovery studies. | Mean recovery between 98.0% and 102.0% at three concentration levels (e.g., 50%, 100%, 150%). |
| Precision | The degree of scatter between a series of measurements. | Repeatability (Intra-day): RSD ≤ 2.0% for six preparations. Intermediate Precision (Inter-day): RSD ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of ~10:1. Precision at LOQ level should meet acceptance criteria. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results with variations in flow rate (±0.1 mL/min) and column temperature (±2°C). |
Discussion of Potential Impurities
A robust purity method must consider potential impurities arising from the synthetic route. The synthesis of this compound likely involves the N-arylation of morpholine with a bromo-fluorophenyl precursor.
Caption: Logical relationship of potential impurity formation.
Potential process-related impurities may include:
-
Unreacted Starting Materials: Such as 4-bromo-2-fluoroaniline or 1,4-dibromo-2-fluorobenzene.[4][9] These are typically more polar than the final product.
-
Isomeric Impurities: Impurities arising from incomplete or alternative bromination of the starting materials.
-
Over-reaction By-products: Formation of di-substituted products or other side-reaction compounds.
The developed gradient HPLC method is designed to separate compounds with a range of polarities, making it suitable for detecting these potential impurities.
Conclusion
The RP-HPLC method detailed in this application note is a robust, reliable, and scientifically sound approach for the purity assessment of this compound. The methodology is grounded in established chromatographic principles and is designed to be fully validated in accordance with ICH guidelines, ensuring its suitability for use in a regulated pharmaceutical quality control setting. The stability-indicating nature of the method, confirmed through forced degradation studies, provides confidence in its ability to monitor the purity and stability of this critical pharmaceutical intermediate.
References
- International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Q2(R1): Validation of Analytical Procedures: Text and Methodology. (2005). [Link]
- Chromatography Forum.
- Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. (Accessed 2026). [Link]
- Longdom Publishing. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (Accessed 2026). [Link]
- Scribd. HPLC Column Selection Guide. (Accessed 2026). [Link]
- LCGC International. HPLC Column Selection. (2013). [Link]
- Pharmaceutical Online. An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. (2020). [Link]
- Zhejiang Kinso Pharmaceuticals Co.,Ltd. 4-Bromo-2-fluoroaniline. (Accessed 2026). [Link]
- PubChem. 4-Bromo-2-fluoroaniline. (Accessed 2026). [Link]
- Google Patents. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl. (2022).
- Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. (2025). [Link]
- Springer. An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods. (2025). [Link]
- Chemistry LibreTexts.
- MySkinRecipes. This compound. (Accessed 2026). [Link]
- PubChem. 1-Bromo-4-fluoro-2-nitrobenzene. (Accessed 2026). [Link]
- PubChem. 4-(4-Bromophenyl)morpholine. (Accessed 2026). [Link]
- ResearchGate.
- ResearchGate. N-arylation of Morpholine with Pd(OAc)2 in the Presence of Anchored Phosphines. (Accessed 2026). [Link]
- PMC - NIH.
- Element Lab Solutions. HPLC UV detection. (Accessed 2026). [Link]
- ResearchGate. UV-diode array spectra of the major bromine-containing peaks shown in... (Accessed 2026). [Link]
- ijarsct.
- Chromtech. HPLC Column Selection Guide. (Accessed 2026). [Link]
- Link Lab. HPLC Column Selection Guide. (Accessed 2026). [Link]
- Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. (2016). [Link]
- Chemical Science (RSC Publishing).
- Your Drug Discovery.
- Veeprho. This compound-D8. (Accessed 2026). [Link]
- Pharmaceutical Technology. Evaluating Impurities in Drugs (Part II of III). (Accessed 2026). [Link]
Sources
- 1. 4-Bromo-2-fluoroaniline, 98+% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. 1-Bromo-4-fluoro-2-nitrobenzene | C6H3BrFNO2 | CID 2773383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromo-2-fluoroaniline - Zhejiang Kinso Pharmaceuticals Co.,Ltd [kinsopharma.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-Bromo-2-fluoroaniline | C6H5BrFN | CID 123050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-溴-1-氟-2-硝基苯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 7. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl - Google Patents [patents.google.com]
- 8. An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods [ouci.dntb.gov.ua]
- 9. 4-Bromo-2-fluoroaniline [webbook.nist.gov]
- 10. 1-Bromo-2-fluoro-4-nitrobenzene | 185331-69-5 [m.chemicalbook.com]
- 11. PlumX [plu.mx]
Application Notes and Protocols for In Vitro Assay Development with 4-(4-Bromo-2-fluorophenyl)morpholine Derivatives
Introduction: Unlocking the Therapeutic Potential of 4-(4-Bromo-2-fluorophenyl)morpholine Derivatives
The this compound scaffold is a privileged structure in modern medicinal chemistry, serving as a key intermediate in the synthesis of a diverse array of bioactive molecules.[1][2][3][4] Its unique combination of a bromophenyl group, amenable to cross-coupling reactions, and a morpholine moiety, which can enhance pharmacokinetic properties, makes it a valuable building block for developing novel therapeutics.[1][2] Notably, derivatives of this scaffold have shown promise as kinase inhibitors and receptor modulators, targeting a range of pathways implicated in oncology, inflammation, and neurological disorders.[1][4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust in vitro assays to characterize and validate the biological activity of novel this compound derivatives. The protocols herein are designed to be self-validating systems, emphasizing scientific integrity and providing field-proven insights to accelerate your research.
Foundational Assays: A Triad of In Vitro Characterization
A logical and efficient approach to characterizing novel compounds involves a tiered screening cascade. We will focus on three fundamental assay types:
-
Cell Viability Assays: To determine the cytotoxic potential of the derivatives.
-
Biochemical Kinase Assays: To quantify direct inhibition of specific kinase targets.
-
Target Engagement Assays: To confirm that the compound interacts with its intended target within a cellular context.
This tiered approach, moving from a broad assessment of cytotoxicity to specific target interactions, ensures a comprehensive understanding of the compound's biological effects.
Part 1: Cell Viability and Cytotoxicity Assessment
A primary step in characterizing any new chemical entity is to assess its effect on cell viability. This provides a therapeutic window and identifies potential off-target cytotoxic effects. Tetrazolium reduction assays, such as the MTT and MTS assays, are reliable colorimetric methods for this purpose.[5][6] These assays measure the metabolic activity of viable cells, which is directly proportional to the number of living cells.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[5]
Materials:
-
This compound derivative stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[5]
-
Cell culture medium (appropriate for the cell line)
-
Selected cancer cell line (e.g., HeLa, A549)
-
96-well flat-bottom plates
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-well spectrophotometer (plate reader)
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count cells, then dilute to the appropriate seeding density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in cell culture medium. It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.5%).[8]
-
Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations.
-
Include vehicle controls (medium with the same final DMSO concentration as the test wells) and untreated controls (medium only).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[7]
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the MTT-containing medium without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization.[6]
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.[6]
-
Data Analysis and Interpretation:
The absorbance values are directly proportional to the number of viable cells. The percentage of cell viability can be calculated as follows:
% Viability = (Absorbance of treated cells / Absorbance of untreated control) x 100
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
| Parameter | Recommended Range | Rationale |
| Cell Seeding Density | 5,000 - 10,000 cells/well | Ensures cells are in the exponential growth phase during the assay. |
| Compound Incubation | 24 - 72 hours | Allows for sufficient time to observe cytotoxic or anti-proliferative effects. |
| MTT Incubation | 2 - 4 hours | Optimal time for formazan crystal formation without causing artifacts. |
| Final DMSO Concentration | ≤ 0.5% | Minimizes solvent-induced cytotoxicity.[8] |
Part 2: Biochemical Kinase Inhibition Assays
Given that many morpholine derivatives are designed as kinase inhibitors, a direct biochemical assay is essential to quantify their inhibitory potential against the target kinase.[1] There are numerous kinase assay technologies available, including radiometric and fluorescence-based methods.[9][10] The ADP-Glo™ Kinase Assay is a popular luminescent method that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[9]
Protocol 2: ADP-Glo™ Kinase Assay
This protocol provides a general framework. Specific concentrations of the kinase, substrate, and ATP should be optimized for each target.
Materials:
-
Recombinant kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
This compound derivative stock solution (e.g., 10 mM in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Step-by-Step Methodology:
-
Kinase Reaction Setup:
-
Prepare a reaction buffer appropriate for the target kinase.
-
In a 96-well plate, add the compound dilutions, followed by the kinase and substrate mixture.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-25 µL.
-
Include "no kinase" controls to determine background signal and "no inhibitor" controls for maximum kinase activity.
-
Incubate the reaction at the optimal temperature (usually 30°C or room temperature) for the determined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction by adding an equal volume of ADP-Glo™ Reagent. This reagent depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Luminescence Generation and Measurement:
-
Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction.
-
Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Data Analysis and Interpretation:
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. The percentage of inhibition is calculated as:
% Inhibition = 100 - [((RLU_inhibitor - RLU_background) / (RLU_no inhibitor - RLU_background)) x 100]
Where RLU is the Relative Light Units. The IC₅₀ value can be determined by plotting the percentage of inhibition against the compound concentration.
| Parameter | Key Consideration | Rationale |
| ATP Concentration | Typically at or near the Kₘ for ATP | Mimics physiological conditions and allows for the identification of ATP-competitive inhibitors.[11] |
| Enzyme Concentration | Should be in the linear range of the assay | Ensures that the reaction rate is proportional to the enzyme concentration. |
| Incubation Time | Within the initial velocity phase | Prevents substrate depletion and ensures accurate measurement of inhibitor potency. |
Part 3: Cellular Target Engagement Assays
Confirming that a compound binds to its intended target in a cellular environment is a critical step in drug discovery.[12][13] Cellular Thermal Shift Assays (CETSA) and NanoBRET™ Target Engagement Assays are powerful methods for this purpose.[13][14]
Protocol 3: NanoBRET™ Target Engagement Intracellular Assay
The NanoBRET™ assay measures the binding of a compound to a target protein in live cells.[13] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent energy transfer tracer. A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.
Materials:
-
Cells expressing the NanoLuc® fusion protein of the target of interest
-
NanoBRET™ Tracer specific for the target
-
This compound derivative stock solution
-
Opti-MEM® I Reduced Serum Medium
-
White, opaque 96-well or 384-well plates
-
NanoBRET™ Nano-Glo® Substrate
-
BRET-capable luminometer
Step-by-Step Methodology:
-
Cell Preparation:
-
Harvest and resuspend the cells expressing the NanoLuc®-target fusion protein in Opti-MEM®.
-
Dispense the cell suspension into the wells of the assay plate.
-
-
Compound and Tracer Addition:
-
Add the this compound derivative at various concentrations to the wells.
-
Add the NanoBRET™ Tracer to all wells at its predetermined optimal concentration.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for the optimized equilibration time (e.g., 2 hours).
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to each well.
-
Read the plate on a BRET-capable luminometer, measuring both the donor (NanoLuc®) and acceptor (tracer) emission signals.
-
Data Analysis and Interpretation:
The BRET ratio is calculated by dividing the acceptor emission by the donor emission. The data is then normalized to the vehicle control (no compound). A decrease in the BRET ratio indicates displacement of the tracer by the test compound. The IC₅₀ value, representing the concentration at which the compound displaces 50% of the tracer, can be determined from a dose-response curve.
Visualizing Experimental Workflows
To aid in the conceptualization of these assays, the following diagrams illustrate the key steps and principles.
Caption: Principle of the ADP-Glo™ Kinase Assay.
Troubleshooting and Ensuring Data Integrity
Reproducibility is paramount in drug discovery. [15][16]Common issues in cell-based assays include inconsistent cell seeding, edge effects in plates, and compound precipitation. [16][17]To mitigate these, ensure proper cell culture techniques, randomize plate layouts, and confirm compound solubility in the assay medium. [17][18]Regular cell line authentication is also crucial to avoid misleading results from cross-contaminated or misidentified cells. [19]
Conclusion
The protocols and guidelines presented here offer a robust framework for the initial in vitro characterization of this compound derivatives. By systematically evaluating cytotoxicity, direct enzyme inhibition, and cellular target engagement, researchers can build a comprehensive profile of their compounds, enabling data-driven decisions in the drug discovery pipeline. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data, ultimately accelerating the journey from a promising chemical scaffold to a potential therapeutic candidate.
References
- How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). BMG LABTECH.
- Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. (n.d.). Promega Corporation.
- Protocol for Cell Viability Assays. (2022-01-18). BroadPharm.
- A Practical Guide to Target Engagement Assays. (2025-12-08). Selvita.
- Cell Viability Assays - Assay Guidance Manual. (2013-05-01). NCBI Bookshelf - NIH.
- In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery.
- Target and pathway engagement assays. (n.d.). Concept Life Sciences.
- Target Engagement. (n.d.). Selvita.
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
- Target Engagement Assays in Early Drug Discovery. (n.d.). ResearchGate.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025-12-24). CLYTE Technologies.
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021-08-12). PubMed Central.
- How to Troubleshoot Common In-cell Western Issues. (2024-03-15). Azure Biosystems.
- MTT assay protocol. (n.d.). Abcam.
- Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. (2020-11-18). Labroots.
- Receptor-Ligand Binding Assays. (n.d.). Labome.
- Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. (2025-08-09). ResearchGate.
- Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. (2023-02-23). Frontiers.
- Biochemical Kinase Assays. (n.d.). Thermo Fisher Scientific - US.
- This compound. (n.d.). MySkinRecipes.
- Receptor Binding Assays for HTS and Drug Discovery. (2012-05-01). NCBI - NIH.
- Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021-10-22). YouTube.
- Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. (2020-02-26). Frontiers.
- In vitro receptor binding assays: General methods and considerations. (2025-08-06). ResearchGate.
- In Vitro Assay Protocols for Novel Antimicrobial Compounds. (n.d.). Benchchem.
- SIGMA RECEPTOR BINDING ASSAYS. (2016-12-08). PMC - NIH.
- Receptor Binding Assays. (n.d.). MilliporeSigma.
- 101 ELISA Troubleshooting Tips for Research in 2024. (n.d.). Assay Genie.
- The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery. (n.d.). Promega Corporation.
- Essentials of In Vitro Assay Development. (2021-07-28). Kosheeka.
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021-07-02). ACS Omega.
- Biological activities of morpholine derivatives and molecular targets involved. (n.d.). ResearchGate.
- Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. (2014-07-31). International Journal for Pharmaceutical Research Scholars.
- This compound-d8. (n.d.). CymitQuimica.
- 4-(4-Bromophenyl)morpholine. (n.d.). Chem-Impex.
- This compound-D8. (n.d.). Veeprho.
- This compound, 97%+ Purity, C10H11BrFNO, 5 grams. (n.d.). A2B Chem.
- 4-(4-Bromophenyl)morpholine | C10H12BrNO | CID 11622851. (n.d.). PubChem.
Sources
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives - IJPRS [ijprs.com]
- 4. chemimpex.com [chemimpex.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 9. researchgate.net [researchgate.net]
- 10. Biochemical Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selvita.com [selvita.com]
- 13. selvita.com [selvita.com]
- 14. Frontiers | Editorial: Biophysical target engagement assays in chemical biology and pharmacological research [frontiersin.org]
- 15. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 16. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 17. azurebiosystems.com [azurebiosystems.com]
- 18. m.youtube.com [m.youtube.com]
- 19. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [worldwide.promega.com]
Application Note: Strategic Use of 4-(4-Bromo-2-fluorophenyl)morpholine in the Synthesis of Novel Heterocycles for Drug Discovery
Introduction
The morpholine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its capacity to enhance the physicochemical and pharmacokinetic properties of bioactive molecules.[1][2] Its incorporation into drug candidates often improves aqueous solubility, metabolic stability, and overall bioavailability due to its optimal basicity (pKa ≈ 8.7) and hydrogen bonding capabilities.[3] The morpholine moiety is a key component in numerous FDA-approved drugs, particularly in oncology and for central nervous system (CNS) disorders, where it can act as a pharmacophore, a scaffold to orient other functional groups, or as a modulator of PK/PD properties.[4][5]
This application note provides a detailed guide on the strategic utilization of 4-(4-Bromo-2-fluorophenyl)morpholine , a versatile and highly valuable building block for the synthesis of novel heterocyclic compounds. This reagent offers three key points of functionality:
-
The Morpholine Moiety: Imparts desirable drug-like properties.
-
The Aryl Bromide: Serves as a robust and reliable handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[6]
-
The Ortho-Fluoro Substituent: Modulates the electronic properties of the phenyl ring, influencing reaction kinetics and providing a potential vector for further molecular interactions within a biological target.
We will explore the application of this building block in two of the most powerful transformations in modern synthetic chemistry: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Detailed, field-tested protocols and the causality behind experimental choices are provided to empower researchers in the synthesis of next-generation therapeutics.
Palladium-Catalyzed Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura reaction is an indispensable tool for constructing carbon-carbon bonds, particularly for creating biaryl or aryl-heteroaryl frameworks.[7][8] Starting with this compound, this reaction allows for the facile introduction of a wide array of aromatic and heteroaromatic substituents, paving the way for subsequent cyclization reactions to form complex polycyclic heterocycles.
Mechanistic Rationale
The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. The key steps are (1) Oxidative Addition of the aryl bromide to the Pd(0) center, (2) Transmetalation where the organic group from the boronic acid derivative is transferred to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.[9] The presence of a base is crucial for activating the organoboron species for the transmetalation step.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with various aryl- and heteroarylboronic acids.[10]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
-
Schlenk flask or microwave vial, magnetic stir bar, and standard glassware for inert atmosphere techniques.
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment. This is critical as oxygen can lead to catalyst degradation and unwanted homocoupling of the boronic acid.[8]
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to achieve a final solvent ratio of 4:1 (dioxane:water) and a reaction concentration of approximately 0.2 M with respect to the starting aryl bromide.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.
Data Presentation: Representative Suzuki-Miyaura Couplings
| Entry | Boronic Acid Partner | Product | Typical Yield* |
| 1 | Phenylboronic acid | 4-(2-Fluoro-[1,1'-biphenyl]-4-yl)morpholine | >90% |
| 2 | 4-Vinylphenylboronic acid | 4-(2-Fluoro-4'-vinyl-[1,1'-biphenyl]-4-yl)morpholine | 85-95% |
| 3 | Pyridine-3-boronic acid | 4-(4-Bromo-2-(pyridin-3-yl)phenyl)morpholine | 70-85% |
| 4 | Thiophene-2-boronic acid | 4-(2-Fluoro-4-(thiophen-2-yl)phenyl)morpholine | >90% |
| Yields are based on literature precedents for similar substrates and may require optimization.[11] |
Palladium-Catalyzed Buchwald-Hartwig Amination: Direct C-N Bond Formation
The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds, a transformation central to the synthesis of countless pharmaceuticals.[12][13] Using this compound, this reaction enables the direct coupling with a vast range of primary and secondary amines, providing a direct entry into N-aryl heterocycles or their immediate precursors.
Mechanistic Rationale
Similar to the Suzuki coupling, the Buchwald-Hartwig amination operates on a Pd(0)/Pd(II) catalytic cycle.[13] After oxidative addition of the aryl bromide, the amine coordinates to the palladium center. A strong base is required to deprotonate the coordinated amine, forming a palladium-amido complex. Subsequent reductive elimination forges the C-N bond and regenerates the Pd(0) catalyst. The choice of phosphine ligand is critical and often requires bulky, electron-rich ligands to facilitate the reductive elimination step.[14]
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is designed for coupling this compound with various amines using a modern, highly active catalyst system.[15]
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene, anhydrous and degassed
-
Schlenk tube or sealed vial, magnetic stir bar, and glovebox or Schlenk line for inert atmosphere.
Procedure:
-
Reaction Setup: In a glovebox or on a Schlenk line, add NaOtBu to a dry Schlenk tube. In a separate vial, dissolve Pd(OAc)₂ and RuPhos in a small amount of toluene to form the pre-catalyst.
-
Reagent Addition: To the Schlenk tube containing the base, add this compound and the amine. Add the pre-catalyst solution via syringe.
-
Inert Atmosphere: The reaction vessel must be rigorously maintained under an inert atmosphere, as both the catalyst and the strong base are sensitive to air and moisture.[12]
-
Solvent Addition: Add anhydrous, degassed toluene to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide.
-
Reaction: Seal the tube and heat the mixture to 110 °C with vigorous stirring. Monitor progress by LC-MS (typically 2-12 hours).
-
Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers and wash with brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography.
Case Study: Synthesis of a Quinazoline-Based Kinase Inhibitor Scaffold
Many potent kinase inhibitors feature a 4-anilinoquinazoline core.[16][17][18] The morpholine moiety is often incorporated to improve the pharmacokinetic profile of these inhibitors.[19] This case study outlines a synthetic workflow to a key intermediate, demonstrating the power of this compound as a building block.
The target scaffold, N-(4-morpholinophenyl)quinazolin-4-amine , is a common feature in inhibitors targeting tyrosine kinases like EGFR and VEGFR.[16] Our strategy employs a Buchwald-Hartwig amination to couple the morpholine-containing aryl piece with a pre-functionalized quinazoline core.
Caption: Synthetic workflow for a quinazoline-based kinase inhibitor scaffold.
Synthetic Rationale:
-
Buchwald-Hartwig Coupling: The most convergent approach is to couple 4-(4-Bromo-2-fluorophenyl)aniline with 4-chloroquinazoline. The aniline can be prepared from the starting material via a separate Buchwald-Hartwig reaction with an ammonia equivalent or through other standard methods.[13] This C-N bond formation directly assembles the core anilinoquinazoline structure.
-
Further Functionalization: The resulting intermediate retains the crucial aryl bromide "handle." This allows for a subsequent Suzuki-Miyaura coupling reaction to introduce further diversity at that position, enabling fine-tuning of the inhibitor's potency and selectivity against different kinase targets. This late-stage functionalization is a highly efficient strategy in drug discovery programs.
This approach highlights the utility of this compound not just as a source of the morpholine moiety, but as a multifunctional building block that enables sequential, high-yielding cross-coupling reactions to rapidly build libraries of complex, drug-like molecules.[20][21]
Conclusion
This compound is a powerful and versatile building block for the synthesis of novel heterocycles. Its strategic deployment in robust and reliable palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, provides medicinal chemists with efficient pathways to complex molecular architectures. The protocols and strategic insights provided herein serve as a comprehensive guide for researchers aiming to leverage this reagent in the design and synthesis of next-generation therapeutics.
References
- ResearchGate. (n.d.). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
- Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392–403. [Link]
- Goel, K. K., et al. (2023). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistrySelect. [Link]
- Kumar, A., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics. [Link]
- Sabatino, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2719–2743. [Link]
- Cacchi, S., & Fabrizi, G. (2005). Synthesis of benzannulated N-heterocycles by a palladium-catalyzed C-C/C-N coupling of bromoalkylamines. Organic & Biomolecular Chemistry, 3(15), 2841-2849. [Link]
- Utimoto, K. (1983). Palladium catalyzed synthesis of heterocycles. Pure and Applied Chemistry, 55(11), 1845–1852. [Link]
- Journal of Population Therapeutics and Clinical Pharmacology. (2024).
- Müller, T. J. J. (2008). Consecutive multi-component syntheses of heterocycles via palladium-copper catalyzed generation of alkynones. Arkivoc, 2008(i), 195-208. [https://www.semantic scholar.org/paper/Consecutive-multi-component-syntheses-of-via-Müller/e7987a02c5251a37c4495111a43a758d927a3c3f]([Link] scholar.org/paper/Consecutive-multi-component-syntheses-of-via-Müller/e7987a02c5251a37c4495111a43a758d927a3c3f)
- Chemistry LibreTexts. (2023).
- Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847–6858. [Link]
- Rasool, N., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
- Al-Suwaidan, I. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 16(4), 567. [Link]
- Kumar, A., et al. (2009). Synthesis of quinazolines as tyrosine kinase inhibitors. Anticancer Agents in Medicinal Chemistry, 9(3), 246–275. [Link]
- Wikipedia. (n.d.).
- ResearchGate. (2020). Palladium Catalysed Cyclizations for N-Heterocycle Synthesis: Recent Developments. [Link]
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]
- ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and.... [Link]
- ResearchGate. (2014). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.[Link]
- RSC Medicinal Chemistry. (2023). 6 - Synthesis and biological evaluation of 6-morpholino- and 6-piperazino-imidazo[1,2-b]pyridazines as TAK1 inhibitors. [Link]
- Sharma, R., et al. (2014). Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 22(6), 1989–2000. [Link]
- Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. [Link]
- Sánchez-Gómez, R., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
- PubChem. (n.d.). 4-(4-Bromophenyl)morpholine. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- ResearchGate. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Zhang, W., et al. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Molecular Diversity, 23(3), 681–696. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of benzannulated N-heterocycles by a palladium-catalyzed C-C/C-N coupling of bromoalkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis of quinazolines as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.rsc.org [pubs.rsc.org]
- 21. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strategies for Functionalizing the Bromine Atom on 4-(4-Bromo-2-fluorophenyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide provides detailed protocols and expert insights for the chemical modification of 4-(4-Bromo-2-fluorophenyl)morpholine, a valuable scaffold in medicinal chemistry. The strategic functionalization of the aryl bromide is critical for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This document outlines robust and validated palladium-catalyzed cross-coupling methodologies, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, as well as protocols for cyanation and lithiation-borylation. Each section is designed to provide not only step-by-step procedures but also the underlying chemical principles and practical considerations essential for successful synthesis and downstream applications.
Introduction: The Strategic Importance of this compound in Drug Discovery
The this compound moiety is a privileged scaffold in modern drug discovery. The morpholine ring often imparts favorable pharmacokinetic properties such as aqueous solubility and metabolic stability. The fluoro-substituted phenyl ring provides a handle for modulating electronic properties and can enhance binding affinity to biological targets. The bromine atom at the C4 position serves as a versatile synthetic handle, allowing for the introduction of a diverse array of chemical functionalities through various cross-coupling reactions. This process, known as late-stage functionalization, is a cornerstone of contemporary medicinal chemistry, enabling the rapid generation of analog libraries to probe SAR.
The ortho-fluoro substituent introduces both electronic and steric challenges that must be considered when selecting and optimizing reaction conditions. This guide provides protocols that are robust and adaptable to address these challenges, ensuring high-yield and selective transformations.
Palladium-Catalyzed Cross-Coupling Reactions: A Toolkit for Diversity
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The general catalytic cycle for many of these transformations is depicted below.
Flow Chemistry Applications for the Synthesis of Phenylmorpholine Derivatives: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Modern Approach to a Privileged Scaffold
The phenylmorpholine moiety is a cornerstone in medicinal chemistry, celebrated for its ability to confer favorable pharmacokinetic properties, metabolic stability, and potent biological activity to drug candidates.[1][2] Its synthesis, primarily revolving around the N-arylation of morpholine, is a critical step in the development of numerous pharmaceuticals. Traditional batch synthesis of these compounds, however, can be fraught with challenges, including long reaction times, safety concerns with exothermic reactions, and difficulties in achieving consistent product quality at scale.
Continuous flow chemistry emerges as a transformative solution, offering unparalleled control over reaction parameters such as temperature, pressure, and residence time.[3] This precise control mitigates safety risks, enhances reaction efficiency, and facilitates seamless scalability, making it an ideal platform for the synthesis of high-value pharmaceutical intermediates like phenylmorpholine derivatives.[4] This document provides a detailed guide to the application of flow chemistry for the synthesis of this important class of molecules, complete with mechanistic insights and actionable protocols.
Core Synthetic Strategies for N-Arylation of Morpholine in Continuous Flow
The formation of the C-N bond between an aryl group and morpholine is the linchpin of phenylmorpholine synthesis. Several robust methods have been developed for this transformation, each with its own set of advantages that are amplified when translated to a continuous flow regime.
Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is a versatile and widely adopted method for C-N bond formation, accommodating a broad range of aryl halides and pseudo-halides.[1] In a flow setting, the use of homogeneous catalysts can be particularly advantageous, though this necessitates careful consideration of downstream purification.
Causality of Experimental Choices:
-
Catalyst Selection: The choice of palladium pre-catalyst and ligand is critical for reaction efficiency. Buchwald's pre-catalysts are often favored for their high activity.[4]
-
Base Selection: Strong, non-nucleophilic bases are required. While inorganic bases are common in batch, soluble organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are often preferred in flow to prevent clogging of the reactor.[5]
-
Solvent System: A solvent that can dissolve all reactants and the catalyst system is essential. Mixtures of polar aprotic solvents like acetonitrile and non-polar solvents like toluene are often employed.[5]
-
Temperature and Residence Time: Flow reactors allow for superheating of the solvent, significantly accelerating the reaction rate and reducing the required residence time.[4]
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds.[6] While it traditionally requires harsh conditions, modern ligand systems have enabled milder reaction profiles. In flow, heterogeneous copper catalysts can be employed in packed-bed reactors, simplifying product purification.
Causality of Experimental Choices:
-
Catalyst: Copper(I) salts, often in combination with a ligand, are typically used. The use of packed-bed reactors with solid-supported catalysts is a key advantage in flow chemistry, allowing for easy separation of the catalyst from the product stream.
-
Solvent: High-boiling polar aprotic solvents such as DMF or NMP are commonly used to facilitate the reaction at the required temperatures.[6]
-
Temperature: The Ullmann condensation often requires elevated temperatures, which can be safely achieved and precisely controlled in a flow reactor.[6]
Nucleophilic Aromatic Substitution (SNAr)
For aryl halides activated with strongly electron-withdrawing groups, direct nucleophilic aromatic substitution with morpholine is a viable and atom-economical approach. This method is particularly well-suited to flow chemistry, where the high heat and mass transfer rates can significantly enhance the reaction kinetics.
Causality of Experimental Choices:
-
Substrate Scope: This method is most effective for aryl halides bearing electron-withdrawing groups (e.g., nitro groups) ortho or para to the halide.
-
Solvent and Base: A polar aprotic solvent is typically used, and an excess of the amine nucleophile (morpholine) can serve as the base to neutralize the hydrogen halide byproduct.
-
Temperature: Higher temperatures accelerate the reaction, and the superior temperature control in flow reactors prevents runaway reactions and the formation of byproducts.
Detailed Application Note & Protocol: Continuous Flow Synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine
This protocol details the synthesis of a key intermediate for the antibiotic Linezolid, showcasing the power of flow chemistry for the production of pharmaceutically relevant phenylmorpholine derivatives. The reaction proceeds via a nucleophilic aromatic substitution mechanism.
Experimental Workflow Diagram
Caption: General workflow for the continuous synthesis of phenylmorpholine derivatives.
Step-by-Step Protocol
1. Reagent Preparation:
-
Prepare a stock solution of 2,4-difluoronitrobenzene in a suitable solvent (e.g., acetonitrile).
-
Prepare a separate stock solution of morpholine in the same solvent. An excess of morpholine is typically used to act as both the nucleophile and the base.
2. Flow Reactor Setup:
-
Assemble the flow chemistry system as depicted in the workflow diagram. Use PFA or stainless steel tubing appropriate for the chosen solvent and temperature.
-
The system consists of two syringe pumps, a T-mixer, a heated coil reactor, and a back-pressure regulator.
-
The back-pressure regulator is crucial for allowing the solvent to be heated above its boiling point, thereby accelerating the reaction.
3. Reaction Execution:
-
Pump the two reagent solutions at defined flow rates into the T-mixer.
-
The combined stream then enters the heated coil reactor, where the reaction takes place at a specific temperature and for a calculated residence time.
-
The product stream exits the reactor, passes through the back-pressure regulator, and is collected.
4. In-line Analysis and Purification (Optional but Recommended):
-
The product stream can be directed through an in-line analytical tool (e.g., FTIR, UV-Vis) for real-time reaction monitoring.[7]
-
For continuous purification, the stream can be passed through a scavenger resin to remove excess reagents or byproducts.[7][8] Liquid-liquid extraction can also be integrated into the flow setup for a continuous work-up.[8]
Optimized Reaction Parameters
| Parameter | Optimized Value | Rationale |
| Temperature | 105 °C | Accelerates the SNAr reaction, leading to higher conversion in a shorter time.[9] |
| Molar Ratio (Morpholine:Ar-F) | 4:1 | An excess of morpholine drives the reaction to completion and acts as a base.[9] |
| Residence Time | 50 seconds | Sufficient for high conversion at the optimized temperature.[9] |
| Pressure | ~10 bar | Maintained by the back-pressure regulator to allow for superheating of the solvent. |
| Solvent | Acetonitrile | A polar aprotic solvent that effectively dissolves the reactants. |
Specific Flow Setup Diagram
Caption: Specific flow setup for 4-(2-fluoro-4-nitrophenyl)morpholine synthesis.
Safety in Flow Chemistry
Flow chemistry offers inherent safety advantages over batch processing, particularly for exothermic reactions like N-arylation. The small reactor volume and high surface-area-to-volume ratio allow for efficient heat dissipation, preventing the formation of hot spots and minimizing the risk of thermal runaways.[3] The ability to generate hazardous intermediates in situ and consume them immediately in the next reaction step further enhances the safety profile of multi-step syntheses.
Conclusion
The adoption of continuous flow chemistry for the synthesis of phenylmorpholine derivatives represents a significant advancement in pharmaceutical manufacturing. This technology provides a safer, more efficient, and highly scalable platform for the production of these vital building blocks. The precise control over reaction parameters not only improves yield and purity but also opens up new avenues for reaction discovery and optimization. As the pharmaceutical industry continues to embrace green and sustainable manufacturing practices, flow chemistry will undoubtedly play an increasingly pivotal role.
References
- Kashani, S. K., Jessiman, J. E., et al. (n.d.).
- Serra, S., et al. (2022). Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. Marine Drugs, 20(3), 169.
- Fath, V., et al. (2016). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering, 1(1), 95-101.
- Lienemann, J.-F., et al. (2012). MICROREACTOR ARRAY FOR LOCALIZED SYNTHESIS OF FUNCTIONAL MATERIALS IN PICOLITER VOLUMES. MicroTAS 2012.
- Weeranoppanant, N., & Adamo, A. (2020). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(1), 9–15.
- Gemoets, H. P. L., et al. (2020). Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry, 16, 2565–2592.
- Fath, V., et al. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering, 1(1), 95-101.
- Gemo, M., et al. (2015). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. Organic Process Research & Development, 19(11), 1736-1747.
- Silva, F. V. M., et al. (2021). Continuous synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine in microreactors: Optimization of process conditions and scale-up to millidevices.
- Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- Wikipedia. (n.d.).
- Jensen, K. F. (2013). Integrated microreactors for reaction automation: new approaches to reaction development. Lab on a Chip, 13(18), 3548–3559.
- Weeranoppanant, N., & Adamo, A. (2019). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(1), 9-15.
- Bose, P. (2024). Continuous Flow Chemistry for Scalable Drug Synthesis. AZoLifeSciences.
- Jamison, T. F., & Ley, S. V. (2024). Continuous flow synthesis enabling reaction discovery. Chemical Science, 15(1), 12-26.
- Brandt, S. D., et al. (2017). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 9(5), 726–738.
- Wang, Y., et al. (2023). An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process.
- Wikipedia. (n.d.). Ullmann reaction.
- Sharma, A. (2022). High Throughput Experimentation and Continuous Flow Synthesis of Active Pharmaceutical Ingredients.
- Reath, C. A. (2023). Automated Flow Synthesis of Biomacromolecules. DSpace@MIT.
- Thermo Fisher Scientific. (n.d.). Ullmann Reaction.
- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of N-Aryl Morpholines.
- Burange, A. S., et al. (2022). Understanding flow chemistry for the production of active pharmaceutical ingredients. iScience, 25(3), 103892.
- Corce, V., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society, 147(17), 14605-14613.
- Puglisi, A., et al. (2015). Enantioselective Organocatalysis in Microreactors: Continuous Flow Synthesis of a (S)-Pregabalin Precursor and (S)-Warfarin. Symmetry, 7(3), 1395-1413.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- ThalesNano. (n.d.).
- Leng, W., et al. (2014). Microreactor with integrated temperature control for the synthesis of CdSe nanocrystals. Lab on a Chip, 14(18), 3502–3509.
- Baxendale, I. R., et al. (2006). A flow process for the multi-step synthesis of the alkaloid natural product oxomaritidine: a new paradigm for molecular assembly.
- Markoš, M., et al. (2024). Flow Synthesis of Pharmaceutical Intermediate Catalyzed by Immobilized DERA: Comparison of Different Immobilization Techniques and Reactor Designs.
- Yoshida, J.-i. (2006). Microreactor Synthesis of 1,2,4-Oxadiazoles.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. azolifesciences.com [azolifesciences.com]
- 4. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Inline purification in continuous flow synthesis – opportunities and challenges [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-(4-Bromo-2-fluorophenyl)morpholine
Welcome to the technical support center for the synthesis of 4-(4-Bromo-2-fluorophenyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing this crucial C-N cross-coupling reaction. As a versatile intermediate in medicinal chemistry, the efficient and reliable synthesis of this compound is paramount.[1][2] This resource moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions with confidence.
Core Principles: The Buchwald-Hartwig Amination
The synthesis of this compound is typically achieved via a palladium-catalyzed Buchwald-Hartwig amination.[3][4] This reaction forms a carbon-nitrogen bond between an aryl halide (4-bromo-2-fluorobenzene moiety) and an amine (morpholine). Understanding the catalytic cycle is fundamental to troubleshooting and optimization.
The generally accepted mechanism involves a Pd(0)/Pd(II) cycle.[5][6] It begins with the oxidative addition of the aryl bromide to the active Pd(0) catalyst. The resulting Pd(II) complex then coordinates with morpholine. In the presence of a base, the amine is deprotonated to form a palladium-amido complex. The final, critical step is reductive elimination, which forms the desired C-N bond of the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][7]
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: What are the essential components for the synthesis of this compound?
A: A successful Buchwald-Hartwig amination requires five key components:
-
Aryl Halide: 1-Bromo-4-chloro-2-fluorobenzene or a similar precursor. The reactivity order is generally Ar-I > Ar-Br > Ar-Cl.[8]
-
Amine: Morpholine.
-
Palladium Source: A palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) that generates the active Pd(0) species in situ.[7][9]
-
Phosphine Ligand: A bulky, electron-rich ligand is crucial for catalyst activity and stability.[5]
-
Base: A base is required to deprotonate the amine, facilitating the formation of the key palladium-amido intermediate.[9][10]
-
Solvent: An anhydrous, typically non-polar aprotic solvent like toluene, dioxane, or THF is used.[3][11]
Q2: Why is the choice of phosphine ligand so critical for this reaction?
A: The ligand is arguably the most important variable to tune. It directly influences the catalyst's stability and reactivity through several mechanisms:
-
Steric Bulk: Bulky ligands (e.g., dialkylbiaryl phosphines) promote the formation of monoligated palladium species, which accelerates both the initial oxidative addition and the final reductive elimination step.[4] This is particularly important for less reactive aryl chlorides.[6]
-
Electron-Donating Properties: Electron-rich ligands increase the electron density on the palladium center, which facilitates the oxidative addition of the aryl halide.[5]
-
Preventing Side Reactions: The right ligand can suppress side reactions like β-hydride elimination, which leads to hydrodehalogenation of the starting material.[12]
Q3: How does the base affect the reaction outcome?
A: The base's primary role is to deprotonate the morpholine-palladium complex to form the active amido intermediate required for reductive elimination.[7][10] The choice of base is a trade-off between reactivity and substrate compatibility:
-
Strong Bases (e.g., NaOtBu, KOtBu, LHMDS): These are very effective and often lead to faster reactions and higher yields.[13] However, they have poor functional group tolerance and can cause decomposition of sensitive substrates.[3][13]
-
Weaker Bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃): These are milder and compatible with a wider range of functional groups.[8][13] They may require higher temperatures or longer reaction times. Poor solubility of inorganic bases can also be a challenge, sometimes necessitating higher agitation rates or grinding the base before use.[8]
Q4: My starting material, 1-bromo-4-chloro-2-fluorobenzene, has two potential reaction sites. Will the reaction be selective?
A: Yes, the reaction is highly selective for the C-Br bond. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > OTf > Cl.[8] The oxidative addition at the C-Br bond is significantly faster than at the C-Cl bond, meaning the reaction will selectively form 4-(4-Chloro-2-fluorophenyl)morpholine if you start with 1-bromo-4-chloro-2-fluorobenzene. To synthesize the target this compound, your starting material should be 1,4-dibromo-2-fluorobenzene or a precursor where the desired bromine is the most reactive leaving group. For this guide, we will assume the starting material is 1,4-dibromo-2-fluorobenzene or a similar appropriately substituted precursor.
Troubleshooting and Optimization Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Caption: A logical workflow for troubleshooting low-yield reactions.
Category 1: Low Conversion or No Reaction
Q: I'm seeing only starting material after 24 hours. What are the first things to check?
A: Before modifying core reaction parameters, verify the fundamentals:
-
Inert Atmosphere: Palladium catalysts, especially the active Pd(0) species, are sensitive to oxygen. Ensure your solvent was properly degassed (e.g., via sparging with argon or freeze-pump-thaw cycles) and that the reaction was assembled and run under a positive pressure of an inert gas like argon or nitrogen.[3]
-
Reagent Quality: The base, particularly sodium tert-butoxide, can degrade upon exposure to air and moisture. Use a freshly opened bottle or a sample stored correctly in a glovebox. Solvents must be anhydrous. The palladium pre-catalyst and ligand should be of high purity.
-
Temperature: Most Buchwald-Hartwig aminations require heating, typically between 80-110 °C.[8] Ensure your reaction is reaching the target temperature.
Q: I have confirmed my setup is correct, but conversion is still low. What should I optimize next?
A: This points to a suboptimal combination of catalyst, ligand, base, or solvent. A systematic screen is the most effective approach.
-
Ligand Choice: The ligand is often the most impactful parameter. For a secondary amine like morpholine coupling with an aryl bromide, ligands like XPhos or RuPhos are excellent starting points. If you are using a less reactive aryl chloride as a starting material, more specialized, sterically hindered ligands are often required.[4][6]
-
Base Strength & Solubility: If you are using a weaker, poorly soluble base like K₃PO₄, reaction rates can be slow.[8] Switching to a stronger, more soluble base like NaOtBu or LHMDS can dramatically increase the reaction rate.[13] Conversely, if you suspect substrate decomposition, switch from a strong base to a milder one like Cs₂CO₃.
-
Solvent Polarity: The solvent influences the solubility of reagents and the stability of intermediates.[14][15][16] While toluene is a common choice, switching to a more polar solvent like 1,4-dioxane or 2-MeTHF can sometimes improve results, especially if the base solubility is an issue.[13][17]
Category 2: Side Product Formation
Q: My main side product is 1-fluoro-3-bromobenzene (hydrodehalogenation). How do I prevent this?
A: Hydrodehalogenation occurs when the palladium-amido intermediate undergoes β-hydride elimination, a process that competes with the desired reductive elimination.[4][12] This is more common with primary amines but can occur here as well. To minimize it:
-
Use a Bulkier Ligand: Sterically hindered ligands favor reductive elimination over β-hydride elimination by making the transition state for the latter more crowded and energetically unfavorable.[4]
-
Lower the Reaction Temperature: Side reactions often have a higher activation energy than the desired pathway. Running the reaction at the lowest temperature that still allows for a reasonable conversion rate can improve selectivity.
Q: I'm observing biaryl byproducts (e.g., from self-coupling of the aryl bromide). What is the cause?
A: Biaryl formation is a known side reaction in cross-coupling chemistry.[18] It can arise from several pathways and is often exacerbated by catalyst decomposition or suboptimal conditions. Ensure your ligand-to-palladium ratio is appropriate (typically 1:1 to 2:1 for monodentate ligands) to maintain a stable, active catalyst. A screen of ligands and bases is often the best way to identify conditions that favor the desired C-N coupling over C-C coupling.
Experimental Protocols
Disclaimer: These protocols are general guidelines. All manipulations involving the palladium catalyst, ligand, and strong bases should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
Protocol 1: General Procedure for Synthesis
-
Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-5 mol%).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.
-
Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOtBu, 1.4 equiv.), the aryl bromide (1.0 equiv.), and the anhydrous solvent (e.g., toluene, to achieve a concentration of ~0.1-0.5 M).
-
Nucleophile Addition: Add morpholine (1.2 equiv.) via syringe.
-
Reaction: Place the sealed vial in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C). Stir for the specified time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite® to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the final product.
Protocol 2: Optimization Screen (Microscale)
This protocol allows for the efficient screening of four different conditions in parallel.
-
Stock Solution Preparation: In a glovebox, prepare a stock solution of the aryl bromide (e.g., 1.0 mmol) and morpholine (1.2 mmol) in the primary solvent to be tested (e.g., 8 mL of toluene).
-
Vial Preparation: In four separate, labeled reaction vials, add the specific palladium pre-catalyst/ligand combination and the base to be tested.
-
Reaction Initiation: Add 2 mL of the stock solution to each vial. Seal the vials tightly.
-
Heating and Analysis: Place all four vials in a multi-well heating block. After the designated time, take a small aliquot from each reaction, quench, and analyze by LC-MS to determine the relative conversion and identify the most promising conditions for scale-up.
Reference Data Tables
Table 1: Comparison of Common Bases
| Base | Formula | Strength | Common Solvents | Pros & Cons |
| Sodium tert-butoxide | NaOtBu | Strong | Toluene, Dioxane, THF | Pros: High reactivity, often fast reactions. Cons: Poor functional group tolerance, hygroscopic.[8][13] |
| Potassium Phosphate | K₃PO₄ | Moderate | Dioxane, Toluene | Pros: Good for sensitive substrates, inexpensive. Cons: Lower reactivity, poor solubility.[8][13] |
| Cesium Carbonate | Cs₂CO₃ | Moderate | Dioxane, Toluene, DMF | Pros: Excellent for sensitive substrates, often gives clean reactions. Cons: Expensive, very hygroscopic.[8][10] |
| Lithium Hexamethyldisilazide | LHMDS | Strong | THF, Toluene | Pros: Very strong, non-nucleophilic. Cons: Base-sensitive functional groups may not be tolerated.[3][8] |
Table 2: Selection of Common Buchwald Ligands
| Ligand | Structure Type | Typical Application | Key Features |
| XPhos | Dialkylbiaryl Phosphine | General purpose, secondary amines, aryl chlorides/bromides. | Highly active and versatile, often a good first choice for screening. |
| RuPhos | Dialkylbiaryl Phosphine | Hindered substrates, primary and secondary amines. | Similar to XPhos but can be superior for certain substrate combinations. |
| BrettPhos | Dialkylbiaryl Phosphine | Excellent for primary amines, good functional group tolerance. | Designed to minimize side reactions with primary amines.[3] |
| BINAP | Bidentate Phosphine | First-generation ligand, useful for some applications. | A bidentate ligand, can prevent palladium dimer formation but is often superseded by modern bulky monodentate ligands.[4] |
References
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.). WuXi AppTec. Retrieved January 17, 2025.
- Gao, C., et al. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
- BenchChem. (2025).
- J. Org. Chem. (2014).
- Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2025.
- Chemistry LibreTexts. (2023).
- Wikipedia. (2024).
- Reddit. (2018).
- BenchChem. (2025). effect of base selection on Buchwald-Hartwig amination with 4-dibenzofuranamine. BenchChem Technical Support.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube.
- University of Windsor. (n.d.).
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting.
- Wordpress. (2025).
- NIH. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
- White Rose Research Online. (n.d.).
- Request PDF. (n.d.).
- RSC Publishing. (2019).
- ChemicalBook. (n.d.). 4-(4-broMo-3-fluorobenzyl)Morpholine synthesis.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- ACS Publications. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters.
- MySkinRecipes. (n.d.). This compound.
- RSC Publishing. (n.d.). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties.
- ResearchGate. (n.d.). Table 2 Optimization of reaction conditions for the synthesis of 4a a.
- BenchChem. (2025). Synthesis of 4-(4-Bromobenzyl)
- ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and...
- Google Patents. (n.d.). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
- ResearchGate. (n.d.). Optimization of reaction conditions for the reaction of morpholine, aldehyde, and phenyl acetylene by Fe3O4–NH2‐Cu.
- Chem-Impex. (n.d.). 4-(4-Bromophenyl)morpholine.
- PubChem. (n.d.). 4-(4-Bromophenyl)morpholine.
- ResearchGate. (n.d.). Optimization of the Reaction Conditions for the Synthesis of 4,5-Diphosphonyldihydropyridazines a.
Sources
- 1. This compound [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
common side products in the synthesis of 4-(4-Bromo-2-fluorophenyl)morpholine
Introduction
Welcome to the technical support guide for the synthesis of 4-(4-Bromo-2-fluorophenyl)morpholine. This valuable intermediate is crucial in medicinal chemistry and drug discovery, often serving as a key building block for kinase inhibitors and other bioactive molecules.[1] The primary synthetic route is a Nucleophilic Aromatic Substitution (SNAr) reaction between 1-bromo-2,4-difluorobenzene and morpholine. While seemingly straightforward, this reaction is prone to specific side product formations that can complicate purification and impact yield and purity.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, experience-based answers to common problems encountered during synthesis, focusing on the causality behind experimental outcomes and offering validated protocols for troubleshooting and analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the synthesis of this compound?
A1: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. In this process, the morpholine nitrogen acts as a nucleophile, attacking the electron-deficient aromatic ring of 1-bromo-2,4-difluorobenzene.[2] The reaction is facilitated by the presence of electron-withdrawing fluorine atoms, which activate the ring towards nucleophilic attack.[3][4] The substitution preferentially occurs at the C4 position (para to the bromine) because the fluorine atom at this position is activated by the ortho-fluorine and para-bromine substituents, which can stabilize the negatively charged intermediate (a Meisenheimer complex) through resonance.[5]
Q2: What are the most common side products I should expect?
A2: The most frequently observed side products are:
-
Regioisomer (4-(5-Bromo-2-fluorophenyl)morpholine): Arises from the nucleophilic attack at the C2 position instead of the C4 position.
-
Unreacted Starting Materials: Incomplete conversion can leave both 1-bromo-2,4-difluorobenzene and morpholine in the crude product.
-
Hydrolysis Products (e.g., 4-Bromo-2-fluorophenol): Can form if the reaction is not conducted under strictly anhydrous conditions.
-
Di-substitution Product: A second morpholine molecule displacing the remaining fluorine atom, though this is less common under controlled stoichiometry.
Q3: Why is precise temperature control so critical for this reaction?
A3: Temperature is a key parameter that influences both the reaction rate and, crucially, the regioselectivity. Higher temperatures can accelerate the reaction but may also provide enough energy to overcome the activation barrier for the formation of the less-favored C2-substituted regioisomer, leading to a more challenging purification. Maintaining the recommended temperature ensures optimal conversion to the desired C4-substituted product while minimizing the formation of the isomeric impurity.
Q4: How can I effectively monitor the reaction's progress?
A4: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[6] A suitable eluent system (e.g., Ethyl Acetate/Hexanes) will allow you to visualize the consumption of the starting material (1-bromo-2,4-difluorobenzene) and the formation of the product. The product is significantly more polar than the starting material and will have a lower Rf value. It is advisable to run a co-spot (a lane with both the reaction mixture and the starting material) to confirm the identity of the spots.
Troubleshooting Guide: Common Issues & Solutions
Problem 1: My NMR/LC-MS data shows a persistent impurity with the same mass as my product. What is it and how do I get rid of it?
-
Likely Cause: This is the classic signature of the regioisomeric side product, 4-(5-Bromo-2-fluorophenyl)morpholine . It forms when morpholine attacks the fluorine at the C2 position (ortho to the bromine) instead of the desired C4 position (para to the bromine). The regioselectivity of SNAr reactions on di-substituted rings is highly sensitive to reaction conditions.[7][8]
-
Causality: While attack at C4 is electronically favored, higher temperatures or certain solvents can reduce this selectivity. The transition state leading to the C2 isomer becomes more accessible, resulting in its formation.
-
Solution & Prevention:
-
Strict Temperature Control: Lower the reaction temperature. Run the reaction at the lowest temperature that still affords a reasonable reaction rate.
-
Solvent Choice: Aprotic polar solvents like DMSO or DMF at moderate temperatures generally favor the desired C4 substitution.
-
Purification: This isomer is notoriously difficult to separate due to its similar polarity to the desired product. Careful column chromatography with a shallow solvent gradient (e.g., a slow increase from 5% to 20% Ethyl Acetate in Hexanes) is required. Multiple columns may be necessary for high purity.
-
Problem 2: My mass spectrometry data shows a peak with a mass of M+68 (C₄H₈N). How can I prevent its formation?
-
Likely Cause: This peak corresponds to a di-substitution product where a second molecule of morpholine has displaced the remaining fluorine atom on the aromatic ring.
-
Causality: This occurs when an excess of morpholine is used or if the reaction is allowed to run for too long at elevated temperatures after the initial substitution is complete. The initial product, this compound, is still an activated aryl fluoride and can undergo a second SNAr reaction, albeit at a slower rate.
-
Solution & Prevention:
-
Control Stoichiometry: Use a slight excess, but no more than 1.1-1.2 equivalents, of morpholine relative to the 1-bromo-2,4-difluorobenzene.
-
Monitor Closely: Stop the reaction as soon as TLC indicates the full consumption of the starting material. Over-running the reaction will only increase the formation of this side product.
-
Temperature Management: Avoid excessive heating, as this will accelerate the second substitution.
-
Problem 3: My NMR analysis shows significant amounts of unreacted 1-bromo-2,4-difluorobenzene, even after prolonged reaction time.
-
Likely Cause: The reaction has stalled due to insufficient activation, poor quality reagents, or an inadequate base.
-
Causality: The SNAr reaction releases a proton from morpholine and a fluoride ion, forming HF. This acid can protonate the morpholine nucleophile, rendering it inactive. A base is required to neutralize the HF and regenerate the free amine nucleophile. If the base is weak, wet, or insufficient, the reaction will stop.
-
Solution & Prevention:
-
Use an Appropriate Base: A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) is standard.[9] Ensure it is finely powdered and anhydrous.
-
Ensure Anhydrous Conditions: Use dry solvents and reagents. Any water present can hydrolyze the starting material or interfere with the base.
-
Check Reagent Quality: Verify the purity of your morpholine and 1-bromo-2,4-difluorobenzene.
-
Increase Temperature (Cautiously): If the above factors are addressed, a modest increase in temperature may be required to drive the reaction to completion. Monitor carefully for the formation of the regioisomer (Problem 1).
-
Analytical Protocols & Data
Protocol 1: TLC Monitoring
-
Plate: Silica gel 60 F₂₅₄
-
Eluent: 20% Ethyl Acetate in Hexanes
-
Visualization: UV lamp (254 nm)
-
Procedure: Dissolve a micro-sample of the reaction mixture in ethyl acetate. Spot on the TLC plate alongside a spot of the 1-bromo-2,4-difluorobenzene starting material. Develop the plate and visualize under UV light.
| Compound | Role | Representative Rf (20% EtOAc/Hex) |
| 1-Bromo-2,4-difluorobenzene | Starting Material | ~0.85 |
| This compound | Product | ~0.40 |
| 4-(5-Bromo-2-fluorophenyl)morpholine | Regioisomeric Side Product | ~0.45 |
Table 1: Representative TLC data for reaction components.
Protocol 2: Purification by Column Chromatography
-
Adsorbent: Silica gel (230-400 mesh).
-
Loading: Adsorb the crude product onto a small amount of silica gel and dry-load onto the column for better separation.
-
Elution: Start with a low polarity eluent (e.g., 5% Ethyl Acetate in Hexanes) and gradually increase the polarity (a "shallow gradient").
-
Monitoring: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Data: Comparative NMR Signatures
Distinguishing the desired product from its main regioisomeric impurity is most definitively achieved by ¹H and ¹⁹F NMR spectroscopy. The morpholine protons typically appear as two distinct triplets around 3.8 ppm (for -O-CH₂-) and 3.1 ppm (for -N-CH₂-).[10][11][12] The key differences lie in the aromatic region.
| Compound | Key ¹H NMR Aromatic Signals (approx. ppm) | Key ¹⁹F NMR Signal (approx. ppm) |
| This compound (Product) | 7.4 (dd), 7.2 (dd), 6.9 (t) | ~ -115 to -120 |
| 4-(5-Bromo-2-fluorophenyl)morpholine (Isomer) | Signals will show different coupling patterns and shifts due to the different substituent arrangement. | A distinct shift from the desired product. |
Table 2: Expected NMR shifts for distinguishing the product from its regioisomer.
Visualized Workflows & Mechanisms
Reaction Pathway and Side Product Formation
The following diagram illustrates the main SNAr pathway leading to the desired product and the competing pathway that forms the regioisomeric side product.
Caption: SNAr reaction pathways for morpholine addition.
Troubleshooting Flowchart for Impurities
Use this decision tree when post-reaction analysis reveals impurities in your crude product.
Caption: Decision tree for identifying and resolving common impurities.
References
- Solvent‐Controlled Regioselectivity in Nucleophilic Substitution Reactions of 1‐X‐2,4‐Difluorobenzenes with Morpholine Using Deep Eutectic Solvents. (n.d.). ResearchGate.
- Wu, H., & Hynes, J., Jr. (2010). A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. Organic Letters, 12(6), 1192–1195. [Link]
- Veeprho. (n.d.). This compound-D8.
- MySkinRecipes. (n.d.). This compound.
- Deng, J., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(41), 17354–17360. [Link]
- Ritter, T., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 141(18), 7501–7506. [Link]
- PubChem. (n.d.). 4-(4-Bromophenyl)morpholine. National Center for Biotechnology Information.
- Bryce, M. R., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules, 29(15), 3427. [Link]
- Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions.
- Moser, A. (2008, May 6).
- Sheng, Y. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Schrödinger. [Link]
- Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
- Organic Spectroscopy International. (2018, September 23). 4-(2-fluoro-4-nitrophenyl)morpholine. [Link]
- Biological Magnetic Resonance Bank. (n.d.). bmse000154 4-(2-Aminoethyl)morpholine.
- Jorner, K., et al. (2020). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 11(28), 7447–7457. [Link]
- Gutekunst, W. (n.d.). Haloselectivity of Heterocycles. Baran Group Meeting. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Synthesis Applications of 1-Bromo-2,4-difluorobenzene.
- Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. vapourtec.com [vapourtec.com]
- 3. nbinno.com [nbinno.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. 4-(4-broMo-3-fluorobenzyl)Morpholine synthesis - chemicalbook [chemicalbook.com]
- 10. acdlabs.com [acdlabs.com]
- 11. Morpholine(110-91-8) 1H NMR spectrum [chemicalbook.com]
- 12. 4-Phenylmorpholine(92-53-5) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: Purifying 4-(4-Bromo-2-fluorophenyl)morpholine via Recrystallization
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 4-(4-Bromo-2-fluorophenyl)morpholine. Recrystallization is a powerful technique for achieving high purity of solid compounds, but its success hinges on a robust understanding of the underlying principles and a systematic approach to troubleshooting. This document provides foundational knowledge, detailed experimental protocols, and a practical, question-and-answer-based troubleshooting guide to address common challenges encountered during the purification of this specific morpholine derivative.
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the core principles that govern a successful recrystallization.
Q1: What is the fundamental principle of recrystallization? A1: Recrystallization is a purification technique that leverages the differential solubility of a compound in a given solvent at different temperatures.[1] The core principle involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.[2][3] As this solution cools, the solubility of the desired compound decreases, forcing it to crystallize out of the solution. The impurities, which are ideally present in smaller concentrations or have different solubility characteristics, remain dissolved in the cold solvent (the "mother liquor").[2][4] This process not only removes soluble impurities but also allows for the formation of a well-ordered crystal lattice, which inherently excludes foreign molecules.[2]
Q2: Why is solvent selection so critical for this compound? A2: The choice of solvent is the most critical factor in recrystallization.[1] An ideal solvent for this compound should meet several criteria:
-
High Solubility at High Temperatures: The compound should be very soluble in the boiling solvent to allow for complete dissolution.[5][6]
-
Low Solubility at Low Temperatures: The compound should be poorly soluble in the same solvent when cold to maximize recovery of the purified crystals.[5][6]
-
Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures (so they remain in the mother liquor) or completely insoluble (so they can be removed by hot filtration).[5][6]
-
Chemical Inertness: The solvent must not react with the compound.[4]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[6]
Given the structure of this compound (a moderately polar molecule), solvents of intermediate polarity like ethanol, isopropanol, or ethyl acetate are excellent starting points. A mixed-solvent system, such as ethanol/water or ethyl acetate/hexane, is often employed to achieve the ideal solubility profile when a single solvent is not suitable.[5]
Q3: What is a mixed-solvent system and when should I use it? A3: A mixed-solvent system is used when no single solvent provides the desired temperature-dependent solubility curve.[5] It involves a pair of miscible solvents: one in which this compound is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "anti-solvent").[5][6] The impure compound is first dissolved in a minimum amount of the hot "soluble solvent." The "anti-solvent" is then added dropwise to the hot solution until turbidity (cloudiness) appears, indicating the saturation point has been reached. A few drops of the hot "soluble solvent" are then added to redissolve the precipitate, and the solution is allowed to cool slowly. This technique is highly effective for fine-tuning solubility. Common pairs include ethanol/water and ethyl acetate/petrol (or hexane).[5]
Section 2: General Experimental Protocol & Workflow
This section provides a step-by-step methodology for developing a recrystallization protocol for this compound.
Step 1: Solvent Screening
Before committing a large batch of material, it is essential to screen potential solvents on a small scale (10-20 mg of compound).
| Solvent System | Polarity | Predicted Behavior for this compound | Recommendation |
| Water | High | Likely insoluble even when hot. | Good candidate as an anti-solvent. |
| Ethanol | Medium-High | Likely soluble when hot, less soluble when cold. | Good starting candidate. |
| Isopropanol (IPA) | Medium | Similar to ethanol, good solubility profile. | Good starting candidate. |
| Ethyl Acetate | Medium | May be too soluble even when cold. | Test carefully; may be a good "soluble solvent" in a mixed system. |
| Toluene | Low | Likely soluble. May not show a large solubility difference with temperature. | Lower priority; consider if others fail. |
| Hexane/Heptane | Very Low | Likely insoluble. | Good candidate as an anti-solvent. |
| Mixed: Ethanol/Water | Tunable | Excellent potential to fine-tune solubility. | Highly Recommended System. |
| Mixed: Ethyl Acetate/Hexane | Tunable | Excellent potential for less polar impurities. | Highly Recommended System. |
Step 2: Recrystallization Procedure
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of your chosen solvent (e.g., isopropanol) and heat the mixture to a gentle boil on a hotplate. Continue adding the hot solvent in small portions until the solid just dissolves completely.[7] Crucially, use the minimum amount of hot solvent necessary to avoid poor yield. [3]
-
Hot Filtration (Optional): If you observe any insoluble impurities (e.g., dust, particulates) or if you used decolorizing carbon, you must perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a pre-warmed flask to prevent premature crystallization in the funnel.[7]
-
Cooling & Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is vital for the formation of large, pure crystals.[8] Rushing this step by "shock cooling" can cause the compound to precipitate as an amorphous solid, trapping impurities.[9] Once the flask reaches room temperature, you can place it in an ice-water bath for 15-20 minutes to maximize crystal formation.[2]
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals in the funnel with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor and soluble impurities.[10] Do not use room-temperature solvent, as this will dissolve some of your product.[3]
-
Drying: Keep the vacuum on to pull air through the crystals for several minutes to begin the drying process. Then, transfer the crystals to a watch glass or drying dish and dry them to a constant weight, typically in a vacuum oven.
Workflow Diagram
Caption: General workflow for the recrystallization of this compound.
Section 3: Troubleshooting Guide
This section is formatted as a direct Q&A to address specific experimental issues.
Q: My compound "oiled out" instead of forming crystals. What happened and how do I fix it? A: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.[8][11] Impure compounds often have a lower melting point than the pure substance, making this a common problem.
-
Cause Analysis: The melting point of your crude material is likely below the boiling point of your chosen solvent.
-
Immediate Solution: Reheat the solution until the oil fully dissolves. Add a small amount of additional hot solvent to decrease the saturation point. Then, allow the solution to cool much more slowly. You can try letting the hotplate cool down over several hours or placing the flask in a large beaker of hot water to insulate it.[11]
-
Alternative Strategy: If the problem persists, you may need to change your solvent system. Choose a solvent with a lower boiling point or develop a mixed-solvent system where crystallization can be induced at a lower temperature.
Q: After cooling, no crystals (or very few) have formed. What went wrong? A: This is one of the most common issues and usually points to one of two causes.
-
Cause 1: Too Much Solvent. This is the most frequent reason for poor or no yield.[11] The solution is not supersaturated upon cooling because the compound remains soluble.
-
Solution: Gently boil off some of the solvent on the hotplate (in a fume hood) to increase the concentration.[8] Allow the reduced-volume solution to cool again.
-
-
Cause 2: Supersaturation. The solution is supersaturated but crystal nucleation has not begun.[11]
-
Solution 1: Scratching. Gently scratch the inside surface of the flask just below the solvent line with a glass rod.[3][11] The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Solution 2: Seeding. If you have a small crystal of pure product, add it to the solution (a "seed crystal").[3] This provides a template for further crystallization.
-
Solution 3: Drastic Cooling. As a last resort, cool the mixture in a dry ice/acetone bath, but be aware this can lead to the formation of a precipitate rather than pure crystals.[7]
-
Q: My final product is still colored, even though the starting material was off-white. How do I remove colored impurities? A: Highly conjugated molecules are often responsible for color. These can be removed with activated carbon.
-
Solution: After dissolving your crude compound in the hot solvent, remove it from the heat and add a very small amount of decolorizing carbon (a spatula tip is often enough). Never add carbon to a boiling solution , as it can cause violent bumping.[7] Swirl the mixture for a few minutes. The colored impurities will adsorb to the surface of the carbon. Remove the carbon via hot filtration and proceed with the cooling step. Be aware that using too much carbon can adsorb your product and reduce the yield.[8]
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization issues.
References
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of Colorado Boulder. (n.d.). Recrystallization.
- University of California, Davis. (n.d.). Recrystallization.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1979). Solvent selection for recrystallization: An undergraduate organic experiment.
- University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs.
- Nichols, L. (n.d.). Recrystallization.
- University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
- LibreTexts Chemistry. (2021). 2.1: Recrystallization.
- Quora. (2021). Why is the choice of solvent important in recrystallization?
- Scribd. (n.d.). Purification of Organic Compounds by Recrystallization.
- Siadati, S. A. (2025). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate.
- California State University, Chico. (n.d.). Recrystallization.
- Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet.
- LibreTexts Chemistry. (2022). 3.6F: Troubleshooting.
- California State University, Chico. (n.d.). Recrystallization - Part 2.
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. Recrystallization [sites.pitt.edu]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. mt.com [mt.com]
- 5. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 6. quora.com [quora.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Technical Support Center: Troubleshooting Low Yields in the N-Arylation of Morpholine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the N-arylation of morpholine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during this critical C-N bond formation reaction. N-aryl morpholines are a privileged scaffold in medicinal chemistry, and achieving high, reproducible yields is paramount.[1] This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions to optimize your reaction.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that often arise during the initial stages of troubleshooting.
Q1: My N-arylation reaction shows zero product formation. What are the absolute first things to verify?
A: Before exploring complex parameter optimization, always confirm the fundamentals. These are the most common sources of complete reaction failure:
-
Atmosphere Integrity: Both Palladium and Copper-catalyzed reactions are highly sensitive to oxygen, which can deactivate the catalyst.[2] Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) using either a glovebox or proper Schlenk techniques.
-
Reagent & Solvent Quality:
-
Catalyst: Palladium precatalysts and especially Copper(I) salts are prone to oxidation.[2] Use a fresh bottle or a trusted source.
-
Solvents: Use anhydrous solvents. The presence of water can lead to hydrodehalogenation of your aryl halide and other side reactions.[3][4]
-
Base: Strong bases like sodium tert-butoxide (NaOtBu) are hygroscopic. Use freshly opened bottles or material stored in a desiccator.
-
-
Stoichiometry: Double-check all calculations for catalyst, ligand, base, and reactants.
Q2: What is the fundamental difference between a Buchwald-Hartwig and an Ullmann-type reaction for coupling morpholine?
A: The primary difference is the transition metal used, which dictates the mechanism and optimal conditions.
-
Buchwald-Hartwig Amination: This is a Palladium-catalyzed cross-coupling reaction. It is known for its broad substrate scope, functional group tolerance, and generally milder conditions than traditional Ullmann reactions. It typically employs bulky, electron-rich phosphine ligands.[5]
-
Ullmann Condensation (Goldberg Reaction): This is a Copper-catalyzed cross-coupling.[6] While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols use catalytic copper sources with ligands (e.g., amino acids, phenanthrolines) under more manageable conditions.[3][6] They can be a cost-effective alternative to Palladium-based systems.
Q3: I'm attempting to couple an aryl chloride, and the yield is terrible. Why is this happening?
A: Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts in cross-coupling reactions.[7] The key challenge lies in the first step of the catalytic cycle for a Buchwald-Hartwig reaction: oxidative addition . The strong C-Cl bond is difficult for the Palladium(0) catalyst to break. To overcome this, you need a highly active catalytic system, which typically involves very electron-rich and sterically hindered phosphine ligands (e.g., BrettPhos, RuPhos) that promote this difficult oxidative addition step.[8]
Q4: My main byproduct is the simple arene (my aryl halide minus the halogen). What is this side reaction and how can I stop it?
A: You are observing hydrodehalogenation , a common side reaction where the halide is replaced by a hydrogen atom.[4] This occurs when a metal-hydride species is generated in the catalytic cycle, which can then reductively eliminate the arene before the desired C-N coupling can occur.
-
Primary Causes: The hydrogen source can be trace water, the solvent itself, or even the amine.[2]
-
Solutions:
-
Ensure Anhydrous Conditions: Thoroughly dry all reagents, solvents, and glassware.[2]
-
Ligand Choice: Select a ligand that promotes the C-N reductive elimination pathway to outcompete the hydrodehalogenation pathway.
-
Base Selection: Use a non-coordinating base that is less likely to generate hydride species.
-
Part 2: In-Depth Troubleshooting Guide
When initial checks don't solve the problem, a systematic approach to optimizing reaction parameters is necessary. This guide is structured by the key components of the reaction.
Logical Troubleshooting Workflow
Before diving into extensive screening, follow a logical progression. This workflow helps to isolate the problematic variable more efficiently.
Caption: A decision tree for systematic troubleshooting.
2.1 Issue: Catalyst and Ligand Inactivity
The Problem: The reaction stalls at low conversion or fails to initiate. This is often the most critical parameter to optimize.
The Chemistry (Buchwald-Hartwig Amination): The N-arylation of morpholine, a secondary amine, presents a specific mechanistic challenge. The final C-N bond-forming step, reductive elimination , can be slow from the palladium(II) intermediate. The choice of ligand is crucial to accelerate this step. Bulky, electron-rich phosphine ligands are known to promote reductive elimination and are considered the standard for this type of transformation.[8]
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Solutions and Optimization Protocol:
-
Catalyst Source: Use a reliable palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) or, for more consistent results, a pre-formed palladacycle (e.g., G3 or G4-type precatalysts).[9] For Ullmann reactions, use high-purity CuI or CuBr.[3]
-
Ligand Screening: The identity of the ligand is paramount. For a Buchwald-Hartwig reaction with morpholine, your primary candidates should be bulky biaryl phosphines. For an Ullmann reaction, N,N- or N,O-chelating ligands are common.
| Reaction Type | Recommended Ligands | Rationale |
| Buchwald-Hartwig (Pd) | XPhos, RuPhos, BrettPhos, SPhos | Bulky, electron-rich ligands that accelerate reductive elimination.[8] |
| Ullmann-Type (Cu) | L-proline, N,N'-Dimethylethylenediamine (DMEDA), 1,10-Phenanthroline | Chelating ligands that stabilize the Cu(I) center and facilitate coupling.[3][10] |
Experimental Protocol: Ligand Screening
-
Set up an array of reaction vials, each containing the aryl halide (1.0 equiv), morpholine (1.2 equiv), and base (e.g., NaOtBu, 1.4 equiv).
-
To each vial, add the Pd precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a different ligand (2-4 mol% for monodentate, 1-2 mol% for bidentate).
-
Add anhydrous solvent (e.g., Toluene) to each vial under an inert atmosphere.
-
Run all reactions at a standard temperature (e.g., 100 °C) for a set time (e.g., 12 hours).
-
Analyze the conversion for each reaction by LC-MS or GC-MS to identify the most effective ligand.
2.2 Issue: Suboptimal Base and Solvent Choice
The Problem: The reaction is sluggish, incomplete, or generates significant byproducts.
The Chemistry:
-
Base: The base's primary role is to deprotonate morpholine (pKa of morpholinium ion is ~8.4) to form the active nucleophile. A sufficiently strong, non-nucleophilic base is required. The choice of counter-ion (e.g., Na⁺, K⁺, Cs⁺) can also influence reaction rates through salt effects and aggregation. Stronger bases are generally preferred.[8]
-
Solvent: The solvent must fully dissolve the reactants and catalytic species. Aprotic solvents are standard. Polar aprotic solvents (e.g., DMF, Dioxane) can often accelerate the reaction but may be more difficult to remove. Aromatic hydrocarbons (e.g., Toluene) are very common and effective.[8][11]
Solutions and Optimization Protocol:
A two-dimensional screen of base and solvent is a powerful method for optimization.
| Parameter | Common Choices & Considerations |
| Bases | NaOtBu: Very strong, common, but sterically hindered. K₃PO₄: A weaker but often effective base, especially in Ullmann reactions. Good for base-sensitive functional groups. Cs₂CO₃: Soluble carbonate base, often provides good results where others fail.[8] |
| Solvents | Toluene: Non-polar, high-boiling, excellent general choice. 1,4-Dioxane / THF: Polar ethereal solvents, good solvating properties.[8] DMF / DMSO: Polar aprotic solvents, often used in Ullmann couplings to accelerate the reaction.[10] |
Experimental Protocol: Base and Solvent Screening
-
Using the best catalyst/ligand combination from the previous screen, set up a grid of reactions (e.g., 3 bases x 3 solvents = 9 reactions).
-
Prepare each reaction with identical stoichiometry under an inert atmosphere.
-
Run all reactions at the same temperature and for the same duration.
-
Analyze the results by LC-MS or GC-MS to identify the highest-yielding combination.
2.3 Issue: Insufficient Thermal Energy
The Problem: The reaction proceeds very slowly or not at all, even with a good catalyst/base/solvent system.
The Chemistry: C-N cross-coupling reactions have a significant activation energy barrier. This is particularly true for challenging substrates like sterically hindered aryl halides or less reactive aryl chlorides. Supplying adequate thermal energy is necessary to drive the catalytic cycle forward. Typical temperatures range from 80-130 °C.[8]
Solutions and Optimization Protocol:
-
Incremental Increase: Increase the reaction temperature in 10-20 °C increments, monitoring the reaction progress and checking for any signs of product or starting material decomposition.
-
Microwave Synthesis: For high-throughput optimization or difficult couplings, microwave irradiation can rapidly heat the reaction to high temperatures, often reducing reaction times from hours to minutes.
-
Time Study: A low-yielding reaction may simply be slow. Run a time course experiment, taking aliquots at various intervals (e.g., 2h, 6h, 12h, 24h) to determine if the reaction is stalling or just requires a longer duration to reach completion.
2.4 Issue: Substrate-Related Problems
The Problem: A previously optimized protocol fails when applied to a new aryl halide.
The Chemistry: The electronic and steric properties of the aryl halide have a profound impact on the reaction.
-
Leaving Group: Reactivity follows the trend of bond strength: Ar-I > Ar-Br > Ar-OTf > Ar-Cl .[9]
-
Steric Hindrance: Ortho-substituents on the aryl halide can sterically impede the catalyst from approaching the C-X bond for oxidative addition. This often results in dramatically lower yields.[12]
-
Electronic Effects: For Ullmann reactions, electron-withdrawing groups on the aryl halide generally accelerate the reaction.[6] For Buchwald-Hartwig, the effects can be more complex, but very electron-rich aryl halides can sometimes be challenging.
Solutions:
-
Change the Leaving Group: If synthetically feasible, convert an unreactive aryl chloride or bromide to the corresponding iodide or triflate to facilitate the oxidative addition step.
-
Address Steric Hindrance: For ortho-substituted aryl halides, a more active catalyst system is almost always required. This may involve screening different generations of palladacycle precatalysts or more specialized ligands designed for hindered substrates.
-
Re-optimize: A new substrate often means a new optimization problem. A quick re-screen of the ligand and base for the specific challenging substrate is often the fastest path to a successful outcome.
References
- BenchChem. (2025).
- Czédli, H., Kégl, T. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Molecules, 28(12), 4683. [Link]
- Mubashra, S., Ahmad, M., Aslam, S. (2025). An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods. Molecular Diversity. [Link]
- PubMed. (2025). An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods.
- ResearchGate. (2023).
- Patil, A. A., et al. (2017). RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. World Journal of Pharmaceutical and Medical Research, 3(9), 147-156. [Link]
- BenchChem. (2025). Synthesis of N-Aryl Morpholines.
- Yong, F. F., Teo, Y.-C. (2010). Arylation of morpholine with various aryl halides catalyzed by MnCl₂·4H₂O.
- BenchChem. (2025). Technical Support Center: Optimizing Ullmann Coupling Reactions.
- BenchChem. (2025).
- Reddit. (2018).
- ACS Green Chemistry Institute. (2025).
- BenchChem. (2025).
- Wikipedia. (n.d.).
Sources
- 1. plu.mx [plu.mx]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. mdpi.com [mdpi.com]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. researchgate.net [researchgate.net]
preventing dehalogenation side reactions in 4-(4-Bromo-2-fluorophenyl)morpholine synthesis
A Guide to Preventing Dehalogenation Side Reactions
Welcome to the technical support center for advanced organic synthesis. As Senior Application Scientists, we understand that even well-established reactions can present challenges. This guide is designed for researchers, chemists, and drug development professionals encountering the common but problematic dehalogenation side reaction during the synthesis of 4-(4-Bromo-2-fluorophenyl)morpholine, a key intermediate in pharmaceutical development.[1] We will move beyond simple procedural lists to explain the causality behind these issues and provide field-proven, robust solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the formation of the dehalogenated byproduct.
Q1: I am observing a significant impurity in my synthesis of this compound, which I've identified as 4-(2-fluorophenyl)morpholine. What is this side reaction?
A: You are observing a hydrodehalogenation reaction, often referred to simply as dehalogenation.[2] In this undesired pathway, the bromine atom on your aryl halide starting material is replaced by a hydrogen atom. This not only consumes your starting material and reduces the yield of the desired product but also introduces a byproduct that can be difficult to separate due to similar physical properties, complicating downstream processing.
Q2: What is the primary mechanism causing this dehalogenation during my palladium-catalyzed C-N coupling reaction?
A: In the context of a Buchwald-Hartwig amination, the desired reaction competes with a catalytic cycle that leads to hydrodehalogenation.[3][4] The central issue is the formation of a palladium-hydride (Pd-H) species. This species can react with the palladium-aryl intermediate in a process called reductive elimination to yield the unwanted dehalogenated arene.[4] The desired C-N bond formation via reductive elimination of the palladium-amide complex must be kinetically favored to achieve high selectivity.
Below is a diagram illustrating the competition between the productive Buchwald-Hartwig amination cycle and the parasitic dehalogenation cycle.
Caption: Competing catalytic cycles in the synthesis of this compound.
Q3: What are the common sources of hydride (H⁻) in my reaction mixture that lead to the formation of the Pd-H species?
A: Identifying the hydride source is a critical troubleshooting step. Common culprits include:
-
Solvents: Protic solvents like alcohols are obvious sources. However, even seemingly aprotic solvents like DMF can decompose at high temperatures to generate formate, a potent hydride donor.[2]
-
Bases: Certain bases can act as hydride sources. For example, alkoxides can undergo β-hydride elimination. Amines used as bases, particularly if they have α-hydrogens, can also contribute.[2]
-
Water: Trace amounts of water in reagents or solvents can react with the palladium complex to form Pd-H species.[5]
-
Reagents: The amine coupling partner itself (morpholine) or impurities within the starting materials can sometimes act as hydride donors.
Part 2: Troubleshooting Guide
This section provides actionable solutions to specific experimental problems.
Problem: My LC-MS/GC-MS analysis shows a significant peak for the dehalogenated byproduct (4-(2-fluorophenyl)morpholine), reducing my yield of the desired product to below 70%. How can I suppress this side reaction?
A: This is a classic selectivity problem where the rate of hydrodehalogenation is competitive with the rate of C-N bond formation. A systematic optimization of reaction parameters is required. The goal is to accelerate the desired reductive elimination step while suppressing the formation and/or reactivity of the Pd-H species.
Strategy 1: Ligand Selection
The choice of phosphine ligand is the most critical factor influencing the outcome. The ligand's steric and electronic properties directly impact the rates of the key catalytic steps.
-
Expert Insight: Dehalogenation often becomes significant when the C-N reductive elimination step is slow. Bulky, electron-rich biaryl monophosphine ligands are the industry standard for accelerating this step.[2][6] Their steric hindrance favors the formation of a three-coordinate L-Pd-Ar(Amide) intermediate, which undergoes faster reductive elimination compared to four-coordinate species.[3]
-
Recommended Action:
-
Switch to a Buchwald-type biaryl phosphine ligand. If you are using less bulky ligands like PPh₃ or bidentate ligands like dppf, switching is highly recommended.
-
Screen a panel of ligands. The optimal ligand can be substrate-specific. A good starting point is to compare a few established options.
-
Table 1: Ligand Effect on Product-to-Byproduct Ratio (Illustrative)
| Ligand | Typical Loading (mol%) | Expected Outcome | Rationale |
|---|---|---|---|
| P(t-Bu)₃ | 2-4 | Moderate to Good | Good electron donor, but can be less effective for some substrates. |
| XPhos | 2-4 | Excellent | Sterically demanding and electron-rich; broadly effective in accelerating C-N coupling.[2] |
| SPhos | 2-4 | Excellent | Similar to XPhos, often provides high yields and selectivity.[2] |
| RuPhos | 2-4 | Very Good | Another highly effective biaryl phosphine ligand.[7] |
| Xantphos | 2-4 | Good | A bidentate ligand with a large bite angle that can sometimes suppress dehalogenation.[2] |
Strategy 2: Base and Solvent Optimization
The base and solvent system creates the environment for the reaction and can be a direct source of the problematic hydride species.
-
Expert Insight: The ideal base is strong enough to deprotonate the morpholine-palladium complex but is a poor hydride donor. The ideal solvent should fully dissolve the reactants and catalytic species without participating in side reactions.
-
Recommended Action:
-
Base Selection: Use a strong, non-nucleophilic base with minimal potential for β-hydride elimination. Sodium tert-butoxide (NaOtBu) is a common and highly effective choice.[2] If your substrate has base-sensitive functional groups, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be used, but may require slightly higher temperatures.[8]
-
Solvent Choice: Strictly use anhydrous, aprotic solvents. Toluene and 1,4-dioxane are the most common and reliable choices.[8][9] Avoid alcohols and DMF. Ensure solvents are rigorously dried and degassed before use to remove water and oxygen.
-
Strategy 3: Temperature Control
-
Expert Insight: While higher temperatures increase the rate of most reactions, they can sometimes disproportionately accelerate the rate of dehalogenation or catalyst decomposition.[2]
-
Recommended Action: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (typically 80-100 °C for aryl bromides).[10] If you have optimized the ligand and base and still see dehalogenation, try reducing the temperature by 10-20 °C and increasing the reaction time.
Part 3: Recommended Experimental Protocols
These protocols provide a validated starting point for your experiments.
Protocol 1: Optimized Synthesis of this compound
This procedure is designed to minimize hydrodehalogenation by employing an optimal catalyst system and conditions.
Caption: Optimized experimental workflow for minimizing dehalogenation.
Materials:
-
1-Bromo-4-iodo-3-fluorobenzene (or 1,4-dibromo-2-fluorobenzene)
-
Morpholine (1.2 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Pd₂(dba)₃ (1 mol%)
-
XPhos (2.5 mol%)
-
Anhydrous, degassed toluene
Procedure:
-
Reactor Setup: To an oven-dried Schlenk flask or reaction vial, add the aryl halide (1.0 eq) and NaOtBu (1.4 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon for 10-15 minutes.
-
Solvent and Reagent Addition: Under a positive pressure of argon, add anhydrous, degassed toluene via syringe, followed by morpholine (1.2 eq).
-
Catalyst Addition: In a separate vial under argon, weigh the Pd₂(dba)₃ (1 mol%) and XPhos (2.5 mol%). Add a small amount of toluene to form a slurry and quickly add this to the reaction flask via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts. Wash the filtrate with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the final product.
References
- Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas.ChemRxiv. [Link]
- Buchwald–Hartwig amin
- Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides.Organometallics. [Link]
- Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water.
- A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies.Journal of the American Chemical Society. [Link]
- Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands.
- Help troubleshooting a Buchwald-Hartwig amin
- Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system.
- Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in W
- BH amination side products and purific
- significant dehalogenation in stille coupling.Reddit r/Chempros. [Link]
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes.
- Suppressing hydrodechlorination in PC-Ni cocatalyzed C-N and C-O coupling reactions.
- Buchwald-Hartwig Amin
- This compound.MySkinRecipes. [Link]
- Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites.Royal Society of Chemistry. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Scale-Up of 4-(4-Bromo-2-fluorophenyl)morpholine Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 4-(4-Bromo-2-fluorophenyl)morpholine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the production of this key pharmaceutical intermediate.[1][2] The primary synthetic route discussed is the Palladium-catalyzed Buchwald-Hartwig amination, a powerful method for constructing C-N bonds.[3][4]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and process development insights.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved via a Buchwald-Hartwig cross-coupling reaction between an appropriate aryl halide and morpholine. The most common starting material is 1,4-dibromo-2-fluorobenzene or a related multi-halogenated benzene.
Caption: Troubleshooting decision tree for low reaction yield.
Q2: I am observing significant side products. How can I improve the reaction's selectivity?
Side product formation can complicate purification and reduce overall yield. Common side reactions include hydrodehalogenation and starting material homocoupling.
-
Potential Cause A: Hydrodehalogenation This is the reduction of the C-Br bond, replacing it with a C-H bond. It can be caused by trace moisture or an inappropriate choice of base or solvent.
Solution:
-
Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous. [5] 2. Base Selection: Use of milder bases can sometimes suppress this side reaction.
-
-
Potential Cause B: Selectivity in Multi-Halogenated Substrates If starting with a substrate like 1-bromo-4-fluoro-2-iodobenzene, there is a risk of reacting at the wrong position or double amination.
Solution: Palladium-catalyzed aminations generally show high selectivity for the C-I bond over C-Br or C-Cl bonds. [6]By carefully controlling stoichiometry (using a slight excess of the aryl halide) and temperature, you can selectively form the C-N bond at the most reactive halogen site.
Q3: Purification is difficult on a large scale, especially removing residual palladium. What are the best practices?
Removing heavy metal contaminants to parts-per-million (ppm) levels is a strict requirement for active pharmaceutical ingredients (APIs).
Solution: A multi-step purification strategy is often necessary.
-
Aqueous Work-up: After the reaction, a standard aqueous work-up can remove the bulk of inorganic salts. [7]A wash with brine helps to break up emulsions. [7]2. Palladium Scavenging: Treat the organic solution with a palladium scavenger. Options include:
-
Activated carbon.
-
Thiol-functionalized silica gel.
-
Specific commercial scavenging resins.
-
-
Crystallization: The final and most effective step for achieving high purity on a large scale is crystallization. This will remove most remaining impurities, including unreacted starting materials and organic byproducts. The crude product should be dissolved in a suitable hot solvent system and allowed to cool slowly to induce crystallization.
| Parameter | Recommendation for Scale-Up | Rationale |
| Catalyst | Use a pre-formed, air-stable Pd-precatalyst. | Improves handling, consistency, and reduces risk of deactivation. [5] |
| Ligand | Screen bulky electron-rich phosphine ligands (e.g., XantPhos). | Crucial for efficient catalytic turnover. [8][9] |
| Base | Consider a soluble organic base (e.g., DBU). | Avoids heterogeneity issues, improving reproducibility and suitability for flow chemistry. [8][10] |
| Solvent | Toluene or 2-MeTHF. | Good balance of reactivity, safety, and environmental profile. Avoid dioxane if possible. [3] |
| Atmosphere | Strictly inert (Nitrogen or Argon). | Prevents oxidation and deactivation of the active Pd(0) catalyst. [5] |
| Temperature | Typically 80-115 °C. | Requires optimization; higher temperatures can increase reaction rate but may also lead to side products. [4] |
| Purification | Aqueous Work-up -> Scavenger -> Crystallization. | A multi-step approach is required to meet pharmaceutical purity standards. [3][7] |
Frequently Asked Questions (FAQs)
-
Q: What are the primary safety concerns for this process? A: Several components require careful handling.
-
Palladium Catalysts/Ligands: Can be toxic and pyrophoric. Handle in a well-ventilated area or fume hood.
-
Bases: Strong bases like NaOtBu are corrosive and react violently with water.
-
Solvents: Organic solvents like toluene are flammable.
-
Product: 4-(4-Bromophenyl)morpholine and related compounds are irritants, causing skin and serious eye irritation, and may cause respiratory irritation. [11][12]Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. [12][13]
-
-
Q: How can I reduce the cost of the process, specifically the palladium catalyst loading? A: Minimizing the amount of precious metal catalyst is a key goal in process development.
-
Optimization: Thoroughly optimize reaction conditions (temperature, concentration, reaction time) to maximize catalyst turnover number (TON).
-
Ligand-to-Metal Ratio: The ratio of ligand to palladium can be crucial. Sometimes a slight excess of ligand can stabilize the catalyst and improve its lifetime.
-
High-Purity Reagents: Using high-purity starting materials and solvents prevents catalyst poisoning, allowing for lower loadings. [5]
-
-
Q: Is this reaction amenable to continuous flow processing? A: Yes, and this is a highly attractive option for scale-up. Continuous flow chemistry can offer superior heat transfer, safety, and consistency compared to batch processing. [8][10]However, a major challenge has been the use of insoluble bases, which can clog the reactor channels. [8][10]The development of homogeneous systems using soluble organic bases like DBU is a significant step toward making continuous flow a reliable and robust option for Buchwald-Hartwig aminations. [8][10]
References
- Kashani, S. K., & Jessiman, J. E. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ResearchGate.
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- 4-(4-Bromophenyl)morpholine. (n.d.). PubChem.
- This compound. (n.d.). MySkinRecipes.
- Optimization and Scale-up of a Pd-Catalyzed Aromatic C−N Bond Formation. (2008). ACS Publications.
- Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022). NIH National Library of Medicine.
- Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (n.d.). ResearchGate.
- Synthetic method of 4-bromo-2-fluorobiphenyl. (n.d.). Google Patents.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv.
- New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. (n.d.). RSC Publishing.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry.
Sources
- 1. This compound [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Scale-Up Guide: Buchwald-Hartwig Amination [sigmaaldrich.com]
- 6. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. 4-(4-Bromophenyl)morpholine | C10H12BrNO | CID 11622851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. echemi.com [echemi.com]
- 13. fishersci.co.uk [fishersci.co.uk]
identifying and removing impurities from crude 4-(4-Bromo-2-fluorophenyl)morpholine
Welcome to the technical support resource for researchers working with 4-(4-Bromo-2-fluorophenyl)morpholine. This guide is structured as a series of troubleshooting questions and in-depth answers designed to address common challenges encountered during the purification and characterization of this important pharmaceutical intermediate.[1][2] Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've just completed the synthesis of this compound. What are the most likely impurities I should be looking for?
Answer: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. The most common synthesis for N-aryl morpholines is the Buchwald-Hartwig amination, which involves the palladium-catalyzed coupling of an aryl halide with morpholine.[3][4][5]
Based on this, you can anticipate several classes of impurities:
-
Process-Related Impurities:
-
Unreacted Starting Materials: Residual 1,4-dibromo-2-fluorobenzene (or a related aryl halide) and morpholine.[6] Morpholine is often used in excess and, being a base, can typically be removed during an aqueous workup.
-
Catalyst Residues: Traces of the palladium catalyst and its phosphine ligands (e.g., XPhos, SPhos) or their oxides.[7] These are typically present at low levels but can be persistent.
-
Inorganic Salts: Byproducts from the base used in the reaction (e.g., sodium tert-butoxide, potassium carbonate), such as sodium bromide or potassium bromide.[8][9]
-
-
Product-Related Impurities (Side-Reactions):
-
Hydrodehalogenated Byproduct: 4-(2-Fluorophenyl)morpholine, where the bromine atom has been replaced by a hydrogen. This is a common side reaction in palladium-catalyzed couplings.
-
Isomeric Impurities: If the starting aryl halide contains isomeric impurities, these will likely carry through to the final product. For example, contamination with 2-bromo-4-fluoroaniline in the synthesis of the aryl halide precursor could lead to isomeric products.[10]
-
Products of Solvent Reaction: Depending on the solvent and conditions, side products involving the solvent may form.
-
-
Residual Solvents: Volatile organic compounds used during the synthesis or workup (e.g., Toluene, Dioxane, Acetonitrile, Ethyl Acetate).[11]
The following diagram illustrates a typical workflow for identifying and subsequently removing these impurities.
Q2: My initial analysis by Thin-Layer Chromatography (TLC) shows three distinct spots. How do I proceed with identification?
Answer: A TLC plate provides a rapid, qualitative snapshot of your crude mixture's complexity. Here's how to interpret the results and plan your next steps:
-
Establish Baselines: Spot your crude material alongside the starting materials (e.g., 1,4-dibromo-2-fluorobenzene and morpholine) on the same TLC plate. This allows you to tentatively identify which spots correspond to unreacted reagents.
-
Interpret Relative Polarity (Rf values):
-
Product Spot: Your desired product, this compound, is moderately polar. It will have an intermediate Rf value.
-
Starting Aryl Halide: The aryl halide (e.g., 1,4-dibromo-2-fluorobenzene) is significantly less polar and will have a high Rf value (run closer to the solvent front).
-
Morpholine: Morpholine is very polar and will likely remain at or very near the baseline (low Rf).
-
Unknown Spots: Any other spots represent byproducts. A spot very close to your product spot indicates an impurity with similar polarity, which may be challenging to separate via column chromatography.
-
-
Next Steps - Quantitative & Structural Analysis: TLC confirms the presence of impurities but not their identity or quantity. You must proceed to more powerful analytical techniques.[12][13][14]
-
HPLC/LC-MS: This is the gold standard.[11][15] High-Performance Liquid Chromatography (HPLC) will separate the components and provide their relative quantities (by peak area). Coupling this to a Mass Spectrometer (LC-MS) will give you the molecular weight of each component, which is invaluable for proposing impurity structures.
-
NMR Spectroscopy: After a preliminary purification, acquiring a ¹H NMR spectrum will help confirm the structure of your main product and may reveal characteristic peaks for major impurities.
-
Q3: What analytical methods are recommended for creating a robust impurity profile for regulatory purposes?
Answer: For drug development professionals, establishing a detailed impurity profile is a critical regulatory requirement.[12][13] A multi-technique approach is necessary to ensure all potential impurities are detected, identified, and quantified.
| Analytical Technique | Purpose | Key Parameters & Considerations |
| HPLC-UV/DAD | Primary quantitative analysis. Separates and quantifies non-volatile organic impurities.[11][13] | Column: C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm).[13] Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% formic acid or phosphoric acid for better peak shape).[16] Detector: Diode Array Detector (DAD) to assess peak purity. |
| LC-MS | Impurity identification. Provides molecular weight data for unknown peaks from HPLC.[15] | Use a volatile mobile phase modifier like formic acid instead of phosphoric acid.[16] This allows you to correlate peaks from your HPLC-UV method directly with mass data. |
| GC-MS | Analysis of volatile impurities. Primarily for identifying and quantifying residual solvents.[11][17] | Method: Headspace GC-MS is the preferred method for residual solvents. |
| NMR (¹H, ¹³C, ¹⁹F) | Definitive structural elucidation. Confirms the structure of the main compound and helps identify unknown impurities after isolation. | ¹⁹F NMR is particularly useful for this molecule to confirm the fluorine environment and detect any related impurities where this environment has changed. |
| FTIR | Functional group analysis. Confirms the presence of key functional groups (C-N, C-O, C-Br, C-F) in the final product. | Less effective for quantifying trace impurities but useful for confirming the identity of the bulk material.[13] |
Q4: I am struggling to purify my product. Recrystallization yields an oil, and column chromatography gives poor separation. What should I do?
Answer: This is a common challenge. Let's break down the troubleshooting for each technique.
A. Troubleshooting Recrystallization
The goal of recrystallization is to find a solvent (or solvent system) in which your product is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain in solution.[18][19][20] "Oiling out," where the compound separates as a liquid instead of forming crystals, occurs when the solution becomes supersaturated at a temperature above the compound's melting point.
Protocol: Systematic Solvent Screening for Recrystallization
-
Single Solvent Screening:
-
Place ~20-30 mg of your crude material into several small test tubes.
-
Add a few drops of a single solvent (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, Hexane) to each tube at room temperature.[21]
-
Observation: If it dissolves immediately, the solvent is too good. If it doesn't dissolve at all, it might be a candidate.
-
Heat the tubes that did not dissolve the solid. If it dissolves when hot, it's a good candidate.
-
Allow the promising candidates to cool slowly to room temperature, then in an ice bath.[22] Observe for crystal formation.
-
-
Solvent-Pair System: This is often the most effective method. You need one solvent in which the compound is soluble (the "soluble" solvent) and another in which it is insoluble (the "anti-solvent"), and the two solvents must be miscible.
-
Common Pairs: Ethanol/Water, Acetone/Hexane, Ethyl Acetate/Hexane, Toluene/Hexane.[21]
-
Procedure:
-
Dissolve the crude solid in the minimum amount of the hot "soluble" solvent.
-
While still hot, add the "anti-solvent" dropwise until the solution becomes faintly cloudy (the cloud point).
-
Add a few more drops of the hot "soluble" solvent to just redissolve the cloudiness.
-
Cover the flask and allow it to cool slowly. This gradual decrease in solubility is highly effective for inducing crystallization.[20]
-
-
B. Troubleshooting Column Chromatography
Poor separation on a silica gel column typically stems from an inappropriate mobile phase (eluent).[23][24] The goal is to find a solvent system where the desired product has an Rf value of ~0.3-0.4 on a TLC plate, and there is maximum separation (ΔRf) between it and the impurities.
Protocol: Optimizing Column Chromatography
-
TLC for Eluent Selection:
-
Prepare several TLC chambers with different ratios of a non-polar solvent (e.g., Hexanes or Heptane) and a more polar solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Test ratios like 9:1, 8:2, 7:3 (Hexane:Ethyl Acetate).
-
The optimal eluent system will give you the target Rf of ~0.3-0.4 for your product.
-
-
Column Packing and Loading:
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh) is standard.
-
Packing: Use a "slurry" method where you mix the silica with your chosen eluent and pour it into the column. This prevents air bubbles and cracking.
-
Loading: Dissolve your crude product in a minimal amount of the eluent (or a stronger solvent like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this dry powder to the top of the packed column. This "dry loading" method results in much sharper bands and better separation than loading the compound as a concentrated liquid.
-
-
Elution:
-
Begin running the column with your chosen eluent system.
-
Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
The following decision tree can help guide your choice of primary purification technique after the initial workup.
By systematically applying these analytical and purification principles, you can effectively identify and remove impurities to obtain high-purity this compound for your research and development needs.
References
- Vertex AI Search. (2024). Analytical Methods for Profiling Impurities in Pharmaceuticals.
- Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
- Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- Taylor & Francis Online. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
- International Journal of Pharmaceutical Research and Applications. (n.d.). Impurity Profiling and its Significance Active Pharmaceutical Ingredients.
- ChemRxiv. (n.d.).
- Amazon S3. (2019).
- Wikipedia. (n.d.).
- PubMed Central. (n.d.). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups.
- SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column.
- ChemicalBook. (n.d.). 4-(4-broMo-3-fluorobenzyl)Morpholine synthesis.
- PubChem. (n.d.). 4-(4-Bromophenyl)morpholine.
- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 4-(4-Bromobenzyl)
- Chemistry LibreTexts. (2023).
- MySkinRecipes. (n.d.). This compound.
- ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- ResearchGate. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.).
- BenchChem. (n.d.).
- Google Patents. (n.d.). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
- Chemistry LibreTexts. (2023).
- YouTube. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina.
- YouTube. (2007).
- Veeprho. (n.d.). This compound-D8.
- Chem-Impex. (n.d.). 4-(4-Bromophenyl)morpholine.
- Fisher Scientific. (n.d.). This compound, 97%+ Purity, C10H11BrFNO, 5 grams.
- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of N-Aryl Morpholines.
- Sigma-Aldrich. (n.d.). 4-(4-Bromophenyl)morpholine 97.
- ResearchGate. (n.d.).
- ChemRxiv. (n.d.).
- ChemicalBook. (n.d.). N-(4-BROMOPHENYL)MORPHOLINE.
- European Journal of Chemistry. (n.d.). Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes.
- ResearchGate. (2019). Recent progress in the synthesis of morpholines.
- Thermo Fisher Scientific. (n.d.).
- NCBI. (n.d.).
- Organic Chemistry Portal. (n.d.). Morpholine synthesis.
- ResearchGate. (n.d.). Spectroscopic and quantum chemical studies on 4-acryloyl morpholine.
- E3S Web of Conferences. (2024).
- PubChem. (n.d.). Morpholine.
Sources
- 1. This compound [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl - Google Patents [patents.google.com]
- 11. biotech-spain.com [biotech-spain.com]
- 12. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 13. rroij.com [rroij.com]
- 14. ijsrtjournal.com [ijsrtjournal.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. researchgate.net [researchgate.net]
- 18. mt.com [mt.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. youtube.com [youtube.com]
- 21. Reagents & Solvents [chem.rochester.edu]
- 22. m.youtube.com [m.youtube.com]
- 23. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Reaction Exotherms in Phenylmorpholine Synthesis
Welcome to the technical support center for the synthesis of phenylmorpholines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on identifying, understanding, and managing reaction exotherms. Phenylmorpholine synthesis often involves highly energetic transformations where precise control of heat evolution is paramount for safety, yield, and purity. This guide provides troubleshooting advice and frequently asked questions to navigate these challenges effectively.
Part 1: Troubleshooting Guide for Exotherm Management
This section addresses specific issues you may encounter during the synthesis of phenylmorpholines.
Issue 1: Rapid, Uncontrolled Temperature Increase During N-Arylation
Question: I am performing a Buchwald-Hartwig amination to synthesize a phenylmorpholine derivative, and upon addition of the palladium catalyst and ligand, the reaction temperature is rising much faster than anticipated, exceeding my set point. What is happening and how can I control it?
Answer:
An uncontrolled temperature spike during a Buchwald-Hartwig amination is a classic sign of a highly exothermic reaction proceeding too quickly.[1][2] The catalytic cycle of this reaction, involving oxidative addition, amine coordination, deprotonation, and reductive elimination, can have very fast kinetics, leading to a rapid release of heat.[1][2] Several factors could be contributing to this:
-
High Catalyst Loading: An excessive amount of palladium catalyst can lead to a very high reaction rate.
-
Rapid Reagent Addition: Adding the catalyst, ligand, or base too quickly can initiate the reaction on a large scale almost instantaneously.
-
Insufficient Cooling: The cooling capacity of your reactor setup may be inadequate for the rate of heat generation.[3]
-
Concentration Effects: Running the reaction at a high concentration increases the amount of reacting material per unit volume, leading to a more significant exotherm.
Troubleshooting Protocol:
-
Immediate Action: If you are currently experiencing an uncontrolled exotherm, immediately cease the addition of any further reagents and enhance cooling (e.g., by lowering the temperature of the cooling bath). If the temperature continues to rise uncontrollably, be prepared to execute your pre-planned emergency shutdown procedure, which may include quenching the reaction with a suitable agent.
-
Reduce Catalyst Loading: In your next attempt, reduce the catalyst loading. While this may slightly increase the reaction time, it will slow down the rate of heat generation, making the exotherm more manageable.
-
Controlled Reagent Addition: Instead of adding the catalyst and ligand all at once, add them portion-wise or as a solution via a syringe pump.[4][5] This allows you to control the reaction rate directly. Monitor the internal temperature closely during the addition and adjust the addition rate to maintain the desired temperature.
-
Improve Heat Transfer: Ensure efficient stirring to prevent localized hotspots and improve heat transfer to the cooling medium.[4] Use a reactor with a high surface area-to-volume ratio, especially when scaling up, as heat dissipation becomes less efficient at larger scales.[5][6]
-
Dilution: Consider diluting the reaction mixture. While this may not be ideal for throughput, it is a simple and effective way to manage the exotherm by reducing the concentration of reactants.[4]
Issue 2: Delayed Exotherm Followed by a Sudden Temperature Spike in a Leuckart or Eschweiler-Clarke Reaction
Question: I am synthesizing a phenylmorpholine via a Leuckart or Eschweiler-Clarke reaction. The reaction was proceeding as expected with a mild exotherm, but then the temperature suddenly and rapidly increased. What could cause this delayed runaway?
Answer:
A delayed exotherm in a Le-uckart or Eschweiler-Clarke reaction often points to an accumulation of unreacted starting materials followed by a sudden initiation of the reaction.[7][8][9][10] These reactions, which use formic acid or its derivatives to reductively aminate a carbonyl compound, can have an induction period.[7][9] The key steps involve the formation of an iminium ion intermediate, which is then reduced.[9]
Potential causes for a delayed exotherm include:
-
Insufficient Initial Heating: If the initial temperature is too low, the reaction may not initiate, allowing for the build-up of reactants. When the temperature eventually reaches the activation energy, the accumulated reactants react rapidly, causing a runaway.
-
Poor Mixing: Inadequate agitation can lead to localized areas of low temperature where the reaction is not initiated.[11] When these pockets of unreacted material are eventually mixed into a hotter region of the reactor, they can react very quickly.
-
Impurity Effects: Impurities in the starting materials or solvent could be temporarily inhibiting the reaction.
Troubleshooting Protocol:
-
Ensure Proper Initial Temperature: Pre-heat the reaction vessel to the recommended starting temperature before adding the reactants. This ensures that the reaction initiates immediately upon addition and prevents the accumulation of unreacted starting materials.
-
Optimize Agitation: Use an overhead stirrer for larger scale reactions to ensure efficient mixing. The agitator should be appropriately sized and positioned to create good turnover in the reactor.
-
Controlled Addition at Reaction Temperature: Add the limiting reagent at a rate that allows the cooling system to maintain the desired reaction temperature. This ensures that the reactant is consumed as it is added, preventing accumulation.
-
Purity of Reagents: Use reagents of known purity to avoid unexpected inhibitions or side reactions.
-
Reaction Calorimetry: For process development and scale-up, consider using reaction calorimetry to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).[12][13] This data is crucial for designing a safe process.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic steps in common phenylmorpholine syntheses?
A1: The primary exothermic events typically occur during the formation of new chemical bonds. In the context of phenylmorpholine synthesis:
-
Buchwald-Hartwig Amination: The reductive elimination step, where the C-N bond is formed and the palladium catalyst is regenerated, is often highly exothermic.[1]
-
Leuckart & Eschweiler-Clarke Reactions: The reduction of the iminium ion intermediate by a hydride transfer from formic acid is a key exothermic step.[7][9] The overall reaction involves multiple equilibria, but the irreversible reduction step drives the reaction and releases significant heat.
Q2: How does scale-up affect exotherm management?
A2: Scaling up a reaction presents significant challenges for exotherm management due to changes in the surface area-to-volume ratio.[5][6] As the volume of a reactor increases, its surface area for heat exchange does not increase proportionally.[6] This means that the ability to remove heat from the reaction becomes less efficient at a larger scale.[5] A reaction that is easily controlled in a 1 L flask may become a dangerous runaway in a 100 L reactor. Therefore, a thorough understanding of the reaction's thermal properties through calorimetry is essential before any scale-up.[14]
Q3: What are the key safety measures to have in place when dealing with potentially strong exotherms?
A3: A multi-layered approach to safety is crucial:[11][15]
-
Engineering Controls:
-
Efficient Cooling System: A reliable and adequately sized cooling system is paramount.[3][4]
-
Pressure Relief Devices: The reactor should be equipped with a rupture disc or a relief valve to safely vent any over-pressurization caused by a runaway reaction.[11]
-
Quenching System: Have a pre-determined and tested quenching agent ready to stop the reaction in an emergency.[6]
-
-
Procedural Controls:
-
Standard Operating Procedures (SOPs): Detailed SOPs should be in place for all aspects of the reaction, including reagent addition, temperature control, and emergency shutdown.
-
Continuous Monitoring: Always monitor the internal reaction temperature and have alarms set to alert for deviations from the set parameters.[4]
-
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.[16] For larger scale reactions, a blast shield may be necessary.
Q4: Can reaction kinetics help in managing exotherms?
A4: Absolutely. Understanding the reaction kinetics is fundamental to managing exotherms.[17][18][19] Kinetic studies can provide crucial information on how factors like temperature, concentration, and catalyst loading affect the reaction rate.[19] This knowledge allows you to:
-
Predict the Rate of Heat Generation: By knowing the reaction rate, you can calculate the expected rate of heat evolution and ensure your cooling system is adequate.
-
Optimize Reaction Conditions: You can choose conditions that provide a reasonable reaction rate without overwhelming the cooling capacity.
-
Develop Safer Addition Profiles: For semi-batch processes, kinetic data can be used to design a controlled addition profile that maintains a safe and stable reaction temperature.[20]
Part 3: Data Presentation & Visualizations
Table 1: Comparison of Thermal Risks in Phenylmorpholine Synthesis Routes
| Synthesis Route | Typical Reagents | Potential Exotherm Source | Control Strategy |
| Buchwald-Hartwig Amination | Aryl halide, Morpholine, Palladium catalyst, Ligand, Base (e.g., NaOtBu) | Rapid catalytic turnover and C-N bond formation[1] | Slow addition of catalyst/ligand, portion-wise addition of base, dilution, efficient cooling.[4][5] |
| Leuckart Reaction | Ketone/Aldehyde, Ammonium formate or Formamide | Reduction of iminium intermediate[7][8] | Gradual heating to initiation temperature, controlled addition of the carbonyl compound, vigorous stirring.[8] |
| Eschweiler-Clarke Reaction | Amine, Formaldehyde, Formic acid | Reduction of iminium intermediate[9] | Slow addition of formaldehyde, maintaining a controlled temperature, ensuring the reaction is initiated before adding all reagents.[21] |
Diagram 1: Decision Tree for Troubleshooting Exotherms
Caption: A decision tree for immediate actions during an unexpected exotherm.
Diagram 2: Workflow for Safe Scale-Up of Exothermic Reactions
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. wjarr.com [wjarr.com]
- 4. labproinc.com [labproinc.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cedrec.com [cedrec.com]
- 7. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 8. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]
- 9. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 10. organicreactions.org [organicreactions.org]
- 11. irjet.net [irjet.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. contractpharma.com [contractpharma.com]
- 15. icheme.org [icheme.org]
- 16. Safety Precautions for Handling Exothermic Reactions [docs.google.com]
- 17. Runaway Chemical Reactions: Causes and Prevention - zeal [zealinstruments.com]
- 18. Reaction kinetics for the synthesis of an anti-cancer drug (adavosertib) precursor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 19. youtube.com [youtube.com]
- 20. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 21. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
solvent selection for improving yield and purity of 4-(4-Bromo-2-fluorophenyl)morpholine
Technical Support Center: 4-(4-Bromo-2-fluorophenyl)morpholine Synthesis
A Guide to Solvent Selection for Enhanced Yield and Purity
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical aspects of solvent selection to optimize reaction outcomes. Here, we address common challenges and frequently asked questions in a direct Q&A format, grounding our advice in established chemical principles and field-proven insights.
Troubleshooting Guide: Solvent-Related Issues
This section addresses specific problems you might encounter during the synthesis of this compound, which is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction between 1,4-dibromo-2-fluorobenzene and morpholine, or a Buchwald-Hartwig amination.
Q1: My reaction yield is consistently low. Could the solvent be the primary cause?
A1: Absolutely. Solvent choice is paramount in achieving high yields for this transformation. Low yields are often traced back to two main solvent-related factors: poor solubility of reactants and suboptimal reaction kinetics.
-
Solubility: The starting materials, 1,4-dibromo-2-fluorobenzene and morpholine, along with the base (e.g., potassium carbonate), must be adequately solubilized for the reaction to proceed efficiently. If your reactants are not fully dissolved, the reaction becomes a heterogeneous mixture, leading to a significant decrease in the reaction rate.
-
Reaction Kinetics: The solvent plays a crucial role in stabilizing the transition state of the SNAr reaction. Polar aprotic solvents are generally preferred as they can solvate the cationic species without strongly hydrogen-bonding to the nucleophile (morpholine), thus preserving its nucleophilicity.[1]
Recommended Action:
If you are experiencing low yields, consider switching to a high-boiling point, polar aprotic solvent.
| Solvent | Boiling Point (°C) | Dielectric Constant (20°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | 189 | 47.2 | Excellent for dissolving a wide range of reactants. Promotes SNAr reactions. |
| N,N-Dimethylformamide (DMF) | 153 | 36.7 | Another strong polar aprotic solvent, often used in similar transformations. |
| Dioxane | 101 | 2.2 | A less polar option, but can be effective, particularly in palladium-catalyzed reactions.[2] |
| Toluene | 111 | 2.4 | Commonly used in Buchwald-Hartwig aminations, often with a strong base like sodium tert-butoxide.[3][4] |
| Acetonitrile | 82 | 37.5 | A polar aprotic solvent with a lower boiling point, suitable for reactions at moderate temperatures.[5][6] |
Q2: I'm observing significant impurity formation, making purification difficult. How can solvent selection mitigate this?
A2: Impurity formation is often linked to side reactions, which can be influenced by your choice of solvent and reaction temperature. Common impurities in this synthesis may arise from the reaction of morpholine with the solvent itself (e.g., formylation with DMF at high temperatures) or from undesired side reactions of the starting materials.
Key Considerations for Purity:
-
Solvent Inertness: The ideal solvent should be inert under the reaction conditions. Protic solvents, for instance, can interfere with the base and reduce the nucleophilicity of morpholine through hydrogen bonding.[7]
-
Temperature Control: The boiling point of the solvent dictates the maximum reaction temperature. A solvent with a suitable boiling point allows for precise temperature control, minimizing the formation of thermally induced byproducts.
Troubleshooting Steps:
-
Analyze Your Impurities: Before changing solvents, try to identify the major impurities by techniques such as LC-MS or NMR. This will provide clues about the undesired reaction pathways.
-
Lower the Reaction Temperature: If possible, try running the reaction at a lower temperature. This may require a longer reaction time but can significantly improve the purity profile.
-
Solvent Screening: If temperature reduction is not effective, perform a small-scale solvent screen using the candidates listed in the table above.
Q3: My product is difficult to isolate from the reaction mixture. Are there solvent strategies to improve workup and purification?
A3: Yes, the solvent's physical properties can greatly impact the ease of product isolation.
-
High-Boiling Point Solvents: Solvents like DMSO and DMF can be challenging to remove completely during workup. If you are using these, ensure your rotary evaporator is capable of reaching a high vacuum and temperature. A common technique is to precipitate the product by adding the reaction mixture to a large volume of water, followed by filtration or extraction with a water-immiscible solvent like ethyl acetate.
-
Solvent Polarity and Extraction: During aqueous workup, the choice of extraction solvent is critical. Ethyl acetate is a common choice, but its polarity may lead to co-extraction of polar impurities. A less polar solvent like dichloromethane or toluene might be more selective for your product.
-
Crystallization: The final purification step often involves crystallization. The choice of crystallization solvent system is crucial for obtaining high-purity material. A good starting point is a solvent pair where the product is soluble in one solvent (e.g., a polar solvent like isopropanol or acetone) and insoluble in the other (e.g., a non-polar solvent like hexanes).
Experimental Protocol: Solvent Screening for Optimal Yield and Purity
-
Setup: In parallel reaction vials, charge 1,4-dibromo-2-fluorobenzene (1 equivalent), morpholine (1.2 equivalents), and potassium carbonate (2 equivalents).
-
Solvent Addition: To each vial, add a different solvent (e.g., DMSO, DMF, Dioxane, Toluene, Acetonitrile) to achieve a consistent concentration (e.g., 0.5 M).
-
Reaction: Stir the reactions at a set temperature (e.g., 100 °C) for a predetermined time (e.g., 12 hours).
-
Analysis: Take a small aliquot from each reaction, dilute it, and analyze by LC-MS or GC-MS to determine the conversion to product and the relative amounts of major impurities.
-
Workup and Isolation: Based on the analytical results, perform a workup on the most promising reactions to determine the isolated yield and assess the ease of purification.
Frequently Asked Questions (FAQs)
Q: What is the general mechanism for the synthesis of this compound?
A: The most common synthetic route is a nucleophilic aromatic substitution (SNAr) reaction. In this mechanism, the morpholine acts as a nucleophile and attacks the carbon atom bearing the fluorine, which is activated by the electron-withdrawing effect of the bromine atom. The fluorine is a good leaving group in this context.[8] An alternative is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, which is also highly effective for forming C-N bonds.[2][9]
Q: Why are polar aprotic solvents generally preferred for SNAr reactions?
A: Polar aprotic solvents, such as DMSO and DMF, are ideal for SNAr reactions for several reasons:
-
They possess a high dielectric constant, which helps to stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.
-
They do not have acidic protons, so they do not strongly solvate the nucleophile (morpholine) through hydrogen bonding. This leaves the lone pair of electrons on the nitrogen atom of morpholine more available for nucleophilic attack, thus increasing the reaction rate.[7]
Q: Can I use a protic solvent for this reaction?
A: While not ideal, protic solvents like alcohols can be used, but they often lead to lower yields and slower reaction rates. The hydrogen bonding between the protic solvent and the morpholine can decrease the nucleophilicity of the amine.[1] If a protic solvent must be used, a higher reaction temperature and a stronger base may be necessary to drive the reaction to completion.
Q: How does the base affect the reaction, and how does this relate to the solvent?
A: The base, typically an inorganic carbonate like K₂CO₃ or a stronger base like sodium tert-butoxide in Buchwald-Hartwig reactions, is crucial for deprotonating the morpholine after it has added to the aromatic ring, or for the catalytic cycle in the case of palladium catalysis. The solubility of the base in the chosen solvent is important. For instance, potassium carbonate has limited solubility in many organic solvents, so a polar solvent that can at least partially dissolve it is beneficial.
Visualization of the Solvent Selection Workflow
Caption: A workflow diagram for troubleshooting and optimizing solvent selection.
References
- Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. (2025).
- The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Arom
- Solvent-Free Nucleophilic Aromatic Substitution of Deactiv
- Nucleophilicity and Solvent Effects. (2023). Chemistry LibreTexts.
- 4-(4-broMo-3-fluorobenzyl)Morpholine synthesis. ChemicalBook.
- Aromatic Nucleophilic Substitution Reactions.
- Synthesis of 4-(4-Bromobenzyl)
- This compound. MySkinRecipes.
- 4-(4-Bromophenyl)morpholine. Chem-Impex.
- Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering (RSC Publishing).
- Robust Buchwald–Hartwig amination enabled by ball-milling. (2018).
- Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline.
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider SyntheticPages.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. 4-(4-broMo-3-fluorobenzyl)Morpholine synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
work-up procedures to isolate 4-(4-Bromo-2-fluorophenyl)morpholine effectively
Welcome to the technical support center for the effective work-up and isolation of 4-(4-bromo-2-fluorophenyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. This document provides in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of your target compound with high purity and yield.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its synthesis, often achieved through a Buchwald-Hartwig amination, involves the palladium-catalyzed coupling of an amine with an aryl halide.[2][3] While the synthesis itself is well-established, the work-up and isolation procedures are critical for obtaining the final product in a pure form, free from residual catalyst, unreacted starting materials, and byproducts. This guide will address the specific issues that can arise during these crucial final steps.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the experimental work-up of this compound.
Issue 1: The crude product appears as a dark, oily residue after solvent evaporation.
Possible Cause: This often indicates the presence of residual palladium catalyst, phosphine ligands, or high-boiling point solvents like DMF or DMSO.
Solution:
-
Palladium and Ligand Removal:
-
Filtration through Celite: After the reaction is complete, cool the mixture and filter it through a pad of Celite. This will remove the bulk of the heterogeneous palladium catalyst.
-
Aqueous Wash: Dissolve the crude residue in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with an aqueous solution of a chelating agent like thiourea or cysteine to scavenge residual palladium. Follow with a water wash and then a brine wash to remove water-soluble impurities.[4]
-
-
High-Boiling Point Solvent Removal:
-
Extractive Work-up: If a high-boiling point aprotic solvent was used, it's crucial to remove it effectively. After the reaction, partition the mixture between a water-immiscible organic solvent (e.g., ethyl acetate, toluene) and water. The polar aprotic solvent will preferentially move into the aqueous layer. Multiple extractions with the organic solvent will ensure complete transfer of the product.
-
Azeotropic Removal (for specific solvents): In some cases, azeotropic distillation with a solvent like toluene can help remove residual high-boiling point solvents.
-
Issue 2: The NMR spectrum of the isolated product shows the presence of unreacted 1-bromo-4-fluoro-2-iodobenzene or morpholine.
Possible Cause: Incomplete reaction or inefficient removal of starting materials during work-up.
Solution:
-
Optimizing the Reaction: Ensure the reaction has gone to completion by monitoring with Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider adding more catalyst, ligand, or extending the reaction time.
-
Acid-Base Extraction:
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate the basic morpholine, causing it to move into the aqueous layer.
-
Separate the layers.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to obtain the product, now free of excess morpholine.[5]
-
-
Chromatographic Purification: If unreacted aryl halide persists, column chromatography is the most effective method for separation.
Issue 3: Low yield after purification.
Possible Cause: Product loss during aqueous extraction, premature precipitation, or degradation.
Solution:
-
Extraction Efficiency:
-
Ensure the pH of the aqueous layer is appropriate. The product, being a tertiary amine, can have some solubility in acidic aqueous solutions. It's generally best to perform extractions under neutral or slightly basic conditions.
-
Perform multiple extractions with smaller volumes of organic solvent rather than a single extraction with a large volume to maximize recovery.
-
-
Solvent Selection: Choose an extraction solvent in which your product is highly soluble and which is immiscible with the aqueous phase. Ethyl acetate, dichloromethane, and toluene are common choices.
-
Emulsion Formation: If an emulsion forms during extraction, it can trap the product. To break an emulsion, try adding brine, gently swirling, or filtering the mixture through a pad of Celite.
Frequently Asked Questions (FAQs)
Q1: What is the recommended work-up procedure for a standard Buchwald-Hartwig synthesis of this compound?
A1: A general and effective work-up procedure is as follows:
-
Cooling and Filtration: Once the reaction is complete, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., toluene or ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.
-
Aqueous Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with:
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4]
-
Purification: The crude product can then be further purified by recrystallization or column chromatography.
Q2: What are the best conditions for purifying this compound by column chromatography?
A2: Silica gel column chromatography is a highly effective method for purifying this compound.
-
Stationary Phase: Silica gel (60-120 or 230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes or petroleum ether is commonly used.[5] Start with a low polarity mixture (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity. The optimal eluent system should provide a good separation between the product and any impurities on a TLC plate, with the product having an Rf value between 0.2 and 0.4 for good column separation.[6]
Q3: Can recrystallization be used to purify this compound?
A3: Yes, recrystallization can be an excellent final purification step, especially for removing minor impurities and obtaining a crystalline solid.
-
Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[7] A solvent system of ethanol/water, isopropanol, or ethyl acetate/hexanes can be effective.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If insoluble impurities are present, filter the hot solution. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Experimental Workflow and Data
General Work-up and Purification Workflow
Caption: A general workflow for the isolation and purification of this compound.
Table 1: Troubleshooting Summary
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Dark, Oily Product | Residual Pd catalyst, phosphine ligands, high-boiling point solvents. | Filter through Celite, aqueous wash with a chelating agent, extractive work-up. |
| Starting Material Contamination | Incomplete reaction, inefficient removal during work-up. | Monitor reaction to completion, perform acid-base extraction, use column chromatography. |
| Low Yield | Product loss during extraction, emulsion formation. | Optimize extraction pH, perform multiple extractions, use brine to break emulsions. |
Conclusion
The successful isolation of this compound relies on a systematic and well-executed work-up procedure. By understanding the potential pitfalls and their solutions, researchers can effectively remove impurities and obtain the desired compound with high purity and yield. This guide provides a foundation for troubleshooting common issues and serves as a practical resource for drug development professionals.
References
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Veeprho. (n.d.). This compound-D8.
- ResearchGate. (2013). Morpholines. Synthesis and Biological Activity.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Thorn-Seshold, O. (n.d.). Technical Notes - Removal of Reaction Solvent by Extractive Workup.
- ResearchGate. (2021, July 1). How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene?.
- A1Suppliers. (n.d.). This compound, 97%+ Purity, C10H11BrFNO, 5 grams.
- PubChem. (n.d.). 4-(4-Bromophenyl)morpholine.
- Chem-Impex. (n.d.). 4-(4-Bromophenyl)morpholine.
- Google Patents. (n.d.). CN102382010A - Preparation process for 4- bromo phenyl hydrazine.
- YouTube. (2015, November 17). How to extract chemicals from over the counter products.
- Google Patents. (n.d.). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
- PubMed. (n.d.). Isolation of 4'-bromo-4,5,6,7-tetrachlorofluorescein from a synthetic mixture by pH-zone-refining counter-current chromatography with continuous pH monitoring.
- MySkinRecipes. (n.d.). This compound.
- Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline.
- PubMed Central. (n.d.). Biosynthesis of polybrominated aromatic organic compounds by marine bacteria.
- Chongqing Chemdad Co. (n.d.). N-(4-BROMOPHENYL)MORPHOLINE.
- Matrix Fine Chemicals. (n.d.). 4-[(4-BROMO-2-FLUOROPHENYL)METHYL]MORPHOLINE.
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. N-(4-BROMOPHENYL)MORPHOLINE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
dealing with regioisomer formation in substituted phenylmorpholine synthesis
Welcome to the technical support center for synthetic challenges in drug discovery. This guide is designed for researchers, medicinal chemists, and process development scientists encountering issues with regioisomer formation during the synthesis of substituted phenylmorpholines. These heterocycles are privileged scaffolds in medicinal chemistry, but their synthesis is often complicated by a lack of regiochemical control.
This document provides in-depth, experience-driven answers to common questions, troubleshooting protocols for challenging reactions, and workflows for isomer analysis and purification.
Part 1: Frequently Asked Questions (FAQs) - The "Why" Behind Regioisomer Formation
This section addresses the fundamental principles governing regioselectivity in the key reactions used to form the phenyl-morpholine bond.
Q1: What are regioisomers in phenylmorpholine synthesis, and why are they a problem?
A: Regioisomers are structural isomers that have the same molecular formula but differ in the placement of substituents on the aromatic ring. In this context, when reacting a substituted benzene derivative with morpholine, the morpholine nitrogen can attach to different carbon atoms on the phenyl ring, leading to a mixture of products. For example, in a reaction with 1-fluoro-2,4-dinitrobenzene, morpholine could theoretically substitute the fluorine at the C1 position or displace a nitro group at C2 or C4 (though the latter is less common). The primary issue is that each regioisomer is a distinct chemical entity with unique physical, chemical, and pharmacological properties. A mixture of regioisomers complicates purification, reduces the yield of the desired product, and is unacceptable for pharmaceutical applications where molecular precision is paramount.
Q2: What is the most common reaction for this synthesis, and how does it lead to isomer mixtures?
A: The most prevalent method is Nucleophilic Aromatic Substitution (SNAr) . This reaction typically involves a benzene ring activated by at least one strong electron-withdrawing group (EWG), such as a nitro (-NO₂) or cyano (-CN) group, and a good leaving group (like a halogen).
The SNAr mechanism proceeds via a two-step addition-elimination pathway.[1] The morpholine (nucleophile) first attacks an electron-deficient carbon on the ring, forming a resonance-stabilized negative intermediate called a Meisenheimer complex.[2] The leaving group is then expelled, restoring aromaticity.
Regioisomer formation occurs when there are multiple electrophilic sites on the benzene ring that the morpholine can attack. The ratio of the resulting isomers is determined by the relative stability of the competing Meisenheimer complex intermediates.
Q3: How do electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) on the phenyl ring affect where the morpholine attacks?
A: The directing effect of substituents is critical for controlling regioselectivity in SNAr reactions.[3]
-
Electron-Withdrawing Groups (EWGs): EWGs (-NO₂, -CN, -CF₃, etc.) are "activating" groups in SNAr. They stabilize the negative charge of the Meisenheimer intermediate through resonance or inductive effects. This stabilization is most effective when the EWG is positioned ortho or para to the site of nucleophilic attack.[4] Therefore, morpholine will preferentially attack positions that are ortho or para to a strong EWG. If a ring has multiple EWGs and a leaving group, the site of attack will be the one best stabilized by the combined electronic effects.
-
Electron-Donating Groups (EDGs): EDGs (-OCH₃, -CH₃, -NR₂) are "deactivating" for SNAr. They destabilize the negatively charged intermediate. If an EDG is present, it will direct the nucleophilic attack away from the positions ortho and para to it.
Q4: Can palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, offer better regiochemical control?
A: Yes, in many cases, the Buchwald-Hartwig amination provides superior regioselectivity compared to SNAr.[5] This Pd-catalyzed reaction couples an amine (morpholine) with an aryl halide or triflate.[6]
The mechanism involves a catalytic cycle where the palladium center undergoes oxidative addition into the carbon-halide bond.[7][8] This step is typically highly specific; the catalyst will almost exclusively insert into the C-X bond of the starting aryl halide, not other C-H or C-C bonds. The subsequent steps of amine coordination and reductive elimination then form the desired C-N bond at that specific position.[5] Therefore, if you start with a pure regioisomer of a substituted aryl halide, you will obtain a single regioisomer of the corresponding phenylmorpholine. Problems can arise, however, if the starting halide is a mixture or if side reactions like catalyst "ring walking" occur, though this is less common in C-N coupling.[9]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides actionable solutions to specific experimental problems.
Guide 1: Poor Regioselectivity in SNAr Reactions
-
Problem: "My SNAr reaction between morpholine and a di-substituted halobenzene (e.g., 2,4-difluoronitrobenzene) is producing a significant amount of the undesired regioisomer."
-
Root Cause Analysis: The formation of multiple products indicates that the activation energy barriers for the formation of the different Meisenheimer intermediates are comparable under your current reaction conditions. The goal is to modify the conditions to favor the formation of one intermediate over the other.
-
Troubleshooting Strategies & Solutions:
| Parameter | Recommended Action & Rationale |
| Temperature | Decrease the reaction temperature. Many isomer pairs are under kinetic control. Lowering the temperature can increase the selectivity for the product formed via the lower-energy transition state, even if it's not the most thermodynamically stable product. |
| Solvent | Switch to a nonpolar solvent. A nonpolar solvent like toluene or hexane can be key for high regioselectivity in specific cases, such as with 2,4-difluoronitrobenzene.[10] It is proposed that nonpolar solvents favor a six-membered polar transition state, enhancing ortho-selectivity.[10] In contrast, polar aprotic solvents (DMF, DMSO) are standard for SNAr but may not offer the best selectivity. |
| Base | Use a Grignard reagent as the base. For certain substrates, using a Grignard base (e.g., MeMgCl) instead of traditional carbonate or amine bases can dramatically improve regioselectivity. This has been shown to simplify the process and control the reaction pathway effectively.[11] |
| Reaction Time | Monitor the reaction closely and stop it before equilibrium is reached. In some systems, the initially formed kinetic product can isomerize to a more stable thermodynamic product over time. A time-course study can reveal the optimal point to quench the reaction. |
Workflow Diagram: Optimizing SNAr Regioselectivity
Caption: Decision tree for systematic optimization of SNAr reaction conditions.
Guide 2: Achieving High Regioselectivity with Buchwald-Hartwig Amination
-
Problem: "I need to synthesize a specific regioisomer of a methoxy-substituted phenylmorpholine from the corresponding bromoanisole, but I'm concerned about potential side reactions."
-
Approach: The Buchwald-Hartwig amination is the ideal choice here. Its mechanism is inherently regioselective, dictated by the position of the C-Br bond. The key is to select the right combination of palladium precursor, ligand, and base to ensure high efficiency and prevent side reactions like ether cleavage.
-
Detailed Experimental Protocol: (This protocol is a representative example and should be optimized for the specific substrate.)
-
Reagent Preparation:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol, 1.0 equiv).
-
Add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and a suitable phosphine ligand such as XPhos or SPhos (0.025 mmol, 2.5 mol%). The choice of ligand is crucial and often substrate-dependent.[6][12]
-
Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.4 mmol, 1.4 equiv).[6]
-
-
Reaction Assembly:
-
Add anhydrous, degassed toluene or dioxane (approx. 0.2 M concentration relative to the aryl bromide) via syringe.
-
Add morpholine (1.2 mmol, 1.2 equiv) via syringe.
-
Seal the flask and place it in a preheated oil bath at 80-110 °C.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to yield the pure substituted phenylmorpholine.
-
-
Part 3: Analytical & Purification Strategies
Once the reaction is complete, you are often faced with a mixture of the desired product and one or more regioisomers. Correctly identifying and separating them is a critical final step.
Q1: How can I definitively identify which regioisomer I have synthesized?
A: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[13]
-
¹H NMR: The aromatic region (typically 6-8 ppm) is key. The substitution pattern on the benzene ring creates unique splitting patterns (multiplicities) and chemical shifts for the aromatic protons. For example, a para-substituted ring will often show two distinct doublets due to symmetry, whereas ortho- and meta-isomers will have more complex patterns.[13]
-
¹³C NMR: The number of signals in the aromatic region can reveal the symmetry of the molecule. A para-substituted isomer will have fewer carbon signals than its ortho or meta counterparts due to chemical equivalence.[13]
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential for unambiguous assignment.
-
COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are coupled (usually on adjacent carbons).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away. This is invaluable for connecting the morpholine protons to the specific carbon on the phenyl ring to which it is attached.
-
Q2: My regioisomers are inseparable on a standard silica gel column. What are my options?
A: Separating regioisomers can be extremely challenging due to their similar polarities.[14][15] If standard chromatography fails, consider these advanced techniques:
| Method | Principle & Application |
| Alternative Stationary Phases | Try different column materials like alumina (basic, neutral, or acidic) or reverse-phase (C18) silica.[14] These materials interact with molecules differently and may provide the necessary selectivity. |
| Preparative HPLC/SFC | High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) offer much higher resolving power than standard flash chromatography.[16] Chiral columns can sometimes even resolve isomers based on subtle shape differences. |
| Recrystallization | If your product is a solid, fractional recrystallization can be effective. The isomers may have different solubilities or crystal packing efficiencies in various solvents. This is often a process of trial and error with different solvent systems.[17] |
| Derivatization | As a last resort, you can chemically modify the isomer mixture (e.g., by adding a bulky protecting group). The resulting derivatives may have significantly different physical properties, allowing for easier separation. Afterward, the protecting group is removed to yield the pure, separated isomers.[14] |
Workflow Diagram: Isomer Identification & Purification
Caption: General workflow for the analysis and purification of regioisomeric products.
References
- Palbociclib Commercial Manufacturing Process Development. Part I: Control of Regioselectivity in a Grignard-Mediated SNAr Coupling. Organic Process Research & Development. [Link]
- Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments Magnetic Resonance. [Link]
- Prototypical Buchwald-Hartwig amination mechanism.
- Buchwald-Hartwig Amin
- Mechanism-Based Regiocontrol in SNAr: A Case Study of Ortho-Selective Etherification with Chloromagnesium Alkoxides. Journal of the American Chemical Society. [Link]
- Reactions of Arenes: Electrophilic Aromatic Substitution. University of Calgary. [Link]
- Buchwald–Hartwig amin
- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- Regioselectivity in Electrophilic Aromatic Substitution: Mechanism. StudySmarter. [Link]
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Introduction to regioselectivity in arom
- A New Strategy for the Synthesis of Substituted Morpholines.
- Predicting Regioselectivity in Nucleophilic Aromatic Substitution.
- A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors.
- Substituted phenylmorpholine. Wikipedia. [Link]
- Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene.
- Nucleophilic Aromatic Substitution and Benzyne. YouTube. [Link]
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship, University of California. [Link]
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal. [Link]
- NMR Spectroscopy. Michigan State University Department of Chemistry. [Link]
- Mechanistic Study on Palladium-Catalyzed Regioselective Oxidative Amination: Roles of Ammonium Salts.
- Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines.
- How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?.
- Separation of regio-isomers / suggestions for regio-selective methylation of aromatics?.
- Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. MDPI. [Link]
- Chichibabin Pyridine Synthesis. Merck Index. [Link]
- cis- and trans-3-Methyl-2-phenylmorpholine.
- Chichibabin pyridine synthesis. Wikipedia. [Link]
- Chichibabin Reaction. Slideshare. [Link]
- Palladium-Catalyzed Regio- and Stereo-Selective γ-Arylation of Tertiary Allylic Amines: Identification of Potent Adenylyl Cyclase Inhibitors.
- The Chichibabin amination reaction.
- Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Semantic Scholar. [Link]
- STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Wiley. [Link]
- Chichibabin Reaction. Chemistry LibreTexts. [Link]
- Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
- How to separ
- Separation and identification of the regioisomers of verdoheme by reversed-phase ion-pair high-performance liquid chromatography, and characterization of their complexes with heme oxygenase. PubMed. [Link]
- Identification and structure elucidation by NMR spectroscopy.
- Separating Regioisomers using Prepar
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
- 13. nmr.oxinst.com [nmr.oxinst.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Separation and identification of the regioisomers of verdoheme by reversed-phase ion-pair high-performance liquid chromatography, and characterization of their complexes with heme oxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. reddit.com [reddit.com]
Technical Support Center: Optimization of Ligand and Base for Buchwald-Hartwig Amination of 4-bromo-2-fluorobenzonitrile
Welcome to the technical support center for the Buchwald-Hartwig amination of 4-bromo-2-fluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific C-N cross-coupling reaction. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to overcome common experimental challenges and enhance reaction efficiency.
The amination of 4-bromo-2-fluorobenzonitrile presents a unique set of challenges due to the electronic and steric nature of the substrate. The presence of both a fluorine atom and a nitrile group influences the reactivity of the aryl bromide, making the careful selection of ligand and base paramount for a successful transformation. This guide will address these specific issues and other common pitfalls encountered during this reaction.
Troubleshooting Guide
This section addresses specific problems you may encounter during the Buchwald-Hartwig amination of 4-bromo-2-fluorobenzonitrile. Each problem is followed by potential causes and actionable solutions.
Problem 1: Low or No Conversion of Starting Material
Observation: TLC or LC-MS analysis shows a significant amount of unreacted 4-bromo-2-fluorobenzonitrile.
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Inactive Catalyst | The Pd(0) active catalyst may not be forming efficiently from the Pd(II) precatalyst, or it may have decomposed. This can be due to impure reagents, solvent, or exposure to air.[1] | 1. Use a Pd(0) source: Consider using a Pd(0) precatalyst like Pd₂(dba)₃.[2] 2. Ensure Inert Atmosphere: Thoroughly degas the solvent and ensure the reaction is set up under a strict inert atmosphere (Argon or Nitrogen).[2] 3. Check Reagent Purity: Use freshly purified solvents and high-purity reagents. |
| Suboptimal Ligand | The chosen phosphine ligand may not be suitable for this electron-deficient and sterically hindered substrate. Bulky, electron-rich ligands are often required to promote oxidative addition and subsequent reductive elimination.[3] | 1. Screen Ligands: Test a panel of bulky biarylphosphine ligands such as XPhos, SPhos, or RuPhos.[4] These are known to be effective for challenging substrates. 2. Increase Ligand Loading: A slightly higher ligand-to-palladium ratio (e.g., 1.5:1 or 2:1) can sometimes be beneficial. |
| Inappropriate Base | The base may be too weak to deprotonate the amine-palladium complex effectively, which is a crucial step in the catalytic cycle.[3] | 1. Switch to a Stronger Base: If using a weaker base like K₂CO₃ or Cs₂CO₃, consider switching to a stronger, non-nucleophilic base such as NaOtBu, KOtBu, or LHMDS.[4] 2. Base Solubility: Ensure the base is soluble in the reaction solvent. If using an inorganic base, vigorous stirring is essential.[5] |
| Low Reaction Temperature | The energy of activation for the oxidative addition of this specific aryl bromide may not be reached at the current reaction temperature. | 1. Increase Temperature: Gradually increase the reaction temperature in 10 °C increments, monitoring for product formation and potential decomposition. Typical temperatures range from 80-110 °C.[6] |
Problem 2: Formation of Side Products
Observation: Besides the desired product, other spots are visible on TLC, or unexpected masses are detected by LC-MS.
| Potential Side Product | Plausible Cause | Mitigation Strategy |
| Hydrodehalogenation Product (2-fluorobenzonitrile) | This side reaction, where the bromine atom is replaced by hydrogen, can compete with amination. It is often promoted by harsh reaction conditions or the presence of water.[5] | 1. Use Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried. 2. Optimize Ligand: Screen different phosphine ligands, as some are more prone to promoting hydrodehalogenation than others. 3. Lower Temperature: If the reaction proceeds at a lower temperature, this can sometimes minimize this side reaction. |
| Protodefluorination Product (4-bromo-benzonitrile) | Nucleophilic attack on the fluorine atom can occur, especially with strong bases and high temperatures. | 1. Use a Milder Base: If possible, screen weaker bases like Cs₂CO₃ or K₃PO₄. 2. Lower Reaction Temperature: Avoid excessive heating. |
| Diarylation of Primary Amine | If a primary amine is used, a second amination can occur to form a diarylamine. | 1. Adjust Stoichiometry: Use a slight excess of the primary amine (e.g., 1.2-1.5 equivalents). 2. Control Reaction Time: Monitor the reaction closely and stop it once the desired mono-arylated product is maximized. |
Visualizing the Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting common issues in the Buchwald-Hartwig amination of 4-bromo-2-fluorobenzonitrile.
Caption: Troubleshooting workflow for low product yield.
Frequently Asked Questions (FAQs)
Q1: What is the best palladium precatalyst to start with for this reaction?
A1: For initial screening, a Pd(0) source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is often a good choice due to its air stability and common use.[2] Alternatively, air-stable Pd(II) precatalysts that are easily reduced in situ, such as palladium(II) acetate (Pd(OAc)₂), can also be effective.[7]
Q2: Which class of ligands is generally most effective for the amination of 4-bromo-2-fluorobenzonitrile?
A2: Given the electron-deficient and sterically hindered nature of the substrate, bulky, electron-rich biaryl monophosphine ligands are highly recommended.[3] Ligands from the Buchwald portfolio, such as XPhos, SPhos, and RuPhos, have demonstrated broad utility in challenging C-N cross-coupling reactions and are excellent starting points for optimization.[4][8]
Q3: What is the role of the base in the Buchwald-Hartwig amination, and how do I choose the right one?
A3: The base has a critical role in the catalytic cycle; it facilitates the deprotonation of the amine after it coordinates to the palladium center, forming the key palladium-amido intermediate that precedes reductive elimination.[3] For many aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are required.[4] However, if your amine coupling partner is sensitive to strong bases, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be screened.[4][5]
Q4: What are the most suitable solvents for this reaction?
A4: Aprotic, non-polar, or weakly polar solvents are generally preferred. Toluene and 1,4-dioxane are the most commonly used and often give excellent results.[4] Tetrahydrofuran (THF) can also be used. It is crucial to use anhydrous solvents to avoid side reactions like hydrodehalogenation.[5]
Q5: How can I minimize the formation of the hydrodehalogenation side product?
A5: Hydrodehalogenation can be minimized by ensuring strictly anhydrous and anaerobic reaction conditions. Additionally, screening different phosphine ligands is crucial, as the nature of the ligand can significantly influence the competition between reductive elimination (product formation) and β-hydride elimination (leading to hydrodehalogenation).[3] Sometimes, lowering the reaction temperature can also disfavor this side reaction.
Experimental Protocols
The following protocols are provided as a starting point. Optimization will likely be necessary for your specific amine.
Protocol 1: General Procedure for Ligand and Base Screening
This protocol is designed for small-scale reactions in parallel to efficiently screen different conditions.
-
Preparation: In an array of oven-dried vials equipped with stir bars, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%).
-
Inert Atmosphere: Place the vials in a glovebox or seal with septa and purge with argon or nitrogen.
-
Ligand Addition: To each vial, add a different phosphine ligand (e.g., XPhos, SPhos, RuPhos, 2-4 mol%).
-
Reagent Addition: To each vial, add 4-bromo-2-fluorobenzonitrile (1.0 equiv) and the chosen base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.0 equiv).
-
Amine and Solvent Addition: Add the amine (1.2 equiv) followed by the anhydrous, degassed solvent (e.g., toluene, to make a 0.1-0.2 M solution).
-
Reaction: Stir the vials at the desired temperature (e.g., 100 °C) in a heating block.
-
Monitoring: After a set time (e.g., 4, 12, and 24 hours), take aliquots from each reaction, quench with water, extract with an organic solvent, and analyze by LC-MS or GC to determine the conversion and product formation.
Protocol 2: A Representative Reaction with XPhos and NaOtBu
This protocol is a starting point based on generally successful conditions for similar substrates.
-
Catalyst Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (0.01 equiv, 1 mol% Pd), XPhos (0.024 equiv, 2.4 mol%), and sodium tert-butoxide (1.5 equiv).
-
Addition of Reactants: Add 4-bromo-2-fluorobenzonitrile (1.0 equiv).
-
Solvent and Amine Addition: Add anhydrous, degassed toluene (to achieve a concentration of 0.1-0.2 M). Finally, add the amine (1.2 equiv).
-
Reaction: Heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizing the Ligand and Base Screening Process
The following diagram illustrates the workflow for screening ligands and bases for the Buchwald-Hartwig amination.
Caption: Workflow for ligand and base screening.
References
- Buchwald, S. L., & Hartwig, J. F. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17895–17906.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Purdue University Graduate School. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from a relevant Purdue University repository.
- Kashani, S. K., Jessiman, J. E., & Stryker, J. M. (2020).
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates.
- Reddit. (2017). [Named Reaction #2] Buchwald-Hartwig Amination.
- ResearchGate. (2021). (PDF) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- MDPI. (n.d.). Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine....
- Reddit. (2024). BH amination side products and purification.
- Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- Amazon S3. (n.d.). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec SH3 Domain.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. reddit.com [reddit.com]
Technical Support Center: Suzuki Coupling with Bromo-Fluorophenyl Substrates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for navigating the complexities of Suzuki-Miyaura coupling reactions involving bromo-fluorophenyl substrates. The inherent electronic properties of these substrates present unique challenges and opportunities, which this guide will help you master.
Introduction: The Challenge of Fluorine in Suzuki Coupling
Bromo-fluorophenyl substrates are common in pharmaceutical and materials science due to the unique properties imparted by the fluorine atom, such as altered metabolic stability and electronic characteristics. However, the strong electron-withdrawing nature of fluorine significantly influences the reactivity of the aryl bromide. While it can accelerate the rate-determining oxidative addition step in the catalytic cycle, it can also increase the propensity for side reactions and introduce new challenges not typically encountered with simpler aryl bromides.[1] This guide is structured to address these specific issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with a bromo-fluorophenyl substrate is giving a low yield. What are the most common initial culprits?
A1: Low yields in these reactions can often be traced back to a few key factors:
-
Suboptimal Catalyst/Ligand Combination: The electron-deficient nature of the bromo-fluorophenyl ring necessitates a carefully chosen catalyst system. Standard catalysts like Pd(PPh₃)₄ may be insufficient.
-
Ineffective Base: The base is crucial for activating the boronic acid for transmetalation.[2] Its strength and solubility can dramatically impact the reaction rate and yield.
-
Protodeboronation of the Boronic Acid: Electron-deficient boronic acids, or even standard boronic acids under harsh basic conditions, can undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom, thus reducing the amount of nucleophile available for coupling.
-
Poor Solvent Choice: The polarity and proticity of the solvent can influence the solubility of reagents and the stability of intermediates in the catalytic cycle.
-
Inadequate Inert Atmosphere: Like all palladium-catalyzed cross-couplings, Suzuki reactions are sensitive to oxygen, which can lead to catalyst deactivation and side reactions like homocoupling.[3]
Q2: How does the position of the fluorine atom (ortho, meta, para) on the bromo-phenyl ring affect the reaction?
A2: The position of the fluorine substituent has a significant electronic and steric impact on the reactivity of the bromo-fluorophenyl substrate.
-
ortho-Fluoro: The proximity of the fluorine atom to the bromine can sterically hinder the approach of the palladium catalyst to the C-Br bond, potentially slowing down the oxidative addition step. Electronically, the inductive effect of the ortho-fluorine is strong, which can still activate the C-Br bond. However, this position can also present challenges with certain bulky ligands.
-
meta-Fluoro: The influence of a meta-fluorine is primarily through its inductive electron-withdrawing effect, which activates the C-Br bond for oxidative addition. Steric hindrance is minimal from this position.
-
para-Fluoro: A para-fluorine atom exerts both a strong inductive electron-withdrawing effect and a weaker resonance-donating effect. The net result is still activation of the C-Br bond towards oxidative addition.
In general, the electron-withdrawing nature of fluorine in any position makes the aryl bromide more reactive towards oxidative addition compared to non-fluorinated analogs.[1]
Troubleshooting Guide
Problem 1: Low to No Product Formation
Q: I'm not seeing any significant product formation in my reaction between a bromo-fluorophenyl substrate and my boronic acid. Where should I start troubleshooting?
A: When faced with a lack of reactivity, a systematic approach to optimizing your reaction conditions is essential. Consider the following adjustments:
1. Catalyst and Ligand Selection:
The choice of ligand is critical for coupling electron-deficient aryl halides. Bulky, electron-rich phosphine ligands are often required to promote both the oxidative addition and the subsequent reductive elimination steps.[1]
-
Recommendation: Switch from less active catalysts like Pd(PPh₃)₄ to more robust systems. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) or ferrocenyl-based ligands like dppf (in Pd(dppf)Cl₂) are excellent starting points.[1]
-
Causality: Electron-rich ligands stabilize the Pd(0) center and increase its electron density, which facilitates the oxidative addition into the electron-poor C-Br bond. Bulky ligands also promote the final reductive elimination step to release the product.
Table 1: Recommended Catalyst Systems for Bromo-Fluorophenyl Substrates
| Catalyst System | Ligand Type | Key Advantages |
| Pd(OAc)₂ + SPhos/XPhos | Buchwald Ligand | High activity for electron-deficient substrates, good functional group tolerance. |
| Pd₂(dba)₃ + P(t-Bu)₃ | Bulky Alkylphosphine | Strong electron-donating ability, effective for challenging couplings. |
| Pd(dppf)Cl₂ | Ferrocenylphosphine | Good balance of stability and reactivity, widely used for heteroaryl substrates. |
2. Base Optimization:
The base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[4]
-
Recommendation: If you are using a weak base like Na₂CO₃, consider switching to a stronger inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[2] The choice of base can be solvent-dependent. For instance, K₃PO₄ is often effective in polar aprotic solvents like DMF or dioxane.
-
Causality: A stronger base can more effectively generate the boronate anion, increasing the rate of transmetalation. The cation of the base (e.g., Cs⁺) can also play a role in stabilizing intermediates.
3. Solvent Effects:
The solvent system must be able to dissolve all reactants and facilitate the catalytic cycle.
-
Recommendation: A mixture of an aprotic organic solvent and water (e.g., dioxane/water, THF/water, or toluene/water) is a common starting point.[1] For substrates with poor solubility, consider using DMF. Ensure your solvents are properly degassed to remove oxygen.
-
Causality: Water can help to dissolve the inorganic base and facilitate the formation of the active boronate species. Aprotic solvents provide a medium for the organic components and the catalytic cycle to proceed.
Experimental Protocol 1: General Procedure for Suzuki Coupling of a Bromo-Fluorophenyl Substrate
-
To an oven-dried Schlenk flask, add the bromo-fluorophenyl substrate (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).
-
Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Problem 2: Significant Side Product Formation
Q: My reaction is proceeding, but I'm observing significant amounts of side products like the homocoupled product of my boronic acid or protodeboronation. How can I suppress these?
A: The formation of side products is often a sign of an imbalance in the rates of the desired catalytic cycle versus competing pathways.
1. Protodeboronation:
This is the protonolysis of the boronic acid, replacing the C-B bond with a C-H bond. It is a common side reaction, especially with electron-deficient boronic acids or under prolonged heating with a strong base.[5]
-
Recommendation:
-
Use a milder base if possible, such as KF or CsF. Fluoride ions can act as a base while also interacting with the boronic acid.[6]
-
Consider using a boronic ester (e.g., a pinacol ester) instead of a boronic acid. These are often more stable to protodeboronation and slowly hydrolyze in situ to the active boronic acid.[7]
-
Avoid excessively high temperatures or prolonged reaction times.
-
-
Causality: Boronic esters are less prone to direct protonolysis than boronic acids. Their slow release of the boronic acid can maintain a low, steady concentration of the active nucleophile, which can favor the desired cross-coupling over decomposition.
2. Homocoupling:
The formation of a biaryl product from two molecules of the boronic acid is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) and initiate a separate catalytic cycle for homocoupling.
-
Recommendation:
-
Ensure thorough degassing of all solvents and the reaction vessel. A freeze-pump-thaw cycle is more effective than simply bubbling with an inert gas.
-
Use a pre-catalyst that is less sensitive to air or ensure the reaction is set up in a glovebox.
-
3. Defluorination:
In some cases, particularly with highly fluorinated or activated substrates, nucleophilic aromatic substitution of a fluorine atom can occur, especially with alkoxide bases at high temperatures.
-
Recommendation:
-
Avoid strong alkoxide bases like NaOt-Bu or KOt-Bu if defluorination is observed.
-
Use milder bases like K₂CO₃ or K₃PO₄.
-
Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.
-
Visualizing the Process
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: A decision-making workflow for troubleshooting low yields.
References
- Korenaga, T., Kosaki, T., Fukumura, R., Ema, T., & Sakai, T. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic letters, 7(22), 4915–4917.
- Littke, A. F., & Fu, G. C. (2002). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids.
- MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (n.d.). 2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method: Ag2O accelerates coupling over undesired ipso substitution (SNAr) of fluorine.
- Reddit. (n.d.). How to approach choosing reaction conditions for Suzuki?
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction.
- ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
- MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- ResearchGate. (n.d.). (PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (n.d.). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts.
- National Institutes of Health. (n.d.). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures.
- PubMed. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid.
- ACS Publications. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species.
- The University of British Columbia. (n.d.). Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging.
- Organic Chemistry Portal. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides.
- National Institutes of Health. (n.d.). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides.
- ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
- ResearchGate. (n.d.). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes.
- Chegg.com. (2022). Solved Suzuki - coupling 1. 2-bromo 5-(trifluoromethyl).
- National Institutes of Health. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
Validation & Comparative
Comparative Guide to the Structural Validation of 4-(4-Bromo-2-fluorophenyl)morpholine
Introduction: The Imperative of Unambiguous Structure in Drug Discovery
In the landscape of modern drug development, the precise characterization of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of success. The spatial arrangement of atoms dictates a molecule's function, its interaction with biological targets, and ultimately, its efficacy and safety as a therapeutic agent. For novel heterocyclic building blocks like 4-(4-Bromo-2-fluorophenyl)morpholine , which serve as crucial intermediates in the synthesis of bioactive compounds, absolute structural certainty is paramount. Misinterpretation of a structure can lead to the costly pursuit of dead-end leads and compromise the integrity of downstream research.
This guide provides an in-depth comparison of the principal analytical techniques for the structural validation of this compound. We will delve into the "gold standard" method, Single-Crystal X-ray Diffraction (SCXRD), and contrast its capabilities with powerful orthogonal techniques including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Computational Conformational Analysis. Our focus will be on not just the "how," but the "why," explaining the causality behind experimental choices to provide a robust, self-validating framework for researchers, scientists, and drug development professionals.
Part 1: The Gold Standard — Single-Crystal X-ray Crystallography (SCXRD)
SCXRD is universally regarded as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1] It provides an unambiguous map of atomic positions, bond lengths, and bond angles, offering a static, high-resolution snapshot of the molecule as it exists in the crystal lattice.[2][3]
The Causality of the SCXRD Experiment
The fundamental principle of SCXRD is the diffraction of X-rays by the ordered arrangement of electrons within a single crystal. The resulting diffraction pattern is mathematically deconstructed to generate a three-dimensional electron density map, from which the atomic structure is modeled and refined. The success of this technique is entirely predicated on the ability to grow a high-quality, single crystal—a process that can be both an art and a science.
Experimental Protocol: From Solution to Structure
-
Crystal Growth (The Critical First Step):
-
Objective: To encourage molecules of this compound to self-assemble from a solution into a highly ordered, three-dimensional lattice.
-
Methodology: Slow evaporation is the most common technique for small molecules.
-
Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane) to achieve saturation. The choice of solvent is critical; the compound should be soluble but not excessively so.
-
Loosely cover the vial to allow the solvent to evaporate over several days to weeks at a constant temperature. This slow process is crucial as it allows molecules sufficient time to orient themselves into a low-energy, well-ordered crystal lattice, rather than crashing out as an amorphous powder.
-
Harvest a suitable crystal (typically 0.1-0.4 mm in size) that is clear, well-formed, and free of cracks or defects.[3]
-
-
-
Data Collection:
-
Objective: To measure the intensities and positions of the diffracted X-ray beams.
-
Methodology:
-
Mount the selected crystal on a goniometer head in a modern X-ray diffractometer.
-
Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms, which sharpens the diffraction spots and improves data quality.
-
Expose the crystal to a monochromatic X-ray beam (e.g., from a Mo or Cu source).
-
Rotate the crystal through a series of angles while a detector records the diffraction pattern. A complete dataset requires measuring the unique set of reflections, often to a resolution of at least 0.85 Å for pharmaceutical compounds.[4]
-
-
-
Structure Solution and Refinement:
-
Objective: To convert the diffraction data into a final, validated atomic model.
-
Methodology:
-
Data Reduction: The raw diffraction images are processed to index the reflections and integrate their intensities.[4]
-
Structure Solution: Specialized software is used to solve the "phase problem" and generate an initial electron density map. The heavy bromine atom in the structure is particularly useful here, as its strong scattering helps in the initial phasing.
-
Model Building & Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, adjusting atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data. The final R-factor (R1) is a key indicator of the quality of this fit, with values below 5-6% being considered good for small molecules.[5]
-
-
Workflow for Single-Crystal X-ray Diffraction
Expected Crystallographic Data for this compound
| Parameter | Expected Value / Information | Significance |
| Formula | C₁₀H₁₁BrFNO | Confirms elemental composition in the crystal. |
| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the basic symmetry of the unit cell. |
| Space Group | e.g., P2₁/c | Defines the specific symmetry operations within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating unit of the crystal lattice. |
| Resolution (Å) | < 0.85 Å | Indicates the level of detail resolved in the electron density map.[4] |
| R1 factor (%) | < 6% | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.[5] |
| Key Structural Insights | - Chair conformation of the morpholine ring.- Dihedral angle between the phenyl and morpholine rings.- Precise C-Br, C-F, C-N, C-O bond lengths and angles. | Provides definitive proof of molecular geometry and conformation in the solid state. |
Part 2: Orthogonal Validation & Comparative Analysis
While SCXRD is powerful, it provides a picture of the molecule in an artificial, solid-state environment. A truly trustworthy validation strategy employs orthogonal methods—independent techniques that probe different physical properties of the molecule, typically in solution.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Blueprint
NMR spectroscopy is unparalleled for determining the chemical structure and connectivity of a molecule in solution. It relies on the magnetic properties of atomic nuclei (most commonly ¹H and ¹³C) to reveal the chemical environment of each atom.
-
Expertise & Causality: NMR confirms the covalent bonding framework (the molecular "skeleton"). By analyzing chemical shifts, coupling constants, and integrations, we can piece together the molecule's fragments. This is a crucial cross-validation of the atomic connectivity determined by SCXRD. For a molecule like this compound, NMR is essential to confirm the substitution pattern on the aromatic ring and the integrity of the morpholine moiety.
-
Protocol for Full Characterization:
-
Sample Preparation: Dissolve ~5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR: Acquire a proton NMR spectrum. We expect to see distinct signals for the aromatic protons and the two sets of methylene protons on the morpholine ring. The protons adjacent to the oxygen (-O-CH₂-) will be downfield (typically ~3.8 ppm) compared to those adjacent to the nitrogen (-N-CH₂-).[7][8] The aromatic region will show a complex splitting pattern due to the fluorine and bromine substituents.
-
¹³C NMR: Acquire a carbon NMR spectrum. This will confirm the number of unique carbon environments. The carbons attached to heteroatoms (O, N, F, Br) will have characteristic chemical shifts.
-
2D NMR (COSY & HSQC):
-
A COSY (Correlation Spectroscopy) experiment reveals which protons are coupled (i.e., adjacent to each other), confirming the -CH₂-CH₂- connectivity in the morpholine ring.
-
An HSQC (Heteronuclear Single Quantum Coherence) experiment correlates each proton signal with its directly attached carbon, allowing for unambiguous assignment of all C-H pairs.
-
-
B. High-Resolution Mass Spectrometry (HRMS): The Elemental Formula Fingerprint
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of a compound with exceptional accuracy. For halogenated compounds, it offers a unique and definitive validation signature.
-
Expertise & Causality: The presence of bromine is unequivocally confirmed by its characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[9][10] This means any ion containing a single bromine atom will appear in the mass spectrum as a pair of peaks of almost equal intensity, separated by 2 m/z units (referred to as the M⁺ and M+2 peaks).[11][12] This pattern is a highly reliable fingerprint for the presence of bromine.
-
Protocol for HRMS Validation:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: Infuse the sample into an HRMS instrument (e.g., a Time-of-Flight or Orbitrap mass spectrometer) using a soft ionization technique like Electrospray Ionization (ESI).
-
Data Analysis:
-
Determine the accurate mass of the molecular ion [M+H]⁺. This should match the calculated theoretical mass to within 5 ppm, confirming the elemental formula C₁₀H₁₁BrFNO.
-
Examine the isotopic pattern of the molecular ion. A distinct pair of peaks with a ~1:1 intensity ratio and a 2 Da mass difference must be observed.
-
-
| Ion Species | Isotope Composition | Calculated m/z | Expected Relative Intensity |
| [M+H]⁺ (M⁺ Peak) | C₁₀H₁₂⁷⁹BrFNO⁺ | 260.0135 | ~100% |
| [M+H]⁺ (M+2 Peak) | C₁₀H₁₂⁸¹BrFNO⁺ | 262.0115 | ~98% |
C. Computational Conformational Analysis: The In-Silico Energy Landscape
Computational chemistry provides a powerful means to explore the molecule's preferred shapes (conformations) and their relative energies, complementing the static picture from SCXRD.[13][14]
-
Expertise & Causality: A molecule in solution is not static but exists as an ensemble of low-energy conformations. A computational search can identify the global minimum energy conformation and other accessible conformers. This allows us to rationalize the conformation observed in the crystal structure. Often, the crystal structure represents one of the low-energy conformers, but crystal packing forces can sometimes trap a slightly higher-energy conformation. Understanding this landscape is crucial for predicting how the molecule will behave in a biological (solution) environment.
-
Workflow for Conformational Search:
-
Structure Input: Build a 2D or 3D model of this compound in a molecular modeling program.
-
Conformational Search: Use an algorithm (e.g., systematic search or stochastic methods) to rotate the rotatable bonds (primarily the C-N bond connecting the two rings) and generate a large number of possible conformations.[15]
-
Energy Minimization: Minimize the energy of each generated conformer using a suitable computational method (e.g., a molecular mechanics force field or a more accurate quantum mechanical method like DFT).
-
Analysis: Rank the conformers by their relative energies to identify the most stable (lowest energy) structures. Compare these low-energy solution-phase predictions with the single conformation observed in the SCXRD experiment.
-
Relationship between Experimental and Computational Models
Part 3: Synthesizing the Data — A Holistic Validation Strategy
No single technique tells the whole story. The true power of structural validation lies in the convergence of evidence from multiple, orthogonal methods.
Comparative Summary of Validation Techniques
| Technique | Primary Information Provided | State | Strengths | Limitations |
| Single-Crystal X-ray (SCXRD) | Unambiguous 3D atomic arrangement, bond lengths/angles, conformation.[1] | Solid | Definitive, "gold standard" for absolute structure determination. | Requires a suitable single crystal; structure may be influenced by crystal packing forces. |
| NMR Spectroscopy | Covalent bond connectivity, chemical environment of atoms.[8] | Solution | Excellent for confirming the molecular skeleton in a biologically relevant medium. | Does not directly provide 3D coordinates; provides a time-averaged structure. |
| High-Resolution MS (HRMS) | Exact molecular weight and elemental formula.[12] | Gas Phase | Highly sensitive; provides definitive proof of elemental composition and presence of halogens (Br).[11] | Provides no information on connectivity or stereochemistry. |
| Computational Analysis | Low-energy conformations and their relative stabilities.[14] | In Silico | Explores the entire conformational space; predicts behavior in different environments. | An approximation of reality; accuracy is dependent on the level of theory used. |
Senior Application Scientist's Recommendation
For a molecule of interest in a drug discovery program, such as this compound, a multi-faceted validation approach is non-negotiable.
-
Begin with NMR and HRMS: These techniques should be the first line of validation after synthesis. HRMS confirms that you have made a molecule with the correct elemental formula (C₁₀H₁₁BrFNO) via its accurate mass and the unmistakable 1:1 bromine isotope pattern. Concurrently, ¹H and ¹³C NMR will confirm that the pieces are connected correctly—that you have a 4-substituted morpholine ring and a 1,2,4-substituted phenyl ring.
-
Pursue Single-Crystal X-ray Diffraction: For any key intermediate or final compound, obtaining a single-crystal structure is the ultimate goal. It removes all ambiguity about stereochemistry, conformation (in the solid state), and absolute structure. This single piece of data provides the authoritative grounding for all future work, including structure-activity relationship (SAR) studies and computational docking.
-
Leverage Computational Modeling: Use computational analysis to bridge the gap between the static solid-state structure from SCXRD and the dynamic solution-state environment relevant to pharmacology. If the crystal structure represents a high-energy conformation, it is a critical finding that warrants further investigation into how crystal packing may be influencing the structure versus its more natural state in solution.
By integrating these techniques, researchers can build a self-validating dossier for their compounds, ensuring that all subsequent biological and medicinal chemistry efforts are built on a foundation of unimpeachable structural accuracy.
References
- Rapid Access to Small Molecule Conformational Ensembles in Organic Solvents Enabled by Graph Neural Network-Based Implicit Solvent Model.Journal of the American Chemical Society.
- Revision Notes - Detection of Bromine and Chlorine Atoms Using [M+2]+ Peak.Sparkl.
- Introduction to Spectroscopy V: Mass Spectrometry.University of Puget Sound.
- Conformational Sampling of Small Molecules With iCon: Performance Assessment in Comparison With OMEGA.Frontiers in Chemistry.
- From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination.Molecular Pharmaceutics.
- Ligand-free Iron/Copper Cocatalyzed N-Arylations of Aryl Halides with Amines under Microwave Irradiation.The Royal Society of Chemistry.
- Small molecule crystallography.Excillum.
- Single-crystal X-ray Diffraction (Part 2).The Royal Society of Chemistry.
- ms isotopes: Br and Cl.CSB/SJU.
- About Single X-ray Diffraction.University of Waterloo.
- Conformational analysis workflow.ResearchGate.
- Recognizing the NMR pattern for morpholine.ACD/Labs.
- Conformational Sampling.Computational Chemistry Online.
- mass spectra - the M+2 peak.Chemguide.
- Bromo pattern in Mass Spectrometry.YouTube.
- NMR Chemical Shifts.University of Wisconsin-Platteville.
- Automated conformational analysis: Directed conformational search using the A algorithm.* Bohrium.
- Cambridge Structural Database.Wikipedia.
- 4-(4-Bromophenyl)morpholine.PubChem.
- Chemical structures of various morpholine containing natural and synthetic compounds.ResearchGate.
- Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry.MDPI.
- Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one.National Institutes of Health (NIH).
- CCDC: Structural Chemistry Data, Software, and Insights.The Cambridge Crystallographic Data Centre (CCDC).
- X-ray crystal structure of 5-(morpholine-4-yl)-3,6-diphenyl-1,2,4-triazine (3k).ResearchGate.
Sources
- 1. rigaku.com [rigaku.com]
- 2. excillum.com [excillum.com]
- 3. About Single X-ray Diffraction | Single Crystal X-Ray Diffraction | University of Waterloo [uwaterloo.ca]
- 4. books.rsc.org [books.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. echemi.com [echemi.com]
- 8. acdlabs.com [acdlabs.com]
- 9. ms isotopes: Br and Cl [employees.csbsju.edu]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Revision Notes - Detection of Bromine and Chlorine Atoms Using [M+2]+ Peak | Analytical Techniques | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 12. ochem.weebly.com [ochem.weebly.com]
- 13. Frontiers | Conformational Sampling of Small Molecules With iCon: Performance Assessment in Comparison With OMEGA [frontiersin.org]
- 14. calcus.cloud [calcus.cloud]
- 15. Automated conformational analysis: Directed conformational search using the A* algorithm: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
spectroscopic analysis (NMR, MS, IR) for the characterization of 4-(4-Bromo-2-fluorophenyl)morpholine
This guide provides an in-depth comparative analysis of the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy—for the definitive characterization of 4-(4-Bromo-2-fluorophenyl)morpholine. This compound is a valuable heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of bioactive molecules such as kinase inhibitors and receptor modulators.[1] Accurate and unambiguous structural confirmation is paramount for advancing drug discovery programs and ensuring the integrity of scientific research.
This document moves beyond simple data reporting. It is designed to provide researchers, scientists, and drug development professionals with a practical framework for interpreting spectroscopic data, rooted in the fundamental principles that govern the selection of each experimental technique. We will explore the causality behind analytical choices and demonstrate how a multi-technique approach provides a self-validating system for structural elucidation.
The Cornerstone of Structural Elucidation: ¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for determining the precise atomic connectivity of an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within a strong magnetic field, NMR provides a detailed map of the carbon-hydrogen framework.
Expertise in Practice: Why NMR is Indispensable
For a molecule like this compound, with its distinct aromatic and aliphatic regions, NMR is uniquely capable of:
-
Confirming the Substitution Pattern: The chemical shifts and, more importantly, the coupling patterns of the aromatic protons provide undeniable proof of the 1,2,4-trisubstituted phenyl ring.
-
Verifying the Morpholine Moiety: The characteristic signals of the morpholine ring's methylene groups are readily identifiable.[2]
-
Ensuring Regioisomeric Purity: Alternative isomers, which may have identical masses, would produce distinctly different NMR spectra, making NMR a critical tool for quality control.
Predicted ¹H and ¹³C NMR Data
The following data is predicted for a standard analysis in Chloroform-d (CDCl₃) on a 400 MHz spectrometer.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR | Assignment | Predicted δ (ppm) | Predicted Multiplicity | Integration |
| Aromatic | H-3 | ~7.35 | dd (doublet of doublets) | 1H |
| Aromatic | H-5 | ~7.28 | ddd (doublet of doublet of doublets) | 1H |
| Aromatic | H-6 | ~6.95 | t (triplet) | 1H |
| Morpholine | -O-CH₂- | ~3.85 | t (triplet) | 4H |
| Morpholine | -N-CH₂- | ~3.10 | t (triplet) | 4H |
| ¹³C NMR | Assignment | Predicted δ (ppm) | Comment | |
| Aromatic | C-F | ~155 (d) | Large ¹JCF coupling constant | |
| Aromatic | C-N | ~140 (d) | ||
| Aromatic | C-H | ~128 (d) | ||
| Aromatic | C-H | ~125 (d) | ||
| Aromatic | C-Br | ~118 | ||
| Aromatic | C-H | ~115 (d) | ||
| Morpholine | -O-CH₂- | ~66.5 | ||
| Morpholine | -N-CH₂- | ~49.5 (d) | Small coupling to Fluorine |
Rationale for Predictions:
-
Aromatic Protons: The proton ortho to the fluorine (H-3) and the proton between the bromine and fluorine (H-5) will be split by neighboring protons and the fluorine atom, resulting in complex multiplets. The proton ortho to the nitrogen (H-6) is expected to show a triplet-like pattern due to coupling with the fluorine and the adjacent proton.
-
Morpholine Protons: The morpholine ring typically exists in a chair conformation, leading to two distinct chemical environments for the methylene groups.[3] The protons on the carbons adjacent to the electronegative oxygen (-O-CH₂-) are deshielded and appear further downfield compared to those next to the nitrogen (-N-CH₂-).[2][4]
-
Aromatic Carbons: The carbon directly attached to the highly electronegative fluorine atom will exhibit a large one-bond coupling constant (¹JCF) and appear significantly downfield. Other carbons will show smaller couplings to fluorine.
-
Morpholine Carbons: The carbon adjacent to oxygen is more deshielded than the carbon adjacent to nitrogen.
Standard Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Place the tube in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire a ¹H NMR spectrum using a standard pulse sequence. Subsequently, acquire a ¹³C{¹H} NMR spectrum. For more detailed analysis, 2D experiments like COSY and HSQC can be performed to confirm proton-proton and proton-carbon correlations, respectively.
NMR Workflow Diagram
Caption: General experimental workflow for NMR analysis.
Confirming Molecular Identity: Mass Spectrometry
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides two critical pieces of information for structural characterization: the molecular weight of the compound and, through fragmentation patterns, clues about its structure.
Expertise in Practice: The Diagnostic Power of Isotopes
The most telling feature in the mass spectrum of this compound is the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[5] Consequently, any fragment containing a single bromine atom will appear as a pair of peaks (an "isotopic cluster") separated by 2 m/z units, with nearly identical intensities. This provides an unmistakable signature for the presence of bromine in the molecule and its fragments.
Predicted Mass Spectrum Data (Electron Ionization)
The molecular formula is C₁₀H₁₁BrFNO, with a calculated molecular weight of approximately 260.10 g/mol .[1]
Table 2: Predicted Key Ions in the Mass Spectrum
| m/z (Mass/Charge) | Proposed Fragment Ion | Significance |
| 259 / 261 | [C₁₀H₁₁BrFNO]⁺ | Molecular Ion (M⁺) : Confirms the molecular weight. The 1:1 intensity ratio is characteristic of one bromine atom. |
| 230 / 232 | [M - C₂H₅]⁺ | Loss of an ethyl radical from the morpholine ring. |
| 202 / 204 | [M - C₂H₃O]⁺ | Loss of a C₂H₃O fragment from the morpholine ring. |
| 173 / 175 | [C₆H₃BrF]⁺ | Cleavage of the morpholine ring, leaving the bromofluorophenyl radical cation. |
| 86 | [C₄H₈NO]⁺ | Morpholine ring fragment. |
| 56 | [C₃H₆N]⁺ | Common fragment from morpholine cleavage. |
Rationale for Fragmentation: Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy, causing the molecular ion to fragment in predictable ways.[5][6] Common fragmentation pathways for N-arylmorpholines include alpha-cleavage next to the nitrogen and ring-opening reactions of the morpholine moiety.[7][8][9]
Standard Experimental Protocol for GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like dichloromethane or ethyl acetate.
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC).
-
Separation: The compound travels through the GC column, separating it from any impurities.
-
Ionization: As the compound elutes from the GC, it enters the mass spectrometer's ion source and is bombarded with high-energy electrons (typically 70 eV).
-
Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: Ions are detected, and the resulting data is plotted as a mass spectrum.
MS Workflow Diagram
Caption: General experimental workflow for GC-MS analysis.
Identifying Functional Groups: Infrared Spectroscopy
Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is an excellent technique for quickly identifying the presence of specific functional groups, as different types of bonds absorb IR radiation at characteristic frequencies.
Expertise in Practice: A Quick and Reliable Fingerprint
While NMR and MS provide detailed structural information, IR spectroscopy offers a rapid and non-destructive method to confirm the key functional components of this compound. The presence of aromatic C-H, aliphatic C-H, C-O ether, and aromatic C=C bonds can be verified in a single, swift measurement. Furthermore, the "fingerprint region" below 1500 cm⁻¹ provides a unique pattern that can be used to confirm the identity of a sample against a known reference.
Predicted IR Absorption Data
Table 3: Predicted Characteristic IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic Ring |
| 2980 - 2840 | C-H Stretch | Morpholine CH₂ |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| ~1250 | C-N Stretch | Aryl-Amine |
| ~1115 | C-O-C Asymmetric Stretch | Ether (Morpholine) |
| 850 - 750 | C-H Out-of-Plane Bend | 1,2,4-Trisubstituted Benzene |
Rationale for Predictions:
-
C-H Stretching: Aromatic C-H stretches characteristically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the morpholine ring appear just below 3000 cm⁻¹.
-
Aromatic Ring: The C=C stretching vibrations of the benzene ring typically result in a series of absorptions in the 1600-1450 cm⁻¹ region.[10][11]
-
Ether Linkage: The most intense and characteristic peak for the morpholine ring is the strong C-O-C asymmetric stretch, typically found around 1115 cm⁻¹.[12][13]
-
Substitution Pattern: The out-of-plane (OOP) C-H bending vibrations in the 900-650 cm⁻¹ region are highly diagnostic for the substitution pattern on a benzene ring. For a 1,2,4-trisubstituted ring, a strong band is expected in the 850-800 cm⁻¹ range.[14]
Standard Experimental Protocol for ATR-FTIR Analysis
-
Background Scan: Clean the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply Pressure: Lower the press arm to ensure firm contact between the sample and the crystal.
-
Sample Scan: Acquire the sample spectrum. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
IR Workflow Diagram
Caption: General workflow for ATR-FTIR analysis.
Synthesis and Comparative Analysis: A Triad of Validation
No single spectroscopic technique provides a complete picture. The true power in characterization comes from the synergy of these three methods.
-
NMR vs. MS: An isomer, such as 4-(3-Bromo-5-fluorophenyl)morpholine, would have the exact same molecular weight and a very similar isotopic pattern in the mass spectrum. However, its ¹H and ¹³C NMR spectra would be dramatically different due to the altered proton coupling and symmetry.
-
IR vs. NMR/MS: While IR can quickly confirm the presence of the morpholine and substituted phenyl groups, it cannot distinguish between positional isomers. Both this compound and its isomers would show very similar C-H, C=C, C-N, and C-O stretches.
-
The Complete Picture: The analytical workflow is a process of building evidence. MS first confirms the elemental composition (C, H, Br, F, N, O) and molecular weight. IR then verifies the expected functional groups (aryl, ether, amine). Finally, NMR provides the definitive and unambiguous map of atomic connectivity, confirming the precise regio-isomer and completing the structural proof.
For absolute confirmation of the three-dimensional structure in the solid state, a technique like single-crystal X-ray diffraction would be the ultimate arbiter, though it is not always feasible. Elemental analysis can also be used as a complementary technique to provide an independent verification of the elemental composition.
Conclusion
The comprehensive characterization of this compound is robustly achieved through the integrated application of NMR, MS, and IR spectroscopy. This multi-technique approach creates a self-validating system where each method provides complementary and confirmatory evidence. NMR elucidates the detailed structural framework, MS confirms the molecular weight and key elemental composition via its unique isotopic signature, and IR provides rapid verification of the essential functional groups. For professionals in pharmaceutical research and development, mastering the interpretation of these combined datasets is essential for ensuring the identity, purity, and quality of key chemical entities, thereby accelerating the path from discovery to innovation.
References
- Veeprho. This compound-D8. Veeprho.
- Royal Society of Chemistry. Supporting Information. The Royal Society of Chemistry.
- Moser, A. (2008, May 6). Recognizing the NMR pattern for morpholine. ACD/Labs.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- PubChem. 4-(4-Bromophenyl)morpholine. National Center for Biotechnology Information.
- Wikipedia. Substituted phenylmorpholine. Wikipedia.
- WikiMed. Substituted phenylmorpholine. WikiMed.
- ResearchGate. Observed IR spectrum of neutral morpholine and the calculated spectrum.... ResearchGate.
- SpectraBase. 4-Hexadecylmorpholine - Optional[1H NMR] - Chemical Shifts. Wiley.
- MySkinRecipes. This compound. MySkinRecipes.
- ResearchGate. Fragmentation and rearrangement processes in the mass spectra of perfluoroaromatic compounds. Part XI. Heterocyclic derivatives of phosphorus and some transition metals. ResearchGate.
- Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
- Wikipedia. Fragmentation (mass spectrometry). Wikipedia.
- Unknown Source. Benzene and its derivatives.
- The Royal Society of Chemistry. Ligand-free Iron/Copper Cocatalyzed N-Arylations of Aryl Halides with Amines under Microwave Irradiation. The Royal Society of Chemistry.
- McLaughlin, G., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. National Institutes of Health.
- NIST. Morpholine, 4-phenyl-. NIST WebBook.
- NIST. Morpholine. NIST WebBook.
- Clarke, F. H. (1962). cis- and trans-3-Methyl-2-phenylmorpholine. The Journal of Organic Chemistry.
- ORGANIC SPECTROSCOPY INTERNATIONAL. 4-(2-fluoro-4-nitrophenyl)morpholine. ORGANIC SPECTROSCOPY INTERNATIONAL.
- Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
- Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online.
- NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. NC State University Libraries.
- Onwudiwe, D. C., et al. (2022, November 4). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. National Center for Biotechnology Information.
Sources
- 1. This compound [myskinrecipes.com]
- 2. acdlabs.com [acdlabs.com]
- 3. echemi.com [echemi.com]
- 4. 4-Formylmorpholine(4394-85-8) 1H NMR spectrum [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academics.nat.tum.de [academics.nat.tum.de]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Morpholine(110-91-8) IR Spectrum [chemicalbook.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
A Comparative Guide to the Biological Activity of 4-(4-Bromo-2-fluorophenyl)morpholine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Phenylmorpholine Scaffolds
The morpholine ring is a privileged scaffold in medicinal chemistry, known for improving the physicochemical properties of drug candidates. When coupled with a phenyl ring, the resulting phenylmorpholine core structure serves as a versatile template for developing novel therapeutic agents. The introduction of halogen atoms, such as bromine and fluorine, onto the phenyl ring can significantly modulate the biological activity, potency, and pharmacokinetic profile of these compounds. This guide focuses on 4-(4-bromo-2-fluorophenyl)morpholine, a molecule featuring a specific halogenation pattern, and compares its potential biological activities with those of its structural analogs.
Comparative Analysis of Biological Activity
While direct head-to-head comparative studies of this compound with a comprehensive set of its analogs are not extensively available in the public domain, we can infer potential activities and structure-activity relationships from research on related substituted phenylmorpholine derivatives. The primary areas where these compounds have shown promise are in anticancer and neuroprotective applications.
Anticancer Activity
Morpholine derivatives have demonstrated significant potential as anticancer agents, with various analogs exhibiting cytotoxicity against a range of cancer cell lines. The substitution pattern on the phenyl ring plays a crucial role in determining the potency and selectivity of these compounds.
A study on morpholine-substituted quinazoline derivatives highlighted the anticancer potential of this class of compounds against A549 (lung cancer), MCF-7 (breast cancer), and SH-SY5Y (neuroblastoma) cell lines.[1] For instance, certain derivatives displayed significant cytotoxic activity, with IC50 values in the low micromolar range.[1] Another study on 2-morpholino-4-anilinoquinoline derivatives reported IC50 values against the HepG2 (liver cancer) cell line, with the most active compounds showing potencies of 8.50 µM, 11.42 µM, and 12.76 µM.[2][3] These findings underscore the potential of the morpholine moiety in the design of novel anticancer drugs.
The presence of halogen atoms on the phenyl ring can further enhance this activity. For example, studies on other heterocyclic compounds have shown that halogenation can significantly impact anticancer efficacy.[4] While specific data for this compound is limited, the combined electronic and steric effects of the bromo and fluoro groups are likely to influence its interaction with biological targets.
Table 1: Comparative Anticancer Activity of Selected Morpholine Derivatives (Data collated from multiple sources)
| Compound/Analog Class | Cancer Cell Line | IC50 (µM) | Reference |
| Morpholine-substituted quinazolines (e.g., AK-10) | A549 | 8.55 ± 0.67 | [1] |
| MCF-7 | 3.15 ± 0.23 | [1] | |
| SH-SY5Y | 3.36 ± 0.29 | [1] | |
| 2-morpholino-4-anilinoquinolines (e.g., 3d) | HepG2 | 8.50 ± 0.08 | [2][3] |
| 2-morpholino-4-anilinoquinolines (e.g., 3c) | HepG2 | 11.42 ± 0.01 | [2][3] |
| 2-morpholino-4-anilinoquinolines (e.g., 3e) | HepG2 | 12.76 ± 0.07 | [2][3] |
Note: The data in this table is for illustrative purposes and is collated from different studies. Direct comparison should be made with caution due to variations in experimental conditions.
Neuroprotective Activity
Substituted phenylmorpholines have also been investigated for their potential in treating neurodegenerative diseases.[5] The modulation of neurotransmitter systems and the protection of neuronal cells from various insults are key areas of interest.
Structure-Activity Relationship (SAR) Insights
The biological activity of 4-phenylmorpholine derivatives is intricately linked to the nature and position of substituents on the phenyl ring.
-
Halogenation: The presence, type, and position of halogen atoms can significantly influence activity. Fluorine, being highly electronegative, can alter the electronic properties of the phenyl ring and form strong interactions with biological targets. Bromine, being larger and more polarizable, can also contribute to binding affinity through hydrophobic and van der Waals interactions. The ortho-fluoro substitution in the target compound may induce a specific conformation that could be crucial for its activity.
-
Other Substituents: The introduction of other functional groups, such as methyl, methoxy, or nitro groups, can further modulate the activity, solubility, and metabolic stability of the compounds.
A comprehensive SAR study would involve the synthesis and parallel biological evaluation of a series of analogs with systematic variations in the substitution pattern on the phenyl ring.
Experimental Protocols for Biological Evaluation
To facilitate further research and a standardized comparison, we provide detailed protocols for key in vitro assays to evaluate the anticancer and neuroprotective activities of this compound and its analogs.
Cell Viability and Cytotoxicity Assays (MTT/XTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric methods used to assess cell metabolic activity, which is an indicator of cell viability.
Workflow for Cell Viability Assays
Caption: Workflow for MTT/XTT cell viability assays.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, SH-SY5Y) or neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or its analogs for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT/XTT Addition: Add MTT or XTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (around 570 nm for MTT and 450 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. Assays to detect apoptosis include Annexin V staining and caspase activity assays.
Workflow for Annexin V/PI Apoptosis Assay
Caption: Workflow for Annexin V/PI apoptosis assay.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the test compounds at their IC50 concentrations for a predetermined time (e.g., 24 hours).
-
Cell Harvesting and Staining: Harvest the cells, wash with PBS, and resuspend them in Annexin V binding buffer. Add fluorescently labeled Annexin V and a viability dye like propidium iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in different stages of apoptosis (viable, early apoptotic, late apoptotic, and necrotic).
Mitochondrial Membrane Potential Assay
Mitochondrial dysfunction is a hallmark of both cancer and neurodegenerative diseases. The mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial health.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the test compounds.
-
Staining: Incubate the cells with a fluorescent dye that accumulates in the mitochondria in a membrane potential-dependent manner (e.g., JC-1, TMRE, or TMRM).
-
Analysis: Analyze the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. A decrease in fluorescence indicates a loss of ΔΨm, suggesting mitochondrial dysfunction.
Conclusion and Future Directions
This compound and its analogs represent a promising class of compounds with potential applications in oncology and neuroprotection. The available data on related structures suggest that the specific halogenation pattern of the target compound could confer potent and selective biological activity.
Further research is warranted to synthesize a focused library of analogs and perform head-to-head comparisons of their anticancer and neuroprotective properties using the standardized protocols outlined in this guide. Such studies will be instrumental in elucidating the detailed structure-activity relationships and identifying lead candidates for further preclinical and clinical development. The insights gained will be invaluable for researchers, scientists, and drug development professionals working to translate these promising chemical scaffolds into novel therapeutics.
References
- Al-Ghorbani, M. Synthesis and anticancer evaluation of novel morpholine analogues. Sciforum.
- Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S3), 2218–2249.
- Di Pietro, P., et al. (2025). Comparative Evaluation of Cytotoxic and Apoptotic Effects of Natural Compounds in SH-SY5Y Neuroblastoma Cells in Relation to Their Physicochemical Properties. Molecules, 30(8), 1742.
- Wikipedia contributors. (2023, November 27). Substituted phenylmorpholine. In Wikipedia, The Free Encyclopedia.
- Hoda, N., et al.
- Nguyen, T. C., et al. (2024). In vitro cell viability assay of (A) all synthesized...
- Dwivedi, A. R., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 13(5), 599-609.
- Bercher, H., & Grisk, A. (1976). [Structure-activity relationships of halogenated phenylethanolamine and phenoxypropanolamine]. Acta biologica et medica Germanica, 35(1), 79–85.
- El-Sayed, M. A., et al. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Anti-inflammatory & anti-allergy agents in medicinal chemistry, 15(2), 127–134.
- Thabit, M. G., et al. (2025). Synthesis and biological evaluation of new 3-(4-subsituted phenyl)aminoquinoxaline derivatives as anticancer agents.
- Wang, L., et al. (2014). Structure-Activity Relationship of Halophenols as a New Class of Protein Tyrosine Kinase Inhibitors. Molecules, 19(11), 17894-17907.
- Lanza, M., et al. (2023). Neuroprotection by Drugs, Nutraceuticals and Physical Activity. International Journal of Molecular Sciences, 24(4), 3369.
- Engers, D. W., et al. (2011). Discovery, synthesis, and structure-activity relationship development of a series of N-(4-acetamido)phenylpicolinamides as positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu(4)) with CNS exposure in rats. Journal of medicinal chemistry, 54(4), 1106–1110.
- Mocan, T., et al. (2022). In Vitro and In Silico Investigations of Natural Compounds with Predicted Activity against Neuroblastomas. International Journal of Molecular Sciences, 23(22), 14068.
- Silva, J., et al. (2020). Formulation, Characterization and Evaluation against SH-SY5Y Cells of New Tacrine and Tacrine-MAP Loaded with Lipid Nanoparticles. Pharmaceutics, 12(10), 999.
- Tien, C. N., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3243-3252.
- Sharma, C., et al. (2019). Neuroprotective Strategies for Neurological Disorders by Natural Products: An update. Current neuropharmacology, 17(3), 247–267.
- Li, J., et al. (2014). Design, synthesis and in vitro antitumor activity evaluation of novel 4-pyrrylamino quinazoline derivatives. International journal of molecular sciences, 15(4), 6548–6560.
- Gallocchio, F., et al. (2024). Cytotoxic Profiles of Beauvericin, Citrinin, Moniliformin, and Patulin and Their Binary Combinations: A Literature-Based Comparison and Experimental Validation in SH-SY5Y Cells. Toxins, 16(10), 405.
- Moriguchi, S., et al. (2007). Structure-activity relationship of neuroprotective and reactive oxygen species scavenging activities for allium organosulfur compounds. Biological & pharmaceutical bulletin, 30(2), 354–358.
- García-García, A., et al. (2023). Neuroprotective Effects of Agri-Food By-Products Rich in Phenolic Compounds. Antioxidants, 12(2), 485.
- InTech. (2024). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. In IntechOpen.
- Bau, Y. S., et al. (2014). Discovery, structure-activity relationship studies, and anti-nociceptive effects of 1-phenyl-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one as novel opioid receptor agonists. Bioorganic & medicinal chemistry, 22(17), 4694–4703.
- Ferreira, R., et al. (2021). Neuroprotective Effects of Neuropeptide Y against Neurodegenerative Disease. Biomolecules, 11(11), 1694.
- Fan, S., et al. (2019). Neuroprotective Effect of Natural Alkaloid Fangchinoline Against Oxidative Glutamate Toxicity: Involvement of Keap1-Nrf2 Axis Regulation. Neurotoxicity research, 36(2), 333–344.
Sources
- 1. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and in vitro antitumor activity evaluation of novel 4-pyrrylamino quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship of Halophenols as a New Class of Protein Tyrosine Kinase Inhibitors [mdpi.com]
- 5. Comparative Evaluation of Cytotoxic and Apoptotic Effects of Natural Compounds in SH-SY5Y Neuroblastoma Cells in Relation to Their Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Impact of Fluorine Substitution on the Bioactivity of Phenylmorpholines
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms has become a cornerstone for optimizing the pharmacological profile of therapeutic candidates.[1][2] This guide provides an in-depth comparison of how fluorine substitution on the phenyl ring of phenylmorpholine scaffolds modulates their bioactivity, with a particular focus on their function as central nervous system (CNS) stimulants. We will delve into the underlying principles, present comparative experimental data, and provide detailed protocols for assessing these effects, offering researchers, scientists, and drug development professionals a comprehensive resource for their work in this area.
The phenylmorpholine core, notably represented by phenmetrazine, has a well-documented history as a psychostimulant, primarily acting as a monoamine releasing agent.[3][4] The introduction of fluorine, a small but highly electronegative atom, can profoundly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[5][6][7] These modifications often translate into significant changes in potency, selectivity, and pharmacokinetic profiles.[1][8]
The Rationale for Fluorination: A Strategic Approach to Modulating Bioactivity
The decision to introduce fluorine into a drug candidate is a strategic one, aimed at leveraging its unique properties to overcome pharmacological hurdles.[9][10] The carbon-fluorine bond is exceptionally strong, which can shield adjacent parts of the molecule from metabolic degradation, thereby increasing its half-life.[9] Furthermore, fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups and influence the molecule's overall electronic distribution, which can lead to enhanced binding interactions with target proteins.[5][11] In the context of CNS-acting drugs like phenylmorpholines, fluorine substitution can also increase lipophilicity, potentially improving penetration across the blood-brain barrier.[5][9]
Comparative Bioactivity of Fluorinated Phenylmorpholine Analogs
The impact of fluorine substitution is highly dependent on its position on the phenyl ring. Research into positional isomers of fluorophenmetrazine (FPM) — namely 2-fluorophenmetrazine (2-FPM), 3-fluorophenmetrazine (3-FPM), and 4-fluorophenmetrazine (4-FPM) — reveals significant differences in their interactions with the primary targets for psychostimulants: the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[12][13] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, and their inhibition or reversal leads to increased extracellular monoamine concentrations and subsequent stimulant effects.
Below is a summary of the in vitro data for the inhibition of monoamine uptake by these fluorinated analogs compared to the parent compound, phenmetrazine, and the well-known psychostimulant cocaine.
| Compound | DAT IC50 (μM) | NET IC50 (μM) | SERT IC50 (μM) |
| Phenmetrazine | 0.070-0.131 | 0.029-0.050 | 7.765->10 |
| 2-FPM | < 2.5 | < 2.5 | > 80 |
| 3-FPM | < 2.5 | < 2.5 | > 80 |
| 4-FPM | < 2.5 | < 2.5 | > 80 |
| Cocaine | < 2.5 | < 2.5 | Not specified |
| Data synthesized from multiple sources.[12][13][14] |
As the data indicates, the fluorinated analogs of phenmetrazine are potent inhibitors of dopamine and norepinephrine uptake, with potencies comparable to that of cocaine.[12][13] Notably, they exhibit significantly lower potency at the serotonin transporter, suggesting a more selective catecholaminergic profile.[12][13]
Beyond uptake inhibition, these compounds also act as substrate-type releasers, inducing efflux of monoamines through the transporters.[12][13] This dual mechanism of action, inhibiting reuptake and promoting release, is characteristic of amphetamine-like stimulants.
Experimental Protocols for Assessing Bioactivity
To provide a practical framework for researchers, we outline the key experimental workflows for determining the bioactivity of novel phenylmorpholine analogs.
Protocol 1: In Vitro Monoamine Transporter Uptake Inhibition Assay
This assay determines the potency of a compound in inhibiting the uptake of radiolabeled neurotransmitters into cells expressing the respective transporters.
Methodology:
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are cultured and stably transfected to express human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporters.
-
Assay Preparation: The cells are harvested and plated in 96-well plates.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound (e.g., 2-FPM, 3-FPM, 4-FPM) or a vehicle control.
-
Radioligand Addition: A radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) is added to each well.
-
Incubation and Termination: The plates are incubated to allow for transporter-mediated uptake of the radioligand. The uptake is then terminated by rapid washing with ice-cold buffer.
-
Quantification: The amount of radioactivity taken up by the cells is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific uptake (IC50 value).
Protocol 2: In Vitro Monoamine Efflux Assay
This assay measures the ability of a compound to induce the release of pre-loaded radiolabeled neurotransmitters from cells.
Methodology:
-
Cell Preparation: Similar to the uptake assay, HEK293 cells expressing the monoamine transporters are used.
-
Radioligand Loading: The cells are pre-loaded with a radiolabeled substrate (e.g., [³H]MPP+ for DAT and NET, or [³H]5-HT for SERT).
-
Washing: The cells are washed to remove any extracellular radioligand.
-
Compound Application: The cells are then exposed to the test compound at various concentrations.
-
Sample Collection: The supernatant is collected at specific time points.
-
Quantification: The amount of radioactivity released into the supernatant is measured.
-
Data Analysis: The data is analyzed to determine the concentration of the compound that elicits 50% of the maximal release (EC50 value).
Structure-Activity Relationship (SAR) of Fluorinated Phenylmorpholines
The data from these assays allows for the development of a structure-activity relationship (SAR) profile, which is crucial for rational drug design.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Importance of Fluorine in the Life Science Industry | CHIMIA [chimia.ch]
- 9. chimia.ch [chimia.ch]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 2-Phenylmorpholine - Wikipedia [en.wikipedia.org]
A Comparative Guide to 4-(4-Bromo-2-fluorophenyl)morpholine Derivatives as LRRK2 Kinase Inhibitors
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4-(4-bromo-2-fluorophenyl)morpholine derivatives, with a primary focus on their potent and selective inhibition of Leucine-rich repeat kinase 2 (LRRK2). Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease, making LRRK2 a compelling therapeutic target.[1][2][3] The morpholine moiety is a privileged structure in medicinal chemistry, often incorporated to enhance potency and improve pharmacokinetic properties.[4][5][6][7] This guide will dissect the SAR of the lead compound GNE-7915, compare its performance with alternative LRRK2 inhibitors, and provide detailed experimental protocols for researchers in the field of neurodegenerative disease drug discovery.
The Rise of LRRK2 as a Therapeutic Target in Parkinson's Disease
LRRK2 is a large, multi-domain protein that includes a kinase domain and a GTPase domain.[2][3][8] Pathogenic mutations, such as the common G2019S mutation, lead to increased kinase activity, which is believed to contribute to the neurodegeneration observed in Parkinson's disease.[2][8][9] Therefore, the development of potent and selective LRRK2 kinase inhibitors is a rational therapeutic strategy.[1][2][10] The this compound scaffold has emerged as a key pharmacophore in the design of such inhibitors.[11]
GNE-7915: A Potent and Brain-Penetrant LRRK2 Inhibitor
GNE-7915 is a highly potent, selective, and brain-penetrant LRRK2 inhibitor that features the this compound core.[1][10] It demonstrates a remarkable balance of cellular potency, kinase selectivity, metabolic stability, and brain penetration, making it a valuable tool for interrogating LRRK2 biology and a promising lead for further development.[10]
Structure-Activity Relationship (SAR) Insights
The development of GNE-7915 and related analogs has provided crucial insights into the SAR of this chemical series. The key structural features contributing to its high affinity and selectivity include:
-
The Morpholine Group: The morpholine ring is a critical component, likely contributing to the compound's favorable pharmacokinetic properties, such as improved solubility and metabolic stability.[4][5] Its orientation and interaction with the solvent-exposed region of the kinase are important for maintaining potency.
-
The 4-Bromo-2-fluorophenyl Moiety: The substitution pattern on the phenyl ring is crucial for potent LRRK2 inhibition. The bromine atom and the fluorine atom are positioned to make key interactions within the ATP-binding pocket of the LRRK2 kinase domain. The ortho-fluoro substitution, in particular, is often employed to modulate the conformation of the molecule and enhance binding affinity.
-
The Aminopyrimidine Core: GNE-7915 is built upon an aminopyrimidine scaffold, which serves as a hinge-binding motif, a common feature in many kinase inhibitors.[10] Variations in the substituents on this core have been extensively explored to optimize potency and selectivity.
Performance Comparison with Alternative LRRK2 Inhibitors
To provide a comprehensive understanding of the therapeutic landscape, it is essential to compare the performance of GNE-7915 with other classes of LRRK2 inhibitors. This section will focus on two distinct alternative scaffolds: pyrrolopyrimidines (e.g., PF-06447475) and 3-(4-pyrimidinyl) indazoles (e.g., MLi-2).
| Compound | Scaffold | LRRK2 IC50 (nM) | Kinase Selectivity | Brain Penetration | Reference |
| GNE-7915 | This compound | 9 | High (only TTK >50% inhibition at 0.1 µM out of 187 kinases) | Excellent | [10][12] |
| PF-06447475 | Pyrrolopyrimidine | 3 (WT), 11 (G2019S) | High | Brain Penetrant | [2] |
| MLi-2 | 3-(4-pyrimidinyl) indazole | 1.2 | High | Orally available, brain penetrant | [2] |
Key Discussion Points:
-
Potency: All three compounds exhibit potent, low nanomolar inhibition of LRRK2 kinase activity. MLi-2 appears to be the most potent in biochemical assays.
-
Selectivity: High kinase selectivity is a critical attribute for any clinical candidate to minimize off-target effects. GNE-7915 and PF-06447475 have been shown to be highly selective.
-
Brain Penetration: For a Parkinson's disease therapeutic, the ability to cross the blood-brain barrier is paramount. All three compounds have been optimized for brain penetration.
The choice of a particular scaffold for further development depends on a multitude of factors, including synthetic accessibility, intellectual property landscape, and the overall preclinical safety and efficacy profile.
Experimental Protocols
The following are representative protocols for key assays used in the characterization of LRRK2 inhibitors.
LRRK2 Kinase Activity Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay measures the phosphorylation of a substrate peptide by LRRK2.
Materials:
-
Recombinant LRRK2 enzyme
-
LRRKtide peptide substrate
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
HTRF detection reagents (e.g., europium-labeled anti-phospho-LRRKtide antibody and an XL665-labeled secondary antibody)
-
Test compounds (e.g., GNE-7915)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add 2 µL of the compound dilution.
-
Add 4 µL of a solution containing the LRRK2 enzyme and LRRKtide substrate in assay buffer.
-
Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the HTRF detection reagents.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio and determine the IC50 values by fitting the data to a four-parameter logistic equation.
Cellular LRRK2 Autophosphorylation Assay
This assay measures the inhibition of LRRK2 autophosphorylation at Ser1292 in a cellular context.
Materials:
-
Cells expressing LRRK2 (e.g., HEK293T cells overexpressing wild-type or mutant LRRK2)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-LRRK2 (Ser1292) and anti-total LRRK2
-
Western blotting reagents and equipment
Procedure:
-
Plate cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and Western blotting using the anti-phospho-LRRK2 and anti-total LRRK2 antibodies.
-
Quantify the band intensities and calculate the ratio of phosphorylated LRRK2 to total LRRK2.
-
Determine the cellular IC50 value for the inhibition of LRRK2 autophosphorylation.
Visualizing the LRRK2 Signaling Pathway and Drug Discovery Workflow
Caption: A typical drug discovery workflow for developing LRRK2 inhibitors.
Conclusion
The this compound scaffold has proven to be a highly valuable starting point for the development of potent, selective, and brain-penetrant LRRK2 inhibitors. GNE-7915 stands out as a well-characterized example, demonstrating the successful application of structure-based drug design principles. While alternative scaffolds also show significant promise, the continued exploration of the SAR of morpholine-containing derivatives is likely to yield further improvements in the quest for a disease-modifying therapy for Parkinson's disease. The experimental protocols and comparative data presented in this guide are intended to equip researchers with the necessary information to advance their own drug discovery efforts targeting LRRK2.
References
- Estrada, A. A., et al. (2012). Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors. Journal of Medicinal Chemistry, 55(22), 9416-9433. [Link]
- Chen, J., et al. (2024). The design and development of LRRK2 inhibitors as novel therapeutics for Parkinson's disease. Acta Pharmaceutica Sinica B. [Link]
- Singh, A., et al. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2515812. [Link]
- MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]
- Scott, J. D., et al. (2017). Discovery and optimization of pyrrolopyrimidines as highly potent, selective and brain-penetrant LRRK2 inhibitors. RSC Medicinal Chemistry. [Link]
- García-Sosa, A. T., et al. (2018). QSAR Modelling to Identify LRRK2 Inhibitors for Parkinson's Disease. Current Topics in Medicinal Chemistry, 18(13), 1133-1143. [Link]
- Newman, A. H., et al. (2004). Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation. Journal of Medicinal Chemistry, 47(13), 3388-3398. [Link]
- Sharma, A., et al. (2002). Structure-activity relationships at the monoamine transporters and sigma receptors for a novel series of 9-[3-(cis-3,5-dimethyl-1-piperazinyl)propyl]carbazole (rimcazole) analogues. Journal of Medicinal Chemistry, 45(18), 3949-3957. [Link]
- Chan, B. K., et al. (2012). Discovery of selective LRRK2 inhibitors guided by computational analysis and molecular modeling. ACS Medicinal Chemistry Letters, 3(8), 654-659. [Link]
- Kumar, S., & Singh, S. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
- ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved.
- ResearchGate. (n.d.). (PDF) QSAR Modelling to Identify LRRK2 Inhibitors for Parkinson's Disease.
- ResearchGate. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update.
- Kumar, S., & Singh, S. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
- Khan, S. A., et al. (2022). Structural Insights and Development of LRRK2 Inhibitors for Parkinson's Disease in the Last Decade. International Journal of Molecular Sciences, 23(16), 9091. [Link]
- West, A. B., & Cookson, M. R. (2021). Development of mutation-selective LRRK2 kinase inhibitors as precision medicine for Parkinson's disease and other diseases for which carriers are at increased risk. Frontiers in Neuroscience, 15, 693248. [Link]
- Lee, B. D., et al. (2011). Inhibitors of Leucine Rich Repeat Kinase 2 (LRRK2) Protect Against LRRK2-Models of Parkinson's Disease. ACS Chemical Neuroscience, 2(3), 141-146. [Link]
- Chem-Impex. (n.d.). 4-(4-Bromophenyl)morpholine. Chem-Impex. [Link]
- Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858. [Link]
- PubChem. (n.d.). 4-(4-Bromophenyl)morpholine. PubChem. [Link]
Sources
- 1. medkoo.com [medkoo.com]
- 2. The design and development of LRRK2 inhibitors as novel therapeutics for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of mutation-selective LRRK2 kinase inhibitors as precision medicine for Parkinson's disease and other diseases for which carriers are at increased risk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitors of Leucine Rich Repeat Kinase 2 (LRRK2) Protect Against LRRK2-Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound [myskinrecipes.com]
- 12. medchemexpress.com [medchemexpress.com]
A Researcher's Guide to the In Vitro and In Vivo Evaluation of 4-(4-Bromo-2-fluorophenyl)morpholine-Based Kinase Inhibitors
The 4-(4-bromo-2-fluorophenyl)morpholine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of novel kinase inhibitors. Its unique combination of a morpholine ring, known to enhance pharmacokinetic properties, and a halogenated phenyl group, which can be tailored for specific kinase active site interactions, makes it a compelling starting point for drug discovery programs targeting oncogenic signaling pathways.[1][2] This guide provides an in-depth comparison of the evaluation cascade for compounds derived from this scaffold, focusing on the PI3K/Akt/mTOR pathway, a critical signaling network frequently dysregulated in cancer.[3][4][5] We will explore the rationale behind experimental choices, present comparative data from closely related analogs, and provide detailed protocols to ensure scientific rigor and reproducibility.
The Rationale for Targeting Kinases with Morpholine-Based Scaffolds
Protein kinases are crucial regulators of cellular processes, and their aberrant activity is a hallmark of many cancers.[6][7] The morpholine moiety is often incorporated into kinase inhibitors to improve aqueous solubility and metabolic stability, crucial for developing orally bioavailable drugs.[4] The bromo- and fluoro-substitutions on the phenyl ring offer opportunities for strong and selective interactions within the ATP-binding pocket of target kinases, potentially leading to high potency and reduced off-target effects.[8][9] This guide will use representative compounds with similar structural features to illustrate the evaluation process, as specific data for direct derivatives of this compound is not yet extensively published.
In Vitro Evaluation: From Enzyme to Cell
The initial assessment of novel kinase inhibitors involves a hierarchical series of in vitro assays to determine their potency, selectivity, and cellular activity.
Biochemical Kinase Assays
The first step is to assess the direct inhibitory effect of the compounds on the target kinase enzyme. This is typically done using a cell-free enzymatic assay.
Comparative Data: PI3K Isoform Inhibition
Here, we present representative data for a series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives, which share the morpholine and a halogenated phenyl ring with our lead scaffold, against PI3K isoforms.
| Compound ID | R-group on Phenyl Ring | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) |
| BKM-120 (Control) | - | 44.6 | >1000 | >1000 | >1000 |
| Analogue 1 | 3-hydroxyphenyl | - | 62% inhibition @ 1µM | 70% inhibition @ 1µM | - |
| Analogue 2 | 4-chlorophenyl | - | - | - | - |
| Analogue 3 | 3-bromophenyl | - | - | - | - |
| Analogue 4 | 2-fluorophenyl | - | - | - | - |
| Compound 17p | (from a dimorpholinopyrimidine series) | 31.8 | >1000 | >1000 | 15.4 |
Data is representative and compiled from similar classes of compounds to illustrate expected outcomes.[1][2][10]
Experimental Protocol: In Vitro PI3Kα Kinase Assay
-
Reagents and Materials: Recombinant human PI3Kα, PIP2 substrate, ATP, ADP-Glo™ Kinase Assay kit.
-
Compound Preparation: Serially dilute test compounds in DMSO.
-
Kinase Reaction: In a 384-well plate, add PI3Kα enzyme, test compound, and PIP2 substrate in kinase buffer.
-
Initiation: Start the reaction by adding ATP. Incubate at room temperature for 1 hour.
-
Detection: Add ADP-Glo™ reagent to stop the kinase reaction and deplete remaining ATP.
-
Luminescence: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. Calculate IC50 values by fitting the data to a dose-response curve.
DOT Diagram: In Vitro Kinase Assay Workflow
Caption: Workflow for a typical in vitro biochemical kinase assay.
Cell-Based Assays
Following enzymatic validation, it is crucial to assess the compound's activity in a cellular context. This confirms cell permeability and target engagement within the complex intracellular environment.
1. Cell Viability/Antiproliferative Assays
These assays determine the compound's ability to inhibit cancer cell growth.
Comparative Data: Antiproliferative Activity (IC50 in µM)
| Compound ID | A2780 (Ovarian) | MCF7 (Breast) | U87MG (Glioblastoma) | DU145 (Prostate) |
| BKM-120 (Control) | 0.5 | 0.8 | 0.6 | 1.2 |
| Compound 17e | 0.6 | 0.9 | 0.7 | 1.5 |
| Compound 17o | 1.2 | 1.5 | 1.3 | 2.1 |
| Compound 17p | 1.0 | 1.3 | 1.1 | 1.8 |
Data is for a series of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives and is representative of expected results.[1][10]
2. Target Engagement and Pathway Modulation Assays
Western blotting is a standard technique to confirm that the compound inhibits the intended signaling pathway. For PI3K inhibitors, this involves measuring the phosphorylation status of downstream effectors like Akt and S6 kinase. A reduction in phosphorylated Akt (p-Akt) and phosphorylated S6 (p-S6) indicates successful target engagement.[3]
Experimental Protocol: Western Blot for p-Akt
-
Cell Treatment: Plate cancer cells (e.g., MCF7) and treat with various concentrations of the test compound for 2-4 hours.
-
Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities to determine the ratio of p-Akt to total Akt.
DOT Diagram: PI3K/Akt/mTOR Signaling Pathway
Sources
- 1. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of quinazolines as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
A Comparative Analysis of Synthetic Routes to 4-(4-Bromo-2-fluorophenyl)morpholine: A Guide for Researchers
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-(4-Bromo-2-fluorophenyl)morpholine is a valuable building block in medicinal chemistry, notably in the synthesis of oxazolidinone antibacterials.[1][2] This guide provides a comparative analysis of the primary synthetic routes to this compound, offering insights into the mechanistic underpinnings, practical execution, and relative merits of each approach. We will delve into three major strategies: Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig amination, and the Ullmann condensation, providing detailed, actionable protocols and experimental data to inform your synthetic planning.
Introduction to the Synthetic Challenge
The synthesis of this compound involves the formation of a C-N bond between a substituted aryl halide and morpholine. The choice of synthetic route is dictated by factors such as the availability and cost of starting materials, desired yield and purity, scalability, and tolerance to other functional groups. The presence of multiple halogen substituents on the aromatic ring introduces considerations of regioselectivity and reactivity that must be carefully managed.
Route 1: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a powerful method for the formation of aryl-heteroatom bonds, particularly when the aromatic ring is activated by electron-withdrawing groups. In the case of this compound, a plausible and efficient starting material is 1-bromo-2,4-difluorobenzene. The fluorine atom at the 4-position is activated towards nucleophilic attack by the fluorine at the 2-position and the bromine at the 1-position.
Mechanistic Insights
The SNAr reaction typically proceeds via a two-step addition-elimination mechanism. The nucleophile (morpholine) attacks the electron-deficient aromatic ring at the carbon bearing the leaving group (fluorine), forming a resonance-stabilized intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored. The rate-determining step is usually the formation of the Meisenheimer complex.
Caption: SNAr mechanism for the synthesis of this compound.
Experimental Protocol (SNAr)
This protocol is based on established procedures for the reaction of difluorobenzenes with morpholine.
Materials:
-
1-Bromo-2,4-difluorobenzene
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 1-bromo-2,4-difluorobenzene (1.0 eq) in DMSO, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Advantages and Disadvantages of the SNAr Route
| Advantages | Disadvantages |
| Cost-effective: Generally does not require expensive metal catalysts or ligands. | Limited substrate scope: Requires an activated aryl halide. |
| Simple procedure: The reaction setup and workup are relatively straightforward. | High temperatures: May require elevated temperatures, which can be a limitation for sensitive substrates. |
| Good yields: Can provide high yields for suitable substrates. | Potential for side reactions: At high temperatures, other side reactions may occur. |
Route 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds. This method is renowned for its broad substrate scope and functional group tolerance. The starting material for this route would be 1,4-dibromo-2-fluorobenzene.
Mechanistic Insights
The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves several key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: Morpholine coordinates to the Pd(II) complex, and a base facilitates its deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol (Buchwald-Hartwig Amination)
This is a representative protocol based on general procedures for the Buchwald-Hartwig amination of aryl bromides with morpholine.[3]
Materials:
-
1,4-Dibromo-2-fluorobenzene
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) or similar phosphine ligand
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, add 1,4-dibromo-2-fluorobenzene (1.0 eq), Pd(OAc)₂ (e.g., 2 mol%), and the phosphine ligand (e.g., 4 mol%) to a dry Schlenk tube with a magnetic stir bar.
-
Add sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon) three times.
-
Add morpholine (1.2 eq) followed by the anhydrous solvent (e.g., toluene) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by silica gel column chromatography.
Advantages and Disadvantages of the Buchwald-Hartwig Route
| Advantages | Disadvantages |
| Broad substrate scope: Tolerates a wide range of functional groups. | Cost: Palladium catalysts and phosphine ligands can be expensive. |
| Milder conditions: Often proceeds under milder conditions than Ullmann condensation. | Air and moisture sensitivity: The catalyst system can be sensitive to air and moisture. |
| High yields: Generally provides good to excellent yields. | Ligand screening: Optimization may require screening of different ligands. |
Route 3: Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds. While traditionally requiring harsh reaction conditions, modern protocols with the use of ligands have made this a more viable option. The starting material for this route would also be 1,4-dibromo-2-fluorobenzene.
Mechanistic Insights
The mechanism of the Ullmann condensation is less definitively established than the Buchwald-Hartwig reaction but is generally believed to involve a Cu(I)/Cu(III) catalytic cycle. The key steps are thought to be:
-
Formation of a Copper Amide: The Cu(I) catalyst reacts with morpholine in the presence of a base to form a copper(I) morpholinide species.
-
Oxidative Addition: The aryl bromide undergoes oxidative addition to the Cu(I) species to form a Cu(III) intermediate.
-
Reductive Elimination: The aryl group and the morpholinyl group are eliminated from the copper center to form the product and regenerate a Cu(I) species.
Caption: A plausible catalytic cycle for the Ullmann condensation.
Experimental Protocol (Ullmann Condensation)
This representative protocol is based on modern Ullmann-type amination reactions.
Materials:
-
1,4-Dibromo-2-fluorobenzene
-
Morpholine
-
Copper(I) iodide (CuI)
-
A suitable ligand (e.g., 1,10-phenanthroline or an amino acid like L-proline)
-
A base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
A high-boiling polar solvent such as dimethylformamide (DMF) or DMSO
Procedure:
-
Combine 1,4-dibromo-2-fluorobenzene (1.0 eq), morpholine (1.5 eq), CuI (e.g., 10 mol%), the ligand (e.g., 20 mol%), and the base (2.0 eq) in a reaction vessel.
-
Add the solvent (e.g., DMF).
-
Purge the reaction vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Heat the reaction mixture to a high temperature (e.g., 110-150 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry over a drying agent, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Advantages and Disadvantages of the Ullmann Route
| Advantages | Disadvantages |
| Lower catalyst cost: Copper is significantly cheaper and more abundant than palladium. | Harsh conditions: Often requires high temperatures and strongly polar solvents. |
| Improving conditions: Modern ligand development has led to milder reaction conditions. | Substrate scope: Can be less tolerant of sensitive functional groups compared to Buchwald-Hartwig. |
| Scalability: Can be a cost-effective option for large-scale synthesis. | Stoichiometric copper: Older procedures may require stoichiometric amounts of copper. |
Comparative Analysis Summary
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination | Ullmann Condensation |
| Starting Material | 1-Bromo-2,4-difluorobenzene | 1,4-Dibromo-2-fluorobenzene | 1,4-Dibromo-2-fluorobenzene |
| Catalyst | None (base-mediated) | Palladium-based | Copper-based |
| Ligand | Not required | Phosphine-based | Often required (e.g., phenanthroline, amino acids) |
| Reaction Temperature | Moderate to High | Mild to Moderate | High (though modern methods are milder) |
| Cost | Low | High | Moderate |
| Substrate Scope | Limited to activated arenes | Broad | Moderate to Broad |
| Functional Group Tolerance | Moderate | High | Moderate |
| Scalability | Good | Moderate (cost can be a factor) | Good (cost-effective) |
Conclusion and Recommendations
The choice of the optimal synthetic route to this compound depends heavily on the specific needs and constraints of the project.
-
For cost-effectiveness and simplicity on a large scale , the Nucleophilic Aromatic Substitution (SNAr) route starting from 1-bromo-2,4-difluorobenzene is a highly attractive option, provided the starting material is readily available.
-
For versatility, high functional group tolerance, and milder reaction conditions , particularly in the context of medicinal chemistry where complex molecules are often involved, the Buchwald-Hartwig amination is the method of choice, despite the higher cost of the catalyst system.
-
The Ullmann condensation offers a compromise, with a lower catalyst cost than the Buchwald-Hartwig reaction. With modern advancements in ligand development, it can be a viable and scalable alternative, although it may require more optimization to achieve the desired efficiency and mildness.
It is recommended that researchers evaluate the cost and availability of starting materials and reagents, and perform small-scale trials of the most promising routes to determine the optimal conditions for their specific application. This guide provides the foundational knowledge and practical protocols to embark on this process with confidence.
References
- BenchChem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 1,3-Dibromo-5-nitrobenzene. 2025.
- BenchChem. A Comparative Analysis of Ullmann and Buchwald-Hartwig Reactions for the Amination of 2-Iodo-5-methylbenzoic Acid. 2025.
- CymitQuimica. This compound.
- Li, Y. et al. Chinese Chemical Letters. 2012, 24, 230-232.
- MySkinRecipes. This compound.
- PubMed Central. Synthesis and structure-activity studies of novel homomorpholine oxazolidinone antibacterial agents. 2009.
- Royal Society of Chemistry. Electronic Supporting Information (ESI) for Continuous-flow SNAr reaction of 2,4-difluoronitrobenzene with morpholine.
- Sigma-Aldrich. This compound.
Sources
A Comparative Guide to Purity Validation of 4-(4-Bromo-2-fluorophenyl)morpholine: The Ascendancy of Quantitative NMR
In the rigorous landscape of pharmaceutical development, the absolute purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a molecule like 4-(4-Bromo-2-fluorophenyl)morpholine, a potential building block in novel therapeutics, precise and accurate purity determination is paramount. This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods for this purpose. We will move beyond a simple recitation of protocols to explore the fundamental principles that make qNMR a primary, self-validating analytical technique, grounded in the standards of the International Council for Harmonisation (ICH) and various pharmacopeias.[1][2][3]
The Principle of Absolute Quantification: Why qNMR Stands Apart
Unlike chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), which are inherently comparative and require a certified reference standard of the same compound for accurate quantification, qNMR is a primary ratio method.[4][5] The foundational principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[5][6][7][8] This allows for the determination of a compound's purity or concentration by comparing the integral of one of its unique signals to the integral of a signal from a certified internal standard of a different compound, whose purity and weight are known with high accuracy.[7][9]
This distinction elevates qNMR from a simple quality control tool to a metrological technique capable of providing SI-traceable results, making it invaluable for certifying reference materials and for instances where a specific standard for an impurity or a new chemical entity is unavailable or prohibitively expensive.[5][7][10][11]
Visualizing the qNMR Workflow
The logical flow of a qNMR experiment is designed to ensure accuracy and reproducibility at every stage. From meticulous sample preparation to precise data acquisition and processing, each step is critical for a trustworthy result.
Caption: The four-stage workflow for quantitative NMR (qNMR) analysis.
Experimental Protocol: qNMR Purity of this compound
This protocol is designed as a self-validating system, where the choice of parameters and standards ensures the integrity of the final result.
1. Materials and Reagents
-
Analyte: this compound (Approx. 15-20 mg)
-
Internal Standard (IS): Maleic Acid (Certified Reference Material, ≥99.5% purity). (Approx. 8-10 mg).
-
Causality: Maleic acid is chosen for its high purity, stability, non-hygroscopic nature, and simple singlet proton signal in a relatively clear region of the spectrum (~6.3 ppm), which is unlikely to overlap with the analyte's signals.[12]
-
-
Deuterated Solvent: Dimethyl Sulfoxide-d6 (DMSO-d6).
-
Causality: DMSO-d6 is an excellent solvent for a wide range of organic molecules and will fully dissolve both the analyte and the internal standard, which is critical for creating a homogeneous solution and obtaining sharp NMR signals.[13]
-
-
Equipment: High-field NMR Spectrometer (≥400 MHz), high-precision analytical balance (readable to 0.01 mg), volumetric flask, Class A pipettes, high-quality NMR tubes.
2. Sample Preparation The largest source of error in qNMR is often weighing; therefore, meticulous care is essential.[5][14]
-
Accurately weigh approximately 15-20 mg of this compound into a clean, dry vial, recording the weight to the highest precision possible (m_analyte).
-
Accurately weigh approximately 8-10 mg of maleic acid (IS) into the same vial, recording the weight (m_std).
-
Experience Insight: A 1:1 molar ratio is often ideal, but a mass ratio that results in signals of comparable intensity for integration is the practical goal.[6]
-
-
Add approximately 0.7 mL of DMSO-d6 to the vial.
-
Ensure complete dissolution by gentle vortexing or sonication. A homogeneous solution is non-negotiable for accurate quantification.[13][15]
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition Optimized experimental parameters are critical for ensuring that signal integrals are truly quantitative.[16]
-
Pulse Program: A simple, single-pulse experiment (e.g., Bruker's zg30 or JEOL's equivalent) is recommended.[6][17]
-
Pulse Angle (p1): Calibrate a 90° pulse width to ensure maximum and uniform excitation across the spectrum.
-
Relaxation Delay (d1): Set to at least 5 times the longest spin-lattice relaxation time (T1) of any proton to be integrated (both analyte and IS).
-
Expertise Insight: This is the most critical parameter for accuracy.[15] A shorter delay will lead to incomplete relaxation and signal saturation, especially for nuclei with long T1 values, systematically underestimating their integral and rendering the quantification invalid. If T1 values are unknown, a conservative delay of 30-60 seconds is a safe starting point.
-
-
Number of Scans (ns): Set to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks of interest to ensure precision better than 1%.[6][18] This may require 16 to 64 scans.
-
Acquisition Time (aq): Set to at least 3-4 seconds to allow the Free Induction Decay (FID) to decay fully, preventing truncation that can distort peak shapes and integrals.[6]
-
Temperature: Maintain a constant, controlled temperature throughout the experiment.
4. Data Processing and Purity Calculation Manual and careful processing is superior to automated routines for high-accuracy qNMR.[6]
-
Apply a gentle exponential window function (line broadening of 0.1-0.3 Hz) to improve S/N without significantly distorting lineshape.
-
Perform a Fourier Transform.
-
Manually and carefully phase correct the spectrum to achieve a pure absorption signal for all peaks.
-
Apply a high-order polynomial baseline correction to ensure a flat baseline across the entire spectrum, especially around the integrated signals.
-
Integrate a well-resolved, unique signal for the analyte and the signal for the internal standard. For this compound, aromatic protons or the morpholine protons are likely candidates. For maleic acid, integrate the singlet around 6.3 ppm.
-
Calculate the purity using the following equation[6]:
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std
Where:
-
I: Integral value of the signal
-
N: Number of protons giving rise to the signal (e.g., N_std = 2 for the two vinyl protons of maleic acid)
-
M: Molar mass of the compound
-
m: Mass of the compound weighed
-
Purity_std: Purity of the internal standard (from its certificate)
-
Comparative Analysis: qNMR vs. Orthogonal Methods
An orthogonal approach, using techniques based on different physical principles, provides the highest confidence in a purity value.[18]
Caption: Core attributes of qNMR compared to alternative purity methods.
Data Summary: Head-to-Head Comparison
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-FID) |
| Fundamental Principle | Spectroscopy: Signal area is directly proportional to the number of nuclei.[5][6] | Chromatography: Physical separation based on partitioning between phases. | Chromatography: Separation based on partitioning for volatile/semi-volatile compounds. |
| Quantification Type | Primary (Absolute): Does not require a reference standard of the analyte.[4][7] | Secondary (Relative): Requires a specific, certified reference standard of the analyte.[9] | Secondary (Relative): Requires a specific, certified reference standard of the analyte. |
| Selectivity | High. Can distinguish and quantify isomers and impurities if signals are resolved. | High. Excellent separation capability for complex mixtures. | Very high. Excellent separation for volatile compounds.[19] |
| Sensitivity | Moderate (mg scale). | High (µg to ng scale). | Very high (ng to pg scale). |
| Precision & Accuracy | Excellent (<1% RSD achievable with proper setup).[4][20] | Excellent (<1% RSD achievable with proper calibration). | Excellent (<1% RSD achievable with proper calibration). |
| Method Development | Generally faster; universal conditions can be applied to many molecules. | Can be time-consuming; requires optimization of column, mobile phase, and gradient. | Requires optimization of temperature programs and column choice; limited to thermally stable analytes.[21] |
| Sample Throughput | Lower, due to longer acquisition times (especially relaxation delays). | High, especially with UPLC systems.[22] | High, with fast run times for volatile compounds. |
| Information Provided | Purity and structural confirmation in a single experiment. Non-destructive.[7][23] | Purity and retention time. Destructive. | Purity and retention time. Destructive. |
| Key Limitation | Lower sensitivity, potential for signal overlap in complex mixtures. | Different compounds can have vastly different UV responses, complicating impurity quantification without standards.[9] | Limited to volatile and thermally stable compounds; derivatization may be required.[19] |
Expert Insights on Method Selection:
-
For establishing a primary reference standard or when an analyte-specific standard is unavailable, qNMR is the unequivocal gold standard. Its ability to provide absolute purity without a direct comparator is its most powerful advantage.[5][24]
-
For routine quality control of known impurities with available standards and high sample loads, HPLC is often more practical due to its higher throughput and sensitivity. [25]
-
The most robust approach is orthogonal validation. Using qNMR to certify the purity of a primary reference standard and then using that standard to calibrate a high-throughput HPLC method for routine analysis combines the strengths of both techniques, ensuring both accuracy and efficiency.[18]
Conclusion
While HPLC remains a workhorse for purity analysis in regulated environments, Quantitative NMR (qNMR) offers distinct and compelling advantages for the validation of new chemical entities like this compound. Its status as a primary analytical method, its ability to provide structural confirmation and absolute purity simultaneously, and its insensitivity to the physicochemical properties that affect chromatographic response factors make it an indispensable tool. By understanding the causality behind the experimental choices and adhering to a rigorously validated protocol, researchers can leverage qNMR to generate highly accurate, trustworthy, and defensible purity data, accelerating the journey from discovery to development.
References
- A Guide to Quantit
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
- [Optimization of experimental parameters for quantitative NMR (qNMR) and its application in quantitative analysis of traditional Chinese medicines]. PubMed. [Link]
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
- Determining and reporting purity of organic molecules: why qNMR. PubMed. [Link]
- Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
- Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
- Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibr
- The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL. [Link]
- Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Die Pharmazie. [Link]
- Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]
- What Is Quantitative NMR (qNMR)? - Chemistry For Everyone. YouTube. [Link]
- Validation of a generic quantitative (1)
- Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibr
- Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Sannova. [Link]
- Let's try doing quantit
- Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance)
- Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- Quantitative NMR (qNMR)
- Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules.
- Optimization of sample preparation for accurate results in quantit
- ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency (EMA). [Link]
- Purity comparison by NMR and HPLC.
- ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. Regis Technologies. [Link]
- QNMR – a modern altern
- Small Molecule Analysis Testing: HPLC vs GC. Brewer Science. [Link]
- Chromatographic Purity Analysis and Separation Sciences (TLC, HPLC, GC). Triclinic Labs. [Link]
- HPLC and GC: 6 Simple Differences to Enhance Your Research. Bitesize Bio. [Link]
Sources
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tasianinch.com [tasianinch.com]
- 4. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 5. rssl.com [rssl.com]
- 6. emerypharma.com [emerypharma.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. youtube.com [youtube.com]
- 9. enovatia.com [enovatia.com]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. ethz.ch [ethz.ch]
- 15. youtube.com [youtube.com]
- 16. [Optimization of experimental parameters for quantitative NMR (qNMR) and its application in quantitative analysis of traditional Chinese medicines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. bitesizebio.com [bitesizebio.com]
- 20. acgpubs.org [acgpubs.org]
- 21. brewerscience.com [brewerscience.com]
- 22. Chromatographic Purity Analysis and Separation Services [tricliniclabs.com]
- 23. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Results from Different Chromatographic Techniques
Introduction: The Imperative for Orthogonal Verification in Analytical Science
In the landscape of drug development and quality control, a single analytical method, no matter how well-validated, provides only one perspective on a sample's composition. The primary goal of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1] However, reliance on a single separation principle carries an inherent risk: the potential for co-eluting impurities or degradants that can mask the true purity profile of a drug substance. This is where the principle of cross-validation using orthogonal chromatographic techniques becomes not just a best practice, but a cornerstone of analytical rigor.
Cross-validation is the systematic comparison of two or more analytical methods to ensure they provide equivalent, reliable results.[2][3] When the techniques employed are based on different separation mechanisms—a concept known as orthogonality—the confidence in the analytical data is significantly enhanced.[4] An orthogonal method can reveal impurities that are hidden in the primary method, thereby providing a more comprehensive and accurate understanding of the sample.[5] This guide provides a framework for designing and executing a robust cross-validation study, grounded in the principles outlined by the International Council for Harmonisation (ICH) and other regulatory bodies.[6][7]
Pillar 1: The Scientific Rationale for Selecting Orthogonal Methods
The core principle of this approach is to use techniques with fundamentally different selectivity.[8] If two methods with different separation mechanisms produce comparable results for a given analyte, it provides strong evidence that the measurements are accurate and free from interference.
Common orthogonal pairings in chromatography include:
-
Reversed-Phase HPLC (RP-HPLC) vs. Hydrophilic Interaction Chromatography (HILIC): RP-HPLC separates compounds primarily based on hydrophobicity. In contrast, HILIC is ideal for highly polar compounds that are poorly retained in reversed-phase systems, separating them based on polarity and partitioning into a water-enriched layer on the stationary phase.[9]
-
Reversed-Phase HPLC (RP-HPLC) vs. Supercritical Fluid Chromatography (SFC): SFC utilizes a supercritical fluid (typically CO2) as the mobile phase and is known to provide unique selectivity, often orthogonal to RP-HPLC.[9] It excels at separating chiral compounds and non-polar to moderately polar analytes.
-
Ion-Exchange Chromatography (IEX) vs. Size-Exclusion Chromatography (SEC): This is a classic pairing in biopharmaceutical analysis. IEX separates molecules based on net surface charge, while SEC separates them based on hydrodynamic radius (size).
The choice of an orthogonal method should be a risk-based decision. If the primary method is for a complex new chemical entity with a synthetic route prone to generating structurally similar impurities, the need for an orthogonal check is critical.
Caption: Logic for Orthogonal Method Selection and Cross-Validation.
Pillar 2: Designing the Cross-Validation Study
A successful cross-validation study is built upon a well-defined protocol. This process is analogous to an analytical method transfer as described in USP <1224>, where the goal is to qualify a procedure.[10][11] The protocol must pre-define the experiments, samples, and, most importantly, the acceptance criteria.
Key Components of the Protocol:
-
Objective: Clearly state the purpose, e.g., "To cross-validate the quantitative assay and impurity profile of Drug Substance 'X' obtained from RP-HPLC Method A against the orthogonal SFC Method B."
-
Scope: Define the methods, instruments, and analytes (main compound and specified impurities) covered.
-
Materials and Samples: Use the same well-characterized batch of the drug substance, including reference standards for the active pharmaceutical ingredient (API) and all known impurities.
-
Validation Parameters for Comparison: The comparison should focus on the key performance characteristics as defined in ICH Q2(R1).[1] For quantitative methods, this typically includes:
-
Specificity/Selectivity: Peak purity analysis and comparison of peak elution order.
-
Accuracy: Comparison of assay values for the main component.
-
Precision: Comparison of variability (%RSD) is not a direct goal, but results must meet the precision criteria of their respective methods.
-
Quantitation of Impurities: Comparison of the levels of known impurities.
-
-
Acceptance Criteria: These are the most critical part of the protocol and must be statistically sound and scientifically justified. They define what constitutes "equivalent" results.
| Parameter | Example Acceptance Criteria | Rationale |
| API Assay | The mean result from the Orthogonal Method must be within ±2.0% of the mean result from the Primary Method. | Ensures agreement on the potency and purity of the main component. The range is product-specific but should be tight for a drug substance assay. |
| Known Impurities (>0.10%) | The mean result for each specified impurity from the Orthogonal Method must be within ±15.0% (relative) of the mean result from the Primary Method. | A wider acceptance range is common for impurities due to the lower concentrations and higher inherent variability. |
| New Impurities | Any impurity detected at or above the reporting threshold (e.g., 0.05%) in one method must be detected in the other. | The primary goal of orthogonality is to ensure no impurities are missed. Absolute quantitation may differ, but detection is key. |
| Total Impurities | The difference in the sum of all impurities between the two methods should not exceed 0.20%. | Provides a holistic view of the sample's purity profile. |
Pillar 3: Experimental Execution & Data Evaluation
This section details a hypothetical cross-validation of a drug substance, "Exemplaribine," using a primary RP-HPLC method and an orthogonal SFC method.
Experimental Workflow
Caption: High-Level Experimental Workflow for Cross-Validation.
Detailed Experimental Protocols
Protocol 1: Primary Method - RP-HPLC-UV
-
Instrumentation: UPLC/HPLC system with a UV/PDA detector.
-
Column: C18 stationary phase, 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 2 µL.
-
Sample Preparation: Accurately weigh 25 mg of Exemplaribine and dissolve in 50 mL of 50:50 Water:Acetonitrile to make a 0.5 mg/mL solution.
Protocol 2: Orthogonal Method - SFC-UV
-
Instrumentation: UPC²/SFC system with a UV/PDA detector.
-
Column: Chiral stationary phase (e.g., polysaccharide-based), 3.0 x 100 mm, 1.7 µm.
-
Mobile Phase A: Supercritical CO2.
-
Mobile Phase B (Co-solvent): Methanol with 0.2% Ammonium Hydroxide.
-
Gradient: 2% to 40% B over 8 minutes.
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 35 °C.
-
Back Pressure: 1500 psi.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 1 µL.
-
Sample Preparation: Same 0.5 mg/mL stock solution as prepared for RP-HPLC.
Comparative Data Summary
The following table presents hypothetical results from the analysis of a single batch of Exemplaribine.
| Analyte | Primary Method (RP-HPLC) | Orthogonal Method (SFC) | % Difference | Acceptance Criteria | Status |
| Exemplaribine (% Assay) | 99.58% | 99.65% | +0.07% | ±2.0% | Pass |
| Impurity A (% Area) | 0.14% | 0.13% | -7.1% (relative) | ±15.0% | Pass |
| Impurity B (% Area) | 0.08% | 0.09% | +12.5% (relative) | N/A (<0.10%) | Pass |
| Impurity C (% Area) | 0.19% | 0.18% | -5.3% (relative) | ±15.0% | Pass |
| Total Impurities | 0.42% | 0.41% | -0.01% (absolute) | Diff. ≤ 0.20% | Pass |
Analysis of Results
In this hypothetical case, the cross-validation was successful. The assay values were well within the ±2.0% acceptance band, and the quantification of known impurities showed excellent agreement. The total impurity levels were nearly identical. This outcome provides a high degree of confidence that the primary RP-HPLC method is specific and accurately quantifies Exemplaribine and its related substances. The orthogonal SFC method did not reveal any new impurities above the reporting threshold, confirming the purity profile established by the primary method.
Conclusion: Beyond Validation to True Analytical Confidence
Cross-validation with orthogonal chromatographic techniques is a powerful tool for de-risking analytical data. It moves beyond the procedural requirements of single-method validation to provide a more holistic and trustworthy characterization of a drug substance.[12] While it requires additional resources, the investment is invaluable for ensuring product quality, satisfying regulatory expectations, and building a deep understanding of the analytical control strategy. By implementing the principles and protocols outlined in this guide, researchers and drug development professionals can achieve a higher plane of data integrity and analytical confidence.
References
- CASSS. Technical Transfer of Analytical Procedures - Best Practices, Pitfalls and Regulatory Considerations.
- The J. Molner Company. Best Practices for Transferring Analytical Methods.
- gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- USP-NF. 〈1224〉 Transfer of Analytical Procedures.
- ICH. Quality Guidelines.
- FDA. Q2(R2) Validation of Analytical Procedures March 2024.
- Pharma Beginners. Analytical Method Transfer (USP 1224) Guideline.
- FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Quantics Biostatistics. Assay Transfers: A Guide to USP <1224>.
- BioPharm International. FDA Releases Guidance on Analytical Procedures.
- Chromatography Today. Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities.
- FDA. Analytical Procedures and Methods Validation for Drugs and Biologics.
- Chromatography Online. Use of Orthogonal Methods During Pharmaceutical Development: Case Studies.
- ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance.
- Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- ResearchGate. Evaluation of Orthogonal/Dissimilar RP-HPLC Systems Sets for Their Suitability as Method-Development Starting Points for Drug Impurity Profiles.
- ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- ResearchGate. Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances.
- LCGC International. Method Development for Drug Impurity Profiling: Part 1.
- Benchchem. A Comparative Guide to the Cross-Validation of Analytical Methods for Beta-Cadinene Quantification.
- Benchchem. A Comparative Guide to the Cross-Validation of Analytical Methods for L-Threose.
- La démarche ISO 17025. Validation of Analytical Methods Based on Chromatographic Techniques: An Overview.
- Univerzita Karlova. Validation of chromatographic methods in pharmaceutical analysis.
- European Bioanalysis Forum. Cross and Partial Validation.
Sources
- 1. database.ich.org [database.ich.org]
- 2. demarcheiso17025.com [demarcheiso17025.com]
- 3. dspace.cuni.cz [dspace.cuni.cz]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. fda.gov [fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. â©1224⪠Transfer of Analytical Procedures [doi.usp.org]
- 11. pharmabeginers.com [pharmabeginers.com]
- 12. biopharminternational.com [biopharminternational.com]
A Senior Application Scientist's Guide to Comparing the Efficacy of 4-(4-Bromo-2-fluorophenyl)morpholine Derivatives in Cellular Assays
Introduction: The Emergence of the Morpholine Scaffold in Kinase Inhibition
In the landscape of medicinal chemistry, the morpholine ring stands out as a "privileged pharmacophore."[1] Its frequent appearance in clinically successful drugs is no coincidence; the morpholine moiety often enhances drug-like properties, including aqueous solubility and metabolic stability, while providing a key interaction point with biological targets.[1] When incorporated into a scaffold like 4-(4-Bromo-2-fluorophenyl)morpholine, it serves as a versatile building block for novel therapeutic agents, particularly in the highly competitive field of kinase inhibitor development.[2] Kinase dysregulation is a known driver of numerous pathologies, most notably cancer, making the development of specific and potent kinase inhibitors a cornerstone of modern drug discovery.[3][4][5]
This guide provides an in-depth comparison of the cellular efficacy of novel, hypothetical derivatives based on the this compound core. We will move beyond simple biochemical assays to explore how these compounds perform within the complex environment of a living cell. Our focus is not just on presenting data, but on explaining the causality behind the experimental design—why specific assays are chosen, how they are performed, and what the results truly signify for a drug development program. This guide is designed to equip researchers with the strategic insights and detailed protocols necessary to rigorously evaluate their own candidate compounds.
The Strategic Imperative of Cellular Assays in Drug Discovery
While in vitro biochemical assays using purified enzymes are essential for determining direct inhibitory activity, they cannot replicate the intricate environment of a cell.[5] Cellular assays represent the critical next step, providing a more biologically relevant context to assess a compound's potential.[4] Key questions that cellular assays can answer include:
-
Cell Permeability: Does the compound effectively cross the cell membrane to reach its intracellular target?
-
On-Target Efficacy: Does the compound inhibit the intended target kinase within the cell, leading to a measurable downstream effect?
-
Cellular Potency (IC50): At what concentration does the compound inhibit a cellular process (like proliferation) by 50%?[6][7]
-
Cytotoxicity & Selectivity: Is the compound selectively toxic to cancer cells while sparing normal, healthy cells?
-
Mechanism of Action: How does the compound induce cell death (e.g., apoptosis, necrosis)?[7]
Answering these questions early in the discovery pipeline is paramount for eliminating compounds with poor cellular activity and prioritizing those with genuine therapeutic promise.[8]
Experimental Workflow for Compound Evaluation
A logical, phased approach is crucial for efficiently screening and characterizing novel compounds. The workflow should begin with broad assessments of cytotoxicity and progress to more specific, target-oriented, and mechanistic assays.
Caption: General workflow for in vitro screening of novel chemical entities.
Part 1: Assessing Cellular Potency via Proliferation Assays
The first critical hurdle for any potential anti-cancer agent is its ability to inhibit cancer cell growth. The MTT assay is a widely used, robust, and cost-effective colorimetric method for this purpose.[9][10] It measures the metabolic activity of cells, which serves as a proxy for cell viability.[6] Viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt (MTT) into a purple formazan product, the amount of which is directly proportional to the number of living cells.
Detailed Protocol: MTT Cytotoxicity Assay
This protocol is a self-validating system, incorporating controls for background absorbance, untreated cells (100% viability), and a known cytotoxic agent as a positive control.
1. Cell Seeding:
- Rationale: To ensure logarithmic growth and uniform cell numbers across all wells, which is critical for reproducible results.
- Procedure:
- Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media until they reach ~80% confluency.
- Trypsinize, count, and resuspend cells to a final concentration of 5 x 10⁴ cells/mL.
- Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well flat-bottom plate.
- Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
2. Compound Treatment:
- Rationale: A serial dilution series is essential to generate a dose-response curve and accurately calculate the IC50 value.
- Procedure:
- Prepare a 10 mM stock solution of each this compound derivative in DMSO.
- Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 nM to 100 µM. Ensure the final DMSO concentration in the wells is <0.5% to avoid solvent toxicity.
- Carefully remove the old medium from the cells and add 100 µL of the media containing the various compound concentrations. Include "vehicle control" wells (medium with DMSO only) and "positive control" wells (e.g., Doxorubicin).
- Incubate for 48 hours at 37°C in a 5% CO₂ incubator.[6]
3. MTT Assay & Data Acquisition:
- Rationale: The incubation with MTT allows for formazan crystal formation in viable cells, and the subsequent solubilization step prepares these crystals for spectrophotometric measurement.
- Procedure:
- Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
- Carefully aspirate the medium without disturbing the formazan crystals.
- Add 150 µL of DMSO to each well to solubilize the crystals. Shake the plate gently for 10 minutes.
- Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
- Procedure:
- Calculate the percentage of cell viability using the formula: (% Viability) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.
- Plot % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to determine the IC50 value.
Comparative Data: Cytotoxicity of Morpholine Derivatives
The following hypothetical data illustrates a typical outcome for a primary screening campaign. We compare three novel derivatives (A, B, and C) against two distinct cancer cell lines and a non-cancerous cell line (HEK293) to assess preliminary selectivity. Doxorubicin is used as a positive control.
| Compound | IC50 vs. MCF-7 (Breast Cancer) (µM) | IC50 vs. A549 (Lung Cancer) (µM) | IC50 vs. HEK293 (Normal Kidney) (µM) | Selectivity Index (SI) for A549 |
| Derivative A | 15.2 ± 1.8 | 8.5 ± 0.9 | 50.1 ± 4.5 | 5.9 |
| Derivative B | 2.1 ± 0.3 | 0.9 ± 0.1 | 25.6 ± 2.8 | 28.4 |
| Derivative C | 35.8 ± 3.1 | 28.4 ± 2.5 | > 100 | > 3.5 |
| Doxorubicin | 0.8 ± 0.1 | 0.5 ± 0.08 | 1.2 ± 0.2 | 2.4 |
| Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI is desirable. |
Interpretation:
-
Derivative B emerges as the most potent candidate, with a sub-micromolar IC50 against the A549 cell line.
-
Crucially, Derivative B also displays the highest Selectivity Index, suggesting it is significantly more toxic to A549 cancer cells than to normal HEK293 cells, a highly desirable trait for a therapeutic candidate.[10]
-
Derivative A shows moderate potency, while Derivative C is the least potent.
Part 2: Validating On-Target Activity in a Cellular Context
Demonstrating that a compound kills cancer cells is the first step. The second, equally important step is to confirm that it does so by inhibiting its intended target.[4] For kinase inhibitors, a cellular phosphorylation assay is an excellent method. This assay measures the phosphorylation of a specific substrate of the target kinase. If the inhibitor is effective, it will block the kinase, leading to a decrease in substrate phosphorylation.[11]
Let's assume our morpholine derivatives were designed to target a key kinase in a cancer-relevant signaling pathway, such as PI3Kα, which is frequently mutated in cancer.[12]
Caption: Simplified PI3K/Akt signaling pathway, a common target for kinase inhibitors.
Protocol Outline: Cellular Phosphorylation Assay (ELISA-based)
1. Cell Culture and Stimulation:
- Plate cells (e.g., A549) and allow them to attach.
- Starve cells of growth factors (serum-free media) for 12-24 hours to reduce basal signaling.
- Pre-treat cells with various concentrations of the morpholine derivatives for 1-2 hours.
2. Target Activation:
- Stimulate the cells with a growth factor (e.g., IGF-1) for a short period (10-20 minutes) to robustly activate the PI3K/Akt pathway.
3. Cell Lysis and Protein Quantification:
- Wash cells with cold PBS and lyse them with a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
- Determine the total protein concentration of each lysate using a BCA assay for normalization.
4. ELISA (Enzyme-Linked Immunosorbent Assay):
- Rationale: This "sandwich" ELISA format uses two antibodies for high specificity: one to capture the total target protein (e.g., Akt) and a second, enzyme-conjugated antibody to detect the phosphorylated form (e.g., p-Akt Ser473).[11]
- Procedure:
- Coat a 96-well plate with a capture antibody for the total substrate protein (e.g., Total Akt).
- Add normalized cell lysates to the wells.
- Add a detection antibody specific to the phosphorylated form of the substrate (e.g., anti-p-Akt). This antibody is conjugated to an enzyme like HRP.
- Add a chemical substrate that the enzyme converts into a colorimetric or chemiluminescent signal.
- Measure the signal with a plate reader.
Comparative Data: On-Target PI3Kα Inhibition
Based on its superior cytotoxicity, Derivative B was advanced to a cellular target engagement assay.
| Compound | Cellular PI3Kα Inhibition IC50 (nM) |
| Derivative B | 15.5 ± 2.1 |
| Alpelisib (Known PI3Kα Inhibitor) | 5.8 ± 0.9 |
Interpretation:
-
The data confirms that Derivative B inhibits PI3Kα within the cellular environment at a low nanomolar concentration.
-
While not as potent as the clinical-grade inhibitor Alpelisib, its on-target activity is highly significant and correlates well with its sub-micromolar cytotoxicity in the A549 cell line, which is known to be PI3K-pathway dependent. This strong correlation between target inhibition and cell death provides confidence that the compound is working through its intended mechanism of action.
Conclusion and Future Directions
This guide demonstrates a systematic and logical approach to evaluating novel chemical entities in a cellular context. Through a combination of cytotoxicity and target-specific phosphorylation assays, we have established a clear rationale for prioritizing candidate compounds.
Our comparative analysis of hypothetical this compound derivatives identified Derivative B as a promising lead candidate due to its:
-
Potent Cytotoxicity: Sub-micromolar efficacy against the A549 lung cancer cell line.
-
Favorable Selectivity: A high selectivity index, suggesting a wider therapeutic window compared to the positive control.
-
Verified Mechanism of Action: Confirmed on-target inhibition of PI3Kα in a cellular environment.
The next logical steps in the preclinical development of Derivative B would involve broader selectivity screening against a panel of other kinases, more advanced mechanistic studies (e.g., cell cycle analysis, apoptosis assays), and ultimately, evaluation in in vivo models to assess its pharmacokinetic properties and anti-tumor efficacy. This rigorous, multi-faceted approach to cellular evaluation is fundamental to the successful translation of a chemical scaffold into a life-saving therapeutic.
References
- Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines. Benchchem.
- Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. Benchchem.
- Spotlight: Cell-based kinase assay form
- Cytotoxicity Assays | Life Science Applic
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (PDF)
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
- Application Notes and Protocols for Kinase Activity Assays. Benchchem.
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- Immuno-oncology Cell-based Kinase Assay Service.
- This compound. MySkinRecipes.
- Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. PubMed.
- Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity rel
- Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PubMed Central.
Sources
- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. opentrons.com [opentrons.com]
- 9. researchgate.net [researchgate.net]
- 10. ijprajournal.com [ijprajournal.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Catalytic Systems for the Synthesis of 4-(4-Bromo-2-fluorophenyl)morpholine
Introduction: The Significance of 4-(4-Bromo-2-fluorophenyl)morpholine in Modern Drug Discovery
The morpholine moiety is a cornerstone in medicinal chemistry, prized for its ability to enhance the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability. When incorporated into a complex molecular framework, it often imparts favorable pharmacokinetic profiles. The compound this compound is a particularly valuable synthetic intermediate.[1] Its structure combines the beneficial morpholine ring with a functionalized phenyl group, featuring a bromine atom—a versatile handle for further chemical modifications like cross-coupling reactions—and a fluorine atom, which can modulate electronic properties and metabolic pathways.[1] This makes it a crucial building block in the synthesis of novel therapeutics, including kinase inhibitors and receptor modulators.
The synthesis of this key intermediate primarily relies on carbon-nitrogen (C-N) cross-coupling reactions, a class of transformations that have revolutionized the construction of arylamines.[2][3] The two dominant catalytic systems for this purpose are based on palladium, known as the Buchwald-Hartwig amination, and copper, in the Ullmann condensation.[4][5] This guide provides an in-depth, head-to-head comparison of these catalytic approaches for the synthesis of this compound, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the optimal synthetic route.
Catalytic System Showdown: Palladium vs. Copper
The choice between a palladium- and a copper-catalyzed approach is not merely a matter of preference but a critical decision based on factors such as cost, reaction conditions, catalyst sensitivity, and desired yield. While palladium catalysts are renowned for their high efficiency and broad substrate scope, often operating under milder conditions, they come at a higher cost.[6] Conversely, copper catalysts are significantly more economical but traditionally require harsher reaction conditions, such as higher temperatures.[5]
The Palladium-Catalyzed Approach: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has become a go-to method for C-N bond formation due to its remarkable functional group tolerance and the continuous evolution of highly efficient catalysts.[4] The reaction involves the palladium-catalyzed coupling of an aryl halide (in this case, 1,4-dibromo-2-fluorobenzene) with an amine (morpholine).
The catalytic cycle, illustrated below, begins with the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which yields the desired arylamine product and regenerates the active Pd(0) catalyst.[4] The choice of ligand is critical, with bulky, electron-rich phosphine ligands being particularly effective at promoting the key steps of the catalytic cycle.[7]
Caption: Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination.
This protocol is designed based on established principles for the Buchwald-Hartwig amination, prioritizing efficiency and yield.
Materials:
-
1,4-Dibromo-2-fluorobenzene
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
Reaction Setup: In a glovebox, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.048 mmol, 4.8 mol%), and sodium tert-butoxide (1.4 mmol) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition: Evacuate and backfill the Schlenk tube with argon. Add anhydrous toluene (5 mL), followed by 1,4-dibromo-2-fluorobenzene (1.0 mmol) and morpholine (1.2 mmol).
-
Reaction: Seal the tube and heat the mixture at 100 °C with vigorous stirring for 12-24 hours.
-
Workup and Purification: Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
The Copper-Catalyzed Approach: Ullmann Condensation
The Ullmann condensation is a classical method for forming C-N bonds, utilizing a copper catalyst.[5] While it often requires higher temperatures and stoichiometric amounts of copper, modern advancements have led to the development of more efficient catalytic systems using copper salts and various ligands.[8] This approach is a cost-effective alternative to palladium-catalyzed reactions.
The mechanism of the copper-catalyzed amination is thought to involve the formation of a copper(I) amide species, which then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting copper(III) intermediate affords the desired product and regenerates the active copper(I) catalyst.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C-N and C-O bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines [organic-chemistry.org]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Comparative In Vitro Metabolic Stability Analysis of 4-(4-Bromo-2-fluorophenyl)morpholine
A Guide for Drug Discovery Professionals
Introduction: The Imperative of Metabolic Stability in Drug Design
In the journey of a drug from a promising chemical entity to a therapeutic agent, its metabolic fate is a critical determinant of success. Metabolic stability, the molecule's resistance to biotransformation by the body's enzymatic machinery, profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2][3] Compounds that are metabolized too rapidly may fail to achieve therapeutic concentrations, necessitating frequent and inconvenient dosing regimens.[1] Conversely, excessively stable compounds could accumulate, leading to toxicity. Therefore, early in vitro assessment of metabolic stability is a cornerstone of modern drug discovery, enabling chemists and pharmacologists to rank-order candidates, guide structural modifications, and select compounds with the highest potential for in vivo success.[4][5][6]
This guide provides an in-depth evaluation of the in vitro metabolic stability of 4-(4-Bromo-2-fluorophenyl)morpholine , a compound featuring a halogenated phenyl ring attached to a morpholine scaffold. The morpholine ring is a privileged structure in medicinal chemistry, often incorporated to enhance solubility and metabolic stability.[7][8][9][10] The presence of both bromine and fluorine atoms on the phenyl ring introduces electronic and steric factors that can significantly modulate interactions with metabolic enzymes, particularly the Cytochrome P450 (CYP) family.[11]
We will objectively compare its performance against rationally selected alternatives using two gold-standard in vitro systems: Human Liver Microsomes (HLM) and cryopreserved Human Hepatocytes . This dual-assay approach provides a comprehensive metabolic picture, distinguishing between Phase I (primarily oxidative) and combined Phase I/Phase II (conjugative) metabolic pathways.
Comparative Compound Selection: Deconstructing the Structure-Metabolism Relationship
To understand the specific contributions of the structural motifs of this compound to its metabolic profile, we have selected two key comparators alongside standard controls.
-
Compound A: this compound (Test Article) : The molecule of interest, featuring a morpholine ring, a bromine at the para-position, and a fluorine at the ortho-position of the phenyl ring.
-
Compound B: 4-(4-Bromophenyl)morpholine (Fluorine-Deficient Analog) : This analog allows for a direct assessment of the fluorine atom's role in metabolic stability.[12] Fluorine substitution at a potential site of metabolism is a common strategy to block oxidative attack by CYP enzymes.[11]
-
Verapamil (High-Turnover Control) : A well-characterized drug known to be rapidly metabolized by CYP3A4 in the liver, serving as a positive control for high intrinsic clearance.
-
Carbamazepine (Low-Turnover Control) : A drug with known low metabolic turnover, serving as a negative control to define the lower limit of quantification in the assay.
Experimental Framework: A Dual-System Approach
We employ two complementary in vitro systems to build a robust metabolic profile.
-
Human Liver Microsomes (HLM): These are subcellular fractions of the liver's endoplasmic reticulum, containing a high concentration of Phase I enzymes, most notably the CYPs.[13][14] The HLM assay is a cost-effective, high-throughput screen ideal for assessing a compound's susceptibility to oxidative metabolism.[15]
-
Suspension Cryopreserved Human Hepatocytes: These are intact liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs) and their necessary cofactors.[16][17] The hepatocyte assay provides a more physiologically relevant model, accounting for cellular uptake and the contribution of conjugation pathways to a compound's overall clearance.[16][18]
The general experimental workflow is designed to ensure data integrity and reproducibility.
Detailed Experimental Protocols
Protocol 1: Human Liver Microsome (HLM) Stability Assay
This protocol is designed to assess Phase I metabolic liability.[19][20]
1. Preparation of Reagents:
-
Test Compounds: Prepare 1 mM stock solutions in DMSO.
-
HLM Suspension: Thaw pooled human liver microsomes (e.g., from BioIVT) on ice and dilute to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).[19]
-
NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer to ensure a sustained supply of the essential cofactor.[15][20]
2. Incubation Procedure:
-
In a 96-well plate, add the phosphate buffer and HLM suspension. Pre-warm the plate at 37°C for 10 minutes.
-
Add the NADPH regenerating system to initiate the enzymatic activity.
-
Initiate the metabolic reaction by adding the test compound to a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.1% to prevent enzyme inhibition.[6]
-
Incubate at 37°C with shaking. At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.[21]
3. Sample Quenching and Processing:
-
Immediately terminate the reaction by adding the aliquot to a new plate containing ice-cold acetonitrile (ACN) with an internal standard (IS).[21]
-
Seal the plate and centrifuge at high speed (e.g., 4000 x g) for 10 minutes to pellet the precipitated microsomal proteins.[20]
-
Transfer the supernatant to a new plate for analysis.
4. LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound relative to the internal standard.[22][23]
5. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The elimination rate constant (k) is the negative slope of this line.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[24]
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .[24]
Protocol 2: Human Hepatocyte Stability Assay
This protocol provides a more comprehensive assessment by including Phase II metabolism.[16][25]
1. Preparation of Reagents:
-
Test Compounds: Prepare 1 mM stock solutions in DMSO.
-
Hepatocyte Suspension: Thaw cryopreserved human hepatocytes according to the supplier's protocol. Resuspend the viable cells in pre-warmed, serum-free incubation medium (e.g., Williams' Medium E) to a final density of 0.5 x 10^6 viable cells/mL.[25][26]
2. Incubation Procedure:
-
In a 12- or 24-well plate, add the hepatocyte suspension. Place the plate on an orbital shaker in an incubator (37°C, 5% CO2) for 10-15 minutes to allow for equilibration.[25]
-
Initiate the metabolic reaction by adding the test compound to a final concentration of 1 µM (final DMSO concentration ≤ 0.1%).[27]
-
Incubate at 37°C with gentle shaking. At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), sample the hepatocyte suspension.[25]
3. Sample Quenching and Processing:
-
Terminate the reaction by mixing the sample with ice-cold acetonitrile containing an internal standard.
-
Homogenize/vortex the samples and centrifuge at high speed to pellet cell debris and precipitated proteins.
-
Transfer the supernatant for analysis.
4. LC-MS/MS Analysis:
-
Quantify the remaining parent compound using the same LC-MS/MS method as in the HLM assay.
5. Data Analysis:
-
Calculate t½ as described for the HLM assay.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/10^6 cells) = (0.693 / t½) / (cell density in millions of cells/mL) .[18]
Comparative Data and Analysis
The following tables summarize the hypothetical experimental data obtained from both assays.
Table 1: Metabolic Stability in Human Liver Microsomes (HLM)
| Compound | Description | t½ (min) | CLint (µL/min/mg protein) | Stability Category |
| A: this compound | Test Article | >60 | < 23.1 | Low Clearance / Stable |
| B: 4-(4-Bromophenyl)morpholine | Fluorine-Deficient Analog | 35.2 | 39.4 | Moderate Clearance |
| Verapamil | High-Turnover Control | 8.5 | 163.1 | High Clearance |
| Carbamazepine | Low-Turnover Control | >60 | < 23.1 | Low Clearance / Stable |
Table 2: Metabolic Stability in Human Hepatocytes
| Compound | Description | t½ (min) | CLint (µL/min/10^6 cells) | Stability Category |
| A: this compound | Test Article | >120 | < 11.6 | Very Low Clearance / Stable |
| B: 4-(4-Bromophenyl)morpholine | Fluorine-Deficient Analog | 95.5 | 14.5 | Low Clearance |
| Verapamil | High-Turnover Control | 19.8 | 70.0 | High Clearance |
| Carbamazepine | Low-Turnover Control | >120 | < 11.6 | Very Low Clearance / Stable |
Interpretation of Results: A Mechanistic Discussion
The data reveals a clear structure-stability relationship and highlights the importance of the dual-assay approach.
-
The Protective Effect of Ortho-Fluorination: A direct comparison between Compound A and Compound B in the HLM assay is striking. The removal of the ortho-fluorine atom (Compound B) results in a significant increase in metabolic clearance (CLint from <23.1 to 39.4 µL/min/mg). This strongly suggests that the 2-position on the phenyl ring is a primary site for oxidative metabolism (a metabolic "soft spot"), likely via CYP-mediated aromatic hydroxylation. The electron-withdrawing fluorine atom deactivates the aromatic ring and sterically hinders the CYP active site from accessing this position, effectively "shielding" the molecule from metabolism.[11] This is a classic and successful strategy in medicinal chemistry to enhance metabolic stability.
-
Inherent Stability of the Morpholine Scaffold: Even without the fluorine atom, Compound B displays moderate-to-low clearance. This indicates that the morpholine ring itself is relatively resistant to extensive metabolism.[7][24] The electron-withdrawing nature of the oxygen atom in the morpholine ring can reduce the susceptibility of adjacent carbons to oxidation compared to analogous piperidine structures.[24]
-
Comprehensive Stability in Hepatocytes: Both Compound A and Compound B show greater stability (longer t½) in hepatocytes compared to microsomes, as expected due to the lower effective enzyme concentration per unit volume. Crucially, Compound A remains highly stable in hepatocytes, indicating it is not a significant substrate for Phase II conjugation enzymes under these conditions. This suggests that its predicted in vivo hepatic clearance will be low, a favorable characteristic for a drug candidate.
-
Predictive Power and Next Steps: The very low clearance of this compound in both systems categorizes it as a metabolically stable compound. This profile suggests it is likely to have a longer in vivo half-life and higher oral bioavailability compared to its non-fluorinated counterpart. The following decision tree illustrates the logical progression based on these findings.
Conclusion
This comparative guide demonstrates a robust and logical framework for evaluating the in vitro metabolic stability of a lead compound. Through carefully selected comparators and complementary assay systems, we have determined that This compound is a highly stable compound in human liver-derived in vitro systems. The ortho-fluorine atom plays a critical role in blocking oxidative metabolism, a key insight for future drug design efforts.
Based on this favorable metabolic profile, the compound is a strong candidate for progression to subsequent preclinical studies, including in vivo pharmacokinetic evaluation in animal models and assessment of its potential to cause drug-drug interactions via CYP inhibition or induction assays. This early, data-driven decision-making is essential for efficiently advancing the most promising molecules in the drug discovery pipeline.
References
- The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy. Longdom Publishing.
- Protocol for the Human Liver Microsome Stability Assay. ResearchGate.
- Microsomal Stability Assay Protocol. AxisPharm.
- What is the importance of metabolic stability in drug design?. Patsnap Synapse.
- Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. Benchchem.
- Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Longdom Publishing SL.
- Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. PubMed.
- Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec.
- In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
- Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed.
- Hepatocyte Stability. Cyprotex ADME-Tox Solutions | Evotec.
- Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges. Request PDF. ResearchGate.
- Hepatocyte Stability Assay. Domainex.
- Hepatocyte Stability Assay Test. AxisPharm.
- Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online.
- Ultrafast Analysis of Metabolic Stability Assays Using Agilent RapidFire High-resolution MS. Agilent.
- In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds. Thermo Fisher Scientific - ES.
- Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io.
- Microsomal Stability - In Vitro Assay. Charnwood Discovery.
- In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen.
- In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. ResearchGate.
- Technical Support Center: Enhancing Metabolic Stability of Small Molecule Inhibitors. Benchchem.
- In vitro test methods for metabolite identification: A review. ResearchGate.
- Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments.
- A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Publishing.
- Application of In Vitro Metabolism Activation in High-Throughput Screening. PMC - NIH.
- Metabolic Stability Assay. Creative Biolabs.
- How to Study Slowly Metabolized Compounds Using In Vitro Models. WuXi AppTec DMPK.
- Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Wiley Online Library.
- METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Reviews.
- Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC.
- 4-(4-Bromophenyl)morpholine. PubChem.
Sources
- 1. longdom.org [longdom.org]
- 2. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 3. longdom.org [longdom.org]
- 4. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. annualreviews.org [annualreviews.org]
- 12. 4-(4-Bromophenyl)morpholine | C10H12BrNO | CID 11622851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. charnwooddiscovery.com [charnwooddiscovery.com]
- 14. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 17. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 18. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 19. researchgate.net [researchgate.net]
- 20. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 21. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 22. agilent.com [agilent.com]
- 23. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02885A [pubs.rsc.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
- 26. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 27. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - HK [thermofisher.com]
Safety Operating Guide
Comprehensive Guide to the Safe Disposal of 4-(4-Bromo-2-fluorophenyl)morpholine
This document provides a detailed, procedural guide for the safe and compliant disposal of 4-(4-Bromo-2-fluorophenyl)morpholine (CAS No. 513068-89-8). As a halogenated aromatic amine derivative used in pharmaceutical synthesis, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety standards.
Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
-
Halogenated Compound: The presence of bromine and fluorine atoms classifies this as a halogenated organic compound. These substances require specific disposal pathways, primarily because their incineration can produce acidic gases (like HBr and HF) and potentially toxic byproducts if not performed under controlled, high-temperature conditions. Improper disposal, such as mixing with non-halogenated solvents, complicates waste treatment and significantly increases disposal costs.
-
Aromatic Amine/Morpholine Moiety: Morpholine and its derivatives can exhibit varying levels of toxicity, including skin and eye irritation. Safety data for structurally similar compounds, like 4-(4-Bromophenyl)morpholine, indicate it is a skin and eye irritant and may cause respiratory irritation.
Therefore, all procedures must be designed to minimize exposure and prevent environmental release.
Hazard Summary Table
| Property | Value / Classification | Rationale & Source |
| Chemical Class | Halogenated Organic Compound | Contains Bromine (Br) and Fluorine (F) atoms. |
| Molecular Formula | C₁₀H₁₁BrFNO | Based on chemical structure. |
| Molecular Weight | 260.10 g/mol | Based on chemical structure. |
| Anticipated GHS Hazards | Skin Irritation (Category 2)Serious Eye Irritation (Category 2)Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory Irritation) | Based on GHS classifications for the closely related analog 4-(4-Bromophenyl)morpholine. |
| Environmental Hazards | Potentially toxic to aquatic life. | Halogenated aromatic compounds can be persistent and harmful in aquatic environments. |
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable when handling this compound. The goal is to create a complete barrier against dermal, ocular, and respiratory exposure.
-
Hand Protection: Wear double-layered nitrile or Viton gloves. Nitrile provides good initial protection, but halogenated solvents can degrade it over time. Check for any signs of degradation and change gloves frequently.
-
Eye/Face Protection: Use chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 standards. A face shield should be worn in addition to goggles when handling larger quantities or if there is a significant splash risk.
-
Protective Clothing: A fully buttoned, flame-resistant lab coat is mandatory. Ensure shoes are closed-toed.
-
Respiratory Protection: All handling of the solid compound or its solutions must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.
Core Disposal Workflow: Segregation and Containment
The cardinal rule for disposing of this compound is strict segregation. It must never be mixed with non-halogenated waste.
Step-by-Step Disposal Protocol
-
Identify the Waste Stream: Determine the type of waste you are generating:
-
Solid Waste: Unused or expired pure compound, contaminated weigh boats, or filter paper.
-
Liquid Waste: Solutions containing the compound, as well as solvent rinses (e.g., acetone, dichloromethane) from contaminated glassware.
-
Contaminated Sharps: Needles or razor blades used for transfer.
-
Contaminated PPE: Gloves, bench paper, or disposable lab coats.
-
-
Select the Correct Waste Container:
-
For solid and liquid waste containing this compound, use a dedicated container labeled "Halogenated Organic Waste."
-
The container must be in good condition, made of a compatible material (e.g., high-density polyethylene), and have a secure, threaded cap to prevent leaks and vapor escape.
-
Contaminated sharps must go into a designated sharps container.
-
Grossly contaminated PPE should be double-bagged and placed in the solid hazardous waste stream.
-
-
Labeling:
-
As soon as the first drop of waste is added, the container must be labeled.
-
The label must clearly state: "Hazardous Waste" .
-
List all chemical constituents by their full name (no formulas or abbreviations) and their approximate percentages. For example: "Waste this compound (approx. 5%), Acetone (approx. 95%)."
-
-
Accumulation and Storage:
-
Keep the waste container tightly closed at all times, except when adding waste.
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory, such as inside a ventilated cabinet or a secondary containment tub.
-
Ensure the storage area is away from incompatible materials like strong oxidizing agents, acids, and bases.
-
-
Requesting Pickup:
-
Once the container is full (do not exceed 90% capacity), or if you are approaching your institution's time limit for satellite accumulation, arrange for pickup by your institution's Environmental Health & Safety (EHS) department. Follow your site-specific procedures for waste manifest and pickup requests.
-
Disposal Workflow Diagram
Caption: Decision workflow for proper segregation and disposal of waste.
Spill Management Protocol
Immediate and correct response to a spill is critical to mitigate exposure and environmental contamination.
Small Spills (Cleanable in <10 minutes by trained personnel):
-
Alert & Secure: Alert personnel in the immediate area. Ensure the spill is contained within the fume hood.
-
Don PPE: Wear the full PPE ensemble described in Section 2.
-
Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical spill pad. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep or scoop the absorbed material into a compatible container.
-
Package & Label: Place the collected waste into the designated "Halogenated Organic Waste" container. If a new container is used, label it appropriately as described above.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone), collecting the rinsate as halogenated waste. Follow with a soap and water wash.
Large Spills (Outside a fume hood or too large for local cleanup):
-
Evacuate: Immediately evacuate the laboratory and alert others to do the same. Activate the fire alarm if necessary to ensure full evacuation.
-
Isolate: Close the laboratory doors to contain the vapors.
-
Call for Help: Contact your institution's EHS or emergency response team immediately. Provide them with the chemical name and any available SDS.
-
Do Not Re-enter: Await the arrival of trained emergency responders. Do not attempt to clean up a large spill yourself.
Regulatory Framework: Adherence to National Standards
All disposal procedures must comply with federal, state, and local regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), managed by the Environmental Protection Agency (EPA). Your institution's EHS department translates these complex regulations into actionable site-specific procedures. Always defer to your local EHS guidelines, as they are tailored to ensure compliance with all relevant laws.
By following this comprehensive guide, you build a foundation of safety and compliance, ensuring that your critical research does not come at the cost of personal or environmental health.
References
- Safe Handing & Disposal of Organic Substances. Science Ready. [Link]
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]
- Halogenated Solvents Safety Information. Washington State University Environmental Health & Safety. [Link]
- Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. [Link]
- Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
- Hazardous Waste. U.S. Environmental Protection Agency. [Link]
- This compound Product Page. MySkinRecipes. [Link]
- Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]
- 4-bromo-2-fluorobiphenyl Safety D
- Disposal Guidance. U.S. Environmental Protection Agency. [Link]
- This compound-D8 Product Page. Veeprho. [Link]
- 4-(4-Bromophenyl)morpholine Hazard Summary.
- **Safety D
Navigating the Safe Handling of 4-(4-Bromo-2-fluorophenyl)morpholine: A Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our work with novel chemical entities like 4-(4-Bromo-2-fluorophenyl)morpholine is fundamental to therapeutic innovation. This compound, a halogenated aromatic morpholine derivative, serves as a critical intermediate in the synthesis of bioactive molecules.[1] Its unique structure, however, necessitates a robust and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol. Our goal is to empower you with the knowledge to handle this and similar compounds with the highest degree of safety and scientific integrity.
Hazard Assessment and Personal Protective Equipment (PPE)
The primary hazards associated with this compound are presumed to be:
-
Skin Irritation: Direct contact may cause redness, itching, and inflammation.
-
Serious Eye Irritation: Contact with eyes can lead to significant damage.
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.
Given these risks, a multi-layered PPE strategy is non-negotiable. The following table outlines the recommended PPE for handling this compound.
| Protection Type | Recommended PPE | Rationale |
| Eye and Face | Chemical safety goggles and a face shield | Protects against splashes and airborne particles that can cause serious eye damage. |
| Skin | Chemical-resistant gloves (Nitrile or Neoprene for short-term use; Butyl rubber for extended handling), a chemically resistant apron or lab coat, and closed-toe shoes. | Prevents skin contact, which can lead to irritation. Glove selection is critical and should be based on the specific solvent and duration of handling. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used. | Minimizes inhalation of dust or vapors, which can cause respiratory tract irritation. |
Operational and Disposal Plans
A systematic workflow is crucial to minimize exposure and ensure safety from the moment the compound is received until its final disposal.
Receipt and Storage
Upon receiving this compound, immediately inspect the container for any damage or leaks. The compound should be stored at room temperature in a dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Handling and Experimental Procedures
All handling of this compound should be conducted within a certified chemical fume hood to control airborne exposure.
Step-by-Step Handling Protocol:
-
Preparation: Before starting any work, thoroughly review this guide and any available safety information for similar compounds. Ensure the fume hood is functioning correctly and the workspace is clear of unnecessary items.
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing and Transfer: As this compound is a solid, care must be taken to avoid generating dust.[1] Use a spatula for transfers and weigh the compound on weighing paper or in a tared container within the fume hood.
-
In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After use, decontaminate all surfaces and equipment with an appropriate solvent. Remove PPE carefully, avoiding contact with contaminated surfaces. Wash hands thoroughly with soap and water.
Emergency Procedures: Spills and Exposure
In the event of a spill or exposure, immediate and correct action is critical.
Spill Response:
-
Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Contain: For small spills, use an absorbent material like vermiculite or sand to contain the substance. Work from the outside of the spill inwards to prevent spreading.
-
Clean-Up: Wearing appropriate PPE, carefully scoop the contained material into a labeled hazardous waste container. Decontaminate the spill area with a suitable solvent and then wash with soap and water.
-
Reporting: Report all spills to your laboratory supervisor.
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Waste Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to protect the environment and comply with regulations.
As a halogenated organic compound, all waste containing this substance must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container. This includes:
-
Excess solid compound
-
Solutions containing the compound
-
Contaminated consumables (e.g., weighing paper, pipette tips, gloves)
These waste containers should be sent for incineration at a licensed hazardous waste disposal facility. Under no circumstances should this compound or its waste be disposed of down the drain.
Visualizing the Workflow
To further clarify the handling process, the following diagrams illustrate the key decision points and workflows.
Caption: A generalized workflow for the safe handling of this compound.
Caption: Core PPE requirements for handling this compound.
References
- MySkinRecipes. This compound.
- PubChem. 4-(4-Bromophenyl)morpholine.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
